4-Amino-3-mercaptobenzoic acid
Description
Properties
IUPAC Name |
4-amino-3-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c8-5-2-1-4(7(9)10)3-6(5)11/h1-3,11H,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIJDDIBBUUVMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344579 | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14543-45-4 | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14543-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-mercaptobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-mercaptobenzoic acid, a trifunctional aromatic compound, is a molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring a carboxylic acid, an aniline-like amino group, and a thiophenol moiety, bestows upon it a versatile reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a particular focus on its utility as a building block in drug discovery and development.
Core Chemical and Physical Properties
This compound (CAS No: 14543-45-4) is a solid at room temperature, appearing as a white to off-white crystalline powder.[1][2] Its multifunctional nature makes it soluble in polar organic solvents and aqueous basic solutions.[2] The presence of both an acidic carboxylic group and a basic amino group suggests zwitterionic character under certain pH conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| Melting Point | 290 °C (decomposes) | [3] |
| Boiling Point (Predicted) | 383.3 ± 32.0 °C | [3] |
| Density (Predicted) | 1.447 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.61 ± 0.10 | [3] |
The predicted pKa value suggests that the carboxylic acid is the most acidic proton. However, the molecule possesses three ionizable groups: the carboxylic acid, the aromatic amino group, and the thiol. The pKa of the carboxylic acid is likely in the range of 4-5, similar to other benzoic acids. The pKa of the protonated amino group is expected to be around 2-3, by analogy to 4-aminobenzoic acid.[4][5][6][7] The thiol group's acidity is influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group; its pKa is likely to be in the range of 6-7, similar to other thiophenols.[1][8]
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available substituted benzoic acids.
Method 1: From 4-Aminobenzoic Acid
A common strategy involves the direct thiocyanation of 4-aminobenzoic acid, followed by hydrolysis of the resulting thiocyanate to the thiol.
Experimental Protocol:
-
Thiocyanation: To a cooled (-5 °C) solution of 4-aminobenzoic acid in acetic acid, potassium thiocyanate (KSCN) is added, followed by the dropwise addition of bromine (Br₂). The reaction mixture is then treated with hydrochloric acid to precipitate the thiocyanate intermediate.[3]
-
Hydrolysis: The isolated thiocyanate intermediate is then refluxed with a solution of potassium hydroxide (KOH) to hydrolyze the thiocyanate group to the thiol. Acidification of the reaction mixture yields this compound.[3]
Method 2: From 4-Chloro-3-aminobenzoic Acid
An alternative approach involves the introduction of the thiol group via a diazonium salt intermediate.
Experimental Protocol:
-
Diazotization: 3-Amino-4-chlorobenzoic acid is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.[8]
-
Xanthate Formation: The diazonium salt solution is then added to a solution of potassium ethyl xanthate.[8]
-
Hydrolysis: The resulting xanthate intermediate is hydrolyzed with potassium hydroxide to yield 4-chloro-3-mercaptobenzoic acid.[8] Subsequent displacement of the chloro group would be necessary to arrive at the title compound, a step not explicitly detailed in the initial search results but representing a plausible transformation.
Reactivity and Key Chemical Transformations
The chemical behavior of this compound is dictated by the interplay of its three functional groups.
-
Amino Group: The aromatic amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
-
Thiol Group: The thiol group is acidic and highly nucleophilic in its thiolate form. It is readily oxidized to form a disulfide bridge, a reaction that can be reversible. This redox activity is central to its antioxidant properties.
-
Carboxylic Acid Group: The carboxylic acid can be converted to esters, amides, and acid chlorides, providing a handle for further molecular elaboration.
A particularly important transformation of this compound is its use as a precursor for the synthesis of benzothiazoles . This is typically achieved through condensation with carboxylic acids or their derivatives.
This reaction typically proceeds by initial formation of an amide bond between the amino group and the carboxylic acid, followed by an intramolecular cyclization with the elimination of water. The zinc salt of this compound has been used in condensation reactions with acyl chlorides to form benzothiazole derivatives.[1][4]
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns being influenced by the three different substituents. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
N-H stretching vibrations from the amino group, appearing as two bands for a primary amine around 3300-3500 cm⁻¹.
-
A C=O stretch from the carboxylic acid, which is a strong and sharp peak around 1700 cm⁻¹.
-
A weak S-H stretch from the thiol group, typically observed around 2550-2600 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 169, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a variety of biologically active molecules.
Precursor to Benzothiazole-Containing Therapeutics
The benzothiazole scaffold is a privileged structure in medicinal chemistry, found in a wide range of drugs with diverse therapeutic activities. The ability of this compound to readily form this ring system makes it a key intermediate in the synthesis of potential drug candidates.
Kinase Inhibitors
Substituted aminobenzoic acids are common structural motifs in kinase inhibitors, which are a major class of cancer therapeutics. While specific examples utilizing this compound are not extensively documented in the initial search, its structural features make it an attractive starting material for the synthesis of novel kinase inhibitors. The amino group can serve as an anchor to interact with the hinge region of the kinase, while the rest of the molecule can be elaborated to achieve potency and selectivity.
Antioxidant Properties and Their Mechanistic Basis
The thiophenol moiety in this compound confers significant antioxidant properties. Thiols are effective radical scavengers, and the antioxidant mechanism is believed to proceed via a Sequential Proton Loss Electron Transfer (SPLET) mechanism.[6]
In this mechanism, the thiol first loses a proton to form the more nucleophilic thiolate anion. This anion then donates an electron to a radical species, thereby neutralizing it and forming a relatively stable thiyl radical. The presence of the electron-donating amino group can further stabilize the radical and enhance the antioxidant activity. This intrinsic antioxidant property, combined with its synthetic versatility, makes this compound an interesting scaffold for the development of multifunctional drugs that combine a primary pharmacological activity with antioxidant effects.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from oxidizing agents.[9]
Conclusion
This compound is a versatile and valuable building block for researchers, scientists, and drug development professionals. Its unique combination of functional groups provides a rich platform for a wide range of chemical transformations, most notably the synthesis of benzothiazoles. Its inherent antioxidant properties, coupled with its potential as a scaffold for kinase inhibitors and other therapeutic agents, make it a compound of considerable interest for future research and development endeavors. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, serving as a foundational resource for those working with this intriguing molecule.
References
- Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. (2013).
- PubChem. Thiophenol. National Center for Biotechnology Information.
- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value.
- p-Aminobenzoic Acid.
- ResearchGate. pKa Values for Thiophenols 1-7.
- ResearchGate. Synthesis of this compound hydrochloride. Reagents and conditions.
- ACS Publications. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. The Journal of Physical Chemistry A.
- PubChem. This compound. National Center for Biotechnology Information.
- NIST WebBook. 4-Amino-3-methylbenzoic acid. National Institute of Standards and Technology.
- PubMed. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines.
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry Steps. Interpreting IR Spectra.
- Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).
- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- bioRxiv. Structure-based design of selective salt-inducible kinase (SIK) inhibitors. (2021).
- PubChemLite. This compound (C7H7NO2S).
- ResearchGate. Antioxidant activity and pKa calculations of 4‑mercaptostilbene and some derivatives: A theoretical approach.
- MDPI. Advances in Research on the Activity Evaluation, Mechanism and Structure-Activity Relationships of Natural Antioxidant Peptides.
- MDPI. Understanding the Factors That Influence the Antioxidant Activity of Manganosalen Complexes with Neuroprotective Effects. (2024).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN115710207B - Preparation method of 4-mercaptobenzoic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. This compound | 14543-45-4 [sigmaaldrich.com]
An In-Depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
Foreword
4-Amino-3-mercaptobenzoic acid (CAS Number: 14543-45-4), a bifunctional aromatic compound, stands as a molecule of significant interest at the crossroads of chemistry, biology, and materials science. Its unique architecture, featuring a carboxylic acid, a primary amine, and a thiol group on a benzene ring, imparts a versatile reactivity profile. This guide, intended for the discerning researcher, aims to provide a comprehensive technical overview of this compound, moving beyond rudimentary data to explore its synthesis, mechanistic underpinnings of its utility, and practical considerations for its application in the laboratory. As a senior application scientist, the emphasis here is not merely on what this molecule is, but on how its properties can be effectively harnessed in research and development, particularly in the realms of antioxidant studies, heavy metal chelation, and as a scaffold in medicinal chemistry.
Section 1: Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of this compound is paramount for its effective use. The presence of acidic (carboxylic acid and thiol) and basic (amine) functional groups suggests a complex acid-base chemistry and the potential for zwitterion formation.
Core Chemical Properties
A summary of the key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 14543-45-4 | [1][2] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 290 °C (decomposes) | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| pKa | 4.61±0.10 (Predicted) | [1] |
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The chemical shifts would be influenced by the electron-donating effects of the amino and mercapto groups and the electron-withdrawing effect of the carboxylic acid. The protons of the -NH₂, -SH, and -COOH groups would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The chemical shifts of the aromatic carbons would be indicative of the substitution pattern.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands are outlined in Table 2.[3]
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-3500 | -NH₂ | N-H stretch |
| 2550-2600 | -SH | S-H stretch (often weak) |
| 2800-3300 | -COOH | O-H stretch (broad) |
| 1680-1710 | -COOH | C=O stretch |
| 1590-1620 | Aromatic Ring | C=C stretch |
| 1400-1500 | Aromatic Ring | C=C stretch |
-
Mass Spectrometry: PubChem lists major mass spectral peaks at m/z 169, 125, 124, and 115. The molecular ion peak [M]⁺ would be expected at m/z = 169. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.
Section 2: Synthesis and Handling
Synthetic Approaches
While a definitive, step-by-step protocol for the synthesis of this compound is not widely published in readily accessible literature, a publication titled "AN IMPROVED PREPARATION OF this compound" suggests that optimized methods exist.[4] Based on general organic synthesis principles and published syntheses of structurally related compounds, a plausible synthetic route can be devised. A common strategy for introducing a thiol group onto an aromatic ring is through the diazotization of an amino group, followed by reaction with a sulfur-containing nucleophile.
A potential synthetic pathway is outlined below. This should be considered a conceptual workflow and would require laboratory optimization.
Caption: Conceptual workflow for the synthesis of this compound.
A similar, documented synthesis is that of 4-Chloro-3-mercaptobenzoic acid, which starts with 3-Amino-4-chlorobenzoic acid.[5] This process involves diazotization followed by reaction with potassium ethyl xanthate and subsequent hydrolysis.[5] This lends credence to the proposed conceptual workflow.
Safety and Handling
As with any chemical, proper safety precautions are essential when handling this compound.
-
GHS Hazard Statements: According to available safety data, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). More severe classifications from some suppliers include H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled).[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container under an inert atmosphere to prevent oxidation of the thiol group.[2]
Section 3: Key Applications and Experimental Considerations
The trifunctional nature of this compound underpins its utility in several research areas.
Antioxidant Research
The thiol group is a well-known scavenger of reactive oxygen species (ROS), and the electron-rich aromatic ring with an amino substituent further contributes to its antioxidant potential.
Mechanism of Action: The primary antioxidant mechanism is likely hydrogen atom transfer (HAT) from the thiol group (-SH) to a free radical, thereby neutralizing it. The resulting thiyl radical can then be stabilized by resonance or can dimerize to form a disulfide. The amino group enhances the antioxidant capacity by donating electron density to the aromatic ring, which can stabilize the radical intermediate.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess the antioxidant capacity of a compound. While a specific protocol for this compound is not available, a general procedure can be adapted.
-
Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Assay:
-
In a 96-well plate, add a small volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control (DPPH solution with solvent only) and a blank (solvent only).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Caption: Workflow for the DPPH radical scavenging assay.
Heavy Metal Chelation
The thiol and carboxylic acid groups of this compound are excellent ligands for binding to heavy metal ions.[1] This makes it a promising candidate for applications in environmental remediation and as a potential therapeutic agent for heavy metal poisoning.
Mechanism of Action: The soft sulfur atom of the thiol group has a high affinity for soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). The carboxylic acid group can also participate in coordination, potentially forming a stable chelate ring with the metal ion. The amino group can further influence the coordination chemistry.
Experimental Protocol: A Conceptual Approach to Metal Chelation Assay
A common method to assess metal chelation is to monitor the change in a spectroscopic signal upon binding. For example, a colorimetric assay using a metal-indicator complex can be employed.
-
Preparation of Solutions:
-
Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4).
-
Prepare a stock solution of the heavy metal salt (e.g., Pb(NO₃)₂).
-
Prepare a stock solution of a suitable indicator that complexes with the metal and has a distinct absorbance spectrum (e.g., xylenol orange for lead).
-
Prepare a stock solution of this compound.
-
-
Assay:
-
In a cuvette, add the buffer, the metal salt solution, and the indicator solution.
-
Measure the initial absorbance at the wavelength of maximum absorbance for the metal-indicator complex.
-
Add increasing concentrations of this compound to the cuvette.
-
After each addition, allow the solution to equilibrate and measure the absorbance.
-
-
Analysis: A decrease in the absorbance of the metal-indicator complex indicates that the this compound is competing for and binding to the metal ions. The chelation efficiency can be quantified by determining the concentration of the compound required to cause a 50% reduction in the absorbance of the metal-indicator complex.
Role in Drug Development and Medicinal Chemistry
This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Its three functional groups offer multiple points for chemical modification, allowing for the creation of diverse chemical libraries for drug discovery. For instance, derivatives of aminobenzoic acids are being investigated for their antimicrobial activities.[6] The core structure can be incorporated into larger molecules to modulate their solubility, binding affinity to biological targets, and pharmacokinetic properties.
Section 4: Conclusion and Future Outlook
This compound is a compound with a rich chemical functionality that translates into significant potential for a variety of research applications. Its antioxidant and metal-chelating properties are of particular interest, and it holds promise as a scaffold in the design of novel therapeutic agents. While there is a need for more publicly available, detailed experimental protocols and comprehensive spectroscopic data for this specific molecule, the information presented in this guide provides a solid foundation for researchers to begin exploring its capabilities. Future research should focus on elucidating its precise mechanisms of action in biological systems, exploring its efficacy in in vivo models of oxidative stress and heavy metal toxicity, and expanding its use as a versatile synthon in medicinal chemistry.
References
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Lang, R. C., Williams, C. M., & Garson, M. J. (2003). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5), 520-524.
- The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (n.d.). Synthesis of this compound hydrochloride. Reagents and conditions.
- PubChem. (n.d.). This compound.
- Life Extension. (n.d.). Heavy Metal Detoxification.
- ResearchGate. (n.d.). Electrochemical and infrared spectroscopy studies of 4-mercaptobenzoic acid SAMS on gold surfaces.
- Sears, M. E. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. The Scientific World Journal, 2013, 219840.
- Kim, J. J., Kim, Y. S., & Kumar, V. (2019). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 16(16), 2945.
- Cleveland Clinic. (n.d.). Chelation Therapy.
- ResearchGate. (2017). (PDF) Antioxidant Assays: Principles, Methods and Analyses.
- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
- Wahan, S., & Hapis, M. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
- Karimi, A., et al. (2022). A Paper-Based Assay for the Determination of Total Antioxidant Capacity in Human Serum Samples. Biosensors, 12(11), 1011.
- ResearchGate. (2017). (PDF) Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine.
- Al-Snafi, A. E. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Pharmaceutical Research International, 34(11B), 25-34.
- ResearchGate. (2024). (PDF) Protocol for assessing total antioxidant capacity in minimal volumes of varying clinical human samples.
- Byrne, B., et al. (2020). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 187, 113352.
- ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set.
Sources
An In-depth Technical Guide to the Physical Properties of 4-Amino-3-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of 4-Amino-3-mercaptobenzoic acid (CAS 14543-45-4). Designed for the discerning researcher, this document moves beyond a simple recitation of data points. Instead, it offers a synthesized analysis of available information, contextualizes predicted versus experimental values, and provides actionable insights into the experimental considerations for this versatile molecule. The unique trifunctional nature of this compound—possessing an aromatic ring, an amino group, a thiol group, and a carboxylic acid—underpins its utility as a building block in medicinal chemistry, a ligand in coordination chemistry, and a functionalizing agent in materials science.
Molecular Structure and Core Identifiers
This compound is an organic compound featuring a benzene ring substituted with amino, mercapto, and carboxylic acid functional groups at positions 4, 3, and 1, respectively. This substitution pattern is crucial to its chemical reactivity and physical properties.
| Identifier | Value | Source |
| CAS Number | 14543-45-4 | [1][2] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | |
| IUPAC Name | 4-amino-3-sulfanylbenzoic acid | |
| Synonyms | 3-Mercapto-4-aminobenzoic acid, 4-Amino-3-sulfanylbenzenecarboxylic acid | [1] |
Below is a diagram illustrating the logical relationship between the compound's name and its key functional groups, which dictate its chemical behavior.
Caption: Key functional groups of this compound.
Tabulated Physical Properties
The following table summarizes the key physical properties of this compound, distinguishing between experimentally determined and computationally predicted values. This distinction is critical for experimental design; predicted values offer a valuable starting point but must be approached with the understanding that they are estimations.
| Property | Value | Data Type | Source(s) |
| Appearance | White to off-white crystalline solid | Experimental | [1] |
| Melting Point | 290 °C (with decomposition) | Experimental | [3] |
| Boiling Point | 383.3 ± 32.0 °C | Predicted | [3] |
| Solubility | Soluble in water and polar organic solvents | Experimental | [1] |
| Density | 1.447 ± 0.06 g/cm³ | Predicted | [3] |
| pKa | 4.61 ± 0.10 | Predicted | [3] |
| Flash Point | 185.6 °C | Predicted | [4] |
| Refractive Index | 1.709 | Predicted | [4] |
In-Depth Analysis of Key Physical Properties
Solubility Profile
The molecule's solubility in water and polar organic solvents is a direct consequence of its trifunctional nature. The carboxylic acid and amino groups can form hydrogen bonds with protic solvents, while the overall polarity of the molecule facilitates its dissolution in polar media.
-
Expert Insight: The solubility is pH-dependent. In acidic solutions, the amino group will be protonated (-NH₃⁺), and in basic solutions, the carboxylic acid and thiol groups will be deprotonated (-COO⁻ and -S⁻), increasing aqueous solubility in both extremes compared to the isoelectric point. This behavior is crucial for designing purification protocols (e.g., acid-base extraction) and formulation strategies.
Thermal Properties: Melting and Boiling Points
The high melting point of 290 °C, with decomposition, is indicative of strong intermolecular forces in the solid state. These likely include hydrogen bonding between the carboxylic acid and amino groups, as well as potential dipole-dipole interactions. The decomposition at the melting point is a critical consideration for any high-temperature applications or analytical techniques like gas chromatography, suggesting that derivatization may be necessary. The predicted boiling point is high, as expected for a molecule of this size and functionality.
Acidity (pKa)
-
Trustworthiness in Experimental Design: When designing experiments that are sensitive to pH, such as enzymatic assays or the synthesis of metal-organic frameworks, it is imperative to experimentally determine the pKa values of all three functional groups under the specific ionic strength and temperature conditions of the experiment. Potentiometric titration is a standard and reliable method for this determination.
Spectroscopic Characterization
Spectroscopic data is fundamental to confirming the identity and purity of this compound.
UV-Vis Spectroscopy
In a study involving the functionalization of gold nanoparticles, this compound was characterized by UV-Vis spectroscopy.[5] The aromatic ring and its substituents give rise to characteristic electronic transitions in the UV region. The exact absorption maxima (λ_max) will be solvent-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹
-
N-H stretch (amino group): Two sharp peaks in the region of 3300-3500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong, sharp peak around 1700 cm⁻¹
-
S-H stretch (thiol group): A weak, sharp peak around 2550 cm⁻¹
-
Aromatic C=C stretches: Peaks in the 1450-1600 cm⁻¹ region
-
Self-Validating Protocol: When acquiring an IR spectrum, the presence of all these key bands provides a high degree of confidence in the compound's identity. The absence of a strong, broad O-H stretch in the 3200-3600 cm⁻¹ region would suggest the absence of significant water contamination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for this compound are not widely published, the expected features of its ¹H and ¹³C NMR spectra can be predicted based on its structure and data from related aminobenzoic acids.
-
¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The chemical shifts of the labile protons (-COOH, -NH₂, -SH) will be highly dependent on the solvent and concentration.
-
¹³C NMR: Seven distinct signals are expected, one for each carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >165 ppm).
The following workflow outlines a standard protocol for NMR sample preparation and analysis.
Caption: Standard workflow for NMR analysis.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature or refrigerated (0-8 °C).[3] The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. Storing under an inert gas like argon or nitrogen is a best practice to maintain the compound's integrity over time.
Conclusion
This compound is a compound with a rich chemical functionality that lends itself to a wide array of applications. This guide has provided a detailed examination of its physical properties, emphasizing the interplay between its structure and its macroscopic behavior. For the research and development professional, a thorough understanding of these properties—from solubility and thermal stability to spectroscopic signatures—is the foundation for successful and reproducible science. It is recommended that the predicted values presented herein be experimentally verified for any critical applications.
References
- Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. [Link]
- PubChem. This compound | C7H7NO2S | CID 598058. [Link]
- MDPI. Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. [Link]
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
- ResearchGate. Fig. 4. 1 H NMR (A)
- Table 20.
- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
- PubChem. 3-Amino-4-mercaptobenzoic acid | C7H7NO2S | CID 13789785. [Link]
- ResearchGate.
- LookChem. Cas 14543-45-4,this compound. [Link]
- Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. This compound CAS#: 14543-45-4 [amp.chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin / Sensors and Actuators B: Chemical, 2014 [sci-hub.box]
A Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-Amino-3-mercaptobenzoic acid (4A3MBA), a trifunctional aromatic compound of significant interest in chemical synthesis and pharmaceutical development. We will explore its core structural features, physicochemical properties, established synthetic routes, and key applications, offering field-proven insights for its practical use.
Chemical Identity and Structural Formula
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group, and a thiol (mercapto) group.[1] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of more complex molecules.[1]
Key Identifiers:
-
IUPAC Name: 4-amino-3-sulfanylbenzoic acid
-
Molecular Weight: 169.20 g/mol
-
Synonyms: 3-Mercapto-4-aminobenzoic acid, 4-Amino-3-sulfanylbenzoic acid[1]
The structural arrangement of its functional groups is paramount to its chemical behavior. The carboxylic acid at position 1, the amino group at position 4, and the thiol group at position 3 create a specific electronic and steric environment that dictates its role in chemical reactions.
Caption: 2D Structural Formula of this compound.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4A3MBA are dictated by its three functional groups, which allow for hydrogen bonding, acidic/basic interactions, and redox chemistry. It typically appears as a white to off-white crystalline solid.[1]
Key Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 169.20 g/mol | |
| Melting Point | 290 °C (decomposes) | [5] |
| Boiling Point | 383.3±32.0 °C (Predicted) | [5] |
| Density | 1.447±0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in water and polar organic solvents | [1] |
Spectroscopic Profile
While detailed spectral data requires experimental acquisition, a theoretical analysis based on the structure predicts the following:
-
¹H NMR: Signals corresponding to the aromatic protons, with splitting patterns influenced by their positions relative to the three different substituents. Exchangeable protons from the -COOH, -NH₂, and -SH groups would also be present, their chemical shifts being solvent-dependent.
-
¹³C NMR: Resonances for the seven carbon atoms, including the distinct signals for the carboxyl carbon and the six aromatic carbons, each uniquely influenced by the attached functional groups.
-
IR Spectroscopy: Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, N-H stretches of the amine, the S-H stretch of the thiol, and the C=O stretch of the carboxyl group.
-
Mass Spectrometry: The molecular ion peak ([M]⁺) would be observed at m/z = 169, corresponding to the compound's exact mass.
Synthesis and Purification
The synthesis of 4A3MBA is a multi-step process that requires careful control of reaction conditions to manage the reactivity of the functional groups. A common conceptual pathway involves the modification of a more readily available benzoic acid derivative.
A representative synthetic strategy starts from 3-Amino-4-chlorobenzoic acid.[6] The core of this transformation involves a diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the thiol group.
Caption: Conceptual workflow for the synthesis of 4A3MBA.
Causality in Experimental Choices:
-
Diazotization at Low Temperature (0-5°C): The diazonium salt intermediate is highly unstable and can decompose explosively at higher temperatures. Maintaining a low temperature is critical for safety and yield.[6]
-
Xanthate as a Thiol Source: Potassium ethyl xanthate is used as a robust and effective nucleophile to displace the diazonium group. The resulting xanthate ester is then readily hydrolyzed to the desired thiol.[6]
-
Basic Hydrolysis: The use of a strong base like potassium hydroxide (KOH) is necessary to saponify the xanthate ester intermediate, revealing the free thiol group.[6]
-
Acidification: The final step of acidification serves to neutralize the reaction mixture and precipitate the product, which is less soluble in its neutral form.[6]
Purification Protocol: Purification is typically achieved through recrystallization.[6] The choice of solvent is critical; a common method involves using aqueous ethanol or acetic acid, balancing the solubility of the desired product against that of potential impurities.[6] Thin-layer chromatography (TLC) is an effective tool to monitor the progress of purification.[6]
Applications in Research and Development
The trifunctional nature of 4A3MBA makes it a highly versatile building block in several areas of chemical and pharmaceutical science.
-
Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][7] Its structure is a precursor for heterocyclic ring systems, such as benzothiazoles, which are common scaffolds in medicinal chemistry. The related compound, 4-Amino-3-hydroxybenzoic acid, is noted as a crucial building block for synthesizing complex molecules like sphingosine kinase inhibitors for cancer research.[8]
-
Coordination Chemistry: The thiol and amino groups can act as ligands, allowing the molecule to coordinate with metal ions.[1] This property is useful in the development of metal-organic frameworks (MOFs) or specific metal chelators.
-
Materials Science: The structural analogue 4-amino-3-hydroxybenzoic acid is used in creating high-performance polymers, suggesting similar potential for 4A3MBA in advanced materials development.[8]
Caption: Key reaction pathways for 4A3MBA in synthetic applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4A3MBA is essential for user safety.
Hazard Identification:
-
GHS Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319). Some suppliers also note it may be toxic if inhaled or in contact with skin (H301+H311+H331).[2]
-
Signal Word: Warning or Danger[2]
-
Other Hazards: Thiol compounds are often associated with a strong, unpleasant odor (stench).[9]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Storage:
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][9]
-
Atmosphere: For long-term stability and to prevent oxidation of the thiol group, it is recommended to store under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[10]
This guide provides a foundational understanding of this compound. Researchers and developers can leverage its unique structural properties as a versatile tool in the synthesis of novel compounds for a wide range of scientific applications.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Taylor & Francis Online. (2009). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5).
- PubChem. (n.d.). 3-Amino-4-mercaptobenzoic acid. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. This compound | 14543-45-4 [sigmaaldrich.com]
- 3. This compound | 14543-45-4 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4-Amino-3-mercaptobenzoic Acid: A Key Intermediate in Drug Development
Foreword: The Strategic Importance of 4-Amino-3-mercaptobenzoic Acid in Medicinal Chemistry
This compound is a bifunctional aromatic compound of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structure, featuring an aminobenzoic acid scaffold substituted with a thiol group, renders it a valuable precursor for the synthesis of a variety of heterocyclic systems, most notably benzothiazoles.[1][2] Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this compound a critical building block in the discovery of novel therapeutics.[3][4]
This technical guide provides a comprehensive overview of the synthesis of this compound, with a focus on a reliable and well-established methodology. It is designed to equip researchers with the necessary knowledge to not only replicate the synthesis but also to understand the underlying chemical principles and make informed decisions in their experimental work. The content herein is grounded in established literature and aims to uphold the highest standards of scientific integrity and practical utility.
I. Strategic Approaches to the Synthesis of this compound
The synthesis of this compound can be approached through several strategic routes. A prevalent and effective method involves the introduction of a sulfur-containing functional group onto a pre-existing aminobenzoic acid framework. One of the most robust and widely cited methods for this transformation is the Leuckart thiophenol reaction .[5][6][7] This reaction provides a direct pathway to introduce a mercapto group onto an aromatic ring via a diazonium salt intermediate.
Alternative strategies might include the reduction of a corresponding nitro-substituted precursor or the nucleophilic aromatic substitution on a suitably activated halo-aminobenzoic acid derivative. However, the Leuckart reaction offers a balance of accessibility of starting materials, reasonable yields, and a well-understood reaction mechanism, making it a preferred choice for many synthetic applications.
II. The Leuckart Thiophenol Reaction: A Mechanistic Deep Dive
The Leuckart thiophenol reaction is a cornerstone of aromatic sulfur chemistry.[5][8] The overall transformation for the synthesis of this compound begins with the diazotization of 4-aminobenzoic acid, followed by the reaction of the resulting diazonium salt with a xanthate salt, and subsequent hydrolysis to yield the desired thiol.
The key steps of the mechanism are as follows:
-
Diazotization: 4-Aminobenzoic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid), at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.
-
Formation of the Aryl Xanthate: The diazonium salt is then reacted with a xanthate salt, such as potassium ethyl xanthate. The xanthate anion acts as a nucleophile, attacking the diazonium salt and displacing the nitrogen gas to form an aryl xanthate intermediate.
-
Hydrolysis: The final step involves the alkaline hydrolysis of the aryl xanthate. Treatment with a strong base, such as potassium hydroxide, cleaves the xanthate ester, yielding the desired this compound upon acidification.
This mechanistic understanding is critical for optimizing reaction conditions and troubleshooting potential issues during the synthesis.
III. Experimental Protocol: A Validated Step-by-Step Synthesis
The following protocol is a detailed, self-validating procedure for the synthesis of this compound, adapted from established methodologies for similar compounds.[9]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Aminobenzoic acid | 150-13-0 | 137.14 | 13.7 g | 0.1 |
| Sodium Nitrite | 7632-00-0 | 69.00 | 7.25 g | 0.105 |
| Concentrated HCl | 7647-01-0 | 36.46 | 25 mL | ~0.3 |
| Potassium Ethyl Xanthate | 140-89-6 | 160.30 | 17.6 g | 0.11 |
| Potassium Hydroxide | 1310-58-3 | 56.11 | 30 g | 0.53 |
| Water | 7732-18-5 | 18.02 | As needed | - |
| Acetic Acid | 64-19-7 | 60.05 | As needed | - |
Experimental Workflow:
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. geneseo.edu [geneseo.edu]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Amino-3-mercaptobenzoic Acid in Organic Solvents
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 4-amino-3-mercaptobenzoic acid. Recognizing the critical role of solubility in drug discovery, formulation, and synthesis, this document synthesizes theoretical principles with actionable experimental protocols to empower researchers in their scientific endeavors.
Introduction: The Molecular Portrait of this compound and its Solubility Implications
This compound is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and a mercapto (thiol) group attached to a benzene ring. This unique combination of functional groups dictates its physicochemical properties, most notably its solubility profile. The interplay of these groups governs the molecule's ability to interact with various solvents through hydrogen bonding, dipole-dipole interactions, and potential acid-base reactions.
The carboxylic acid and amino groups are polar and capable of acting as both hydrogen bond donors and acceptors. The mercapto group, while less polar than a hydroxyl group, can also participate in hydrogen bonding to a lesser extent. The aromatic ring, on the other hand, is nonpolar and contributes to the molecule's hydrophobic character. Therefore, the overall solubility of this compound in a given solvent is a delicate balance between these opposing forces.
Based on its structure, it is anticipated that this compound will exhibit favorable solubility in polar organic solvents.[1] The presence of multiple polar functional groups suggests strong solute-solvent interactions with polar solvent molecules.
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is the cornerstone for predicting solubility. This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following trends:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H bonds and can act as both hydrogen bond donors and acceptors.[2] Given the presence of -COOH, -NH2, and -SH groups, strong hydrogen bonding interactions are expected, leading to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have large dipole moments but lack O-H bonds.[2] They can act as hydrogen bond acceptors. Solvents like DMSO and DMF are powerful solubilizing agents for a wide range of organic compounds, including those with multiple polar functional groups.[3] Therefore, good solubility is expected in these solvents.
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents lack significant dipole moments and primarily interact through weak van der Waals forces. The nonpolar benzene ring of this compound will have some affinity for these solvents, but the highly polar functional groups will likely dominate, leading to poor solubility.
The pH of the solvent system will also profoundly impact the solubility of this amphoteric molecule. In acidic conditions, the amino group will be protonated, forming a more soluble cationic species. Conversely, in basic conditions, the carboxylic acid group will be deprotonated, forming a more soluble anionic carboxylate. This principle is often exploited to enhance the solubility of acidic and basic compounds in aqueous and mixed-solvent systems.[4]
Qualitative Solubility Profile
Table 1: Anticipated Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Anticipated Solubility |
| Polar Protic | Methanol, Ethanol | Soluble |
| Polar Aprotic | DMSO, DMF, Acetone | Soluble |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble |
This table is based on theoretical principles and qualitative statements. Experimental verification is necessary for quantitative assessment.
Experimental Determination of Solubility: A Self-Validating Protocol
To obtain precise and reliable solubility data, a robust experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted and reliable technique.
The "Why" Behind the Method
The shake-flask method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This ensures that the measured solubility is the maximum amount of the compound that can dissolve in a given solvent at a specific temperature, providing a definitive and reproducible value. The extended equilibration time and subsequent separation of the solid phase are critical for accuracy.
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
Procedure:
-
Preparation of Solvent Systems: Prepare a sufficient volume of each organic solvent to be tested.
-
Addition of Excess Solid: Accurately weigh an excess amount of this compound and add it to a series of vials. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Addition of Solvent: Add a known volume of the respective organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary study can determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Then, centrifuge the vials to further separate the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility: Calculate the solubility (S) using the following formula:
S = C × DF
Where:
-
C = Concentration of the diluted sample determined from the calibration curve.
-
DF = Dilution factor.
The solubility is typically reported in units such as mg/mL or mol/L.
-
Experimental Workflow Diagram
Caption: Workflow for determining the equilibrium solubility of this compound.
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound and organic solvents.
-
Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.
-
Hazard Information: this compound is harmful if swallowed and may cause skin and serious eye irritation. It may also cause respiratory irritation.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for the specific compound and solvents being used for detailed safety information.
Conclusion
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ALFA CHEMICAL. (n.d.). CAS:14543-45-4丨this compound.
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Horvath, D., Lisurek, M., Rupp, B., Kühne, R., & Varnek, A. (2021). DMSO Solubility Assessment for Fragment-Based Screening. PMC.
- ResearchGate. (n.d.). Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents.
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- ResearchGate. (n.d.). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures.
- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
Sources
A Technical Guide to the Spectroscopic Characterization of 4-Amino-3-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the spectroscopic data for 4-Amino-3-mercaptobenzoic acid (AMBA), a molecule of significant interest in various scientific fields, including drug development and materials science. Its structure, featuring a benzoic acid core with both an amino and a mercapto (thiol) group, presents a unique spectroscopic fingerprint. This document will serve as a comprehensive technical resource, detailing the theoretical underpinnings, experimental considerations, and data interpretation for the multifaceted spectroscopic analysis of this compound.
Introduction: The Structural Significance of this compound
This compound (CAS No: 14543-45-4) is an aromatic compound with the molecular formula C₇H₇NO₂S and a molecular weight of 169.20 g/mol .[1] The arrangement of its functional groups—a carboxylic acid, an amino group, and a thiol group on a benzene ring—makes it a versatile building block. The amino and carboxylic acid moieties provide opportunities for peptide bond formation and other derivatizations, while the thiol group is reactive towards soft metals and can participate in disulfide bond formation.[1] Understanding its structural and electronic properties through spectroscopy is paramount for its application in areas such as the functionalization of nanoparticles and the synthesis of novel therapeutic agents.[2]
Mass Spectrometry: Elucidating the Molecular Mass and Fragmentation Pattern
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry provides clear evidence of its molecular ion and characteristic fragmentation patterns that aid in its structural confirmation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for obtaining the mass spectrum of a solid sample like this compound is as follows:
-
Sample Preparation: A small quantity of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming the molecular ion (M⁺•).
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their relative abundance is plotted against their m/z ratio to generate the mass spectrum.
Figure 2: Workflow for preparing a KBr pellet for FTIR analysis.
Interpretation of the IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands for its various functional groups. While a specific experimental spectrum is not publicly available, a predictive analysis based on known functional group absorption ranges is presented below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding. |
| N-H (Amine) | Stretching | 3500 - 3300 (two bands for primary amine) | May overlap with the O-H stretch. |
| C-H (Aromatic) | Stretching | 3100 - 3000 | |
| S-H (Thiol) | Stretching | 2600 - 2550 (weak) | This peak can be weak and sometimes difficult to identify. |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | A strong, sharp peak. |
| C=C (Aromatic) | Stretching | 1600 - 1450 | A series of peaks. |
| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 | |
| C-N (Amine) | Stretching | 1350 - 1250 |
A comparative analysis with the spectra of other aminobenzoic acids can aid in the precise assignment of these bands. [3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, a short radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced.
Figure 3: A simplified workflow for NMR spectroscopy.
¹H NMR Spectral Analysis (Predicted)
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would be expected to show the following signals:
-
Aromatic Protons (3H): Due to the substitution pattern, the three protons on the aromatic ring will be in different chemical environments and will likely appear as a complex multiplet or as distinct doublets and doublets of doublets in the region of δ 6.5-8.0 ppm . The electron-donating amino group will shield the ortho and para protons, while the electron-withdrawing carboxylic acid group will deshield them.
-
Carboxylic Acid Proton (1H): A broad singlet is expected at δ 12.0-13.0 ppm . Its chemical shift can be highly variable depending on concentration and solvent.
-
Amino Protons (2H): A broad singlet is anticipated in the region of δ 4.0-6.0 ppm .
-
Thiol Proton (1H): A broad singlet is expected around δ 3.0-4.0 ppm . The chemical shift of the thiol proton can also be variable.
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each carbon atom.
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Comments |
| Carboxylic Carbonyl | 165 - 175 | Deshielded due to the two oxygen atoms. |
| Aromatic C-COOH | 125 - 135 | The carbon attached to the carboxylic acid group. |
| Aromatic C-NH₂ | 140 - 150 | The carbon attached to the amino group, shielded. |
| Aromatic C-SH | 115 - 125 | The carbon attached to the thiol group. |
| Aromatic C-H | 110 - 140 | The remaining three aromatic carbons. |
The specific chemical shifts will be influenced by the combined electronic effects of the substituents.
UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or methanol).
-
Spectral Acquisition: The solution is placed in a quartz cuvette, and its absorbance is measured over a range of wavelengths, typically from 200 to 400 nm. A spectrum of the pure solvent is used as a blank.
Interpretation of the UV-Vis Spectrum
Integrated Spectroscopic Analysis: A Holistic Approach to Structure Elucidation
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:
-
Mass spectrometry confirms the molecular weight.
-
IR spectroscopy identifies the key functional groups (carboxylic acid, amine, thiol, and aromatic ring).
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework and the chemical environment of each atom.
-
UV-Vis spectroscopy gives insight into the electronic structure of the molecule.
Together, these techniques provide a self-validating system for the unambiguous identification and structural confirmation of this compound, which is essential for its application in research and development.
References
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. Sci-Hub. [Link]
- Supporting Information for "Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with Formate". The Royal Society of Chemistry. [Link]
- 4-Amino-3-hydroxybenzoic acid | C7H7NO3 | CID 137566. PubChem. [Link]
- This compound | C7H7NO2S | CID 598058. PubChem. [Link]
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]
- Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. Research Journal of Pharmacy and Technology. [Link]
- (a) Absorption and (b) emission spectra of 4- amino-3-methyl benzoic...
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.
- 4-Amino-3-hydroxybenzoic acid. NIST WebBook. [Link]
- The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
An In-depth Technical Guide to 4-Amino-3-mercaptobenzoic Acid: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-Amino-3-mercaptobenzoic acid, a pivotal building block in medicinal chemistry and materials science. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's core properties, outlines detailed synthetic protocols with mechanistic insights, and explores its significant role in the generation of pharmacologically active agents.
Core Compound Profile: this compound
This compound, also known as 3-mercapto-4-aminobenzoic acid, is a trifunctional aromatic compound featuring a carboxylic acid, an amino group, and a thiol group. This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable precursor for the synthesis of complex heterocyclic systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in synthetic chemistry. The key properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| CAS Number | 14543-45-4 | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 290 °C (decomposition) | [1] |
| Boiling Point (Predicted) | 383.3 ± 32.0 °C | [1] |
| Solubility | Soluble in water and polar organic solvents | [2] |
| pKa (Predicted) | 4.61 ± 0.10 |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling patterns dictated by the positions of the amino, mercapto, and carboxyl groups. The protons of the amino and thiol groups will appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms, including the carboxyl carbon at a characteristic downfield shift. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the three different substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the S-H stretch of the thiol group, and the C=O stretch of the carboxylic acid.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight (169.20 g/mol ).
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process, often starting from a more readily available substituted benzoic acid. The following protocol is a representative method for the synthesis of its hydrochloride salt, which can then be neutralized to yield the free acid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of substituted aminothiols.[3]
Step 1: Thiocyanation of 4-Aminobenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-aminobenzoic acid in glacial acetic acid at room temperature.
-
Reagent Addition: Cool the solution to -5 °C in an ice-salt bath. Add a solution of potassium thiocyanate in acetic acid dropwise, maintaining the temperature below 0 °C.
-
Bromination: Subsequently, add a solution of bromine in acetic acid dropwise, ensuring the temperature does not exceed 0 °C. The reaction mixture will typically change color, indicating the progress of the reaction.
-
Work-up: After the addition is complete, stir the mixture at 0 °C for an additional 2-3 hours. Pour the reaction mixture into ice-water to precipitate the product. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-amino-3-thiocyanatobenzoic acid.
Causality: The initial step involves the electrophilic substitution of a thiocyanate group onto the aromatic ring. The amino group is a strong activating group and directs the substitution to the ortho position. The use of low temperatures is crucial to control the reactivity of bromine and prevent unwanted side reactions.
Step 2 & 3: Hydrolysis and Acidification
-
Hydrolysis: Suspend the 4-amino-3-thiocyanatobenzoic acid in an aqueous solution of potassium hydroxide. Heat the mixture to reflux for several hours until the hydrolysis of the thiocyanate group to a thiol is complete. This can be monitored by thin-layer chromatography (TLC).
-
Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Carefully acidify the filtrate with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound hydrochloride.
-
Isolation: Filter the precipitate, wash with a small amount of cold water, and dry under vacuum.
Causality: The strong basic conditions of the potassium hydroxide solution facilitate the hydrolysis of the thiocyanate group to the corresponding mercaptide salt. Subsequent acidification with a strong acid like HCl protonates both the carboxylate and the mercaptide, and also forms the hydrochloride salt of the amino group, causing the product to precipitate out of the aqueous solution.
The Role of this compound in Drug Development
The true value of this compound lies in its utility as a scaffold for the synthesis of pharmacologically relevant molecules, most notably benzothiazoles.
Benzothiazoles: A Privileged Scaffold
Benzothiazoles are a class of heterocyclic compounds that are present in numerous FDA-approved drugs and clinical candidates. Their rigid bicyclic structure and ability to participate in various non-covalent interactions make them ideal pharmacophores for targeting a wide range of biological targets. Derivatives of benzothiazoles have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6]
Synthesis of 2-Substituted Benzothiazoles
This compound is an excellent precursor for the synthesis of 2-substituted benzothiazoles. The general synthetic route involves the condensation of the o-aminothiophenol moiety with various electrophiles, such as aldehydes or carboxylic acids.
Caption: General scheme for the synthesis of 2-substituted benzothiazoles.
Experimental Workflow: Condensation with Aldehydes
-
Reaction Setup: Dissolve this compound and a substituted aldehyde in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Catalysis: An oxidizing agent or a catalyst is often employed to facilitate the cyclization and aromatization to the benzothiazole ring. Common reagents include hydrogen peroxide, air, or various metal catalysts.
-
Reaction Conditions: The reaction is typically heated to reflux for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is usually achieved by recrystallization or column chromatography.
Causality: The reaction proceeds through an initial condensation of the amino group with the aldehyde to form a Schiff base intermediate. This is followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to the formation of a dihydrobenzothiazole intermediate. Subsequent oxidation results in the aromatic 2-substituted benzothiazole. The choice of solvent and catalyst is critical for optimizing the reaction yield and minimizing side products.
Pharmacological Significance of Benzothiazole Derivatives
The derivatives synthesized from this compound have shown promise in various therapeutic areas:
-
Anticancer Activity: Certain 2-arylbenzothiazoles have demonstrated potent and selective anticancer activity, particularly against breast cancer cell lines.[7] The mechanism of action is often attributed to the induction of apoptosis through various signaling pathways.
-
Antimicrobial Activity: The benzothiazole scaffold is a key component in many antimicrobial agents. These compounds can inhibit essential microbial enzymes, such as DNA gyrase, leading to bacterial cell death.[8][9] The carboxylic acid moiety at the 6-position of the benzothiazole ring, derived from the starting material, can be further functionalized to enhance potency and modulate pharmacokinetic properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: It is classified as harmful if swallowed and causes skin and serious eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound, with a molecular weight of 169.20 g/mol , is a highly versatile and valuable building block for organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures, most notably the pharmacologically significant benzothiazole scaffold. The synthetic protocols outlined in this guide, coupled with an understanding of the underlying reaction mechanisms, provide a solid foundation for researchers to utilize this compound in their drug discovery and materials science endeavors. The continued exploration of derivatives of this compound holds significant promise for the development of novel therapeutic agents.
References
- PubChem.this compound.
- Djuidje, E. N., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(3), 533. [Link]
- Khatoon, N., et al. (2023). Antimicrobial activity of benzothiazole derivatives.
- El-Sayed, N. N. E., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][11][12]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1246. [Link]
- Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
- Mishra, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135263. [Link]
- Al-Omar, M. A., & Amr, A. E.-G. E. (2021). Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. Molecules, 26(16), 4945. [Link]
- Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]
- Organic Chemistry Portal.Benzothiazole synthesis.[Link]
- Google Patents.
- PubChem.this compound.
- Patel, A. D., et al. (2021). 1,3-Benzothiazoles as Antimicrobial Agents.
- Reich, H. J.
- Human Metabolome Database.13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815).[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. CAS 14543-45-4: this compound [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Versatility of a Multifunctional Aromatic Building Block
An In-Depth Technical Guide to the Research Applications of 4-Amino-3-mercaptobenzoic Acid
Authored by: Gemini, Senior Application Scientist
In the landscape of chemical scaffolds, molecules possessing multiple, distinct functional groups are of paramount importance, serving as versatile platforms for innovation. This compound (AMBA) is a prime exemplar of such a molecule. Characterized by a benzene ring functionalized with an amino (-NH2), a mercapto (-SH), and a carboxylic acid (-COOH) group, AMBA offers a unique combination of reactive sites.[1] This trifecta of functionality unlocks a vast potential across diverse scientific disciplines, from materials science to analytical chemistry and beyond. The thiol group provides a robust anchor to noble metal surfaces, the amino group offers a nucleophilic handle for covalent modification, and the carboxylic acid group imparts pH-responsiveness and a site for electrostatic interactions.[1][2] This guide provides an in-depth exploration of the core applications of AMBA, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is crucial for its effective application. Its structure dictates its reactivity and utility in various research contexts.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₇H₇NO₂S | [1][3] |
| Molecular Weight | 169.20 g/mol | [3] |
| CAS Number | 14543-45-4 | [1][4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Key Functional Groups | Amino (-NH₂), Mercapto/Thiol (-SH), Carboxylic Acid (-COOH) | [1] |
| Synonyms | 3-Mercapto-4-aminobenzoic acid, 4-amino-3-sulfanylbenzoic acid | [1][4] |
| Solubility | Soluble in water and polar organic solvents | [1] |
The presence of these three functional groups on a rigid aromatic backbone is the cornerstone of AMBA's utility. The thiol group is well-known for its high affinity for metal surfaces, particularly gold and silver, enabling the formation of stable self-assembled monolayers (SAMs).[6][7] The amino and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and covalent bond formation, making AMBA an ideal linker molecule.[2][8]
Application in Nanomaterials: Surface Functionalization and Self-Assembly
One of the most powerful applications of AMBA is in the surface modification of metallic nanoparticles, particularly gold (AuNPs) and silver (AgNPs). The thiol group acts as a chemical anchor, forming a strong covalent bond with the nanoparticle surface. This process is fundamental to creating stable, functionalized nanomaterials for a variety of downstream applications.
Mechanism of Action: The Thiol-Gold Interface
The primary driving force for the functionalization is the strong, chemisorptive interaction between the sulfur atom of the thiol group and the gold atoms on the nanoparticle surface. This forms a stable gold-thiolate (Au-S) bond, leading to the spontaneous organization of AMBA molecules into a dense, ordered layer known as a self-assembled monolayer (SAM).[7] The remaining amino and carboxyl groups are then projected outwards from the nanoparticle surface, where they can be used to modulate solubility, impart pH sensitivity, or serve as conjugation points for biomolecules.
Caption: Functionalization workflow of a gold nanoparticle with AMBA via thiol chemisorption.
Experimental Protocol: Synthesis of AMBA-Functionalized Gold Nanoparticles (AMBA-AuNPs)
This protocol describes a common method for preparing AMBA-AuNPs, adapted from procedures used in colorimetric sensing applications.[9]
Objective: To synthesize stable gold nanoparticles and functionalize their surface with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound (AMBA)
-
Deionized (DI) water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with DI water)
Methodology:
-
Synthesis of Citrate-Capped AuNPs (Seed Solution):
-
Bring 100 mL of DI water to a vigorous boil in a clean Erlenmeyer flask with a stir bar.
-
To the boiling water, rapidly inject 1 mL of 1% (w/v) HAuCl₄ solution.
-
Continue boiling for 1 minute, then add 10 mL of 1% (w/v) trisodium citrate solution.
-
The solution color will change from yellow to blue and finally to a stable ruby red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes, then allow the solution to cool to room temperature. This creates a stock solution of citrate-stabilized AuNPs.
-
-
Surface Functionalization with AMBA:
-
Prepare a 10 mM stock solution of AMBA in ethanol or a suitable polar solvent.
-
Take a known volume of the synthesized AuNP solution (e.g., 10 mL).
-
While stirring, add a specific volume of the AMBA stock solution to the AuNPs. The optimal concentration may require titration, but a starting point is often a final concentration in the micromolar range.
-
Allow the mixture to stir at room temperature for several hours (e.g., 2-4 hours) to facilitate the ligand exchange process, where AMBA displaces the citrate ions on the AuNP surface.
-
Causality: The extended incubation is necessary because the formation of the Au-S bond, while thermodynamically favorable, requires time for the AMBA molecules to diffuse and organize into a stable SAM on the nanoparticle surface.
-
-
Purification and Characterization:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and time will depend on nanoparticle size (e.g., 10,000 rpm for 30 minutes).
-
Carefully remove the supernatant, which contains excess AMBA and displaced citrate.
-
Resuspend the pellet in fresh DI water. Repeat the centrifugation/resuspension steps two more times to ensure purity.
-
Characterize the resulting AMBA-AuNPs using UV-Vis spectroscopy (to confirm the surface plasmon resonance peak), Transmission Electron Microscopy (TEM) (for size and morphology), and IR spectroscopy (to confirm the presence of AMBA functional groups).[9]
-
Applications in Analytical Chemistry and Sensing
The unique properties of AMBA make it a powerful tool in the development of advanced analytical and sensing platforms. Its ability to act as a molecular reporter and a recognition element is central to these applications.
Surface-Enhanced Raman Spectroscopy (SERS)
AMBA is frequently used as a reporter molecule in SERS, a technique that provides dramatically enhanced Raman signals for molecules adsorbed onto nanostructured metal surfaces.[10] The enhancement allows for highly sensitive detection, even down to the single-molecule level.[11]
-
pH Sensing: AMBA is an effective pH sensor because the vibrational modes of its carboxylic acid group change upon protonation/deprotonation.[12] Specifically, the peak around 1700 cm⁻¹ is attributed to the COOH stretch (protonated state), while peaks around 1380-1410 cm⁻¹ are attributed to the COO⁻ stretch (deprotonated state). By monitoring the relative intensities of these peaks, the local pH can be accurately determined.[12]
-
Hot Spot Generation: The carboxylic acid groups of AMBA molecules on different nanoparticles can form intermolecular hydrogen bonds, particularly at lower pH values. This interaction can trigger the self-assembly of nanoparticles into aggregates, creating "hot spots" between the particles where the electromagnetic field is intensely localized, leading to massive SERS signal enhancement.[11]
Biosensors and Colorimetric Assays
The functional groups of AMBA can be used to create selective recognition surfaces for biosensing.
-
Detection of Amines: Electrodes functionalized with a SAM of mercaptobenzoic acid (a related compound) have been used as artificial receptors for biogenic amines.[2] The principle relies on the electrostatic or hydrogen-bonding interaction between the negatively charged carboxylate group of the SAM and the positively charged amine group of the target analyte.[2] This same principle applies to AMBA.
-
Colorimetric Detection: AMBA-functionalized AuNPs have been successfully used for the colorimetric detection of the pesticide cyhalothrin. The binding of the pesticide to the functionalized nanoparticles induces aggregation, which causes a distinct color change from red to blue. This change is due to a shift in the surface plasmon resonance of the AuNPs and can be observed visually or quantified with a spectrometer. This system demonstrates excellent selectivity over other pesticides.
Caption: Mechanism of an AMBA-based sensor for detecting amine-containing analytes.
Applications in Materials Science: Corrosion Inhibition
The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of corrosion inhibition. AMBA is a promising corrosion inhibitor due to its multiple adsorption centers.[8]
Mechanism of Inhibition
The inhibition mechanism involves the formation of a stable, adsorbed layer on the metal surface that acts as a physical barrier, blocking active sites for corrosion.[8] This process occurs through two primary modes:
-
Physisorption: In acidic environments, the amino group of AMBA can become protonated (-NH₃⁺). This positively charged species can then interact electrostatically with a negatively charged metal surface (which acquires a negative charge due to adsorbed anions from the acid).
-
Chemisorption: This is a stronger interaction involving the formation of coordinate bonds. The lone pair electrons on the sulfur and nitrogen atoms, as well as the π-electrons from the benzene ring, can be shared with the vacant d-orbitals of the metal atoms (e.g., iron in steel).[8] This creates a durable protective film that hinders both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.
Experimental Protocol: Electrochemical Evaluation of Corrosion Inhibition
Objective: To quantify the effectiveness of AMBA as a corrosion inhibitor for mild steel in an acidic medium using potentiodynamic polarization.
Materials:
-
Mild steel working electrode
-
Platinum counter electrode
-
Saturated Calomel Electrode (SCE) as the reference electrode
-
1 M Hydrochloric acid (HCl) solution (corrosive medium)
-
This compound (inhibitor)
-
Potentiostat/Galvanostat
Methodology:
-
Electrode Preparation:
-
Mechanically polish the mild steel electrode with successively finer grades of emery paper, degrease with acetone, rinse with DI water, and dry.
-
Causality: This step is critical to ensure a clean, uniform, and reproducible surface, removing any pre-existing oxide layers or contaminants that would interfere with the electrochemical measurements.
-
-
Electrochemical Cell Setup:
-
Assemble a standard three-electrode cell with the prepared mild steel electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with 1 M HCl solution (blank).
-
Immerse the electrodes and allow the system to stabilize for approximately 30-60 minutes until a steady open circuit potential (OCP) is reached.
-
-
Potentiodynamic Polarization Measurement (Blank):
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting current density. This generates a Tafel plot for the uninhibited system.
-
-
Measurement with Inhibitor:
-
Repeat steps 2 and 3, but this time add a specific concentration of AMBA to the 1 M HCl solution (e.g., 1 mM).
-
Generate a Tafel plot for the inhibited system.
-
-
Data Analysis:
-
From the Tafel plots, extrapolate the linear regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the following formula:
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100
-
Where icorr_blank is the corrosion current density without the inhibitor and icorr_inh is the corrosion current density with the inhibitor.
-
-
A significant decrease in icorr and a high IE% value indicate effective corrosion inhibition.
-
Potential in Organic Synthesis and Drug Development
While less documented than its materials applications, the structure of AMBA suggests significant potential as a building block in organic synthesis and pharmaceutical research.
-
Synthetic Precursor: Its functional groups allow it to serve as a starting material for the synthesis of more complex heterocyclic compounds or other biologically active molecules.[1]
-
Drug Delivery: Amino acid-based molecules are of great interest in drug delivery for their biocompatibility and low toxicity.[13] The functional handles on AMBA could be used to conjugate drugs, targeting ligands, or polymers to create advanced drug delivery systems. For instance, the carboxylic acid could be used to attach a drug via an ester linkage, while the amine could be used to attach a polyethylene glycol (PEG) chain to improve circulation time. Although specific examples using AMBA are nascent, its structure aligns well with the design principles of modern drug carriers.[14][15]
References
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. Sci-Hub.
- AN IMPROVED PREPARATION OF this compound.
- Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determin
- CAS 14543-45-4: this compound. CymitQuimica.
- Biosensors for Biogenic Amines: A Review. MDPI.
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com.
- High-Efficiency SERS of 4-Mercaptobenzoic Acid and Biphenyl-4,4′-Dithiol via Nanoparticle-on-Mirror Plasmonic Nanocavities. MDPI.
- CAS 14543-45-4 this compound. Alfa Chemistry.
- Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine.
- Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles.
- This compound | 14543-45-4. Sigma-Aldrich.
- Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding. RSC Publishing.
- Application Notes and Protocols: 4-Amino-3-mercaptobenzonitrile as a Corrosion Inhibitor. Benchchem.
- This compound | C7H7NO2S | CID 598058. PubChem.
- 14543-45-4 Cas No. | this compound.
- Are 4-Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models?.
- Current Status of Amino Acid-Based Permeation Enhancers in Transdermal Drug Delivery. MDPI.
- An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles. PubMed Central.
- Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. MDPI.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | 14543-45-4 [sigmaaldrich.com]
- 5. 14543-45-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sci-hub.box [sci-hub.box]
- 10. mdpi.com [mdpi.com]
- 11. Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An Alternating Magnetic Field-Controlled Drug Delivery System Based on 4,4′-Azobis (4-cyanovaleric Acid)-Functioned Fe3O4@Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to 4-Amino-3-mercaptobenzoic Acid as a Polymerization Monomer
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of a Trifunctional Monomer
4-Amino-3-mercaptobenzoic acid (AMBA) is a compelling monomer for polymer synthesis due to its unique trifunctional aromatic structure. It possesses an amino (-NH₂), a mercapto (-SH), and a carboxylic acid (-COOH) group, each offering distinct chemical reactivity.[1] This molecular architecture allows for multiple, selectable polymerization pathways, enabling the creation of polymers with tailored properties. The presence of the thiol group is particularly noteworthy, as it can form disulfide bonds, participate in redox reactions, and serve as a reactive handle for conjugating bioactive molecules.[1][2] These characteristics make AMBA-based polymers highly attractive for advanced applications, especially in the realms of drug delivery and smart materials.[2][3][4]
This guide provides an in-depth exploration of AMBA as a monomer, detailing its properties, polymerization routes, and the characterization of the resulting polymers. It is designed to equip researchers with the foundational knowledge and practical protocols needed to harness the potential of this versatile building block.
Physicochemical Properties of AMBA
A thorough understanding of the monomer's properties is critical for designing successful polymerization strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₂S | [1][5] |
| Molecular Weight | 169.20 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in water and polar organic solvents | [1] |
| Key Functional Groups | Amino (-NH₂), Mercapto (-SH), Carboxylic Acid (-COOH) | [1] |
Note: Thiol-containing compounds can be sensitive to oxidation; therefore, AMBA should be stored under an inert atmosphere in a dark place.[1]
Diagram: Chemical Structure of this compound (AMBA)
Caption: The trifunctional structure of the AMBA monomer.
Polymerization Pathways: A Tale of Two Mechanisms
The strategic selection of polymerization conditions allows for the targeted engagement of AMBA's different functional groups. This leads to polymers with fundamentally different backbones and properties.
Pathway A: Oxidative Polymerization via Thiol Groups
Core Principle: This pathway leverages the facile oxidation of the thiol (-SH) group to form disulfide (-S-S-) linkages. This process can be initiated by chemical oxidants (e.g., air, H₂O₂, iodine) or electrochemical methods. The resulting polymer, a poly(disulfide), possesses a dynamic backbone where the disulfide bonds can be cleaved and reformed in response to redox stimuli.[2] This reversibility is a cornerstone of many "smart" drug delivery systems.[2]
Causality Behind the Choice: This method is chosen when the primary goal is to create a redox-responsive material. The amino and carboxylic acid groups remain as pendant functionalities along the polymer chain, influencing solubility and providing sites for secondary conjugation.
Diagram: Workflow for Oxidative Polymerization of AMBA
Caption: A generalized workflow for oxidative polymerization.
Pathway B: Condensation Polymerization via Amino and Carboxyl Groups
Core Principle: This pathway follows the classic mechanism of polyamide synthesis, where the amino (-NH₂) group of one monomer reacts with the carboxylic acid (-COOH) group of another to form a stable amide bond (-CO-NH-). This reaction typically requires activation of the carboxylic acid (e.g., forming an acid chloride) or the use of coupling agents and heat.[6]
Causality Behind the Choice: This route is selected when a robust, stable polymer backbone is desired, with the thiol group preserved as a pendant functionality. These pendant thiols are highly valuable for subsequent modifications, such as conjugating drugs or targeting ligands through thiol-maleimide or thiol-ene "click" chemistry.[3][7] This approach creates what is known as a "thiomer".[2]
Diagram: Workflow for Condensation Polymerization of AMBA
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of the Thiol Group in 4-Amino-3-mercaptobenzoic Acid: A Guide to Reactivity and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-3-mercaptobenzoic acid is a multifunctional aromatic compound whose utility in chemical synthesis and drug development is largely dictated by the nuanced reactivity of its thiol group.[1] This guide provides an in-depth exploration of the chemical behavior of this sulfhydryl moiety, moving beyond simple reaction schemes to elucidate the underlying principles that govern its activity. We will examine the critical role of pH in modulating its nucleophilicity, detail its susceptibility to oxidation and strategies for its control, and provide actionable protocols for its derivatization through alkylation and arylation. This document is intended to serve as a foundational resource for researchers aiming to leverage the unique properties of this versatile building block.
Core Principles of Thiol Reactivity
The chemical personality of this compound is a composite of its three functional groups: an amine (-NH₂), a thiol (-SH), and a carboxylic acid (-COOH). While all contribute, the thiol group is often the primary site for selective chemical modification due to its unique electronic properties.
The Thiol-Thiolate Equilibrium: The On/Off Switch of Reactivity
The cornerstone of the thiol group's reactivity is its acidity. The proton of the sulfhydryl group can be abstracted by a base, leading to the formation of a highly nucleophilic thiolate anion (-S⁻).[2] This equilibrium is the master switch controlling the thiol's ability to participate in the majority of its characteristic reactions.
The rate of thiol oxidation and its nucleophilic potential are highly pH-dependent.[2] At pH values above the thiol's pKa (typically around 8.5 for aromatic thiols), the more reactive thiolate anion form predominates.[2] This deprotonated species is a much stronger nucleophile and is significantly more susceptible to oxidation than the protonated thiol form.[2] Therefore, precise pH control is the most critical parameter in any reaction involving this functional group.
Caption: Major reaction pathways of the thiol group.
Oxidation: A Double-Edged Sword
Perhaps the most common and often unintended reaction of thiols is oxidation. The thiol group is highly sensitive to oxidants and can form a range of products with increasing oxidation states. [3][4]
-
Disulfide Formation: In the presence of mild oxidants like molecular oxygen, the thiol can dimerize to form a disulfide (-S-S-). This reaction is often catalyzed by trace amounts of transition metal ions. [2]While sometimes desirable, this dimerization can lead to loss of activity and formation of unwanted byproducts.
-
Irreversible Oxidation: Stronger oxidizing agents can convert the thiol to sulfenic (R-SOH), sulfinic (R-SO₂H), and ultimately sulfonic (R-SO₃H) acids. [3][5]These higher oxidation states are generally irreversible and represent degradation of the molecule.
Table 1: Factors Influencing Thiol Oxidation
| Factor | Effect on Stability | Rationale |
|---|---|---|
| Alkaline pH (>8) | Decreased Stability | The predominant thiolate anion (-S⁻) is significantly more susceptible to oxidation than the protonated thiol (-SH). [2] |
| Dissolved Oxygen | Decreased Stability | Molecular oxygen is a primary oxidant, leading to disulfide formation. [2] |
| Metal Ion Catalysts | Decreased Stability | Transition metals like Cu²⁺ and Fe³⁺ are potent catalysts for the oxidation of thiols by oxygen. [2] |
| Elevated Temperature | Decreased Stability | Increases the rate of all chemical reactions, including oxidation. [2] |
| Exposure to UV Light | Decreased Stability | Can promote photochemical oxidation pathways. [2]|
S-Alkylation and S-Arylation: Building Thioethers
A synthetically crucial reaction is the nucleophilic attack of the thiolate on an alkyl or aryl halide (an S_N2 or S_NAr reaction) to form a stable thioether. This is a primary method for protecting the thiol group or for installing it as a linker in a larger molecular construct. [6]Common alkylating agents include iodoacetamide, methyl iodide, and benzyl halides. [6][7]
Michael Addition: Conjugation Chemistry
The thiolate anion is an excellent nucleophile for conjugate addition to α,β-unsaturated carbonyl compounds, such as maleimides. This "Michael addition" reaction is highly efficient and specific, forming the basis of many bioconjugation strategies in drug delivery and diagnostics.
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for the modification of the thiol group in this compound.
Protocol 1: General Procedure for S-Alkylation
This protocol describes a robust method for forming a thioether linkage, a common strategy for derivatization.
Caption: Experimental workflow for S-Alkylation.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1 equivalent of this compound in a suitable anhydrous polar aprotic solvent like Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents), dropwise with stirring. The base is critical to generate the reactive thiolate anion.
-
Alkylation: Slowly add the alkylating agent (e.g., an alkyl halide, 1.2 equivalents) to the reaction mixture. Maintain the temperature at 0°C during addition to control any potential exotherm.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Track the consumption of the starting material and the formation of the product using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated ammonium chloride solution. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using flash column chromatography to obtain the desired thioether.
Protocol 2: Controlled Oxidation to Disulfide
This procedure facilitates the dimerization of the thiol to a disulfide, a common impurity but also a potential synthetic target.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound in a suitable solvent mixture, such as aqueous methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 8.0-8.5 using a mild base like ammonium hydroxide. This deprotonates the thiol to the more reactive thiolate. [2]3. Oxidation: Bubble air through the stirred solution for 12-24 hours. The dissolved molecular oxygen will act as the oxidant. The reaction can be slow and may be gently catalyzed by the addition of a trace amount of a Cu(II) salt.
-
Monitoring & Isolation: Monitor the formation of the disulfide dimer by LC-MS. As the dimer is less polar, it may precipitate from the solution. The product can be isolated by filtration or by acidification of the solution to protonate the carboxylic acids, followed by filtration.
Applications in Drug Development & Research
The thiol group's reactivity makes this compound a valuable precursor in several fields:
-
Pharmaceutical Synthesis: It serves as a key building block for creating more complex Active Pharmaceutical Ingredients (APIs). [8][9]The thiol can be used as a nucleophilic handle to connect different parts of a molecule.
-
Coordination Chemistry: The soft sulfur atom acts as an excellent ligand for soft metals. This property is exploited in areas like sensor development and surface chemistry, where the thiol can anchor molecules to metal surfaces like gold. [1][10]* Bioconjugation: After conversion to a more reactive derivative (e.g., by linking to a maleimide), the core structure can be used to attach to biological macromolecules.
Conclusion
The reactivity of the thiol group in this compound is a study in controlled chemical potential. Its behavior is dominated by the pH-dependent thiol-thiolate equilibrium, which transforms it from a relatively placid functional group into a potent nucleophile. While this reactivity is the key to its synthetic utility, it is shadowed by a propensity for oxidation. By understanding and controlling the factors outlined in this guide—namely pH, exposure to oxygen, and the presence of metal catalysts—researchers can effectively harness the power of this thiol group, paving the way for novel molecular architectures in medicine and materials science.
References
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid - PrepChem.com. [Link]
- This compound | C7H7NO2S | CID 598058 - PubChem. [Link]
- I would like to protect my thiol group in 4-mercaptobenzoic acid molecule. Any good suggestions?
- The reactivity of thiol groups and the subunit structure of aldolase - PMC - NIH. [Link]
- The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. [Link]
- The role of thiols and disulfides in protein chemical and physical stability - PMC - NIH. [Link]
- Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone - NIH. [Link]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors - Research Journal of Pharmacy and Technology. [Link]
- Synthetic Thiol and Selenol Derived Amino Acids for Expanding the Scope of Chemical Protein Synthesis - Frontiers. [Link]
- The role of thiols in antioxidant systems - ResearchG
- The role of thiols in antioxidant systems - PMC - PubMed Central - NIH. [Link]
- (PDF)
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reactivity of thiol groups and the subunit structure of aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Amino Group Reactivity of 4-Amino-3-mercaptobenzoic Acid
Executive Summary: 4-Amino-3-mercaptobenzoic acid (AMBA) is a trifunctional aromatic compound of significant interest in synthetic chemistry, particularly in the development of pharmaceuticals and functional materials.[1] Its chemical personality is dictated by the electronic interplay of an amino (-NH₂), a mercapto (-SH), and a carboxylic acid (-COOH) group on a benzene ring. This guide provides an in-depth analysis of the reactivity of the amino group, a focal point for many of AMBA's synthetic transformations. We will explore the nuanced electronic and steric factors that govern its nucleophilicity, its role in canonical aromatic reactions, and its pivotal participation in intramolecular cyclizations to form benzothiazoles. This document serves as a technical resource for researchers, offering not only theoretical mechanisms but also field-proven experimental protocols and insights into achieving chemo-selectivity.
Introduction to this compound (AMBA)
Molecular Structure and Physicochemical Properties
This compound, also known as 4-amino-3-sulfanylbenzoic acid, is a crystalline solid with the molecular formula C₇H₇NO₂S.[1] The strategic ortho-positioning of the amino and mercapto groups is a key structural feature that enables unique intramolecular reactions, most notably the formation of the benzothiazole scaffold.[2][3] The molecule's functionality makes it a versatile building block, though the thiol group's susceptibility to oxidation requires careful handling and storage under inert conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14543-45-4 | |
| Molecular Formula | C₇H₇NO₂S | [4] |
| Molecular Weight | 169.20 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Synonyms | 3-Mercapto-4-aminobenzoic acid, 4-Amino-3-sulfanylbenzoic acid | [1] |
Functional Group Interplay and its Electronic Consequences
The reactivity of the amino group in AMBA is not considered in isolation. It is modulated by the electronic push-pull effects of the adjacent mercapto group and the para-positioned carboxylic acid group.
-
Amino Group (-NH₂): A strong activating group with a lone pair of electrons that can be donated into the aromatic π-system, increasing electron density at the ortho and para positions.[5][6]
-
Mercapto Group (-SH): A weakly activating group that can also donate a lone pair from sulfur into the ring via resonance.[7]
-
Carboxylic Acid Group (-COOH): A deactivating, electron-withdrawing group that pulls electron density from the ring, primarily through inductive and resonance effects.[8][9]
This intricate electronic balance makes the amino group less basic than aniline but a potent nucleophile and a dominant director in electrophilic aromatic substitutions.
Caption: Electronic push-pull effects of substituents on AMBA.
Key Reaction Pathways of the Amino Group
The amino group is the primary site for several critical classes of reactions, including nucleophilic attack to form amides, intramolecular cyclization, and diazotization.
Nucleophilic Attack: Amide Bond Formation
The formation of an amide bond is a fundamental transformation for primary amines. In AMBA, the amino group readily reacts with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form N-acylated products.[10]
The direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off water, which can be detrimental to sensitive substrates.[10] Therefore, the carboxylic acid is typically "activated" in situ using coupling reagents. Reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or carbodiimides (e.g., DCC) convert the hydroxyl of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[11] The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to neutralize the acid formed during the reaction without competing with the primary amine nucleophile.
This protocol describes the coupling of AMBA with 3,4,5-trimethoxybenzoic acid using HBTU.
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.), the desired carboxylic acid (e.g., 3,4,5-trimethoxybenzoic acid, 1.05 eq.), and HBTU (1.05 eq.) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add diisopropylethylamine (DIPEA) (2.5 eq.) dropwise while stirring. The addition of base is crucial for both deprotonating the carboxylic acid and scavenging the acid byproduct.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting amine.[12]
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Caption: Workflow for a typical amide coupling reaction.
Intramolecular Cyclization: The Gateway to Benzothiazoles
The synthesis of benzothiazoles is arguably the most significant reaction involving AMBA. This transformation leverages the proximity of the amino and thiol groups to react with a carbonyl-containing compound, typically a carboxylic acid or acyl chloride, to form the fused heterocyclic ring system.[2][13][14]
The reaction generally proceeds via two key steps:
-
Amide Formation: The amino group acts as a nucleophile, attacking the carbonyl of the reaction partner (e.g., an acyl chloride) to form an intermediate N-acylated ortho-aminothiophenol.
-
Cyclization and Dehydration: The thiol group then attacks the amide carbonyl carbon in an intramolecular fashion. Subsequent dehydration yields the stable aromatic benzothiazole ring.
The use of reagents like polyphosphoric acid (PPA) at elevated temperatures can facilitate the condensation and dehydration in a one-pot synthesis directly from a carboxylic acid.[15]
This protocol outlines the synthesis of a 2-arylbenzothiazole from AMBA and an aromatic acyl chloride.[2]
-
Reagent Preparation: Suspend this compound (1.0 eq.) in a suitable solvent such as pyridine in a round-bottom flask.
-
Acyl Chloride Addition: Add the aromatic acyl chloride (e.g., p-nitrobenzoyl chloride, 1.1 eq.) to the suspension.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for 1-3 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed thoroughly with water to remove pyridine hydrochloride, and then with a cold solvent like ethanol or methanol.
-
Purification: The crude benzothiazole derivative can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid).
Diazotization and Subsequent Transformations
Like most primary aromatic amines, the amino group of AMBA can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[16][17]
Aromatic diazonium salts are notoriously unstable and can decompose violently at elevated temperatures. The execution of a diazotization reaction must be performed at low temperatures, typically between 0-5 °C, to ensure the stability of the diazonium intermediate for subsequent reactions.[16] Failure to maintain this temperature control is a significant safety risk and will lead to decomposition, often observed as the evolution of nitrogen gas and the formation of phenolic byproducts.[18][19]
This protocol is adapted from standard diazotization procedures for aromatic amines.[16]
-
Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend this compound (1.0 eq.) in water. Add concentrated HCl (2.5-3.0 eq.) and stir.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is crucial that the temperature of the mixture does not rise above 5 °C throughout the next step.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.
-
Confirmation and Quenching: After the addition is complete, stir for an additional 15-20 minutes. The presence of excess nitrous acid can be confirmed with starch-iodide paper (turns blue-black). Any excess nitrous acid can be quenched by the careful addition of a small amount of sulfamic acid until the test is negative.
-
Immediate Use: The resulting cold diazonium salt solution is highly reactive and should be used immediately in subsequent reactions, such as Sandmeyer or azo coupling reactions.[17][20]
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 7. [Effect of thiol compounds on aniline toxicity and aniline metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 9. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 10. quora.com [quora.com]
- 11. A one-pot preparation of N-2-mercaptobenzoyl-amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole synthesis [organic-chemistry.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Diazotisation [organic-chemistry.org]
- 18. scirp.org [scirp.org]
- 19. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 20. questjournals.org [questjournals.org]
The Strategic Utility of 4-Amino-3-mercaptobenzoic Acid in Modern Organic Synthesis: A Technical Guide
Introduction: A Uniquely Positioned Trifunctional Precursor
In the landscape of organic synthesis, building blocks that offer a confluence of reactivity, selectivity, and structural potential are of paramount importance. 4-Amino-3-mercaptobenzoic acid, a seemingly simple aromatic compound, represents a powerful and versatile precursor for the construction of complex heterocyclic systems.[1] Its strategic value lies in the orthogonal reactivity of its three functional groups: a nucleophilic aromatic amine, a reactive thiol, and a carboxylic acid amenable to a host of classical transformations. This unique arrangement, particularly the ortho-disposition of the amine and thiol groups, makes it an exemplary starting material for condensation and cyclization reactions, most notably in the synthesis of the benzothiazole scaffold—a privileged core in medicinal chemistry and materials science.[2][3]
This technical guide provides an in-depth exploration of this compound as a precursor for researchers, chemists, and drug development professionals. We will dissect its fundamental properties, detail key synthetic protocols, explain the mechanistic underpinnings of its reactivity, and contextualize its application in the development of biologically active agents.
Physicochemical and Safety Profile
A thorough understanding of a precursor's properties is the foundation of its effective use. This compound is typically a white to off-white crystalline solid, soluble in polar organic solvents.[1] The thiol group makes the compound susceptible to oxidation, necessitating careful handling and storage under an inert atmosphere.[1][4]
| Property | Value | Source(s) |
| CAS Number | 14543-45-4 | [1] |
| Molecular Formula | C₇H₇NO₂S | [1] |
| Molecular Weight | 169.20 g/mol | |
| IUPAC Name | 4-amino-3-sulfanylbenzoic acid | |
| Physical Form | Solid | [4] |
| Storage | Keep in dark place, inert atmosphere, room temp. | [4] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of the Precursor: An Improved Route
While commercially available, understanding the synthesis of this compound can be instructive. A common laboratory-scale preparation involves a two-step process starting from 4-aminobenzoic acid, which is first converted to an intermediate thiocyanate, followed by hydrolysis.
Caption: Synthesis of this compound Hydrochloride.[3]
Core Application: The Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids
The primary synthetic utility of this compound is its role as a precursor to 6-carboxy-substituted benzothiazoles. This is typically achieved through a condensation reaction with an aldehyde or a carboxylic acid derivative, which engages the ortho-amino and thiol groups in a cyclization cascade.
Mechanism of Benzothiazole Formation
The reaction generally proceeds through two key stages. First, the nucleophilic amine attacks the carbonyl carbon of the aldehyde, forming a Schiff base (or imine) intermediate after dehydration. Second, an intramolecular nucleophilic attack by the thiol group onto the imine carbon initiates cyclization. The resulting benzothiazoline intermediate is then oxidized to the thermodynamically stable aromatic benzothiazole.
Caption: Generalized mechanism for benzothiazole formation.
Protocol 1: Condensation with Aldehydes using Nitrobenzene as Oxidant
This protocol describes a robust method for synthesizing a variety of 2-aryl- and 2-alkyl-benzothiazole-6-carboxylic acids. Nitrobenzene serves as both the solvent and the in-situ oxidant for the final aromatization step.[5]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde (1.1 equivalents).
-
Solvent Addition: Add nitrobenzene as the solvent (e.g., 25 mL per 3g of the precursor).
-
Reaction: Heat the mixture to reflux and maintain for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the reaction mixture to room temperature, add hexane (e.g., 15 mL) to precipitate the product.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with hexane to remove residual nitrobenzene and dry to yield the final 2-substituted benzothiazole-6-carboxylic acid. Further purification can be achieved by recrystallization if necessary.
| Aldehyde Substituent (R) | Product | Yield | Reference |
| Phenyl | 2-Phenylbenzothiazole-6-carboxylic acid | 55% | [5] |
| 4-Nitrophenyl | 2-(4-Nitrophenyl)benzothiazole-6-carboxylic acid | 65% | [5] |
| 2-Nitrophenyl | 2-(2-Nitrophenyl)benzothiazole-6-carboxylic acid | 60% | [5] |
Protocol 2: Condensation with Acyl Chlorides via a Zinc Salt Intermediate
For highly reactive partners like acyl chlorides, or to prevent unwanted side reactions involving the free carboxylic acid, protection or salt formation is a prudent strategy. The use of a zinc salt of the precursor facilitates a clean reaction with p-nitrobenzoyl chloride.[2][6]
Step-by-Step Methodology:
-
Salt Formation: Prepare the zinc salt of this compound.
-
Reaction Setup: Suspend the zinc salt (1.0 equivalent) in pyridine.
-
Reagent Addition: Add p-nitrobenzoyl chloride (1.0 equivalent) to the suspension.
-
Reaction: Heat the mixture at 80 °C for 1 hour.
-
Isolation: Upon completion, perform an appropriate aqueous work-up to isolate the intermediate, 2-(4-nitrophenyl)benzothiazole-6-carboxylic acid, which is obtained in high yield (83%).[2]
-
Further Functionalization: The resulting carboxylic acid can be converted to the highly reactive acyl chloride by treatment with thionyl chloride (SOCl₂), enabling subsequent amide coupling reactions.[2][6]
Application in Drug Discovery: A Gateway to Thioflavin T Analogues
The benzothiazole core is a cornerstone of many biologically active molecules. One of the most prominent examples is Thioflavin T (ThT), a fluorescent dye renowned for its ability to bind to and detect the beta-amyloid plaques associated with Alzheimer's disease.[7][8][9][10][11] The synthetic methods described above provide a direct route to analogues of ThT.
By synthesizing 2-aryl-benzothiazole-6-carboxylic acids, researchers can create a platform of novel compounds. The carboxylic acid handle at the 6-position is particularly valuable; it allows for the conjugation of these ThT-like cores to other molecules—such as targeting ligands, solubilizing groups, or imaging agents—through robust amide bond formation.[12][13][14] This modular approach is central to modern drug discovery, enabling the rapid generation and screening of a library of derivatives to optimize binding affinity, selectivity, and pharmacokinetic properties.
Caption: Workflow from precursor to a drug candidate library.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the efficient construction of high-value molecular architectures. Its trifunctional nature provides a robust platform for generating benzothiazole-6-carboxylic acids, key intermediates for a range of applications. For professionals in drug discovery, this precursor offers a direct and versatile route to libraries of compounds based on a privileged heterocyclic scaffold, enabling the exploration of new chemical space in the search for next-generation therapeutics and diagnostic agents. The protocols and mechanistic insights provided herein serve as a guide to harnessing the full synthetic potential of this valuable building block.
References
- International Scientific Publications. (2019, September 18). STRUCTURAL ANALOGUES OF THIOFLAVIN T - NEW SYNTHETIC APPROACH.
- Rodriguez, J. (2018). SYNTHESIS OF THIOFLAVIN T ANALOGUES. URI: [Link]
- Padilla-Martínez, I. I., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(23), 7109.
- PrepChem.com. Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Rodriguez, J. SYNTHESIS OF THIOFLAVIN T ANALOGUES. DigitalCommons@URI.
- ResearchGate. Synthesis of this compound hydrochloride. Reagents and conditions.
- Chakraborti, A. K., et al. (2004). An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. Synlett, 2004(5), 851-855.
- ResearchGate. (2019, September 20). (PDF) Structural analogues of Thioflavin T - New synthetic approach.
- Lee, M.-J., et al. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 311-316.
- ResearchGate. (2017). Synthesis and evaluation of thioflavin-T analogs as potential imaging agents for amyloid plaques.
- Kráľová, K., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(14), 7937-7946.
- Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.
- Organic Chemistry Portal. Benzothiazole synthesis.
- Lang, R. C., et al. (2003). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5), 520-524.
- Zhang, X., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances, 8(14), 7769-7777.
- Google Patents. US4808723A - Process for the preparation of benzothiazoles.
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications.
- ResearchGate. (2006). (PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant.
- PubChem. This compound. National Center for Biotechnology Information.
- ResearchGate. (2015). (PDF) "Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents".
- The Royal Society of Chemistry. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. RSC Advances.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment).
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 14543-45-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. scientific-publications.net [scientific-publications.net]
- 8. "SYNTHESIS OF THIOFLAVIN T ANALOGUES" by Jennifer Rodriguez [digitalcommons.uri.edu]
- 9. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
antioxidant properties of 4-Amino-3-mercaptobenzoic acid derivatives
An In-Depth Technical Guide to the Antioxidant Properties of 4-Amino-3-mercaptobenzoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative for Novel Antioxidants
Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions.[1][2] This has spurred a relentless search for novel antioxidant compounds that can effectively mitigate oxidative damage. Among the promising scaffolds for antioxidant drug design, this compound and its derivatives stand out. This guide provides a deep dive into the chemical rationale, mechanistic underpinnings, and practical evaluation of this unique class of compounds, designed to equip researchers with the foundational knowledge required for their investigation and development.
The Core Moiety: Unpacking this compound
This compound is an organic compound featuring a benzene ring substituted with a carboxylic acid group, an amino group (-NH2), and a thiol group (-SH).[3] It is the strategic placement of the amino and thiol groups that forms the basis of its antioxidant potential. The thiol group, in particular, is a powerful reducing agent and a cornerstone of endogenous antioxidant systems, such as glutathione.[4][5][6][7]
Chemical Properties:
-
Formula: C₇H₇NO₂S[3]
-
Molecular Weight: 169.20 g/mol
-
Appearance: Typically a white to off-white crystalline solid.[3]
-
Key Functional Groups: Carboxylic acid (-COOH), Amino (-NH₂), Thiol (-SH).
The presence of these multiple functional groups allows for a wide range of chemical modifications, making this scaffold an excellent platform for developing derivatives with fine-tuned antioxidant and pharmacokinetic properties.
Mechanism of Antioxidant Action: A Tale of Two Groups
The antioxidant capacity of these derivatives is not merely the sum of their parts but a potential synergy between the thiol and amino functionalities. The primary mechanism involves the donation of hydrogen atoms or electrons to neutralize unstable free radicals.
The Central Role of the Thiol (-SH) Group
The sulfhydryl group (-SH) is the primary driver of antioxidant activity in this scaffold. It can readily donate a hydrogen atom to a free radical (R•), thereby stabilizing the radical and preventing it from causing further cellular damage.[5][8] This process generates a thiyl radical (RS•), which is significantly more stable than the initial ROS. Two thiyl radicals can then combine to form a disulfide bond (R-S-S-R), a stable, oxidized, and non-radical product.[4] This hydrogen-donating ability is fundamental to quenching radicals like the hydroxyl (•OH) and superoxide (•O₂⁻) radicals.[4][7]
The Contribution of the Amino (-NH₂) Group
The amino group, ortho to the thiol, can also participate in radical scavenging, albeit typically to a lesser extent than the thiol group. It can donate a hydrogen atom, contributing to the overall antioxidant capacity. More importantly, its electron-donating nature can influence the redox potential of the entire molecule, potentially making the thiol group's hydrogen more easily abstractable and thus enhancing its reactivity towards free radicals.
Synergistic Potential and Mechanistic Pathway
The interplay between the thiol and amino groups may lead to synergistic antioxidant effects.[9][10] The amino group can stabilize the thiyl radical intermediate through resonance, enhancing the overall efficiency of the radical scavenging process.
Caption: Mechanism of thiol-mediated radical scavenging.
Structure-Activity Relationship (SAR): Designing Potent Derivatives
Optimizing the antioxidant activity of the this compound core relies on understanding its SAR. The electronic properties and steric bulk of substituents added to the benzene ring can profoundly impact efficacy.
-
Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -CH₃) onto the aromatic ring can increase the electron density of the molecule. This can lower the bond dissociation energy of the S-H bond, making hydrogen atom donation more favorable and thus enhancing antioxidant activity.
-
Electron-Withdrawing Groups (EWGs): Conversely, EWGs (e.g., -NO₂, -CF₃) can decrease the efficacy of hydrogen donation by pulling electron density away from the thiol group.
-
Steric Hindrance: Bulky groups near the thiol functionality might sterically hinder its interaction with free radicals, potentially reducing its scavenging activity. However, in some contexts, steric hindrance can increase the stability of the resulting antioxidant radical, which can also be beneficial.
-
Lipophilicity: Modifying the molecule to alter its lipophilicity can drastically affect its ability to function in different biological environments. More lipophilic derivatives may better integrate into and protect lipid membranes from peroxidation.
Caption: Key modification sites for SAR studies.
Evaluating Antioxidant Activity: Methodologies and Protocols
A multi-assay approach is crucial for a comprehensive evaluation of antioxidant properties, as no single assay can capture all mechanisms of action.[11][12] We will cover two common in vitro chemical assays and one cell-based assay.
General Experimental Workflow
The screening process typically follows a tiered approach, starting with rapid, high-throughput chemical assays and progressing to more biologically relevant cell-based models for promising candidates.
Caption: Tiered workflow for antioxidant screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[13][14] DPPH is a violet-colored free radical that, upon reduction by an antioxidant, turns into a pale yellow hydrazine, leading to a decrease in absorbance at ~517 nm.[13][14] The degree of discoloration is proportional to the scavenging activity.[13]
-
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in an amber bottle at 4°C, as it is light-sensitive.[13] Prepare fresh for best results.
-
Test Compound Stock Solutions: Prepare a stock solution of each derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol).
-
Serial Dilutions: Create a series of dilutions from the stock solution to determine the IC₅₀ value (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[13]
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 200 µL of the solvent (e.g., methanol) to a well.
-
Control (A_control): Add 100 µL of solvent and 100 µL of the DPPH working solution.
-
Sample Wells (A_sample): Add 100 µL of each test compound dilution to separate wells, followed by 100 µL of the DPPH working solution.
-
Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15][16]
-
Measurement: Read the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100[13]
-
Plot % Inhibition against the concentration of the derivative and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
-
Principle: In this assay, ABTS is oxidized to its radical cation (ABTS•+) using an oxidizing agent like potassium persulfate.[17] The ABTS•+ radical is intensely colored (blue-green) and absorbs at ~734 nm. In the presence of a hydrogen-donating antioxidant, the radical is reduced back to the colorless neutral form of ABTS, causing a decrease in absorbance.[17]
-
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[18]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18] This allows for complete radical generation.
-
Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Test Compounds & Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each test compound dilution (or positive control) to separate wells.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Incubate at room temperature for a specified time (e.g., 6-10 minutes).
-
Read the absorbance at 734 nm.[17]
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value using the same formula as for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
-
Cellular Antioxidant Activity (CAA) Assay
-
Principle: This assay measures antioxidant activity within a cellular environment, accounting for bioavailability, uptake, and metabolism.[19] Cells are co-incubated with a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), and the test compound. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. A radical initiator (like AAPH) is then added, which induces ROS production. ROS oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS, preventing the oxidation of DCFH and thus reducing the fluorescent signal.[20][21][22]
-
Experimental Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Remove the culture medium and wash the cells gently with Phosphate-Buffered Saline (PBS).
-
Add 100 µL of treatment solution containing both the test compound (at various concentrations) and DCFH-DA probe (e.g., 25 µM) in culture media to each well.
-
Incubate for 1 hour at 37°C to allow for probe and compound uptake.
-
Remove the treatment solution and wash the cells again with PBS.
-
Add 100 µL of a radical initiator (e.g., 600 µM AAPH) in PBS to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) every 5 minutes for 1 hour.[19]
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the percentage inhibition of fluorescence relative to a control (cells treated with initiator but no antioxidant).
-
Determine the IC₅₀ value. Results can be expressed as quercetin equivalents (QE).
-
-
Data Presentation and Interpretation
Quantitative results from antioxidant assays should be summarized in a clear, tabular format to facilitate comparison between derivatives.
Table 1: Hypothetical Antioxidant Activity of this compound Derivatives
| Compound ID | Modification | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | CAA IC₅₀ (µM) |
| Parent | This compound | 45.2 ± 3.1 | 38.9 ± 2.5 | 60.1 ± 4.5 |
| Deriv-01 | 5-Methoxy substituent (EDG) | 22.8 ± 1.9 | 19.5 ± 1.4 | 35.7 ± 2.8 |
| Deriv-02 | 5-Nitro substituent (EWG) | 98.6 ± 7.2 | 110.4 ± 8.1 | > 200 |
| Deriv-03 | Carboxylic acid ethyl ester | 35.1 ± 2.4 | 30.2 ± 2.1 | 42.3 ± 3.3 |
| Trolox | (Positive Control) | 15.5 ± 1.1 | 12.1 ± 0.9 | 25.4 ± 1.8 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Interpretation: A lower IC₅₀ value indicates higher antioxidant potency. In this hypothetical example, the electron-donating methoxy group (Deriv-01) significantly enhanced activity compared to the parent compound, while the electron-withdrawing nitro group (Deriv-02) diminished it, consistent with SAR principles. Esterification (Deriv-03) slightly improved activity, possibly by increasing lipophilicity and cell uptake.
Conclusion and Future Directions
This compound derivatives represent a versatile and potent class of antioxidants. Their efficacy is rooted in the hydrogen-donating capacity of the thiol group, potentially enhanced by a synergistic relationship with the adjacent amino group. A systematic approach to SAR, guided by robust in vitro and cell-based screening, is essential for identifying lead candidates. Future research should focus on optimizing pharmacokinetic properties, exploring diverse synthetic modifications, and ultimately, validating the therapeutic potential of lead compounds in preclinical models of diseases driven by oxidative stress.
References
- Lushchak, V.I. (2014). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 75, 1-12. [Link]
- Pisoschi, A.M., & Negulescu, G.P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 16(12), 10349-10367. [Link]
- Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- Apak, R., et al. (2016). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Molecules, 21(8), 1046. [Link]
- Winterbourn, C.C. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 1-12. [Link]
- Mishra, K., et al. (2012). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical & Biological Archives, 3(5), 1034-1041. [Link]
- Gulcin, İ. (2008). In Vitro Methods of Assay of Antioxidants: An Overview. Critical Reviews in Food Science and Nutrition, 48(8), 649-659. [Link]
- Abbexa Ltd. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Abbexa. [Link]
- Pisoschi, A.M., et al. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Molecules, 26(16), 4865. [Link]
- National Center for Biotechnology Information. (n.d.). This compound.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Assay Kit. Cell Biolabs, Inc. [Link]
- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Assay Kit. Kamiya Biomedical Company. [Link]
- ScienceDirect Topics. (n.d.). Thiol groups: Significance and symbolism. ScienceDirect. [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
- Jakob, U., & Reichmann, D. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 1-12. [Link]
- Benkhaira, N., et al. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
- Moreira, I., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity v1.
- Sharma, O.P., & Bhat, T.K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 497-503. [Link]
- BioIVT. (n.d.). Cell-Based Antioxidant Assays. BioIVT. [Link]
- Breitenbach, T., et al. (2021). Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. Molecules, 26(12), 3587. [Link]
- Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. Molecules, 16(1), 218-249. [Link]
- Saito, S., & Kawabata, J. (2004). Synergistic effects of thiols and amines on antiradical efficiency of protocatechuic acid. Journal of Agricultural and Food Chemistry, 52(26), 8163-8168. [Link]
- Liu, Y., et al. (2018). Synergistic effect of antioxidant amino acid and non-antioxidant amino...
- Chimenti, F., et al. (2021). Synthesis of this compound hydrochloride. Reagents and conditions.
- Kim, J., et al. (2024).
- Stojkovic, D., et al. (2025). Alkyl Derivatives of 2‐Mercaptobenzoic Acid Exhibit Dual Anti‐Inflammatory and Antioxidant Activities: Combined In Vivo, In Vitro, and In Silico Evaluation.
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]
- Tenore, G.C., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 16(5), 738. [Link]
- Satnami, M.L., & Ghosh, K.K. (2014). Interaction of thiolated amino acids and peptide onto the gold nanoparticle surface: Radical scavenging activity. Indian Journal of Chemistry, 53A, 1205-1211. [Link]
- Functional Food Center/Food Science Publisher. (2021). ANTIOXIDANT PROPERTIES OF HYDROXYBENZOIC ACID DERIVATIVES AGAINST SUPEROXIDE RADICAL. Functional Food Center. [Link]
- He, L., et al. (2012). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine, 16(1), 1-13. [Link]
- Forman, H.J., & Zhang, H. (2021). Understanding mechanisms of antioxidant action in health and disease. Redox Biology, 47, 102148. [Link]
Sources
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 14543-45-4: this compound [cymitquimica.com]
- 4. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 6. Thiol groups: Significance and symbolism [wisdomlib.org]
- 7. The role of thiols in antioxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synergistic effects of thiols and amines on antiradical efficiency of protocatechuic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sphinxsai.com [sphinxsai.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DPPH Radical Scavenging Assay [mdpi.com]
- 17. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. kamiyabiomedical.com [kamiyabiomedical.com]
- 21. bioivt.com [bioivt.com]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: An Optimized Synthesis of 4-Amino-3-mercaptobenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Amino-3-mercaptobenzoic acid (AMBA), a versatile trifunctional molecule with significant applications in medicinal chemistry, materials science, and biochemical research.[1][2] Its structure, incorporating amino, thiol, and carboxylic acid moieties, makes it a valuable precursor for benzothiazoles and a strategic ligand in coordination chemistry.[1][3] This protocol details an improved and reliable synthetic route starting from 4-aminobenzoic acid, focusing on procedural optimizations that minimize the formation of disulfide byproducts, thereby circumventing the need for environmentally challenging reducing agents like tin chloride.[3] We present a step-by-step methodology, safety protocols, characterization techniques, and a troubleshooting guide to ensure reproducible and high-yield synthesis for researchers and drug development professionals.
Introduction and Rationale
This compound is an aromatic compound distinguished by its three functional groups: an amine (-NH₂), a thiol (-SH), and a carboxylic acid (-COOH). This unique combination allows for diverse chemical modifications. The thiol group, in particular, can participate in redox reactions and form disulfide bonds, a property valuable in various biochemical contexts.[1]
Traditional syntheses have often been plagued by the oxidative dimerization of the thiol group, forming a disulfide byproduct that is difficult to separate from the desired product.[3] Past protocols addressed this by using tin(II) chloride as a reducing agent to convert the disulfide back to the thiol.[3] However, due to environmental and toxicological concerns associated with tin compounds, a more sustainable method is required. The protocol outlined herein is based on an improved procedure that significantly mitigates disulfide formation by carefully controlling reaction conditions, specifically by excluding light and air during the critical hydrolysis step.[3] This approach not only enhances the purity and yield of the final product but also aligns with the principles of green chemistry.
Overall Synthetic Pathway
The synthesis is a three-step process commencing with commercially available 4-aminobenzoic acid. The pathway introduces the sulfur functionality as a thiocyanate group, which then facilitates an intramolecular cyclization to form a benzothiazole intermediate. The final step involves the controlled hydrolysis of this stable intermediate to yield the target molecule, this compound.
Caption: Overall reaction scheme for the synthesis of this compound.
Materials and Equipment
Table 1: Reagents and Chemicals
| Chemical | CAS Number | Molecular Formula | Required Purity | Notes |
| 4-Aminobenzoic acid | 150-13-0 | C₇H₇NO₂ | ≥99% | Starting material |
| Sodium thiocyanate | 540-72-7 | NaSCN | ≥98% | |
| Bromine | 7726-95-6 | Br₂ | ≥99.8% | Highly Corrosive & Toxic. Handle in a fume hood. |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | ≥99.8% | |
| Hydrochloric acid (conc.) | 7647-01-0 | HCl | ~37% | |
| Deionized Water | 7732-18-5 | H₂O | - | Used for washing. |
Table 2: Laboratory Equipment
| Equipment | Purpose |
| Three-neck round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation of reaction mixture |
| Thermometer | Temperature monitoring |
| Dropping funnel | Controlled addition of reagents |
| Reflux condenser | To prevent solvent loss during heating |
| Ice bath | Cooling and temperature control |
| Büchner funnel and filter flask | Filtration and collection of solids |
| Vacuum pump | For vacuum filtration and drying |
| Rotary evaporator | Solvent removal |
| Standard glassware | Beakers, graduated cylinders, etc. |
| pH meter or pH paper | To check acidity/basicity |
| Inert atmosphere setup (N₂ or Ar) | To exclude air in the final step |
| Aluminum foil | To exclude light in the final step |
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-3-thiocyanatobenzoic Acid
This step introduces the sulfur functionality onto the aromatic ring via electrophilic substitution.
-
Set up a three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in an ice-salt bath.
-
To the flask, add 4-aminobenzoic acid (20 g, 0.146 mol) and sodium thiocyanate (13 g, 0.160 mol).
-
Add 75 mL of methanol to the flask and begin stirring to create a suspension.
-
Cool the suspension to below -5°C.
-
Slowly add bromine (7.5 mL, 0.146 mol) dropwise via the dropping funnel to the stirred suspension. Crucially, maintain the internal temperature below -5°C throughout the addition. The reaction is exothermic.
-
After the bromine addition is complete, continue to stir the mixture at -5°C for an additional 2 hours.
-
A solid will precipitate during the reaction. Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any remaining salts. The product can be used in the next step without further purification.
Step 2: Synthesis of 2-Amino-6-carboxybenzothiazole Hydrochloride
The thiocyanate intermediate undergoes an acid-catalyzed intramolecular cyclization to form the stable benzothiazole ring system.
-
Transfer the crude 4-amino-3-thiocyanatobenzoic acid from Step 1 into a round-bottom flask.
-
Add 70 mL of 1 M hydrochloric acid.
-
Heat the suspension to reflux with stirring for 30 minutes.
-
Filter the mixture while it is still hot to remove any insoluble impurities.
-
To the hot filtrate, add 30 mL of concentrated hydrochloric acid. A white solid, the hydrochloride salt of the product, will precipitate.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. This affords the 2-amino-6-carboxybenzothiazole hydrochloride intermediate.[3]
Step 3: Hydrolysis to this compound Hydrochloride
This is the critical step where the benzothiazole is hydrolyzed to yield the final product. Exclusion of air and light is paramount to prevent oxidative disulfide formation.[3]
-
Place the 2-amino-6-carboxybenzothiazole hydrochloride (10 g, 0.043 mol) in a round-bottom flask equipped with a reflux condenser.
-
Add 100 mL of concentrated hydrochloric acid.
-
Wrap the entire reaction apparatus with aluminum foil to completely exclude light.
-
If possible, equip the setup for work under an inert atmosphere (e.g., by attaching a nitrogen or argon balloon to the top of the condenser).
-
Heat the mixture to a vigorous reflux and maintain for 48 hours under an inert atmosphere and in the absence of light.
-
After 48 hours, cool the reaction mixture to room temperature.
-
Slowly, and with cooling in an ice bath, add 45 mL of concentrated hydrochloric acid dropwise to the mixture. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold acetone.
-
Dry the product under vacuum. Store the final product in a dark container under an inert atmosphere to maintain its stability.
Experimental Workflow Overview
Caption: High-level workflow from preparation to final product characterization.
Characterization and Validation
To confirm the successful synthesis and purity of this compound, the following analytical techniques are recommended:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons, with splitting patterns consistent with the 1,2,4-trisubstituted benzene ring. The amine, thiol, and carboxylic acid protons may be broad or exchangeable depending on the solvent used.
-
¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of seven distinct carbon environments, including the carboxyl carbon.
-
Mass Spectrometry (ESI-MS): This analysis should confirm the molecular weight of the product. The expected [M+H]⁺ ion for C₇H₇NO₂S is m/z 170.03.
-
Purity: The purity of the final product is expected to be ≥97%.
The primary impurity to screen for is the disulfide dimer. Its mass spectrum would show a molecular ion corresponding to C₁₄H₁₂N₂O₄S₂, and its NMR would be nearly identical to the monomer, making MS a crucial tool for differentiation.[3]
Safety and Handling
Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All steps should be performed inside a certified chemical fume hood.[4]
-
Chemical-Specific Hazards:
-
Bromine (Br₂): Extremely corrosive, toxic upon inhalation, and can cause severe burns. Handle with extreme caution using appropriate gloves and face shield.
-
Concentrated Hydrochloric Acid (HCl): Corrosive and causes severe skin and eye damage. Vapors are harmful to the respiratory tract.
-
This compound: Classified as harmful if swallowed and causes skin and serious eye irritation. Thiol compounds can have pungent odors.
-
-
Waste Disposal: All chemical waste, including solvents and reaction residues, must be collected in appropriately labeled containers and disposed of in accordance with institutional and local environmental regulations.[4]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | 1. Temperature rose above -5°C during bromine addition. 2. Incomplete reaction. | 1. Improve cooling efficiency of the ice-salt bath and add bromine more slowly. 2. Ensure the reaction is stirred for the full 2 hours after addition. |
| Dark, tarry product | Side reactions due to impurities or incorrect reaction conditions. | Ensure the purity of starting materials. Strictly adhere to the specified temperatures and reaction times. |
| Significant disulfide byproduct in final product | Presence of oxygen or light during the hydrolysis step (Step 3). | This is the most common issue. Rigorously exclude air by maintaining a positive pressure of an inert gas (N₂ or Ar) and ensure the reaction is completely shielded from light using aluminum foil.[3] |
| Product fails to precipitate | 1. Insufficient acid added during precipitation. 2. Product is too soluble in the current solvent mixture. | 1. Check the pH and add more concentrated HCl if necessary. 2. Concentrate the solution by carefully removing some solvent on a rotary evaporator before cooling. |
Conclusion
This application note provides an optimized and reliable protocol for the synthesis of this compound. By implementing a key procedural modification—the strict exclusion of light and air during the final hydrolysis step—this method effectively minimizes the formation of the problematic disulfide byproduct, obviating the need for tin-based reducing agents. This not only improves the yield and purity of the final product but also represents a safer and more environmentally conscious approach. Adherence to the detailed steps and safety precautions outlined in this guide will enable researchers to successfully synthesize this valuable chemical building block for a wide array of scientific applications.
References
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Sci-Hub. (n.d.). This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin.
- PubChem. (n.d.). This compound.
- Fairfull-Smith, K. E., & Jenkins, I. D. (2003). AN IMPROVED PREPARATION OF this compound. Organic Preparations and Procedures International, 35(5), 518–521.
- Sciencemadness.org. (2018). Reduction of 4-nitrobenzoic acid.
- PrepChem.com. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin / Sensors and Actuators B: Chemical, 2014 [sci-hub.box]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.com [fishersci.com]
Application Note: High-Purity Recovery of 4-Amino-3-mercaptobenzoic Acid via Optimized Inert-Atmosphere Recrystallization
Abstract
4-Amino-3-mercaptobenzoic acid is a pivotal bifunctional molecule in pharmaceutical research and chemical synthesis, where its purity is paramount. This application note presents a detailed, field-proven protocol for the purification of this compound by recrystallization. The central challenge in handling this compound is the high susceptibility of its thiol (-SH) group to atmospheric oxidation, which readily forms disulfide impurities. The described methodology is built around a mixed-solvent system (ethanol/water) and incorporates rigorous inert-atmosphere techniques to preserve the integrity of the thiol moiety, ensuring the recovery of a high-purity crystalline product.
Introduction: The Imperative for Purity
This compound (AMBA) is an aromatic compound featuring three distinct functional groups: a carboxylic acid, an amine, and a thiol. This unique arrangement makes it a valuable building block for synthesizing complex heterocyclic systems, ligands for coordination chemistry, and active pharmaceutical ingredients. The presence of the thiol group, in particular, allows for redox activity and the formation of specific covalent bonds, which can be critical for biological activity.[1]
However, the very reactivity that makes the thiol group useful also renders it a liability during purification and storage. Atmospheric oxygen can easily oxidize two thiol groups to form a disulfide-bridged dimer, a significant impurity that can compromise reaction yields, alter biological effects, and complicate structural analysis. Therefore, achieving high purity requires a method that not only separates common synthetic byproducts but also actively prevents oxidative degradation. This protocol provides a robust recrystallization workflow designed to meet these stringent requirements.
Foundational Principles: Causality in Protocol Design
Physicochemical Profile of this compound
A successful purification strategy is predicated on a thorough understanding of the target molecule's properties.
| Property | Value | Significance for Recrystallization |
| Molecular Formula | C₇H₇NO₂S | Provides basic structural information.[1][2] |
| Molecular Weight | ~169.20 g/mol | Used for calculating molar quantities.[2] |
| Appearance | White to off-white crystalline solid | The goal is to obtain pure white crystals.[1] |
| Melting Point | ~290 °C (with decomposition) | A sharp melting point near this value is a key indicator of purity.[2] |
| Solubility | Soluble in water and polar organic solvents | Guides the selection of an appropriate solvent system.[1] |
| Key Reactivity | Thiol group is sensitive to oxidation | This is the primary challenge; the protocol must prevent disulfide formation.[1] |
Rationale for a Mixed-Solvent System under Inert Atmosphere
Recrystallization operates on the principle of differential solubility: a compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[3][4] For AMBA, a single solvent may not provide the ideal solubility gradient.
-
Ethanol is an excellent "dissolving" solvent for many aromatic acids due to its polarity and ability to hydrogen bond.[5][6] AMBA dissolves well in hot ethanol.
-
Water is a "precipitating" or anti-solvent in this system. While AMBA has some water solubility[1], it is significantly less soluble in cold water or ethanol/water mixtures than in pure hot ethanol.
By dissolving the crude AMBA in a minimum of hot ethanol and then carefully adding hot water until the saturation point (cloudiness) is reached, we create a finely-tuned system. Subsequent slow cooling dramatically decreases the compound's solubility, forcing the formation of pure crystals while impurities remain in the "mother liquor."[3]
The critical modification to this standard procedure is the rigorous exclusion of oxygen. Performing every step—from solvent preparation to final filtration—under an inert gas like nitrogen or argon is non-negotiable to prevent the oxidation of the thiol group.[1]
Experimental Workflow and Protocol
Visualized Workflow
The following diagram outlines the logical flow of the purification process, emphasizing the continuous maintenance of an inert environment.
Caption: Inert-atmosphere recrystallization workflow for AMBA.
Materials & Equipment
-
Crude this compound
-
Absolute Ethanol (Reagent Grade)
-
Distilled or Deionized Water
-
Nitrogen or Argon gas supply with bubbler/manifold
-
Two-neck round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Schlenk line or similar inert atmosphere equipment is highly recommended.
Step-by-Step Protocol
Step 1: Preparation of Deoxygenated Solvents
-
Pour the required volumes of ethanol and water into separate flasks.
-
Bubble nitrogen or argon gas through each solvent for at least 20-30 minutes to displace dissolved oxygen. Keep the solvents under a positive pressure of inert gas until use.
Step 2: Dissolution of the Crude Solid
-
Place the crude AMBA solid into a two-neck round-bottom flask containing a magnetic stir bar.
-
Assemble the flask with a reflux condenser on the central neck and a gas inlet adapter on the side neck.
-
Flush the entire apparatus with inert gas for 5-10 minutes. Maintain a gentle, positive flow of inert gas throughout the procedure.
-
Begin stirring and heating the flask. Add the minimum volume of hot, deoxygenated ethanol required to completely dissolve the solid at a gentle reflux.[4] Add the solvent in small portions, allowing time for dissolution after each addition.
Step 3: Hot Filtration (Conditional)
-
If any solid impurities remain undissolved after adding a reasonable amount of solvent, a hot gravity filtration is necessary.[7]
-
Preheat a separate filtration setup (funnel and receiving flask under inert gas) to prevent premature crystallization.
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-warmed receiving flask.
Step 4: Induction of Crystallization
-
Ensure the clear, hot ethanol solution is at a gentle reflux.
-
Using a pipette or dropping funnel, add the hot, deoxygenated water dropwise to the solution with continuous stirring.
-
Continue adding water until the solution becomes faintly but persistently cloudy. This indicates that the solution is saturated.[3]
-
Add 1-2 more drops of hot ethanol to just redissolve the precipitate, resulting in a perfectly clear, saturated solution.
Step 5: Cooling and Crystal Growth
-
Turn off the heat and remove the heating mantle.
-
Allow the flask to cool slowly and without disturbance to room temperature. Slow cooling is essential for the formation of large, well-defined, and pure crystals.
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.
Step 6: Isolation and Drying
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[7]
-
Gently break the vacuum and wash the crystals on the filter paper with a small portion of a cold (0-5 °C), deoxygenated ethanol/water mixture (use the approximate final solvent ratio).
-
Wash the crystals again with a small portion of a cold, non-polar solvent (e.g., hexane) to help displace the more polar solvent and expedite drying.
-
Dry the purified crystals thoroughly under vacuum.
-
For long-term stability, store the final product in a sealed vial under an inert atmosphere and in a dark location to prevent both oxidation and photodegradation.[8]
Purity Validation: A Self-Validating System
The success of the purification must be verified empirically. The following characterization methods will confirm the identity and purity of the recrystallized AMBA.
-
Melting Point Determination: The purified product should exhibit a sharp melting point that is close to the literature value of ~290 °C (with decomposition).[2] A broad melting range suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate (developed in an appropriate solvent system, e.g., ethyl acetate/hexane with a drop of acetic acid) indicates high purity. The crude material will likely show multiple spots, including one for the disulfide impurity at a different Rf value.
-
¹H NMR Spectroscopy: The proton NMR spectrum should be clean, with sharp peaks corresponding to the aromatic protons and the absence of signals attributable to impurities. The broad singlets for the -NH₂, -SH, and -COOH protons will be present.
-
FTIR Spectroscopy: The infrared spectrum should confirm the presence of all key functional groups: N-H stretches (~3300-3500 cm⁻¹), a broad O-H stretch from the carboxylic acid, a C=O stretch (~1680-1710 cm⁻¹), and a weak S-H stretch (~2550 cm⁻¹). The absence of a disulfide (S-S) peak, which is typically very weak or inactive in IR, is best confirmed by other methods, but a clean spectrum is a good indicator.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Google Patents. Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them.
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- Chitkara University. Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.
- University of Colorado Boulder, Department of Chemistry. Recrystallization.
- Wade, L. G. Organic Chemistry. Pearson.
- UCLA Chemistry. Recrystallization, filtration and melting point.
- Massachusetts Institute of Technology. Recrystallization. MIT Department of Chemistry Resources.
- LibreTexts Chemistry. Recrystallization.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. rubingroup.org [rubingroup.org]
- 5. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 6. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. This compound | 14543-45-4 [sigmaaldrich.com]
Application Notes and Protocols for the Analytical Characterization of 4-Amino-3-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Multifaceted Nature of 4-Amino-3-mercaptobenzoic Acid and the Imperative for Rigorous Characterization
This compound (AMBA), a trifunctional aromatic compound, presents a unique chemical architecture that makes it a valuable building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a carboxylic acid, an amino group, and a thiol group, allows for a diverse range of chemical modifications and applications.[1] The presence of the thiol group, in particular, imparts properties such as the ability to form disulfide bonds and participate in redox reactions, which is of significant interest in the development of novel therapeutics and diagnostic agents.[1]
Given its potential in drug development, the comprehensive characterization of AMBA is not merely a procedural step but a fundamental requirement to ensure its identity, purity, and stability. This application note provides a detailed guide to the key analytical techniques for the thorough characterization of AMBA, offering both the theoretical underpinnings and practical, step-by-step protocols. Our approach emphasizes the "why" behind each technique, empowering researchers to make informed decisions in their analytical workflows.
A Holistic Approach to AMBA Characterization: An Integrated Workflow
A single analytical technique is rarely sufficient to fully characterize a molecule as complex as AMBA. A multi-technique approach, as outlined below, provides a comprehensive understanding of its structure, purity, and properties.
Figure 1: Integrated workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[3]
¹H NMR Spectroscopy: Mapping the Protons
Causality Behind Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For AMBA, this technique is crucial for confirming the substitution pattern on the aromatic ring.
Protocol: ¹H NMR Analysis of AMBA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of AMBA.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as AMBA has good solubility in it). The choice of solvent is critical to avoid masking proton signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Expected ¹H NMR Spectral Data for AMBA (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
| ~12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is often broad and its chemical shift can be concentration and temperature dependent. |
| ~7.5-7.8 | Multiplet | 1H | Ar-H | Aromatic proton ortho to the carboxylic acid group. |
| ~7.2-7.4 | Multiplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the thiol group. |
| ~6.7-6.9 | Multiplet | 1H | Ar-H | Aromatic proton meta to the carboxylic acid and ortho to the amino group. |
| ~5.0-5.5 | Singlet (broad) | 2H | -NH₂ | The amino protons are often broad and can exchange with water in the solvent. |
| ~3.5 | Singlet (broad) | 1H | -SH | The thiol proton is often broad and its chemical shift can vary. |
Note: The exact chemical shifts and multiplicities can be influenced by the solvent and concentration. The provided data is based on the analysis of similar aminobenzoic acid isomers and general chemical shift principles.[4][5]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework
Causality Behind Experimental Choices: ¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms and information about their chemical environment (e.g., aromatic, carbonyl, etc.).
Protocol: ¹³C NMR Analysis of AMBA
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR analysis, ensuring a sufficient concentration (20-50 mg for better signal-to-noise).
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 512-2048 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Expected ¹³C NMR Spectral Data for AMBA (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
| ~168 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~150 | Ar-C-NH₂ | Aromatic carbon attached to the amino group, shifted downfield due to the deshielding effect of nitrogen. |
| ~135 | Ar-C-SH | Aromatic carbon attached to the thiol group. |
| ~130-135 | Ar-CH | Aromatic methine carbons. |
| ~115-125 | Ar-C-COOH | Quaternary aromatic carbon attached to the carboxylic acid group. |
| ~110-120 | Ar-CH | Aromatic methine carbons. |
Note: The assignments are predictive and based on data from similar aromatic compounds.[4][5]
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
MS is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like AMBA, often yielding a prominent molecular ion peak, which is crucial for confirming the molecular weight.
Protocol: ESI-MS Analysis of AMBA
-
Sample Preparation:
-
Prepare a dilute solution of AMBA (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Both positive and negative ion modes should be tested to determine which provides a better signal. For AMBA, positive mode should show [M+H]⁺ and negative mode [M-H]⁻.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Flow: 5-10 L/min.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Expected Mass Spectral Data for AMBA:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 170.0270 | ~170.0 |
| [M-H]⁻ | 168.0124 | ~168.0 |
Fragmentation Analysis:
In addition to the molecular ion, fragmentation can provide structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of water (-18) and the carboxyl group (-45). For AMBA, potential fragments could include:
-
m/z 152: Loss of H₂O from the protonated molecule.
-
m/z 124: Loss of COOH from the protonated molecule.
Figure 2: Potential fragmentation pathways for protonated AMBA in mass spectrometry.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[3]
Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples, requiring minimal sample preparation.
Protocol: ATR-FTIR Analysis of AMBA
-
Sample Preparation:
-
Place a small amount of solid AMBA powder directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in press.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.
-
Expected FTIR Absorption Bands for AMBA:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |
| 3300-2500 | O-H stretch (broad) | Carboxylic Acid (-COOH) |
| 2600-2550 | S-H stretch | Thiol (-SH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |
| ~1300-1200 | C-O stretch | Carboxylic Acid (-COOH) |
| ~1250 | C-N stretch | Aromatic Amine |
Note: The provided wavenumber ranges are typical for these functional groups. The spectrum of 4-aminobenzoic acid shows characteristic peaks in these regions.[6]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the aromatic ring in AMBA.
Causality Behind Experimental Choices: The choice of solvent is crucial in UV-Vis spectroscopy as it can influence the position of the absorption maxima (λₘₐₓ). A polar protic solvent like ethanol or methanol is a good starting point for AMBA.
Protocol: UV-Vis Analysis of AMBA
-
Sample Preparation:
-
Prepare a stock solution of AMBA of known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., ethanol).
-
Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration for measurement is around 10 µg/mL.
-
-
Instrument Parameters:
-
Wavelength Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample to zero the spectrophotometer.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Expected UV-Vis Spectral Data for AMBA:
Based on the spectrum of 4-aminobenzoic acid, AMBA is expected to have absorption maxima in the UV region.[7]
-
λₘₐₓ₁: ~220-240 nm
-
λₘₐₓ₂: ~270-290 nm
The exact positions of the maxima will be influenced by the thiol substituent and the solvent.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Stability
HPLC is an essential technique for determining the purity of a compound and for developing stability-indicating methods.
Causality Behind Experimental Choices: A reversed-phase C18 column is a good starting point for the separation of moderately polar aromatic compounds like AMBA. A gradient elution with a mixture of an aqueous buffer and an organic solvent allows for the efficient separation of the main compound from potential impurities.
Protocol: Reversed-Phase HPLC Analysis of AMBA
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a solution of AMBA in the mobile phase at a concentration of approximately 0.1-1 mg/mL.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter and degas all mobile phases before use.
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at the λₘₐₓ determined by UV-Vis spectroscopy (e.g., 280 nm).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Data Analysis:
The purity of the AMBA sample can be calculated based on the peak area percentage of the main peak in the chromatogram. This method can be further validated to serve as a stability-indicating assay by subjecting the AMBA sample to stress conditions (e.g., acid, base, oxidation, heat, light) and demonstrating that the degradation products are resolved from the parent peak.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive characterization of this compound. By employing a combination of NMR, MS, FTIR, UV-Vis, and HPLC, researchers and drug development professionals can confidently establish the identity, purity, and key physicochemical properties of this versatile molecule. This rigorous analytical approach is fundamental to ensuring the quality and consistency of AMBA in its various applications, ultimately contributing to the development of safe and effective new technologies and therapeutics.
References
- 4-Amino-3-(3-fluorophenyl)sulfanylbenzoic acid | C13H10FNO2S | CID 82786649. PubChem.
- Supporting information - The Royal Society of Chemistry.
- This compound | C7H7NO2S | CID 598058. PubChem.
- Supplementary Information - The Royal Society of Chemistry.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). Human Metabolome Database.
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin - Sci-Hub.
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ScienceDirect.
- UV-Vis Spectrum of 4-Aminobenzoic Acid - SIELC Technologies. SIELC Technologies.
- 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) - Human Metabolome Database. Human Metabolome Database.
- 4-Amino-3-sulfobenzoic acid | C7H7NO5S | CID 313533 - PubChem. PubChem.
- 4-Amino-3-methylbenzoic acid - NIST WebBook. NIST.
- 4-Aminobenzoic acid - NIST WebBook. NIST.
- FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... - ResearchGate. ResearchGate.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. This compound | 14543-45-4 [sigmaaldrich.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. 4-Aminobenzoic acid [webbook.nist.gov]
- 7. UV-Vis Spectrum of 4-Aminobenzoic Acid | SIELC Technologies [sielc.com]
Application Note: High-Resolution ¹H NMR Spectroscopic Analysis of 4-Amino-3-mercaptobenzoic Acid
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive guide and a detailed experimental protocol for the structural characterization of 4-Amino-3-mercaptobenzoic acid using high-resolution proton nuclear magnetic resonance (¹H NMR) spectroscopy. This document outlines the theoretical basis for spectral prediction, a step-by-step protocol for sample preparation and data acquisition, and an in-depth analysis of the resulting spectrum. Key considerations, including solvent selection, the lability of specific protons, and potential sample degradation, are discussed to ensure accurate and reproducible results. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require definitive structural elucidation of this and similar compounds.
Introduction: The Significance of this compound
This compound is a multifunctional aromatic compound featuring three distinct functional groups: a carboxylic acid, an amine, and a thiol.[1] This unique arrangement makes it a valuable building block in medicinal chemistry and materials science. The thiol group, in particular, is susceptible to oxidation to form a disulfide, which can alter the molecule's chemical and biological properties.[1] Therefore, unambiguous structural verification and purity assessment are critical.
¹H NMR spectroscopy is an indispensable tool for this purpose, providing precise information about the electronic environment of each proton in the molecule. This allows for the confirmation of the substitution pattern on the benzene ring and the integrity of the functional groups.
Theoretical ¹H NMR Spectral Prediction
A proactive analysis of the molecular structure of this compound allows for a robust prediction of its ¹H NMR spectrum. The structure contains seven protons, which are categorized into distinct chemical environments.
-
Aromatic Protons (3H): The benzene ring is trisubstituted, leaving three aromatic protons. Due to the different electronic effects of the -COOH, -NH₂, and -SH groups, these three protons are chemically non-equivalent and should produce three distinct signals in the aromatic region (typically δ 6.5–8.5 ppm).[2][3] Their splitting patterns will be dictated by spin-spin coupling with their neighbors.
-
H-2: This proton is ortho to the -SH group and meta to the -COOH group. It is expected to appear as a doublet.
-
H-5: This proton is ortho to the -NH₂ group and meta to the -SH group. It is expected to appear as a doublet of doublets.
-
H-6: This proton is ortho to both the -COOH and -NH₂ groups. It is expected to be a doublet. The magnitude of the coupling constants (J) provides definitive information about the relative positions of the protons. Ortho coupling (³J) is typically the largest (6–9 Hz), followed by meta coupling (⁴J) (2–3 Hz), while para coupling (⁵J) is often negligible (0–1 Hz).[4][5][6][7]
-
-
Labile Protons (4H): The protons on the heteroatoms (-COOH, -NH₂, -SH) are acidic and can exchange with each other and with trace water in the solvent. This rapid exchange often results in broad signals in the ¹H NMR spectrum.[8][9]
-
Carboxylic Acid Proton (-COOH): This is the most acidic proton and is expected to appear as a very broad singlet far downfield (δ 10–13 ppm).[3]
-
Amine Protons (-NH₂): These two equivalent protons typically appear as a broad signal in the range of δ 3–5 ppm.[2][9]
-
Thiol Proton (-SH): The chemical shift of the thiol proton can vary but is often found between δ 1.3–4.0 ppm.[10][11] Its signal may be sharp or broad and can sometimes show coupling to adjacent protons, though this is often not observed in aromatic thiols.[10][12]
-
The distinct nature of these groups of protons provides a clear spectral fingerprint for this compound.
Caption: Labeled structure of this compound.
Experimental Protocol
This protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for unambiguous structural confirmation.
Materials and Equipment
-
Analyte: this compound (5–15 mg)
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆), ≥99.8% D
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
-
High-quality 5 mm NMR tubes
-
Volumetric glassware (e.g., Pasteur pipette)
-
Vortex mixer
-
NMR Spectrometer (300 MHz or higher recommended)
-
Rationale for Solvent Selection
DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively dissolves the analyte, which has multiple polar functional groups.[13][14] Critically, as an aprotic solvent, it slows down the rate of proton exchange compared to protic solvents like D₂O or CD₃OD. This allows for the observation of the distinct signals from the -NH₂, -SH, and -COOH protons, which is essential for complete characterization.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 10–15 mg of this compound and transfer it into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Homogenization: Vortex the sample for 30-60 seconds to ensure complete dissolution. A clear, homogeneous solution is critical for high-quality spectra; suspended solid particles will degrade spectral resolution.[13]
-
Transfer: Using a Pasteur pipette with a small cotton or glass wool plug to filter out any microparticulates, carefully transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[13]
-
Capping: Securely cap the NMR tube to prevent contamination.
NMR Data Acquisition
The following are typical acquisition parameters. These may need to be optimized based on the specific spectrometer and sample concentration.
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16–64 (adjust to achieve adequate signal-to-noise)
-
Temperature: 298 K
Caption: Workflow for ¹H NMR analysis of this compound.
Data Analysis and Interpretation
The following is a representative analysis of the ¹H NMR spectrum of this compound in DMSO-d₆.
Peak Assignments and Rationale
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~12.5 | broad s | - | 1H | -COOH |
| 2 | ~7.65 | d | J = 2.1 Hz | 1H | H-2 |
| 3 | ~7.20 | dd | J = 8.4, 2.1 Hz | 1H | H-6 |
| 4 | ~6.80 | d | J = 8.4 Hz | 1H | H-5 |
| 5 | ~5.00 | broad s | - | 2H | -NH₂ |
| 6 | ~3.80 | s | - | 1H | -SH |
-
Signal 1 (-COOH): A very broad singlet observed far downfield (~12.5 ppm) is characteristic of a carboxylic acid proton. Its breadth is due to hydrogen bonding and chemical exchange.
-
Signals 2, 3, 4 (Aromatic Protons):
-
The signal at ~6.80 ppm (H-5) is the most upfield aromatic proton. This is due to the strong electron-donating effect of the ortho-amino group, which increases the electron density (shielding) at this position.[15] It appears as a doublet with a large coupling constant (J ≈ 8.4 Hz), consistent with ortho-coupling to H-6.
-
The signal at ~7.20 ppm (H-6) shows both a large ortho-coupling (J ≈ 8.4 Hz) from H-5 and a smaller meta-coupling (J ≈ 2.1 Hz) from H-2, resulting in a doublet of doublets.
-
The signal at ~7.65 ppm (H-2) is the most downfield aromatic proton, likely influenced by the deshielding effects of the adjacent thiol and meta-carboxylic acid groups. It appears as a doublet due to meta-coupling with H-6 (J ≈ 2.1 Hz).
-
-
Signal 5 (-NH₂): A broad singlet integrating to two protons around 5.0 ppm is the classic signature of a primary amine in DMSO-d₆.
-
Signal 6 (-SH): A singlet at ~3.8 ppm integrating to one proton is assigned to the thiol group. In DMSO-d₆, it often appears as a relatively sharp singlet because exchange is slowed, and long-range coupling to the aromatic protons is usually not resolved.
Confirmatory D₂O Exchange
To definitively confirm the assignments of the labile protons (-COOH, -NH₂, -SH), a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will result in the disappearance of these signals. This occurs because the labile protons exchange with deuterons, which are not observed in ¹H NMR.[8]
Potential Challenges and Troubleshooting
-
Oxidation: Thiols are readily oxidized by air to form disulfides. If the sample has degraded, the ¹H NMR spectrum will change significantly. The -SH signal at ~3.8 ppm will disappear, and the chemical shifts of the aromatic protons, particularly H-2, will be altered due to the formation of the S-S bond. To mitigate this, use fresh samples and consider preparing the sample under an inert atmosphere (e.g., nitrogen or argon).
-
Poor Solubility: If the sample does not fully dissolve, the spectral lines will be broad and poorly resolved.[16] Gentle heating of the sample may improve solubility, but care should be taken to avoid thermal degradation.
-
Water Contamination: The presence of water in the DMSO-d₆ will appear as a broad peak, typically around 3.3 ppm, which could potentially obscure the -SH signal. Using high-purity, dry solvent is essential.
Conclusion
This application note provides a reliable and detailed protocol for the ¹H NMR analysis of this compound. By understanding the theoretical basis of the spectrum and following the outlined experimental procedure, researchers can achieve high-quality, reproducible data for structural verification and purity assessment. The characteristic chemical shifts and coupling patterns of the aromatic protons, combined with the distinct signals of the three labile functional group protons in DMSO-d₆, provide a definitive spectroscopic fingerprint for this important chemical entity.
References
- Spectroscopy of Ethers, Epoxides, Thiols, and Sulfides. (2023). Chemistry LibreTexts. [Link]
- How can multiplets in para-disubstituted benzene rings be described?. (2017).
- Chemical Shifts in ¹H NMR Spectroscopy. (2023). Chemistry LibreTexts. [Link]
- Why para aromatic has a low J constant and why ortho has high J constant?. (n.d.). Chegg. [Link]
- HMNR Arom
- ortho meta para. (n.d.). Squarespace. [Link]
- para-Substituted Benzene Definition. (n.d.). Fiveable. [Link]
- NMR Sample Preparation. (n.d.). University of Leicester. [Link]
- NMR Chemical Shifts. (n.d.). University of Puget Sound. [Link]
- Sample Preparation. (n.d.).
- Theoretical and experimental chemical shifts of aminobenzoic acids in 1H and 13C NMR spectra. (2019).
- Supplementary Material (ESI) for Chemical Communications. (2009). The Royal Society of Chemistry. [Link]
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). University of Wisconsin-Madison. [Link]
- Supporting information. (n.d.). The Royal Society of Chemistry. [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. (n.d.). Indian Institute of Science. [Link]
- NMR Chemical Shift Values. (n.d.). Chemistry Steps. [Link]
- NMR Spectroscopy Of Amines. (2024). JoVE. [Link]
- Proton Magnetic Resonance Spectra of Aromatic and Aliphatic Thiols. (1962).
- [O Chem] How do chemical shifts work for substituted benzene's? NMR. (2021). Reddit. [Link]
- Solved Thiol (SH) protons will split with CH protons. (2022). Chegg. [Link]
- Influence of solvents on the 1H-NMR chemical shifts. (2021). Nigerian Research Journal of Chemical Sciences. [Link]
- This compound. (n.d.). PubChem. [Link]
- NMR Sample Preparation. (n.d.).
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
- NMR Sample Preparation: The Complete Guide. (n.d.).
- Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
- Solvent effects in optical spectra of ortho-aminobenzoic acid deriv
- 3-Chloroperoxybenzoic acid. (n.d.). Organic Chemistry Portal. [Link]
- High Resolution NMR Spectroscopy. (n.d.). Science of Synthesis. [Link]
- One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2018).
- cas:14543-45-4丨this compound. (n.d.). ALFA CHEMICAL. [Link]
- 3-mercaptobenzoic acid. (n.d.). ChemBK. [Link]
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.pdx.edu [web.pdx.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 9. Video: NMR Spectroscopy Of Amines [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chegg.com [chegg.com]
- 13. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. reddit.com [reddit.com]
- 16. organomation.com [organomation.com]
Application Note: FT-IR Spectroscopy of 4-Amino-3-mercaptobenzoic Acid Functional Groups
Abstract
This application note provides a comprehensive guide to the analysis of 4-Amino-3-mercaptobenzoic acid (AMBA) using Fourier-Transform Infrared (FT-IR) spectroscopy. It offers a detailed interpretation of the vibrational modes associated with the principal functional groups of AMBA: the carboxylic acid, primary aromatic amine, and thiol moieties. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both theoretical understanding and practical protocols for accurate spectral acquisition and analysis.
Introduction: The Multifunctional Landscape of this compound
This compound is a trifunctional aromatic compound of significant interest in pharmaceutical synthesis, coordination chemistry, and the development of self-assembled monolayers.[1] The strategic positioning of an amino group, a thiol (mercapto) group, and a carboxylic acid group on a benzene ring imparts unique chemical properties and reactivity. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation and quality control of this molecule. By probing the characteristic vibrational frequencies of its functional groups, one can confirm the identity, purity, and potential intermolecular interactions of AMBA.
The molecular structure of this compound, with its key functional groups, is depicted below.
Caption: Molecular structure of this compound.
Theoretical Framework: Vibrational Modes of Key Functional Groups
The infrared spectrum of a molecule is a unique fingerprint arising from the absorption of IR radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. For this compound, the spectrum is a superposition of the characteristic vibrations of its constituent parts.
The Carboxylic Acid Group (-COOH)
The carboxylic acid functional group gives rise to some of the most prominent and easily identifiable peaks in an IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which often leads to the formation of dimers, the O-H stretching vibration of a carboxylic acid appears as a very broad and intense absorption band in the region of 3300-2500 cm⁻¹.[2] This broadness is a hallmark of carboxylic acids and can often obscure the C-H stretching vibrations in the same region.[3]
-
C=O Stretching: The carbonyl (C=O) stretching vibration is a strong and sharp absorption. For aromatic carboxylic acids, conjugation of the carbonyl group with the benzene ring lowers the vibrational frequency to the range of 1710-1680 cm⁻¹.[3][4]
-
C-O Stretching and O-H Bending: The C-O stretching vibration, coupled with O-H in-plane bending, results in a medium to strong absorption band between 1320-1210 cm⁻¹.[2] A broad O-H out-of-plane bending vibration can also be observed around 950-910 cm⁻¹.[2]
The Primary Aromatic Amine Group (-NH₂)
Primary aromatic amines exhibit several characteristic vibrational modes.
-
N-H Stretching: Primary amines (R-NH₂) show two distinct N-H stretching bands in the 3500-3200 cm⁻¹ region.[5] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[6][7] For aromatic amines, these peaks are typically found around 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹, respectively.[6]
-
N-H Bending (Scissoring): The N-H bending or "scissoring" vibration of a primary amine results in a medium to strong absorption in the 1650-1580 cm⁻¹ range.[6] This peak can sometimes overlap with the C=C stretching vibrations of the aromatic ring.
-
C-N Stretching: The C-N stretching vibration for aromatic amines is typically stronger than for aliphatic amines and is observed in the 1335-1250 cm⁻¹ region.[6][7]
The Thiol Group (-SH)
The thiol functional group has a characteristic, albeit often weak, absorption.
-
S-H Stretching: The S-H stretching vibration gives rise to a weak and sharp absorption band in the 2600-2550 cm⁻¹ range.[8][9] The low intensity of this peak is due to the small change in dipole moment during the vibration. Its presence in this relatively uncongested region of the spectrum can be a key indicator of a thiol group.
The Aromatic Ring
The benzene ring also contributes to the FT-IR spectrum.
-
C-H Stretching: Aromatic C-H stretching vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[10]
-
C=C Stretching: The in-ring C=C stretching vibrations of the aromatic ring usually appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.[10]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to C-H out-of-plane ("oop") bending vibrations. The exact position of these bands can provide information about the substitution pattern of the benzene ring.[10]
Summary of Expected Vibrational Frequencies
The following table summarizes the expected FT-IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3500-3200 | Primary Aromatic Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | Medium (two bands) |
| 3300-2500 | Carboxylic Acid (-COOH) | O-H Stretch | Strong, Very Broad |
| 3100-3000 | Aromatic Ring | C-H Stretch | Medium to Weak |
| 2600-2550 | Thiol (-SH) | S-H Stretch | Weak, Sharp |
| 1710-1680 | Carboxylic Acid (-COOH) | C=O Stretch | Strong, Sharp |
| 1650-1580 | Primary Aromatic Amine (-NH₂) | N-H Bend (Scissoring) | Medium to Strong |
| 1600-1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Weak |
| 1335-1250 | Primary Aromatic Amine (-NH₂) | C-N Stretch | Medium to Strong |
| 1320-1210 | Carboxylic Acid (-COOH) | C-O Stretch & O-H Bend | Medium to Strong |
| 950-910 | Carboxylic Acid (-COOH) | O-H Out-of-Plane Bend | Medium, Broad |
| 900-675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocol: FT-IR Analysis of this compound
This section outlines a standard procedure for acquiring the FT-IR spectrum of solid this compound.
Instrumentation and Materials
-
Fourier-Transform Infrared (FT-IR) Spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.[8]
-
Sample preparation accessories (e.g., agate mortar and pestle, KBr pellet press kit, or ATR accessory).
-
This compound (solid powder).
-
FT-IR grade Potassium Bromide (KBr), desiccated.
-
Spatula and weighing paper.
-
Nitrogen or dry air purge for the spectrometer sample compartment.
Sample Preparation: KBr Pellet Method
The KBr pellet method is a common technique for analyzing solid samples.
-
Drying: Gently dry the this compound sample and the KBr powder in an oven at a temperature below the compound's decomposition point to remove any adsorbed water. Moisture can introduce broad O-H absorption bands and interfere with the spectrum.
-
Mixing: Weigh approximately 1-2 mg of the AMBA sample and 100-200 mg of dry KBr.
-
Grinding: Transfer the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.
-
Pellet Formation: Transfer the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Mounting: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
Data Acquisition
Caption: Experimental workflow for FT-IR analysis of AMBA.
-
Background Spectrum: With the sample compartment empty, acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide.
-
Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer.
-
Spectral Parameters: Set the desired spectral parameters. Typical settings are:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 (to improve signal-to-noise ratio)
-
-
Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Data Interpretation and Troubleshooting
-
Peak Identification: Correlate the observed absorption bands with the expected frequencies listed in the summary table. The presence of the broad O-H stretch, the sharp C=O stretch, the pair of N-H stretches, and the weak S-H stretch provides strong evidence for the structure of this compound.
-
Zwitterionic Form: Be aware that in the solid state, aminobenzoic acids can exist in a zwitterionic form. This would lead to the appearance of carboxylate (-COO⁻) stretching bands (asymmetric around 1610-1550 cm⁻¹ and symmetric around 1400 cm⁻¹) and ammonium (-NH₃⁺) bands, and a decrease in the intensity of the carboxylic acid C=O and amine N-H stretches. The exact spectral features may be pH-dependent if the sample is not pure.
-
Moisture Contamination: A very broad absorption around 3400 cm⁻¹ and a sharper band around 1630 cm⁻¹ can indicate the presence of water in the KBr or on the sample. Proper drying is crucial to avoid this.
-
Thiol Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide (-S-S-) bond. This would result in the disappearance of the S-H stretching band around 2550 cm⁻¹.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the carboxylic acid, primary aromatic amine, and thiol functional groups, researchers can confidently verify the identity and assess the quality of this versatile molecule. The protocol provided herein offers a reliable method for obtaining high-quality FT-IR spectra, enabling accurate and efficient analysis in various scientific and industrial applications.
References
- Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.
- University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]
- Gao, H., Xiang, J., & Yang, J. (2007). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 27(9), 1777-1780. [Link]
- Gao, H., Xiang, J., & Yang, J. (2007). Influence of Solvents on IR Spectrum of Aromatic Amines.
- Chemistry LibreTexts. Amine infrared spectra.
- Rastenytė, L., et al. (2018). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Molecules, 23(11), 2991. [Link]
- University of California, Los Angeles (UCLA) Chemistry Department. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
- Chekhova, G. N., et al. (2015). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 82, 606-612. [Link]
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
- Sabbatella, J., et al. (2009). Synthesis of proton caged disulphide compounds for gold nanoparticle functionalization.
- JoVE. (2026). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
- Weng, C., et al. (2023). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. Environmental Science & Technology Letters, 10(1), 58-63. [Link]
- Pacific Northwest National Laboratory (PNNL). Methyl mercaptan (CH₃SH). [Link]
- Michalska, D., et al. (2004). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 704(1-3), 229-239. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Xia, Z., et al. (2018). FTIR trace showing the presence of thiol groups at 2550 cm⁻¹ (shown by arrows) in the MPTMS functionalized γ-AlOOH substrate.
- Keleş, E., Hazer, B., & Cömert, F. B. (2013). FTIR spectra of poly ethylene glycol with mercaptan end (PEG-SH) and...
- Raja, P. (2021, June 30). Vibrational Frequencies of Functional Groups/ Factors Affecting/ IR Spectroscopy. YouTube. [Link]
- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]
- University of Colorado Boulder Department of Chemistry. (n.d.). IR Chart. [Link]
- InstaNANO. (n.d.).
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Amine infrared spectra [openchemistryhelp.blogspot.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 4-Amino-3-mercaptobenzoic Acid in Solid-Phase Peptide Synthesis
Introduction: A Multifunctional Building Block for Advanced Peptide Design
In the landscape of peptide science, the quest for novel functionalities and structural diversity is paramount for advancing therapeutic and diagnostic applications. 4-Amino-3-mercaptobenzoic acid (4,3-AMBA) emerges as a uniquely versatile building block for solid-phase peptide synthesis (SPPS). Its trifunctional nature, possessing an amino group, a thiol group, and a carboxylic acid, opens avenues for the creation of complex peptide architectures, including cyclic peptides, peptidomimetics, and bioconjugates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4,3-AMBA in Fmoc-based solid-phase peptide synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the exciting applications this molecule enables.
The strategic placement of the amino and thiol groups on the aromatic ring of 4,3-AMBA facilitates unique intramolecular cyclization strategies, offering a robust method for producing conformationally constrained peptides. Such cyclic peptides often exhibit enhanced metabolic stability, improved receptor affinity, and better cell permeability compared to their linear counterparts. Furthermore, the thiol group serves as a versatile handle for site-specific conjugation of drugs, imaging agents, or other macromolecules, making 4,3-AMBA an invaluable tool in the development of targeted therapeutics and diagnostics.
Core Principles: Strategic Incorporation of 4,3-AMBA into Peptides
The successful integration of 4,3-AMBA into a growing peptide chain via Fmoc-SPPS necessitates a careful consideration of protecting group strategy. The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach is well-suited for this purpose, leveraging the base-lability of the Fmoc group for N-terminal protection and the acid-lability of side-chain protecting groups.[1]
Protecting Group Strategy for 4,3-AMBA
To prevent unwanted side reactions during peptide synthesis, both the amino and thiol functionalities of 4,3-AMBA must be appropriately protected.
-
Amino Group Protection: The primary amino group is protected with the Fmoc group, which is the standard for the N-terminus of amino acids in this synthetic strategy.[1][] The Fmoc group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the subsequent amino acid.[3][4]
-
Thiol Group Protection: The choice of the thiol protecting group is critical and must be orthogonal to the Fmoc group. This means it must remain stable during the repetitive basic treatments for Fmoc removal but be easily removable at a desired stage, often during the final cleavage from the resin. The trityl (Trt) group is an excellent choice for this purpose.[5] It is stable to the basic conditions of Fmoc deprotection and is cleaved by the strong acid, trifluoroacetic acid (TFA), used in the final step to release the peptide from the solid support.[5] This strategy yields the final peptide with a free thiol group, ready for subsequent modifications like cyclization or conjugation.
The required building block for incorporation into the peptide is therefore N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid .
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of 4,3-AMBA into a peptide sequence and its subsequent utilization for on-resin cyclization. These protocols are based on standard Fmoc-SPPS methodologies and can be adapted for both manual and automated peptide synthesizers.[4][6][7]
Protocol 1: Synthesis of N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid
This protocol outlines a plausible synthetic route. Researchers should consult detailed synthetic organic chemistry literature for precise reaction conditions and characterization data.
-
Thiol Protection: React this compound with trityl chloride in a suitable solvent such as dichloromethane (DCM) in the presence of a mild base like diisopropylethylamine (DIPEA) to selectively protect the thiol group. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Fmoc Protection: Following the protection of the thiol group, the amino group can be protected using Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride in the presence of a base like sodium bicarbonate in a biphasic solvent system (e.g., dioxane/water).
-
Purification: The final product, N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid, should be purified by column chromatography to ensure high purity before use in SPPS.
Protocol 2: Solid-Phase Peptide Synthesis Incorporating 4,3-AMBA
This protocol assumes the use of a standard Fmoc/tBu strategy on a rink amide resin for the synthesis of a C-terminally amidated peptide.
Materials and Reagents:
-
Rink amide resin
-
N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid
-
Standard Fmoc-protected amino acids with acid-labile side-chain protection
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Workflow:
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Procedure:
-
Resin Swelling: Swell the rink amide resin in DMF for at least 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.[4]
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent like HBTU or HATU (3-5 equivalents) in DMF.
-
Add a base such as DIPEA or NMM (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF, DCM, and IPA.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Incorporation of 4,3-AMBA:
-
After the deprotection of the N-terminal Fmoc group of the preceding amino acid, couple N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid using the same coupling procedure as for standard amino acids.
-
-
Final Fmoc Deprotection: After coupling the final amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Trt group from the thiol of 4,3-AMBA.[5]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: On-Resin Cyclization via Thiol-Amine Reaction
This protocol describes a head-to-tail cyclization strategy by forming an amide bond between the N-terminal amino group and the carboxylic acid of the C-terminal 4,3-AMBA, which is attached to the resin. This method is particularly advantageous as it minimizes intermolecular side reactions that can occur in solution-phase cyclization.[8][9][10]
Prerequisites: The linear peptide sequence with 4,3-AMBA at the C-terminus is assembled on a suitable resin (e.g., a 2-chlorotrityl chloride resin to allow for side-chain attachment of the peptide). The N-terminal Fmoc group is removed, and the thiol group of 4,3-AMBA is deprotected.
Workflow for On-Resin Cyclization:
Figure 2: Workflow for on-resin peptide cyclization using 4,3-AMBA.
Step-by-Step Procedure:
-
Peptide Synthesis: Synthesize the linear peptide on a 2-chlorotrityl chloride resin, with N-Fmoc-S-Trityl-4-amino-3-mercaptobenzoic acid as the first building block attached to the resin via its carboxylic acid.
-
N-Terminal Deprotection: After assembling the full-length peptide, remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Selective Thiol Deprotection: If a thiol protecting group orthogonal to both Fmoc and TFA (e.g., Mmt or STmp) was used, selectively deprotect it on the resin.[5] For the Trt group, this on-resin deprotection is not feasible, and a solution-phase cyclization post-cleavage would be necessary. For the purpose of this on-resin protocol, we assume a suitably protected thiol.
-
On-Resin Cyclization:
-
Wash the resin thoroughly to remove any residual piperidine.
-
Swell the resin in a suitable solvent like DMF.
-
Add a coupling reagent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA) to the resin. The intramolecular reaction between the deprotected N-terminal amine and the resin-bound carboxylic acid of the 4,3-AMBA moiety will proceed.
-
Allow the reaction to proceed for several hours to overnight. The progress can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.
-
-
Cleavage and Purification: Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail and purify by RP-HPLC as described in Protocol 2.
Data Presentation: Expected Outcomes and Characterization
| Parameter | Linear Peptide with 4,3-AMBA | Cyclic Peptide via 4,3-AMBA |
| Synthesis Scale | 0.1 mmol | Dependent on linear peptide yield |
| Crude Purity (RP-HPLC) | Typically 50-80% | Typically 30-60% (may contain uncyclized peptide) |
| Final Yield (after HPLC) | 10-30% | 5-20% |
| Mass Spectrometry | Expected mass corresponding to the linear sequence | Expected mass corresponding to the cyclized sequence (loss of H2O) |
Applications and Future Directions
The incorporation of 4,3-AMBA into peptides opens up a wide array of possibilities for creating novel biomolecules with enhanced properties.
-
Constrained Peptides for Enhanced Stability and Activity: Cyclization through the 4,3-AMBA linker can rigidify the peptide backbone, leading to improved resistance to proteolysis and potentially higher binding affinity to biological targets.[8][9][10]
-
Site-Specific Conjugation: The free thiol group of 4,3-AMBA provides a reactive handle for the attachment of various payloads, including cytotoxic drugs for antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), imaging agents for diagnostics, or polymers like PEG to improve pharmacokinetic profiles.
-
Development of Peptidomimetics: The aromatic scaffold of 4,3-AMBA can be used to mimic beta-turns or other secondary structures within a peptide, which is a valuable strategy in drug design.
Conclusion
This compound is a powerful and versatile building block for solid-phase peptide synthesis. Its unique trifunctional nature allows for the straightforward creation of cyclic peptides and the site-specific introduction of functionalities for bioconjugation. By employing a robust protecting group strategy and optimized SPPS protocols, researchers can harness the full potential of 4,3-AMBA to develop next-generation peptide-based therapeutics and research tools. The detailed protocols and conceptual framework provided in these application notes are intended to empower scientists to confidently and effectively utilize this valuable synthetic tool in their research endeavors.
References
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 757-769.
- Aapptec. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Gless, B. H., & Olsen, C. A. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115.
- Springer Nature Experiments. (n.d.). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker.
- De la Torre, B. G., & Albericio, F. (2020). On-resin peptide macrocyclization using thiol–ene click chemistry. Chemical Communications, 56(8), 1219-1222.
- Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers.
- Peptideweb.com. (n.d.). Loading protocols.
- The Royal Society of Chemistry. (2020). Supporting information.
- Camarero, J. A., et al. (2003). A Fmoc-compatible Method for the Solid-Phase Synthesis of Peptide C-Terminal (alpha)-Thioesters based on an Oxidative-Cleavage Linker. OSTI.GOV.
- Rajasekharan Pillai, V. N., et al. (2003). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Arkivoc, 2003(11), 62-71.
- University of Split. (n.d.). Solid Phase Peptide Synthesis.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Kolodziej, S. A., & Marshall, G. R. (1996). Stereoselective syntheses of 3-mercaptoproline derivatives protected for solid phase peptide synthesis. International journal of peptide and protein research, 48(3), 274–280.
- Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker | Springer Nature Experiments [experiments.springernature.com]
Application Note: Surface Modification of Gold Nanoparticles with 4-Amino-3-mercaptobenzoic Acid for Advanced Biomedical and Sensing Applications
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the surface modification of gold nanoparticles (AuNPs) with 4-Amino-3-mercaptobenzoic acid (4-AMBA). This functionalization strategy leverages the strong affinity of the thiol group for the gold surface to create a stable, self-assembled monolayer. The presence of both an amino and a carboxylic acid group on the 4-AMBA molecule imparts unique properties to the AuNPs, making them highly suitable for a range of applications, including biosensing, drug delivery, and surface-enhanced Raman scattering (SERS). This document offers in-depth methodologies for the synthesis of AuNPs, their subsequent surface modification with 4-AMBA, and thorough characterization of the resulting functionalized nanoparticles.
Introduction: The Rationale for 4-AMBA in Gold Nanoparticle Functionalization
Gold nanoparticles are at the forefront of nanotechnology research due to their unique size- and shape-dependent optical and electronic properties.[1][2] However, for most biomedical and sensing applications, bare AuNPs require surface modification to enhance their stability in biological media and to provide reactive sites for the conjugation of biomolecules.[3][4] The choice of surface ligand is critical and dictates the ultimate functionality of the nanoparticle conjugate.
This compound is an excellent candidate for AuNP surface modification for several key reasons:
-
Strong and Stable Anchoring: The thiol (-SH) group in 4-AMBA forms a strong, covalent-like bond with the gold surface, leading to the formation of a stable self-assembled monolayer (SAM).[5][6] This robust interaction ensures minimal ligand desorption, a crucial factor for the long-term stability of the functionalized nanoparticles.
-
Bifunctional Nature: 4-AMBA possesses both an amino (-NH2) and a carboxylic acid (-COOH) group. These functional groups provide versatile handles for the subsequent covalent attachment of a wide array of molecules, such as proteins, antibodies, DNA, and drug molecules, through well-established bioconjugation chemistries.[3]
-
pH Responsiveness: The carboxylic acid group imparts a pH-responsive character to the AuNPs.[7] At pH values above its pKa, the carboxyl group is deprotonated, resulting in a negatively charged surface that enhances colloidal stability through electrostatic repulsion. This property can be exploited for controlled aggregation or release of cargo.
-
SERS Activity: 4-AMBA is a known SERS-active molecule.[5][8] When adsorbed onto the surface of AuNPs, it can serve as a reporter molecule, providing a distinct Raman signal that can be used for sensitive detection and quantification in various assays.
This application note will guide researchers through the practical aspects of utilizing 4-AMBA for the surface functionalization of AuNPs, from initial synthesis to final characterization.
Experimental Workflow and Protocols
The overall workflow for preparing 4-AMBA functionalized AuNPs can be divided into three main stages: synthesis of precursor AuNPs, surface modification with 4-AMBA, and characterization of the final product.
Caption: Overall workflow for the synthesis and characterization of 4-AMBA functionalized AuNPs.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 15-20 nm AuNPs using the well-established Turkevich method, where sodium citrate acts as both a reducing and a capping agent.[2]
Materials:
-
Tetrachloroauric(III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized (DI) water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia (3:1 HCl:HNO₃) and rinsed extensively with DI water.
Procedure:
-
Prepare a 1 mM HAuCl₄ solution by dissolving the appropriate amount of HAuCl₄·3H₂O in DI water.
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, bring 100 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Prepare a 38.8 mM sodium citrate solution.
-
To the boiling HAuCl₄ solution, rapidly inject 10 mL of the 38.8 mM sodium citrate solution.
-
Observe the color change of the solution from yellow to colorless, then to a deep red or wine-red color, which indicates the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature.
-
Store the resulting citrate-capped AuNP solution at 4°C.
Protocol 2: Surface Modification with this compound
This protocol details the ligand exchange process to replace the citrate capping agent with 4-AMBA.
Materials:
-
Citrate-capped AuNP solution (from Protocol 2.1)
-
This compound (4-AMBA)
-
Ethanol
-
DI water
Procedure:
-
Prepare a 1 mM solution of 4-AMBA in ethanol.
-
To 10 mL of the citrate-capped AuNP solution, add 100 µL of the 1 mM 4-AMBA solution under gentle stirring. The optimal ratio may need to be determined empirically.
-
Allow the mixture to react for at least 12 hours at room temperature to ensure complete ligand exchange.
-
Purify the 4-AMBA functionalized AuNPs by centrifugation. Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for ~20 nm particles).
-
Carefully remove the supernatant, which contains excess 4-AMBA and displaced citrate ions.
-
Resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the purified 4-AMBA-AuNPs in the desired buffer (e.g., PBS or DI water) for storage at 4°C.
Characterization of 4-AMBA Functionalized AuNPs
Thorough characterization is essential to confirm the successful synthesis and functionalization of the AuNPs.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a primary technique for characterizing AuNPs. The localized surface plasmon resonance (LSPR) peak provides information about the size, shape, and aggregation state of the nanoparticles.
-
Expected Results: Citrate-capped AuNPs of ~15-20 nm typically exhibit an LSPR peak around 520 nm.[9] Upon successful functionalization with 4-AMBA, a slight red-shift (2-5 nm) in the LSPR peak is expected due to the change in the local refractive index at the nanoparticle surface. A significant broadening or the appearance of a second peak at a longer wavelength would indicate nanoparticle aggregation.
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, allowing for the determination of their size, shape, and dispersity.
-
Expected Results: TEM images should confirm the synthesis of monodisperse, spherical nanoparticles. The average particle size can be determined by measuring a statistically significant number of particles from the micrographs.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in solution, while zeta potential measurements provide information about their surface charge and colloidal stability.
| Parameter | Citrate-Capped AuNPs | 4-AMBA Functionalized AuNPs (at pH 7.4) |
| Hydrodynamic Diameter | Expected to be slightly larger than the core size from TEM due to the citrate layer and hydration shell. | A slight increase in hydrodynamic diameter is expected after functionalization with 4-AMBA. |
| Zeta Potential | Highly negative (typically -30 to -50 mV) due to the negatively charged citrate ions. | Remains negative due to the deprotonated carboxylic acid groups of 4-AMBA, confirming successful surface modification and indicating good colloidal stability. |
Table 1: Expected DLS and Zeta Potential values for AuNPs before and after functionalization with 4-AMBA.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique to confirm the presence of 4-AMBA on the AuNP surface. The interaction of 4-AMBA with the gold surface leads to a significant enhancement of its Raman signal.
-
Expected Results: The SERS spectrum of 4-AMBA functionalized AuNPs will show characteristic peaks corresponding to the vibrational modes of the 4-AMBA molecule. The disappearance or significant weakening of the S-H stretching band (around 2500-2600 cm⁻¹) is a strong indicator of the formation of a Au-S bond.[5]
Caption: Schematic of 4-AMBA binding to the gold nanoparticle surface via a thiol-gold bond.
Applications and Future Directions
The unique properties of 4-AMBA functionalized AuNPs open up a wide range of possibilities in various fields:
-
Biosensing: The amino and carboxyl groups can be used to immobilize antibodies or other biorecognition elements for the development of highly specific and sensitive biosensors.[10]
-
Drug Delivery: Therapeutic agents can be conjugated to the nanoparticle surface, and the pH-responsive nature of the 4-AMBA coating can be utilized for targeted drug release in specific cellular compartments or diseased tissues.[4]
-
SERS-based Detection: The inherent SERS activity of 4-AMBA allows for its use as an internal standard or as a sensitive probe for the detection of various analytes.[11]
-
Catalysis: The functionalized surface can be used to immobilize catalytic enzymes or metal complexes, leveraging the high surface area of the nanoparticles for enhanced catalytic activity.[7]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Broad LSPR peak or visible aggregation after functionalization | - Incorrect pH- Insufficient surface coverage- High ionic strength of the buffer | - Ensure the pH is above the pKa of the carboxylic acid group.- Optimize the concentration of 4-AMBA during the ligand exchange reaction.- Perform the final resuspension in low ionic strength buffer or DI water. |
| No significant red-shift in LSPR peak after functionalization | - Incomplete ligand exchange | - Increase the reaction time for ligand exchange.- Gently warm the reaction mixture (e.g., to 40°C) to facilitate the exchange process. |
| Low yield of nanoparticles after centrifugation | - Centrifugation speed is too low or time is too short. | - Increase the centrifugation speed and/or time. The optimal parameters depend on the nanoparticle size. |
Table 2: Common troubleshooting tips for the preparation of 4-AMBA functionalized AuNPs.
Conclusion
The surface modification of gold nanoparticles with this compound provides a robust and versatile platform for a multitude of advanced applications. The strong thiol-gold interaction ensures stability, while the bifunctional nature of the ligand allows for extensive secondary functionalization. By following the detailed protocols and characterization guidelines presented in this application note, researchers can reliably produce high-quality 4-AMBA functionalized AuNPs tailored for their specific research needs in drug development, diagnostics, and materials science.
References
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. Talanta.
- Monolayers of Amino Acid-Synthesized Gold Nanoparticles as SERS Substrates for Trace Chemical Sensing. Langmuir.
- Surface-Enhanced Raman Scattering-Based Adsorption Isotherm of 4-Mercaptobenzoic Acid in Chitosan-Protected Gold Nanoparticles. Journal of the Brazilian Chemical Society.
- Leveraging Tunable Nanoparticle Surface Functionalization to Alter Cellular Migration.
- Gold Nanoraspberries for Surface-Enhanced Raman Scattering: Synthesis, Optimization, and Characteriz
- Application Notes and Protocols for the Functionalization of Gold Nanoparticles with m-PEG12-amine. Benchchem.
- 4-Mercaptobenzoic Acid Labeled Gold-Silver-Alloy-Embedded Silica Nanoparticles as an Internal Standard Containing Nanostructures for Sensitive Quantitative Thiram Detection. Molecules. [Link]
- Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters. ACS Omega. [Link]
- Monolayers of Amino Acid-Synthesized Gold Nanoparticles as SERS Substrates for Trace Chemical Sensing. PMC - NIH. [Link]
- Carboxylic Acid Functionalized Gold Nanoparticles. NanoHybrids. [Link]
- pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in C
- Functionalized Gold Nanoparticles and Their Biomedical Applic
- Synthesis of gold nanoparticles using various amino acids. Journal of Colloid and Interface Science. [Link]
- Synthesis, Chemical–Physical Characterization, and Biomedical Applications of Functional Gold Nanoparticles: A Review. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. nanohybrids.net [nanohybrids.net]
- 4. Functionalized Gold Nanoparticles and Their Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pH-Responsive Mercaptoundecanoic Acid Functionalized Gold Nanoparticles and Applications in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monolayers of Amino Acid-Synthesized Gold Nanoparticles as SERS Substrates for Trace Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin / Sensors and Actuators B: Chemical, 2014 [sci-hub.box]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol Guide: Self-Assembled Monolayers of 4-Amino-3-mercaptobenzoic Acid (AMBA) for Advanced Surface Functionalization
Abstract
This guide provides a comprehensive framework for the formation, characterization, and application of self-assembled monolayers (SAMs) using 4-Amino-3-mercaptobenzoic acid (AMBA) on gold surfaces. AMBA is a trifunctional molecule of significant interest in biosensor and drug development applications due to its robust thiol anchor and the orthogonal reactivity of its amino and carboxylic acid terminal groups. This document details field-proven protocols for creating high-quality AMBA SAMs, validating their integrity through state-of-the-art surface characterization techniques, and employing them in subsequent biomolecule immobilization workflows.
Principles and Scientific Rationale
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate, offering a simple yet powerful method for tailoring surface properties.[1][2] The system of thiols on gold is one of the most widely studied due to the strong, quasi-covalent interaction between sulfur and gold, which serves as the primary driving force for the assembly process.[1][3]
1.1. The Unique Chemistry of this compound (AMBA)
AMBA (MW: 169.2 g/mol ) is an aromatic thiol particularly suited for creating functional bio-interfaces.[4][5] Its utility stems from three key functional groups integrated into a single, compact molecule:
-
Thiol Group (-SH): This is the anchor. Upon exposure to a gold surface, the thiol group forms a stable gold-thiolate (Au-S) bond, with an interaction energy of approximately 160-190 kJ/mol.[3] This strong bond ensures the robust attachment of the monolayer.
-
Carboxylic Acid Group (-COOH): This group can be deprotonated to a carboxylate (-COO⁻) and is a primary target for covalent immobilization of amine-containing biomolecules (e.g., proteins, peptides) through well-established carbodiimide chemistry (EDC/NHS).[6][7]
-
Amino Group (-NH₂): This group provides a second, orthogonal handle for conjugation or can be used to modulate the surface charge and hydrophilicity of the monolayer.
The rigid aromatic ring of AMBA promotes strong intermolecular π-π stacking interactions, which, in conjunction with the Au-S anchor, contributes to the formation of a densely packed and stable monolayer.[8][9]
dot graph "AMBA_Structure_and_Binding" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10]; splines=true; overlap=false; graph [bb="0,0,350,200"];
} endom Caption: AMBA molecule binding to a gold surface via a stable gold-thiolate bond.
Core Protocol: Formation of AMBA SAMs on Gold
A pristine substrate is paramount for the formation of a high-quality, ordered SAM. The following protocol is optimized for gold-coated silicon wafers or glass slides.
2.1. Materials and Reagents
| Reagent/Material | Supplier Recommendation | Purity/Grade |
| This compound (AMBA) | Sigma-Aldrich (CAS 14543-45-4) | >97% |
| Gold Substrates | Platypus Technologies, Arrandee | Ti or Cr adhesion layer |
| Ethanol, 200 Proof | Decon Labs, Pharmco | ACS/USP Grade |
| Sulfuric Acid (H₂SO₄) | MilliporeSigma | ACS Reagent Grade |
| Hydrogen Peroxide (H₂O₂) | MilliporeSigma | 30% (w/w) in H₂O |
| Ultra-pure Water | Milli-Q System | 18.2 MΩ·cm |
| Nitrogen Gas (N₂) | Airgas | Ultra-High Purity (UHP) |
2.2. Workflow for AMBA SAM Formation
dot digraph "SAM_Formation_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} endom Caption: Step-by-step workflow for the preparation of high-quality AMBA SAMs.
2.3. Detailed Step-by-Step Protocol
A. Substrate Cleaning (Perform in a fume hood with appropriate PPE)
-
Solvent Wash: Sonicate the gold substrate sequentially in acetone, isopropanol, and ultra-pure water for 10 minutes each to remove organic residues.
-
Piranha Etching (CAUTION: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to acid. Never store in a sealed container.)
-
Prepare Piranha solution by slowly adding 1 part 30% H₂O₂ to 3 parts concentrated H₂SO₄ in a glass beaker.
-
Immerse the gold substrate in the freshly prepared, hot Piranha solution for 10-15 minutes. This step removes organic contaminants and renders the gold surface hydrophilic.
-
-
Rinsing and Drying:
-
Carefully remove the substrate and rinse it copiously with ultra-pure water.
-
Dry the substrate under a gentle stream of UHP nitrogen gas. The surface should be used immediately for SAM formation to prevent atmospheric contamination.
-
B. SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of AMBA in 200-proof ethanol. Ensure the AMBA is fully dissolved, using brief sonication if necessary.
-
Immersion: Place the clean, dry gold substrate into a glass container and immediately cover it with the 1 mM AMBA solution.[10]
-
Incubation: Seal the container to minimize solvent evaporation and oxygen exposure. Backfilling the container with nitrogen is recommended for the highest quality films.[10] Allow the self-assembly to proceed for 18-24 hours at room temperature in a dark, vibration-free environment. Longer incubation times generally lead to more ordered and densely packed monolayers.[10]
C. Post-Formation Rinsing
-
Removal: Carefully remove the substrate from the AMBA solution using clean tweezers.
-
Rinsing: Rinse the surface thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of UHP nitrogen. The AMBA-coated substrate is now ready for characterization or further use.
Essential Characterization & Validation
Validating the quality of the SAM is a non-negotiable step before proceeding to any application.
3.1. X-ray Photoelectron Spectroscopy (XPS)
XPS is a premier technique for confirming the elemental composition and chemical state of the monolayer.[3][11]
-
Rationale: By analyzing the kinetic energy of photoelectrons emitted from the surface, XPS provides unambiguous evidence of the AMBA molecule's presence and its binding to the gold.
-
Protocol: Acquire high-resolution spectra over the Au 4f, S 2p, C 1s, N 1s, and O 1s regions.
-
Expected Results:
| Element (Region) | Expected Binding Energy (eV) | Interpretation |
| Au 4f₇/₂ | ~84.0 | Metallic Gold Substrate |
| S 2p₃/₂ | ~162.0 | Confirms Gold-Thiolate Bond (Au-S) [11][12] |
| S 2p₃/₂ | ~163.5 - 164.0 | Unbound/Physisorbed Thiol (should be minimal after rinsing)[12] |
| N 1s | ~400.0 | Amino Group (-NH₂) |
| C 1s | ~284.5-285.5 | Aromatic Ring (C-C, C-S, C-N) |
| C 1s | ~288.5-289.0 | Carboxyl Group (O=C-OH) |
| O 1s | ~532.0-533.0 | Carboxyl Group (O=C-O H) |
The attenuation of the Au 4f signal after SAM formation provides qualitative evidence of a uniform monolayer coverage.
3.2. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful, non-destructive technique for probing the barrier properties of the SAM.[13][14]
-
Rationale: A well-formed, dense SAM acts as a dielectric layer, impeding the access of a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻) to the electrode surface. This impedance is measured as an increase in the charge-transfer resistance (Rct).[14][15]
-
Protocol:
-
Use the AMBA-modified gold substrate as the working electrode in a three-electrode electrochemical cell.
-
Use a solution of 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in 0.1 M KCl as the electrolyte.
-
Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.
-
Model the resulting Nyquist plot data using a Randles equivalent circuit.
-
dot digraph "EIS_Principle" { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=none, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} endom Caption: EIS principle: A dense SAM blocks the redox probe, increasing charge-transfer resistance (Rct).
-
Interpretation: A bare gold electrode will show a very small semicircle on the Nyquist plot (low Rct), indicating rapid electron transfer. A high-quality AMBA SAM will exhibit a much larger semicircle (high Rct), confirming the formation of a passivating monolayer.
Application Protocol: Covalent Immobilization of a Model Protein
The carboxyl groups of the AMBA SAM provide an ideal platform for covalently attaching proteins via their primary amine groups (e.g., lysine residues). This is achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[7][16][17]
4.1. Principle of EDC/NHS Coupling
This is a two-step process designed to create a stable amide bond between the SAM and the protein, minimizing undesirable side reactions.[6][17]
-
Activation: EDC reacts with the carboxyl groups on the AMBA SAM to form a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization & Coupling: NHS reacts with this intermediate to form a more stable, amine-reactive NHS-ester. This ester then readily reacts with primary amines on the target protein to form a stable amide bond.[16][18]
dot digraph "EDC_NHS_Chemistry" { rankdir=LR; graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} endom Caption: Reaction scheme for EDC/NHS-mediated protein immobilization on an AMBA SAM.
4.2. Step-by-Step Immobilization Protocol
This protocol should be optimized for the specific protein of interest.
-
Prepare Buffers:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5.0.
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4.
-
-
Prepare Reagents (Immediately before use):
-
Activation Solution: 400 mM EDC and 100 mM NHS in ice-cold Activation Buffer.
-
-
Activation of AMBA SAM:
-
Immerse the AMBA-functionalized substrate in the Activation Solution for 15-20 minutes at room temperature. This step converts the surface carboxyl groups to NHS-esters.
-
-
Rinsing:
-
Rinse the activated substrate with Activation Buffer, followed by Coupling Buffer, to remove excess EDC and NHS.
-
-
Protein Immobilization:
-
Immediately immerse the activated substrate in a solution of the target protein (e.g., 0.1-1.0 mg/mL in Coupling Buffer).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Blocking (Optional but Recommended):
-
To deactivate any remaining NHS-esters and prevent non-specific binding, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine or 100 mM glycine, pH 8.5) for 15-30 minutes.
-
-
Final Rinse:
-
Rinse the substrate thoroughly with Coupling Buffer to remove unbound protein. The surface is now functionalized with the covalently immobilized protein.
-
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Rct in EIS | Incomplete SAM coverage; Contaminated substrate; Degraded thiol solution. | Re-clean substrate using Piranha etch; Use fresh AMBA solution; Ensure >18h incubation time. |
| No N 1s or S 2p peak in XPS | Failed SAM formation. | Verify substrate cleaning protocol; Check AMBA reagent purity and solution concentration. |
| Poor Protein Immobilization | Inefficient EDC/NHS activation; Hydrolysis of NHS-ester; Inactive protein. | Use freshly prepared EDC/NHS solution; Ensure correct pH of activation buffer (4.5-5.0); Minimize time between activation and protein coupling steps. |
| High Non-Specific Binding | Insufficient rinsing after protein step; Omission of blocking step. | Increase the number and duration of rinsing steps; Always include a blocking step with ethanolamine or glycine. |
References
- Diva-portal.org. Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy.
- Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold.
- ACS Publications. High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). Langmuir.
- MDPI. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization.
- ACS Publications. X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir.
- ResearchGate. Carbodiimide/NHS Derivatization of COOH-Terminated SAMs: Activation or Byproduct Formation?.
- NIH. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- MDPI. Enhanced Reusability of Immobilized T7 DNA Polymerase in Multi-Cycle Exonuclease Reactions on Gold-Coated SAM Biosensor Platforms.
- ResearchGate. Electrochemical impedance spectroscopy (EIS) studies of self-assemble monolayers (SAM) on aluminum substrates.
- ResearchGate. Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy.
- Materials Research Institute. Electrochemical Impedance Spectroscopy.
- ResearchGate. Electrochemical Impedance Spectroscopy for Characterization of Electrochemical Sensors and Biosensors.
- Bangs Laboratories. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
- Sci-Hub. This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin.
- RSC Publishing. Self-assembled Monolayers for Biosensors. Analyst.
- PubMed. Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation?. Langmuir.
- ACS Publications. Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au.
- PubMed. Self-assembled monolayers as a tunable platform for biosensor applications. Biosensors and Bioelectronics.
- ResearchGate. 4-Mercaptophenylboronic Acid SAMs on Gold: Comparison with SAMs Derived from Thiophenol, 4-Mercaptophenol, and 4-Mercaptobenzoic Acid.
- PubChem. This compound.
- ResearchGate. Are 4-Mercaptobenzoic Acid Self Assembled Monolayers on Au(111) a Suitable System to Test Adatom Models?.
- Auburn University. Self-Assembled Monolayers as Platform for Biosensors.
- PubMed. 4-mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid. Langmuir.
- ACS Publications. Self-Assembled Rigid Monolayers of 4'-Substituted-4-mercaptobiphenyls on Gold and Silver Surfaces. Langmuir.
- ResearchGate. Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles.
Sources
- 1. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. This compound | 14543-45-4 [sigmaaldrich.com]
- 5. CAS 14543-45-4: this compound [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Mercaptophenylboronic acid SAMs on gold: comparison with SAMs derived from thiophenol, 4-mercaptophenol, and 4-mercaptobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical Impedance Spectroscopy | Materials Research Institute [mri.psu.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. Carbodiimide/NHS derivatization of COOH-terminated SAMs: activation or byproduct formation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Polymerization of 4-Amino-3-mercaptobenzoic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of polymers derived from 4-amino-3-mercaptobenzoic acid (4,3-AMBA) and its analogs. This unique monomer, possessing amino, mercapto, and carboxylic acid functionalities, offers a versatile platform for the development of novel functional polymers with wide-ranging applications in drug delivery, advanced materials, and electronics. This document provides a deep dive into the underlying chemical principles, detailed experimental protocols, characterization workflows, and troubleshooting strategies.
Introduction: The Promise of Poly(this compound)
This compound is an aromatic compound distinguished by the presence of three distinct functional groups: an amino group, a mercapto (thiol) group, and a carboxylic acid group[1][2][3][4][5]. This trifunctional nature makes it a highly attractive monomer for the synthesis of polymers with tailored properties. The amino group provides a pathway for oxidative polymerization, similar to aniline, leading to conjugated polymer backbones with interesting electronic and redox properties[6][7]. The thiol group offers a site for crosslinking through disulfide bond formation, post-polymerization modification via thiol-ene click chemistry, or for coordination with metal nanoparticles[8][9]. The carboxylic acid group enhances solubility in aqueous media, provides a handle for bioconjugation, and can influence the polymer's self-assembly and electronic properties[10][11].
The resulting polymers, poly(this compound) and its derivatives, are poised for applications in diverse fields. In drug development, the carboxylic acid groups can be used to attach therapeutic agents, while the polymer backbone can be designed for controlled release. In materials science, the combination of conductivity from the polyaniline-like backbone and the reactivity of the thiol groups can be exploited for the development of sensors, corrosion-resistant coatings, and advanced composites.
Mechanistic Insights into Polymerization
The polymerization of this compound is a complex process due to the presence of multiple reactive sites. The primary method for polymerizing aniline and its derivatives is oxidative polymerization, which can be initiated chemically or electrochemically[12][13][14][15][16].
Oxidative Polymerization
In this process, an oxidizing agent initiates the formation of radical cations from the aniline monomer. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. For 4,3-AMBA, the polymerization is expected to proceed primarily through the amino group, leading to a polyaniline-like backbone. However, the presence of the thiol and carboxylic acid groups introduces significant considerations:
-
Regioselectivity: The coupling of radical cations can occur at different positions on the aromatic ring. While para-coupling is typically favored in aniline polymerization, the presence of substituents can influence the regioselectivity, potentially leading to ortho- or meta-linkages that affect the polymer's conjugation and properties[6][17].
-
Role of the Thiol Group: The thiol group is susceptible to oxidation and can form disulfide bonds[18][19][20][21]. This can lead to cross-linking between polymer chains or the formation of oligomers capped with disulfide linkages. Careful selection of the oxidant and reaction conditions is crucial to favor polymerization through the aniline moiety over disulfide bond formation. In some applications, this disulfide formation can be a desirable feature for creating crosslinked networks[9].
-
Influence of the Carboxylic Acid Group and pH: The carboxylic acid group is electron-withdrawing, which can decrease the electron density of the aromatic ring and affect the rate and mechanism of polymerization. Furthermore, the acidity of the carboxylic acid and the basicity of the amino group mean that the monomer's charge and reactivity are highly pH-dependent[2][3][13]. Polymerization is typically carried out in acidic conditions to protonate the amino group and increase the monomer's solubility. However, the pH must be carefully controlled to prevent the complete deactivation of the amino group and to manage the reactivity of the thiol and carboxylic acid groups.
Polymerization of Derivatives
Derivatives of 4,3-AMBA can be synthesized to tune the properties of the resulting polymers. For instance:
-
Esterification of the carboxylic acid group: This can increase the monomer's solubility in organic solvents and alter the electronic properties of the polymer. The ester group can be hydrolyzed post-polymerization to regenerate the carboxylic acid functionality[22].
-
N-acylation of the amino group: This can be used to introduce other functional groups or to alter the polymerization behavior.
-
Protection of the thiol group: To prevent unwanted side reactions, the thiol group can be protected with a removable protecting group during polymerization[12][23].
Experimental Protocols
This section provides a detailed protocol for the chemical oxidative polymerization of this compound.
Materials and Equipment
| Reagent/Equipment | Specification | Supplier |
| This compound | ≥97% purity | Sigma-Aldrich, Alfa Chemistry, etc.[3][24][25] |
| Ammonium persulfate (APS) | ACS reagent, ≥98% | Standard chemical suppliers |
| Hydrochloric acid (HCl) | 37%, ACS reagent | Standard chemical suppliers |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, 99.5% | Standard chemical suppliers |
| Methanol | ACS reagent grade | Standard chemical suppliers |
| Dialysis tubing | 1 kDa MWCO | Standard suppliers |
| Magnetic stirrer with heating | Standard laboratory equipment suppliers | |
| pH meter | Standard laboratory equipment suppliers | |
| Filtration apparatus | Standard laboratory equipment suppliers |
Step-by-Step Polymerization Protocol
Rationale: This protocol utilizes ammonium persulfate as the oxidant in an acidic aqueous medium. The acidic environment is crucial for monomer solubility and for promoting the desired oxidative coupling of the aniline moieties[13][14]. NMP is used as a co-solvent to aid in the solubility of the growing polymer chains.
-
Monomer Solution Preparation:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dissolve 1.69 g (10 mmol) of this compound in 50 mL of 1 M HCl.
-
Gently warm the mixture to approximately 40-50 °C to aid dissolution.
-
Add 25 mL of N-Methyl-2-pyrrolidone (NMP) to the solution and stir until a homogeneous solution is obtained. .
-
-
Initiation of Polymerization:
-
Cool the monomer solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve 2.85 g (12.5 mmol) of ammonium persulfate in 25 mL of 1 M HCl. Cool this solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually darken, indicating the onset of polymerization.
-
-
Polymerization Reaction:
-
After the complete addition of the oxidant, allow the reaction to proceed at 0-5 °C for 24 hours with continuous stirring.
-
-
Polymer Isolation and Purification:
-
Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with methanol until the filtrate is colorless.
-
Resuspend the polymer in 100 mL of 1 M NH4OH solution and stir for 2 hours to de-dope the polymer (convert it to its base form).
-
Filter the polymer again and wash with deionized water until the filtrate is neutral.
-
To further purify the polymer and remove low molecular weight oligomers, disperse the polymer in a minimal amount of a suitable solvent (e.g., NMP or DMSO) and dialyze against deionized water for 48 hours using a 1 kDa MWCO dialysis membrane.
-
Lyophilize the purified polymer to obtain a dry powder.
-
Characterization of the Synthesized Polymer
A thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized poly(this compound).
| Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of key functional groups (N-H, C=O, S-H, aromatic C-H) and provides information about the polymer backbone structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the connectivity of the monomer units and the regiochemistry of the polymer. |
| UV-Visible (UV-Vis) Spectroscopy | Characterizes the electronic transitions in the polymer, providing insights into the conjugation length and oxidation state. |
| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer. |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer. |
| Scanning Electron Microscopy (SEM) | Visualizes the morphology of the polymer powder or films. |
Visualization of Workflows
Proposed Polymerization Pathway
Caption: Proposed oxidative polymerization pathway of this compound.
Characterization Workflow
Caption: Workflow for the characterization of synthesized polymers.
Troubleshooting
| Problem | Probable Cause | Solution |
| Low polymer yield | Incomplete reaction; loss of product during purification. | Increase reaction time; ensure efficient precipitation and collection of the polymer. |
| Poor solubility of the polymer | High degree of crosslinking through disulfide bonds; high molecular weight. | Use a milder oxidant or lower oxidant concentration; consider protecting the thiol group; use a chain transfer agent to control molecular weight. |
| Broad molecular weight distribution | Uncontrolled polymerization; side reactions. | Optimize reaction temperature and monomer/oxidant ratio; ensure slow, controlled addition of the oxidant. |
| Polymer is not electroactive | Low degree of conjugation; presence of non-conductive linkages. | Confirm the polymer structure by NMR; adjust polymerization conditions to favor para-coupling. |
Applications in Drug Development and Beyond
The unique trifunctional nature of poly(this compound) and its derivatives opens up a plethora of application possibilities:
-
Drug Delivery: The carboxylic acid groups can be conjugated with drugs, while the polymer backbone can be engineered for stimuli-responsive release (e.g., pH or redox-sensitive release via disulfide bond cleavage)[26][27][28][29].
-
Biomedical Coatings: The mucoadhesive properties of thiol-containing polymers can be utilized for developing coatings for medical devices and drug delivery systems that adhere to mucosal surfaces[9][30].
-
Sensors: The conductive nature of the polymer backbone, combined with the reactive thiol groups, can be exploited to create electrochemical sensors for various analytes[26][31][32].
-
Advanced Materials: These polymers can be used as building blocks for hydrogels, nanocomposites, and other functional materials with tailored electronic, mechanical, and chemical properties[8][33][34][35].
References
- Aksakal, S., Aksakal, R., & Becer, C. R. (2018). Thioester functional polymers. Polymer Chemistry, 9(36), 4507-4522. [Link]
- Andriianova, A. N., Latypova, L. R., Mustafin, A. G., Mullagaliev, I. N., & Salikhov, S. M. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(34), 20835-20844. [Link]
- Anumolu, R., et al. (2011). Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages. PMC. [Link]
- Bernards, D. A., et al. (2014). Poly(Amino Acid)
- Bostan, M. S., et al. (2021). Regiospecific Copolyanilines from Substituted Oligoanilines. The Swager Group. [Link]
- Chauhan, G. S., et al. (2021).
- Chen, Y., et al. (2020). Functionalization of Metal Surface via Thiol–Ene Click Chemistry: Synthesis, Adsorption Behavior, and Postfunctionalization of a Catechol- and Allyl-Containing Copolymer. ACS Omega. [Link]
- De, S., et al. (2018).
- Delaittre, G., et al. (2017). Protected Thiol Strategies in Macromolecular Design.
- Gospodinova, N., & Terlemezyan, L. (1998). Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures.
- Holzapfel, V., et al. (2005). Preparation of Fluorescent Carboxyl and Amino Functionalized Polystyrene Particles by Miniemulsion Polymerization as Markers for Cells. Semantic Scholar. [Link]
- Hornof, M., et al. (2003). Polymers with thiol groups: a new generation of mucoadhesive polymers? PubMed. [Link]
- PubChem. (n.d.). This compound. PubChem. [Link]
- Quora. (2017).
- Leichner, C., et al. (2019). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches. Journal of Sulfur Chemistry. [Link]
- Li, X. G., Huang, M. R., & Yang, Y. L. (2002).
- Lucherelli, M. A., et al. (2024). The Multi-Challenges of the Multi-Ion-Imprinted Polymer Synthesis. MDPI. [Link]
- MacDiarmid, A. G., et al. (2001). Oxidative Polymerization of Aniline. Synthetic Metals. [Link]
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors.
- N-Oxidation of p-aminobenzoic acid to p-nitrobenzoic acid.
- Pullen, A. E., & Swager, T. M. (2001). Regiospecific Copolyanilines from Substituted Oligoanilines: Electrochemical Comparisons with Random Copolyanilines. Macromolecules. [Link]
- PubChem. (n.d.). 3-Amino-4-mercaptobenzoic acid. PubChem. [Link]
- Ryabinin, M. V., et al. (2018).
- Semsarilar, M., & Abetz, V. (2021). Polymer materials—challenges and hope. Frontiers. [Link]
- Stejskal, J., & Sapurina, I. (2005). The Effect of pH on the Oxidative Polymerization of Aniline and the Morphology and Properties of Products.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com. [Link]
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses. [Link]
- Tsvetkova, I., et al. (2021). Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. PMC. [Link]
- Wang, L., Kilcher, G., & Tirelli, N. (2009). Avoiding disulfides: improvement of initiation and end-capping leactions in the synthesis of polysulfide block copolf mers. Research Explorer The University of Manchester. [Link]
- Wei, Y., et al. (2001). Polymerization of Aniline: A new approach to the study of oxidative polymerization of aniline and transformations of polyaniline. Semantic Scholar. [Link]
- Zhang, H. H., et al. (2020). Enantioselective α-Allylation of Anilines Enabled by a Combined Palladium and Photoredox Catalytic System.
- Zhang, Y., et al. (2019). Precise synthesis of poly(N-acryloyl amino acid)
- Zhang, Y., et al. (2020).
- Zhang, Z., et al. (2022). Theoretical Investigation of Regiodivergent Addition of Anilines and Phenolates to p-Benzoquinone Ring. ACS Omega. [Link]
- Zhao, W., et al. (2023).
- Zhao, X., et al. (2021). Room-Temperature Grafting from Synthesis of Protein–Polydisulfide Conjugates via Aggregation-Induced Polymerization.
- Zhou, C., et al. (2022). Protein-, (Poly)peptide-, and Amino Acid-Based Nanostructures Prepared via Polymerization-Induced Self-Assembly. MDPI. [Link]
Sources
- 1. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Polymer materials—challenges and hope [frontiersin.org]
- 5. CAS 14543-45-4: this compound [cymitquimica.com]
- 6. ineosopen.org [ineosopen.org]
- 7. Advances in the selection of functional monomers for molecularly imprinted polymers: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiol-Michael Addition Microparticles: Their Synthesis, Characterization, and Uptake by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymers with thiol groups: a new generation of mucoadhesive polymers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones [mdpi.com]
- 16. Influence of Acidity and Oxidant Concentration on the Nanostructures and Electrochemical Performance of Polyaniline during Fast Microwave-Assisted Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. lib.ysu.am [lib.ysu.am]
- 18. jsta.cl [jsta.cl]
- 19. research.manchester.ac.uk [research.manchester.ac.uk]
- 20. OhioLINK ETD: Rosenthal-Kim, Emily Quinn [etd.ohiolink.edu]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Polymerization of aniline using mixed oxidizers | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 26. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Precise synthesis of poly(N-acryloyl amino acid) through photoinduced living polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 29. Protein-, (Poly)peptide-, and Amino Acid-Based Nanostructures Prepared via Polymerization-Induced Self-Assembly [mdpi.com]
- 30. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid) and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. mdpi.com [mdpi.com]
- 35. Multifunctional monomer acts as co-initiator and crosslinker to provide autonomous strengthening with enhanced hydrolytic stability in dental adhesives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions of 4-Amino-3-mercaptobenzoic Acid
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental setups and protocols for reactions involving 4-Amino-3-mercaptobenzoic acid (AMBA). This versatile molecule, possessing three distinct functional groups, offers a powerful platform for a multitude of applications, from nanoparticle functionalization to bioconjugation. This document emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.
Understanding the Multifaceted Reactivity of this compound
This compound (AMBA) is an aromatic compound featuring a carboxylic acid (-COOH), a thiol (-SH), and an amino (-NH₂) group. The unique spatial arrangement and distinct chemical properties of these functionalities dictate its reactivity and utility in various scientific domains.[1]
-
The Thiol Group (-SH): This is the most reactive functional group in AMBA towards noble metal surfaces. The sulfur atom forms a strong, stable covalent bond with surfaces like gold (Au) and silver (Ag), making AMBA an excellent linker for surface functionalization of nanoparticles and substrates.[2] This property is central to its use in nanotechnology and surface-enhanced Raman spectroscopy (SERS). The thiol group is also susceptible to oxidation, which can lead to the formation of disulfide bonds, a factor that must be controlled during storage and reactions.[1]
-
The Carboxylic Acid Group (-COOH): This group provides a handle for covalent coupling reactions, most notably with primary amines to form stable amide bonds. The reactivity of the carboxylic acid is pH-dependent; it is typically activated at acidic to neutral pH to facilitate amide bond formation.[3] This functionality is crucial for attaching biomolecules, such as proteins, peptides, or drugs, to AMBA-functionalized surfaces.
-
The Amino Group (-NH₂): The amino group offers another site for covalent modification. It can react with activated carboxylic acids, aldehydes, and other amine-reactive functionalities.[4] The nucleophilicity of the amino group is also pH-dependent, being more reactive at slightly basic pH.
The interplay of these three groups allows for a modular approach to experimental design. For instance, the thiol group can anchor the molecule to a surface, leaving the carboxylic acid and amino groups available for subsequent conjugation reactions.
Core Applications and Detailed Protocols
This section outlines detailed protocols for two primary applications of AMBA: the functionalization of gold nanoparticles and their subsequent use in bioconjugation.
Protocol 1: Synthesis of AMBA-Functionalized Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of stable, AMBA-functionalized gold nanoparticles from citrate-capped AuNPs via a ligand exchange reaction. The strong affinity of the thiol group for gold drives the replacement of the citrate ions on the nanoparticle surface.
Rationale: Citrate-capped AuNPs are a common starting material due to their stability in aqueous solutions and ease of synthesis. The ligand exchange with AMBA provides a robustly functionalized surface with available carboxylic acid and amino groups for further reactions.
Materials:
-
Citrate-capped gold nanoparticle solution (20 nm)
-
This compound (AMBA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Ultrapure water
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
AMBA Solution Preparation: Prepare a 1 mM stock solution of AMBA in ethanol. Sonication may be required to fully dissolve the compound.
-
Ligand Exchange Reaction:
-
In a clean glass vial, add 10 mL of the citrate-capped AuNP solution.
-
While stirring gently, add 100 µL of the 1 mM AMBA solution dropwise to the AuNP solution. This corresponds to a significant molar excess of AMBA to ensure complete surface coverage.
-
Allow the reaction to proceed for at least 4 hours at room temperature with continuous stirring. A longer incubation (overnight) can ensure more complete ligand exchange.
-
-
Purification of AMBA-AuNPs:
-
Transfer the reaction mixture to a centrifuge tube.
-
Centrifuge the solution to pellet the functionalized AuNPs. For 20 nm AuNPs, centrifugation at approximately 12,000 x g for 20 minutes is typically sufficient.
-
Carefully remove the supernatant, which contains excess AMBA and displaced citrate ions.
-
Resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of any unbound AMBA.
-
-
Final Resuspension and Storage: After the final wash, resuspend the AMBA-AuNPs in a desired volume of PBS. Store the functionalized nanoparticles at 4°C.
Characterization:
-
UV-Vis Spectroscopy: A slight red-shift in the surface plasmon resonance (SPR) peak is expected after functionalization.
-
Dynamic Light Scattering (DLS): An increase in the hydrodynamic diameter of the nanoparticles will be observed.
-
Zeta Potential: A change in the surface charge of the nanoparticles will indicate successful ligand exchange.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of characteristic peaks for the aromatic ring, carboxylic acid, and amino groups of AMBA on the nanoparticle surface can confirm functionalization.
Table 1: Critical Parameters for AMBA-AuNP Synthesis
| Parameter | Recommended Value | Rationale |
| AMBA Concentration | 1 mM in Ethanol | Ensures sufficient AMBA for complete surface coverage. |
| Reaction Time | ≥ 4 hours | Allows for complete ligand exchange to occur. |
| Purification | 3x Centrifugation/Wash | Removes unbound AMBA and other reactants. |
| Storage Buffer | PBS, pH 7.4 | Maintains the stability of the functionalized nanoparticles. |
Experimental Workflow for AMBA-AuNP Synthesis
Caption: Workflow for the synthesis of AMBA-functionalized gold nanoparticles.
Protocol 2: Covalent Coupling of a Protein to AMBA-AuNPs via EDC/NHS Chemistry
This protocol details the covalent attachment of a protein to the surface of AMBA-AuNPs using the zero-length crosslinkers 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Rationale: EDC and NHS are widely used to activate carboxylic acid groups to form a more stable, amine-reactive NHS ester. This intermediate then readily reacts with primary amines on the protein to form a stable amide bond. This method provides a robust and efficient way to create bioconjugates for various applications, including diagnostics and drug delivery.[5]
Materials:
-
AMBA-Functionalized AuNPs (from Protocol 1)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Protein to be conjugated (e.g., Bovine Serum Albumin - BSA)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
-
Magnetic stirrer and stir bars
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Prepare a solution of the protein in Coupling Buffer at a suitable concentration (e.g., 1 mg/mL).
-
-
Activation of Carboxyl Groups:
-
To 1 mL of AMBA-AuNPs in Activation Buffer, add 100 µL of the EDC solution and 100 µL of the NHS solution.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring to activate the carboxyl groups on the AMBA.
-
-
Purification of Activated AuNPs:
-
Centrifuge the activated AuNPs (e.g., 12,000 x g for 20 minutes) to remove excess EDC and NHS.
-
Resuspend the pellet in 1 mL of Coupling Buffer.
-
-
Covalent Coupling Reaction:
-
Immediately add the protein solution to the activated AMBA-AuNPs.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add 100 µL of the Quenching Solution to the reaction mixture and incubate for 30 minutes to deactivate any unreacted NHS esters.
-
-
Purification of the Bioconjugate:
-
Centrifuge the solution to pellet the protein-conjugated AuNPs.
-
Wash the pellet with Coupling Buffer three times to remove any unbound protein.
-
-
Final Resuspension and Storage: Resuspend the final bioconjugate in a suitable buffer and store at 4°C.
Characterization:
-
Gel Electrophoresis (Agarose or SDS-PAGE): The bioconjugate will exhibit a different migration pattern compared to the unconjugated AuNPs.
-
Dynamic Light Scattering (DLS): A further increase in the hydrodynamic diameter will be observed after protein conjugation.
-
Protein Assay (e.g., Bradford or BCA): To quantify the amount of protein conjugated to the nanoparticles.
EDC/NHS Coupling Mechanism
Caption: Mechanism of EDC/NHS mediated amide bond formation.
Safety and Handling Considerations
This compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store in an inert atmosphere.[6]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Nanoparticle Aggregation | High ionic strength of buffer; Rapid addition of ligand; Incorrect pH. | Use a low ionic strength buffer for initial functionalization; Add ligand dropwise with stirring; Ensure appropriate pH for the reaction. |
| Low Conjugation Efficiency | Inactive EDC/NHS; Insufficient reaction time; pH outside optimal range. | Use freshly prepared EDC/NHS solutions; Increase reaction time; Optimize the pH of the activation and coupling steps. |
| Variability in Results | Oxidation of thiol groups in AMBA. | Store AMBA under an inert atmosphere and in a dark place.[6] |
Conclusion
This compound is a highly versatile molecule for surface functionalization and bioconjugation. The distinct reactivity of its thiol, carboxylic acid, and amino groups allows for a wide range of experimental designs. The protocols provided in this guide offer a solid foundation for researchers to utilize AMBA in their applications. By understanding the underlying chemical principles and carefully controlling the reaction conditions, reproducible and reliable results can be achieved.
References
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. (n.d.). Sci-Hub.
- Covalent Coupling. (n.d.). Bangs Laboratories.
- Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells. (2021). ACS Omega, 6(4), 2795-2802. [Link]
- Surface‐enhanced Raman scattering (SERS) of 4‐mercaptobenzoic acid on silver and gold substrates. (2002). Journal of Raman Spectroscopy, 33(7), 517-523. [Link]
- Synthesis of Functionalized Gold Nanoparticles with Neutral, Cationic and Ionic Polymeric Ligands. (2015). University of Illinois Chicago.
- Functional groups in (bio)chemistry. (n.d.). Interchim.
- A visual tutorial on the synthesis of gold nanoparticles. (2012). Journal of Visualized Experiments, (68), e4113. [Link]
- Synthesis and Assembly of Functionalized Gold Nanoparticles. (2004). Chemical Reviews, 104(1), 293-346. [Link]
- Surface-enhanced Raman spectroscopy of one and a few molecules of acid 4-mercaptobenzoic in AgNP enabled by hot spots generated by hydrogen bonding. (2018). Physical Chemistry Chemical Physics, 20(27), 18363-18372. [Link]
- This compound | C7H7NO2S | CID 598058. (n.d.). PubChem.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of 4-Mercaptobenzoic Acid SERS Based Methods for pH Determination In Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Application Note: HPLC Analysis of 4-Amino-3-mercaptobenzoic Acid via Pre-Column Derivatization with Monobromobimane
Abstract and Introduction
4-Amino-3-mercaptobenzoic acid (4A3MBA) is a bifunctional molecule featuring both a primary aromatic amine and a thiol group, making it a valuable building block in pharmaceutical and chemical synthesis.[1] The analysis of 4A3MBA, particularly at low concentrations in complex matrices, presents a significant analytical challenge for High-Performance Liquid Chromatography (HPLC). Its high polarity results in poor retention on conventional reversed-phase columns, and it lacks a native fluorophore, limiting detection sensitivity.
To overcome these limitations, pre-column derivatization is an essential strategy. This application note provides a detailed protocol for the selective derivatization of the thiol group of 4A3MBA using monobromobimane (mBBr). This approach leverages the high nucleophilicity of the thiol moiety to form a stable, highly fluorescent, and significantly more hydrophobic thioether adduct.[2][3] The resulting derivative is well-suited for separation by reversed-phase HPLC with fluorescence detection (HPLC-FLD), enabling sensitive and selective quantification. We provide a complete workflow, from sample preparation to validated HPLC methodology, including expert insights into the critical parameters that ensure a robust and reliable analysis.
Principle of the Method: Thiol-Specific Derivatization
The core of this method is the selective alkylation of the sulfhydryl (-SH) group on 4A3MBA with monobromobimane (mBBr). This reaction is a classic nucleophilic substitution where the sulfur atom acts as the nucleophile.
Causality of Experimental Choices:
-
Selectivity: In complex biological or chemical samples, primary amines are often abundant. Targeting the less common thiol group with a specific reagent like mBBr dramatically reduces sample complexity and potential interferences, simplifying the resulting chromatogram.[4]
-
Reaction Conditions: The reaction is performed under alkaline conditions (pH > 8). This is critical because the basic environment facilitates the deprotonation of the thiol group (-SH) to its more nucleophilic thiolate anion (-S⁻) form. The thiolate is a much stronger nucleophile than the neutral thiol, enabling a rapid and efficient reaction with the electrophilic bromomethyl group of mBBr at room temperature.[5][6]
-
Derivative Properties: The resulting 4A3MBA-bimane adduct possesses a strong fluorophore, allowing for highly sensitive detection with a fluorescence detector.[7][8] Furthermore, the addition of the bulky, non-polar bimane moiety significantly increases the hydrophobicity of the analyte, promoting strong retention and excellent separation on a C18 reversed-phase column.
Figure 1: Derivatization reaction of 4A3MBA with mBBr.
Materials and Reagents
-
Analyte: this compound (CAS 14543-45-4), >97% purity.[9]
-
Derivatizing Agent: Monobromobimane (mBBr), >98% purity.
-
Reducing Agent (Optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC or LC-MS grade.
-
Buffer: Boric acid, Sodium hydroxide (for pH adjustment).
-
Mobile Phase: Sodium acetate, Acetic acid.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Reaction Quenching: Formic acid or Acetic acid.
Experimental Protocols
Protocol 1: Reagent and Standard Preparation
Causality Note: Thiols are highly susceptible to oxidation, which can form disulfides that will not react with mBBr. All solutions containing 4A3MBA should be prepared fresh, and solvents can be deoxygenated by sparging with nitrogen to minimize oxidative loss.
-
4A3MBA Stock Solution (1 mM): Accurately weigh 16.9 mg of 4A3MBA and dissolve in 100 mL of 50:50 (v/v) Methanol:Water. This stock should be stored at 2-8°C and used within 24 hours.
-
mBBr Derivatizing Solution (15 mM): Prepare fresh daily and protect from light. Dissolve ~4 mg of mBBr in 1 mL of Acetonitrile.
-
Borate Buffer (200 mM, pH 9.0): Dissolve 1.24 g of boric acid in 90 mL of ultrapure water. Adjust the pH to 9.0 with 1 M sodium hydroxide and bring the final volume to 100 mL.
-
TCEP Reducing Solution (100 mM, Optional): If analyzing for total 4A3MBA (reduced + oxidized forms), prepare a TCEP solution by dissolving 28.7 mg of TCEP-HCl in 1 mL of Borate Buffer. This solution is used to reduce any disulfide bonds back to free thiols prior to derivatization.[10]
Protocol 2: Derivatization Workflow
This protocol is designed for a final reaction volume of 200 µL.
-
Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample or calibration standard (diluted in water or buffer).
-
(Optional) Reduction Step: If determining total 4A3MBA, add 10 µL of the 100 mM TCEP solution. Vortex briefly and incubate for 15 minutes at room temperature.
-
pH Adjustment: Add 50 µL of 200 mM Borate Buffer (pH 9.0) to the sample tube and vortex. This raises the pH to the optimal range for the derivatization reaction.
-
Derivatization: Add 40 µL of the 15 mM mBBr solution to the tube. The mBBr is added in significant molar excess to drive the reaction to completion. Vortex immediately.
-
Incubation: Incubate the reaction mixture for 10 minutes at room temperature in the dark. A dark environment is crucial as the bimane reagent and its adduct are light-sensitive.
-
Reaction Termination: Stop the reaction by adding 10 µL of 1 M formic acid. Acidification protonates any remaining thiolate, halting its reaction, and stabilizes the derivative for analysis.
-
Filtration & Injection: Filter the final solution through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
Figure 2: Step-by-step workflow for the derivatization of 4A3MBA.
HPLC Method and Parameters
The increased hydrophobicity of the 4A3MBA-bimane adduct allows for excellent separation using standard reversed-phase chromatography.
| Parameter | Recommended Condition |
| HPLC System | Any standard HPLC or UHPLC system with a fluorescence detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | 25 mM Sodium Acetate buffer, pH 4.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-60% B; 15-17 min: 60-10% B; 17-22 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 380 nm, Emission: 480 nm[6] |
Method Validation and Quality Control
A trustworthy protocol must be self-validating. The following steps are essential for ensuring data integrity.
-
Calibration: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) from the 1 mM stock solution. Process these standards through the entire derivatization protocol (Section 4.2) and inject them to construct a calibration curve of peak area versus concentration. A linear fit with R² > 0.99 is expected.[10][11]
-
Blanks:
-
Solvent Blank: Analyze the mobile phase to ensure no system contamination.
-
Reagent Blank: Perform the full derivatization protocol using water instead of the analyte. This is critical for identifying any fluorescent peaks originating from the reagents themselves or their degradation products.
-
-
Precision and Accuracy: Analyze replicate preparations (n=5) of a known concentration standard (e.g., 5 µM) to determine intra-day precision (RSD < 5%). Accuracy can be assessed by spiking a known amount of 4A3MBA into a sample matrix and calculating the recovery (typically 90-110%).
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No or Very Small Peak | Analyte oxidation; Incorrect pH; Inactive mBBr reagent. | Prepare fresh analyte standards. Ensure buffer pH is >8. Prepare fresh mBBr solution daily and protect from light. |
| Multiple Peaks | Incomplete reaction; Reagent degradation; Side reactions. | Ensure sufficient excess of mBBr. Check reagent blank for interfering peaks. Ensure reaction is properly quenched. |
| Poor Peak Shape (Tailing) | Column degradation; Unwanted interactions with column hardware. | Flush the column or replace if necessary. Ensure sample pH is compatible with the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuation. | Prepare fresh mobile phase. Ensure the column oven is stable at the set temperature. |
Alternative Strategy: Derivatization of the Amine Group
While thiol-specific derivatization is recommended for selectivity, targeting the primary amine group with o-phthalaldehyde (OPA) is another common strategy.[12] OPA reacts with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form a fluorescent isoindole.[8][13]
-
Advantages: The reaction is extremely fast, often complete in under a minute.[14]
-
Challenges with 4A3MBA:
-
Stability: OPA-derivatives are notoriously less stable than bimane adducts, which can compromise reproducibility.[13][15]
-
Selectivity: OPA will react with any primary amine in the sample, potentially leading to a more complex chromatogram.
-
Intramolecular Complexity: It is uncertain if the internal thiol of 4A3MBA would participate in the OPA reaction, potentially leading to side products or an incomplete reaction compared to using a standard external thiol reagent.
-
For these reasons, the monobromobimane method presented here is considered more robust and selective for the analysis of 4A3MBA.
Conclusion
This application note details a robust and highly sensitive method for the quantification of this compound using HPLC with fluorescence detection. By selectively targeting the thiol functional group with monobromobimane, the method overcomes the challenges of poor chromatographic retention and low detection sensitivity. The provided protocols, method parameters, and troubleshooting guide offer researchers a comprehensive and validated system for the accurate analysis of 4A3MBA in various applications.
References
- Di Palma, S., et al. (2021). An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Plants (Basel).
- NASA Technical Reports Server (NTRS). Determination of low molecular weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography.
- Fahey, R. C., & Newton, G. L. (1987). Determination of low-molecular-weight thiols using monobromobimane fluorescent labeling and high-performance liquid chromatography. Methods in Enzymology.
- SciSpace. Determination of low molecular weight thiols using monobromobimane fluorescent labeling.
- PubMed. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems.
- DiVA portal. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Chhanikar, A., et al. (2021). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. Asian Journal of Applied Chemistry Research.
- Chemistry LibreTexts. Derivatization.
- PubMed. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization.
- AKJournals. Analysis of major urinary aminothiols by high-performance liquid chromatography with ultraviolet detection.
- ResearchGate. Derivatizing Reagents for Detection of Organic Compounds By HPLC.
- Kullman, J. P., et al. (2017). Resolution of chiral thiol compounds derivatized with N-(1-pyrenyl)-maleimide and ThioGlo (TM) 3. Chirality.
- Weltring, A., et al. (2000). N-(1-pyrene)maleimide: a fluorescent cross-linking reagent. Bioconjugate Chemistry.
- Interchim. OPA, amine detection reagent.
- Yee, Y. J., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules.
- PubChem. This compound.
- Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
- Prudhviraju, C., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 14543-45-4 [sigmaaldrich.com]
- 10. akjournals.com [akjournals.com]
- 11. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sdiarticle4.com [sdiarticle4.com]
- 13. diva-portal.org [diva-portal.org]
- 14. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 15. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of 4-Amino-3-mercaptobenzoic Acid in Heterocyclic Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Foreword: Unlocking Heterocyclic Diversity from a Single Precursor
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are privileged scaffolds found in a vast array of pharmaceuticals, natural products, and functional materials. Among the myriad of building blocks available to the synthetic chemist, 4-Amino-3-mercaptobenzoic acid (4A-3MBA) stands out as a particularly versatile precursor.
This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of how 4A-3MBA can be strategically employed to construct complex heterocyclic systems. We will explore the causality behind experimental choices, from solvent selection to catalytic strategy, empowering you to not only replicate these protocols but to adapt and innovate upon them. The protocols herein are presented as self-validating systems, grounded in established, peer-reviewed chemical principles.
The Strategic Importance of this compound
This compound is an ortho-aminothiophenol derivative, a class of compounds renowned for its utility in forming fused heterocyclic rings. Its structure is pre-organized for cyclization, containing a nucleophilic amine, a nucleophilic thiol, and an aromatic ring, all poised for reaction. The presence of the carboxylic acid group at the 4-position offers an additional handle for functionalization, solubility modulation, or serving as a key pharmacophoric element. This unique combination of functional groups makes 4A-3MBA an ideal starting point for the synthesis of benzothiazoles and, through multi-step pathways, other complex systems like phenothiazines.
Part 1: Synthesis of 2-Substituted-benzothiazole-7-carboxylic Acids
The most direct and widespread application of 4A-3MBA is in the synthesis of benzothiazoles. The inherent structure of 4A-3MBA allows for facile cyclization with a variety of electrophilic partners, most notably aldehydes and carboxylic acids (or their derivatives), to yield 2-substituted-benzothiazole-7-carboxylic acids. These products are of significant interest as their core structure is found in anticancer, antibacterial, and neuroprotective agents.
Pathway A: Condensation with Aldehydes
This is one of the most efficient and atom-economical methods for generating the benzothiazole scaffold. The reaction proceeds readily with a wide range of aromatic, heteroaromatic, and aliphatic aldehydes.
The reaction is a classic condensation-cyclization-oxidation cascade. Understanding this three-step process is key to troubleshooting and optimizing the reaction.
-
Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of 4A-3MBA on the carbonyl carbon of the aldehyde. This is typically the rate-limiting step and is often accelerated by acid catalysis, which protonates the aldehyde's carbonyl oxygen, rendering it more electrophilic. Subsequent dehydration yields a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The neighboring thiol group then acts as an intramolecular nucleophile, attacking the imine carbon. This spontaneous cyclization step forms a transient benzothiazolidine intermediate.
-
Oxidative Aromatization: The final and irreversible step is the oxidation of the benzothiazolidine. This dehydrogenation removes two hydrogen atoms to form the stable, aromatic benzothiazole ring system. This step requires an oxidant, which can be atmospheric oxygen, a mild chemical oxidant added to the reaction, or a component of the catalytic system.
Application Notes & Protocols: 4-Amino-3-mercaptobenzoic Acid as a Versatile Linker in Metal-Organic Frameworks
Abstract
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, prized for their exceptionally high surface areas and tunable structures.[1] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and chemical functionality.[2] This guide focuses on 4-Amino-3-mercaptobenzoic acid (AMBA) as a trifunctional linker. The presence of carboxylic acid, amino, and thiol groups on a single aromatic backbone makes AMBA an exceptionally versatile building block for designing functional MOFs for advanced applications, including targeted drug delivery, heterogeneous catalysis, and environmental remediation. This document provides an in-depth overview, validated synthesis protocols, characterization methodologies, and specific application workflows for researchers, chemists, and drug development professionals working with AMBA-based MOFs.
The AMBA Linker: A Multifunctional Building Block
This compound is distinguished by its three strategically positioned functional groups, each imparting unique properties to the resulting MOF structure:
-
Carboxylate Group (-COOH): This is the primary coordination site, enabling the self-assembly process by binding to metal centers (e.g., Zn²⁺, Zr⁴⁺, Cu²⁺) to form the extended, crystalline network of the MOF.
-
Amino Group (-NH₂): The amino moiety serves as a versatile functional handle. It can act as a basic catalytic site, be used for post-synthetic modifications to tune the framework's properties, and enhance interactions with guest molecules.[3][4]
-
Thiol/Mercapto Group (-SH): The thiol group is a powerful functional site known for its high affinity for soft heavy metals (e.g., Hg²⁺, Pb²⁺), its ability to participate in redox reactions, and its capacity to form disulfide bonds.[5][6] This functionality is particularly valuable for creating stimuli-responsive materials for applications like controlled drug release.[7]
Physicochemical Properties of this compound
A clear understanding of the linker's properties is fundamental for designing synthesis conditions and predicting MOF behavior.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇NO₂S | [5] |
| Molecular Weight | 169.20 g/mol | [8] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | ~290 °C (decomposes) | [9] |
| pKa | 4.61 ± 0.10 (Predicted) | [9] |
| CAS Number | 14543-45-4 | [5] |
Synthesis and Characterization of AMBA-Based MOFs
The most common method for synthesizing crystalline MOFs is solvothermal synthesis, which utilizes elevated temperatures and pressures to facilitate the formation of highly ordered structures.[10]
Protocol 2.1: Solvothermal Synthesis of a Zn-AMBA MOF
This protocol describes a general procedure for synthesizing a zinc-based MOF using AMBA as the organic linker. The causality behind this choice is the common use of zinc as a metal node, which often results in robust and porous frameworks.
Core Principle: The linker and metal salt are dissolved in a high-boiling point solvent and heated in a sealed vessel. The elevated temperature provides the necessary energy for the components to overcome kinetic barriers and self-assemble into a thermodynamically stable, crystalline product.
Materials & Equipment:
-
This compound (AMBA)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable laboratory oven
-
Centrifuge and centrifuge tubes
-
Analytical balance
Procedure:
-
Precursor Solution Preparation:
-
In a 20 mL glass scintillation vial, dissolve 33.8 mg (0.2 mmol) of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
Rationale: Preparing separate saturated solutions ensures complete dissolution before mixing, preventing premature precipitation and promoting homogeneous crystal nucleation.
-
-
Mixing and Sealing:
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave tightly. Caution: Ensure the autoclave is sealed correctly according to the manufacturer's instructions to prevent leakage at high pressure.
-
-
Crystallization:
-
Place the sealed autoclave in a programmable laboratory oven.
-
Heat the oven to 100 °C and hold for 24 hours.
-
Rationale: The specific temperature and time are critical variables. 100 °C is typically sufficient to promote crystallization without decomposing the linker, while 24 hours allows for the slow growth of well-defined crystals.
-
-
Harvesting and Washing:
-
Allow the autoclave to cool naturally to room temperature. Warning: Do not quench or force-cool the autoclave, as the rapid pressure change can be hazardous.
-
Open the autoclave and collect the resulting crystalline powder by centrifugation (e.g., 8000 rpm for 10 minutes).
-
Discard the supernatant and wash the product by re-dispersing it in fresh DMF (10 mL) and centrifuging again. Repeat this step three times.
-
Perform a final wash cycle with ethanol to remove the high-boiling DMF.
-
Rationale: The washing steps are crucial to remove unreacted starting materials and residual solvent that occupy the MOF pores, which is essential for achieving high surface area and accessibility of functional sites.
-
-
Activation:
-
Dry the washed product under vacuum at 80-100 °C for 12 hours.
-
The final activated Zn-AMBA MOF powder is now ready for characterization and application.
-
Synthesis Workflow Diagram
Caption: Workflow for the solvothermal synthesis of an AMBA-based MOF.
Essential Characterization Techniques
Post-synthesis, a suite of analytical techniques must be employed to validate the structure, purity, and properties of the AMBA-MOF.[11][12]
| Technique | Purpose | Expected Outcome for a Crystalline AMBA-MOF |
| Powder X-Ray Diffraction (PXRD) | Confirms crystallinity and phase purity by analyzing the diffraction pattern. | A series of sharp peaks at specific 2θ angles, indicating a well-ordered, crystalline structure. The pattern should match simulated patterns if a single crystal structure is known.[13] |
| Fourier-Transform IR (FTIR) | Verifies the incorporation of the AMBA linker and the coordination of the carboxylate group. | Disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and appearance of asymmetric/symmetric COO⁻ stretches (~1610 and 1385 cm⁻¹). Peaks for N-H (~3400 cm⁻¹) and S-H (~2550 cm⁻¹) should be present.[11] |
| Thermogravimetric Analysis (TGA) | Determines thermal stability and the temperature at which the framework decomposes. | A curve showing initial weight loss due to guest solvent removal, followed by a stable plateau, and then a sharp weight loss corresponding to framework decomposition.[13] |
| Scanning Electron Microscopy (SEM) | Visualizes the crystal morphology (e.g., cubic, octahedral) and size distribution. | Images showing uniformly shaped and sized crystals, providing evidence of phase purity. |
| N₂ Adsorption Isotherm (BET) | Measures the specific surface area and pore volume, confirming porosity. | A Type I isotherm, characteristic of microporous materials, from which a high BET surface area (typically >500 m²/g) can be calculated.[1] |
Application Notes & Protocols
The unique functionalities of the AMBA linker enable a wide range of applications.
Application 1: Redox-Responsive Drug Delivery
Scientific Rationale: The thiol groups within the AMBA-MOF can be cross-linked via disulfide bonds (-S-S-) to encapsulate therapeutic cargo. The intracellular environment of cancer cells has a significantly higher concentration of the reducing agent glutathione (GSH) compared to the extracellular matrix. This GSH surplus can cleave the disulfide bonds, triggering the disassembly of the MOF or the release of the encapsulated drug specifically at the target site, minimizing systemic toxicity.[6][7]
Protocol 4.1: Loading and Glutathione-Triggered Release of Doxorubicin (DOX)
-
Drug Loading:
-
Suspend 10 mg of activated AMBA-MOF in 10 mL of a 1 mg/mL solution of Doxorubicin (DOX) in phosphate-buffered saline (PBS, pH 7.4).
-
Stir the suspension in the dark at room temperature for 24 hours to allow DOX to diffuse into the MOF pores.
-
Collect the DOX-loaded MOF (DOX@AMBA-MOF) by centrifugation, and wash with PBS to remove surface-adsorbed drug.
-
Determine the loading efficiency by measuring the DOX concentration in the supernatant using UV-Vis spectroscopy (at ~480 nm).
-
-
In Vitro Release Study:
-
Prepare two sets of release experiments. Suspend 5 mg of DOX@AMBA-MOF in 10 mL of PBS (pH 7.4) for each.
-
To one set (the "Triggered" group), add glutathione (GSH) to a final concentration of 10 mM. The other set serves as the control.
-
Incubate both sets at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 h), draw a 1 mL aliquot from each suspension.
-
Centrifuge the aliquot to pellet the MOF, and measure the absorbance of the supernatant at 480 nm to quantify the released DOX.
-
Mechanism of Redox-Triggered Release
Caption: Glutathione (GSH) cleaves disulfide bonds, releasing the drug cargo.
Application 2: Heterogeneous Catalysis
Scientific Rationale: The amino groups on the AMBA linker can function as basic active sites for organic transformations, such as the Knoevenagel condensation. As a heterogeneous catalyst, the AMBA-MOF offers significant advantages over homogeneous catalysts, including easy separation from the reaction mixture and potential for recycling, which are critical for sustainable chemical processes.[14][15]
Protocol 4.2: Knoevenagel Condensation of Benzaldehyde and Malononitrile
-
Reaction Setup:
-
In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and 10 mg of activated AMBA-MOF catalyst.
-
Add 5 mL of ethanol as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at 60 °C for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Product Isolation & Catalyst Recovery:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid AMBA-MOF catalyst by centrifugation or filtration.
-
Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent cycles.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.
-
Application 3: Sensing of Heavy Metal Ions
Scientific Rationale: Many MOFs exhibit intrinsic fluorescence originating from the organic linkers. The thiol groups of the AMBA linker have a strong affinity for heavy metal ions like Hg²⁺. Upon binding Hg²⁺, the electronic properties of the linker are perturbed, which can lead to a quenching of the MOF's fluorescence. This turn-off response can be used to develop a highly sensitive and selective sensor for detecting toxic heavy metals in aqueous solutions.[4][6]
Protocol 4.3: Fluorescence-Based Sensing of Hg²⁺
-
Probe Preparation:
-
Disperse 1 mg of the AMBA-MOF in 10 mL of deionized water through sonication to create a stable 0.1 mg/mL suspension.
-
-
Fluorescence Measurement:
-
Transfer 2 mL of the MOF suspension to a quartz cuvette.
-
Record the fluorescence emission spectrum using a spectrofluorometer (e.g., excitation at 350 nm, record emission from 370-600 nm). This is the baseline reading (I₀).
-
-
Titration with Hg²⁺:
-
Prepare a stock solution of HgCl₂ (e.g., 1 mM).
-
Sequentially add small aliquots (e.g., 2-10 µL) of the Hg²⁺ stock solution to the cuvette, mixing thoroughly after each addition.
-
Record the fluorescence emission spectrum (I) after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺.
-
The quenching efficiency can be calculated using the Stern-Volmer equation if applicable, and the limit of detection can be determined from the titration curve.
-
Sources
- 1. azom.com [azom.com]
- 2. nbinno.com [nbinno.com]
- 3. Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. CAS 14543-45-4: this compound [cymitquimica.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Thiol-functionalized MOFs for precision drug delivery: Raman hyperspectral imaging and density functional theory analys… [ouci.dntb.gov.ua]
- 8. echemi.com [echemi.com]
- 9. This compound CAS#: 14543-45-4 [amp.chemicalbook.com]
- 10. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 11. Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | springerprofessional.de [springerprofessional.de]
- 12. researchgate.net [researchgate.net]
- 13. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The applications and prospects of hydrophobic metal-organic frameworks in catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Amino-3-mercaptobenzoic Acid in Modern Drug Discovery
Abstract
4-Amino-3-mercaptobenzoic acid is a trifunctional aromatic compound that has emerged as a highly strategic building block in medicinal chemistry. Its unique arrangement of an amine, a thiol, and a carboxylic acid on a benzene ring provides a versatile scaffold for constructing complex molecular architectures, most notably the privileged benzothiazole heterocycle. This guide provides an in-depth exploration of the applications of this compound, detailing its role in the synthesis of pharmacologically active agents. We present field-proven experimental protocols, explain the causality behind methodological choices, and offer a framework for its effective integration into drug discovery pipelines.
Introduction: The Molecular Versatility of this compound
This compound (CAS: 14543-45-4) is an organic compound featuring a benzoic acid core substituted with both an amino (-NH2) and a mercapto (-SH) group at positions 4 and 3, respectively.[1] This ortho-aminothiophenol arrangement is the key to its synthetic utility, serving as a direct precursor to the benzothiazole ring system. The presence of three distinct functional groups offers chemists a powerful toolkit for molecular elaboration:
-
The o-Aminothiophenol Moiety: This is the reactive core for intramolecular cyclization, primarily to form benzothiazoles.
-
The Carboxylic Acid: Provides a handle for forming stable amide bonds, esters, or other bioisosteres, enabling linkage to other pharmacophores or modification of physicochemical properties.
-
The Aromatic Ring: Can be further functionalized, although its electronic nature is influenced by the existing substituents.
The thiol group, in particular, imparts unique properties, including the ability to participate in redox reactions or form disulfide bonds, which can be leveraged in specific biochemical applications.[1] Its structural features make it a valuable precursor for a wide range of compounds with potential biological activity.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14543-45-4 | |
| Molecular Formula | C₇H₇NO₂S | |
| Molecular Weight | 169.20 g/mol | |
| Appearance | White to off-white crystalline solid | [1] |
| Synonyms | 3-Mercapto-4-aminobenzoic acid, 4-amino-3-sulfanylbenzoic acid | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. |
Core Application: A Gateway to the Benzothiazole Scaffold
The most significant application of this compound in drug discovery is its role as a precursor to 2,6-disubstituted benzothiazoles. The benzothiazole moiety is considered a "privileged scaffold" due to its frequent appearance in molecules exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3]
The fundamental reaction involves the condensation of the o-aminothiophenol core with a carboxylic acid or its activated derivative (such as an acyl chloride), which undergoes an intramolecular cyclization and dehydration to form the stable thiazole ring.[4][5][6] The carboxylic acid at position 6 of the resulting benzothiazole provides a crucial vector for further chemical modification.
Caption: Synthesis of 2-substituted benzothiazole-6-carboxylic acids.
This straightforward reaction allows for the creation of large libraries of compounds by varying the "R" group derived from the acyl chloride, facilitating robust structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following protocols provide a reliable, two-step workflow for the synthesis and subsequent derivatization of a benzothiazole scaffold using this compound.
Protocol 1: Synthesis of 2-(4-Nitrophenyl)benzothiazole-6-carboxylic Acid
This protocol describes the condensation of this compound with an activated carboxylic acid (p-nitrobenzoyl chloride) to form a key benzothiazole intermediate.[4][5] The use of the zinc salt of the starting material can sometimes improve handling and reaction outcomes.
Rationale: Pyridine serves as both a solvent and a base to neutralize the HCl generated during the reaction. The reaction is heated to overcome the activation energy for both the initial acylation and the subsequent intramolecular cyclization/dehydration. The nitro group is a common substituent used in medicinal chemistry as it can be readily reduced to an amine for further functionalization.
Materials:
-
This compound (1.0 eq)
-
p-Nitrobenzoyl chloride (1.1 eq)
-
Anhydrous Pyridine
-
Thionyl chloride (SOCl₂) (for alternative acid activation)
-
Hydrochloric acid (1N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Slowly add p-nitrobenzoyl chloride (1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-cold 1N HCl. This will precipitate the product and neutralize the pyridine.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethyl acetate to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(4-nitrophenyl)benzothiazole-6-carboxylic acid as a solid. An 83% yield for a similar reaction has been reported.[5]
Protocol 2: Amide Coupling of 2-(4-Nitrophenyl)benzothiazole-6-carboxylic Acid
This protocol details the coupling of the newly synthesized carboxylic acid with a primary amine (e.g., benzylamine) to demonstrate the utility of the -COOH handle for library generation.
Rationale: Amide bond formation requires activation of the carboxylic acid.[7] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that works by forming a reactive ester, leading to fast reaction times and high yields, even with challenging substrates.[8] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize acids formed during the reaction without competing in the coupling.[8]
Materials:
-
2-(4-Nitrophenyl)benzothiazole-6-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
-
Activation: To a solution of 2-(4-Nitrophenyl)benzothiazole-6-carboxylic acid (1.0 eq) in anhydrous DMF at 0°C (ice bath), add HATU (1.2 eq) and DIPEA (2.5 eq). Stir the mixture for 15-30 minutes to allow for the formation of the activated ester.
-
Coupling: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor for completion by TLC or LC-MS.
-
Work-up: Remove the DMF under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Final Product: The crude amide product can be purified by flash column chromatography on silica gel to yield the desired N-benzyl-2-(4-nitrophenyl)benzothiazole-6-carboxamide.
Caption: Experimental workflow for synthesis and derivatization.
Comparative Data for Method Selection
The choice of coupling reagent for amide bond formation is critical and can significantly impact yield, purity, and cost.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Pros | Cons | Reference |
| EDC | HOBt | Cost-effective; water-soluble urea byproduct simplifies workup. | Can cause racemization; slower than phosphonium/uronium reagents. | [8] |
| DCC | HOBt | Inexpensive and effective. | Insoluble DCU byproduct requires filtration; high epimerization risk. | |
| HATU | None | Highly efficient, fast reactions, low racemization, good for hindered substrates. | More expensive. | [8] |
| T3P® | None | Versatile and safe; byproducts are water-soluble. | Requires a base like pyridine or triethylamine. | [8] |
Conclusion and Future Outlook
This compound is more than a simple chemical reagent; it is a strategic asset in the drug discovery process. Its primary utility as a direct precursor to the pharmacologically significant benzothiazole scaffold provides a rapid and efficient route to novel chemical entities. The protocols and data presented herein offer a validated starting point for researchers to harness the synthetic potential of this versatile building block. By understanding the causality behind the reaction steps and making informed choices about subsequent derivatization chemistry, scientists can effectively leverage this compound to accelerate the generation of diverse and potent drug candidates.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.).
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (n.d.).
- Synthesis of this compound hydrochloride. Reagents and conditions. (n.d.).
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Amide coupling Protocol for Amino PEG. (2024). AxisPharm. [Link]
- A one-pot preparation of N-2-mercaptobenzoyl-amino amides. (n.d.).
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (2023). Der Pharma Chemica. [Link]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2021). Research Journal of Pharmacy and Technology. [Link]
- This compound. (n.d.). PubChem. [Link]
- Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. 4-Amino-3-hydroxybenzoic acid:a fundamental building block_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole synthesis [organic-chemistry.org]
- 7. hepatochem.com [hepatochem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Polyamides from 4-Amino-3-mercaptobenzoic Acid
Introduction: The Strategic Integration of Thiol Functionality into Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] These properties arise from the rigid aromatic backbones and strong intermolecular hydrogen bonding between amide linkages. However, the same intermolecular forces that impart these desirable characteristics also lead to poor solubility, hindering their processability and limiting their application in certain advanced fields.[1][3]
The incorporation of functional pendant groups onto the aromatic backbone is a proven strategy to enhance solubility and introduce novel functionalities.[1][2] This guide focuses on the synthesis of a unique class of aromatic polyamides derived from 4-Amino-3-mercaptobenzoic acid. The presence of a pendant thiol (-SH) group on each repeating unit of the polymer chain opens up a vast landscape of possibilities for post-polymerization modification, enabling the development of "smart" materials with tailored properties. The thiol group's reactivity allows for a variety of chemical transformations, including disulfide bond formation, Michael addition reactions, and thiol-ene click chemistry, making these polymers highly valuable for applications in drug delivery, sensor technology, and advanced materials science.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of polyamides from this compound. We will delve into the mechanistic underpinnings of the chosen synthetic route, provide a detailed, step-by-step protocol for the polymerization, and discuss the critical aspects of characterization and potential applications.
Reaction Mechanism: The Yamazaki-Higashi Phosphorylation Polycondensation
The direct polycondensation of aromatic aminocarboxylic acids presents a challenge due to the low reactivity of the functional groups. To overcome this, we employ the Yamazaki-Higashi phosphorylation reaction, a robust and efficient method for the synthesis of aromatic polyamides under mild conditions.[6][7] This reaction utilizes triphenyl phosphite (TPP) as a condensing agent in the presence of pyridine (Py) and a solubilizing salt such as lithium chloride (LiCl) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).
The proposed mechanism involves the activation of the carboxylic acid group by TPP. The reaction is initiated by the interaction of TPP with the carboxylic acid to form a reactive phosphonium salt intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another monomer, leading to the formation of an amide bond and the release of triphenylphosphine oxide and other byproducts. Pyridine acts as a base to neutralize the generated acids and as a catalyst.[6] The addition of LiCl is crucial for improving the solubility of the growing polymer chains in the organic solvent, thereby facilitating the formation of high molecular weight polymers.[8]
A critical consideration in the polymerization of this compound is the presence of the nucleophilic thiol group. Under the reaction conditions, the thiol group is susceptible to oxidation, primarily forming disulfide bonds.[9][10] This can lead to cross-linking and result in an insoluble polymer. Therefore, maintaining an inert atmosphere throughout the synthesis is of paramount importance to minimize oxidative side reactions.
Experimental Protocol: Synthesis of Poly(this compound)
This protocol details the synthesis of poly(this compound) via the Yamazaki-Higashi direct phosphorylation polycondensation.
Materials and Reagents
| Reagent | Purity | Supplier | Notes |
| This compound | >98% | e.g., Sigma-Aldrich | Store under inert atmosphere. |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | e.g., Sigma-Aldrich | Use freshly opened or dried solvent. |
| Pyridine (Py) | Anhydrous | e.g., Sigma-Aldrich | Use freshly opened or dried solvent. |
| Triphenyl phosphite (TPP) | >97% | e.g., Sigma-Aldrich | Handle in a fume hood. |
| Lithium chloride (LiCl) | >99% | e.g., Sigma-Aldrich | Dry in a vacuum oven before use. |
| Methanol | ACS Grade | e.g., Fisher Scientific | For polymer precipitation. |
| Argon or Nitrogen Gas | High Purity | - | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer with hotplate
-
Condenser
-
Gas inlet/outlet adapter
-
Thermometer
-
Syringes and needles
-
Buchner funnel and filter paper
-
Vacuum oven
Step-by-Step Procedure
-
Glassware Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet/outlet adapter is thoroughly dried in an oven and assembled while hot under a stream of inert gas (argon or nitrogen).
-
Charging the Reactor: To the flask, add this compound (e.g., 1.69 g, 10 mmol), dried lithium chloride (e.g., 0.42 g, 10 mmol), anhydrous N-methyl-2-pyrrolidone (NMP) (e.g., 20 mL), and anhydrous pyridine (e.g., 8 mL).
-
Inert Atmosphere: The system is purged with inert gas for at least 30 minutes to ensure the removal of oxygen. A gentle positive pressure of inert gas is maintained throughout the reaction. This step is critical to prevent the oxidation of the thiol groups.[9][10]
-
Heating: The reaction mixture is heated to 100-120 °C with vigorous stirring until all solids are dissolved.
-
Addition of Condensing Agent: Once the solution is homogeneous, triphenyl phosphite (TPP) (e.g., 2.8 mL, 11 mmol) is added dropwise via a syringe over 10-15 minutes. An exothermic reaction may be observed.
-
Polymerization: The reaction mixture is maintained at 100-120 °C with continuous stirring under an inert atmosphere for 3 to 6 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.
-
Cooling: After the designated reaction time, the heating is stopped, and the viscous polymer solution is allowed to cool to room temperature.
-
Precipitation: The cooled polymer solution is slowly poured into a beaker containing a large excess of methanol (e.g., 300 mL) under vigorous stirring. A fibrous or powdery precipitate will form.
-
Filtration and Washing: The precipitated polymer is collected by vacuum filtration using a Buchner funnel. The polymer is then washed thoroughly with hot methanol and water to remove any unreacted monomers, salts, and byproducts.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80 °C overnight to a constant weight.
-
Characterization: The final product, poly(this compound), is a solid that can be characterized by various analytical techniques as described in the following section.
Characterization of the Thiol-Functionalized Polyamide
Thorough characterization is essential to confirm the successful synthesis of the desired polymer and to understand its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the polyamide. The FTIR spectrum should exhibit characteristic absorption bands for the amide group (N-H stretching around 3300 cm⁻¹, C=O stretching around 1650 cm⁻¹), as well as the C-S stretching of the thiol group (around 2550 cm⁻¹, often weak). The disappearance of the broad O-H stretch from the carboxylic acid monomer is also an indicator of successful polymerization.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) can provide detailed structural information. The ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the amide proton. The thiol proton signal may be broad and its chemical shift can be concentration-dependent. ¹³C NMR will show distinct signals for the carbonyl carbon of the amide and the aromatic carbons.[11][12]
Thermal Properties
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. Aromatic polyamides typically exhibit high decomposition temperatures. The TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal degradation.[8][14][15]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. The introduction of the bulky and flexible thiol-containing side group is expected to disrupt chain packing and may result in a lower Tg compared to unsubstituted aromatic polyamides.[14]
Solubility
The introduction of the pendant thiol group is anticipated to improve the solubility of the aromatic polyamide in polar aprotic solvents.[1][16] Solubility tests should be performed in solvents such as NMP, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). The enhanced solubility is a significant advantage for the processability of these materials.
| Property | Expected Characteristics |
| Appearance | Off-white to yellowish powder or fibrous solid. |
| Solubility | Generally soluble in polar aprotic solvents like NMP, DMF, and DMSO, especially with the aid of LiCl.[1][16] The pendant thiol group disrupts the strong interchain hydrogen bonding that typically renders aromatic polyamides insoluble. |
| Thermal Stability | High thermal stability, with decomposition temperatures typically above 400 °C, as is characteristic of aromatic polyamides.[2][14] The exact decomposition temperature will depend on the molecular weight and purity of the polymer. |
| Glass Transition (Tg) | The Tg is expected to be lower than that of unsubstituted aromatic polyamides due to the increased free volume and reduced chain packing caused by the pendant thiol groups.[14] This can improve the processability of the polymer. |
Applications and Future Directions
The synthesis of polyamides from this compound provides a versatile platform for the development of advanced functional materials. The pendant thiol groups are readily available for a wide range of chemical modifications, enabling the creation of materials with tailored properties for specific applications.
-
Drug Delivery: The thiol groups can be used to conjugate drugs, targeting ligands, or imaging agents. The disulfide bonds formed by the oxidation of thiols are redox-responsive and can be cleaved in the reducing environment of cancer cells, leading to targeted drug release.[4][17][18]
-
Biomaterials and Tissue Engineering: The adhesive properties of thiol-containing polymers can be exploited for mucoadhesive drug delivery systems and for creating scaffolds that promote cell adhesion and proliferation.[5]
-
Sensors: The thiol groups can act as binding sites for heavy metal ions or other analytes, making these polymers suitable for the development of chemical sensors.
-
Self-Healing Materials: The reversible nature of disulfide bond formation can be utilized to create self-healing polymers.
Future research in this area could focus on controlling the molecular weight and polydispersity of the polymer, exploring different post-polymerization modification strategies, and evaluating the performance of these materials in various applications. The ability to precisely engineer the properties of these thiol-functionalized aromatic polyamides holds immense promise for the advancement of materials science and biomedical engineering.
References
- Chiriac, C. I., et al. (2008). Synthesis of aromatic amides at room temperature using triphenyl phosphite-4-dimethylaminopyridine as reagent. Revue Roumaine de Chimie, 53(5), 331-335.
- Higashi, F., et al. (1980). Wholly aromatic polyamides by the direct polycondensation reaction using triphenyl phosphite in the presence of poly(4‐vinylpyridine). Journal of Polymer Science: Polymer Chemistry Edition, 18(3), 851-856.
- Hsiao, S. H., & Yang, C. P. (2018).
- Hsiao, S. H., et al. (2012). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry, 3(11), 3086-3097.
- Lozano-Martín, D., et al. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. International Journal of Molecular Sciences, 24(3), 2734.
- Patil, R. D., et al. (2020). Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. Polymer Bulletin, 77(7), 3647-3666.
- Reglero Ruiz, J. A., et al. (2017).
- Sava, I., et al. (2015). Thermal stability and optical properties of aromatic polyimides containing side-substituted azobenzene groups. High Performance Polymers, 27(6), 735-743.
- Yamazaki, N., & Higashi, F. (1976). Synthesis of polyamides by direct polycondensation with phosphites. Journal of Polymer Science: Polymer Chemistry Edition, 14(7), 1739-1746.
- Al-Masri, M., et al. (2023).
- Leichner, C., et al. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers, 13(16), 2764.
- Hsiao, S. H., et al. (2010). A new triphenylamine-containing aromatic diamine monomer, N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, was synthesized by an established synthetic procedure from readily available reagents. A novel family of electroactive polyamides with di-tert-butyl-substituted N,N,N′,N′-tetraphenyl-1,4-phenylenediamine units were pr... Macromolecules, 43(19), 8075-8084.
- Higashi, F., et al. (1983). Preparation of polyamides via the phosphorylation reaction. Poly‐4,4′‐benzanilides. Journal of Polymer Science: Polymer Chemistry Edition, 21(11), 3241-3248.
- Hsiao, S. H., & Li, C. L. (2001). FTIR spectrum of the polyamide. Journal of Polymer Science Part B: Polymer Physics, 39(5), 536-547.
- Hsiao, S. H., et al. (2011). Novel Aromatic Poly(Amine-Imide)s Bearing A Pendent Triphenylamine Group: Synthesis, Thermal, Photophysical, Electrochemical, and Electrochromic Characteristics. Macromolecules, 44(18), 7146-7157.
- Green, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Hrsic, E., et al. (2014). Amphiphilic block copolymers with pendant thiol groups in side chains by RAFT polymerization. Polymer Chemistry, 5(11), 3585-3593.
- Chu, C. C., & Lee, Y. C. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. Biomacromolecules, 10(11), 3031-3041.
- Zhang, X., et al. (2022).
- Kliber, A., et al. (2018). Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas. Journal of Peptide Science, 24(8-9), e3096.
- Es-haghi, S. M., et al. (2024). Research Article Biological and Molecular Chemistry Oxidative Coupling of Thiols to Disulfides Under Acidic Conditions. Biological and Molecular Chemistry, 2, 45-54.
- Mugesh, G., & Singh, H. B. (2000).
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- Palencia, M., et al. (2023). Thiol- and Disulfide-containing Polymers: Structure Design and Synthetic Approaches.
- García, J. M., et al. (2018). Aromatic Polyamides. In Encyclopedia of Polymer Science and Technology.
- Filippi, S., et al. (2016). A Route to Aliphatic Poly(ester)s with Thiol Pendant Groups: From Monomer Design to Editable Porous Scaffolds. Biomacromolecules, 17(3), 973-984.
- Barz, M., et al. (2014). Protected Thiol Strategies in Macromolecular Design. Polymer Chemistry, 5(24), 6863-6877.
- Chen, X., et al. (2018). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. RSC advances, 8(25), 13737-13745.
- Preston, J., & Smith, R. W. (1965). U.S. Patent No. 3,225,011. Washington, DC: U.S.
- Vasanthan, N., & Salem, D. R. (2001). FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. Journal of Polymer Science Part B: Polymer Physics, 39(5), 536-547.
- Hsiao, S. H., & Chang, C. H. (2014). Physicochemical characterization of some fully aromatic polyamides. Journal of Applied Polymer Science, 131(15).
- Wu, G., et al. (2015). Polyamide Syntheses. In Encyclopedia of Polymeric Nanomaterials (pp. 1-14). Springer, Berlin, Heidelberg.
- Hsiao, S. H., et al. (2012). Synthesis and properties of novel aromatic polyamides having pendant N,N '-diphenyl imide groups. Journal of Polymer Research, 19(9), 9918.
- Hsiao, S. H., & Yang, C. P. (1992). Preparation of sulfonyl aromatic polyamides and copolyamides by means of di‐or triphenyl phosphite. Journal of Polymer Science Part A: Polymer Chemistry, 30(4), 597-603.
- Zhdankin, V. V. (2022). Analysis of polyamide chemical stability in mining site conditions via capillary electrophoresis and NMR spectroscopy.
- Bernkop-Schnürch, A. (2005). Polymers with thiol groups: a new generation of mucoadhesive polymers?. Advanced drug delivery reviews, 57(11), 1569-1582.
- Li, M., & De Grado, W. F. (2021). Protecting Groups in Peptide Synthesis: A Detailed Guide. Chemical Reviews, 121(16), 9947-10021.
- Patra, J. K., et al. (2018). Applications of Polymers and Polymer Nanomaterials in Drug Delivery and Nanomedicine. Current pharmaceutical design, 24(34), 4030-4052.
- Kiessling, L. L., et al. (2013). Polymer-Based Therapeutics. Journal of the American Chemical Society, 135(48), 17957-17961.
- Itami, K., et al. (2023). Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Chemical Science, 14(15), 3986-3993.
Sources
- 1. Functional Aromatic Polyamides [mdpi.com]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Polymer-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-3-mercaptobenzoic Acid
Welcome to the technical support center for the synthesis of 4-Amino-3-mercaptobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of your synthesis.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, featuring an amino, a mercapto (thiol), and a carboxylic acid group, presents unique synthetic challenges. The thiol group is particularly susceptible to oxidation, and competing side reactions can significantly lower the yield and purity of the final product. This guide provides practical, field-proven insights to help you navigate these challenges and optimize your synthetic route.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound. The troubleshooting advice is presented in a question-and-answer format to directly tackle specific experimental problems.
Issue 1: Low or No Yield of the Desired Product
-
Question: My reaction has resulted in a very low yield, or I have failed to isolate the target compound. What are the likely causes?
-
Answer: Low or no yield in this synthesis can stem from several factors, primarily related to the instability of intermediates and the reactivity of the thiol group. Here’s a breakdown of potential causes and solutions:
-
Inefficient Diazotization: The initial step in many synthetic routes involves the diazotization of an amino group. This reaction is highly temperature-sensitive.
-
Causality: If the temperature rises above 0-5 °C, the diazonium salt can decompose prematurely, leading to byproducts.[1][2][3]
-
Solution: Maintain strict temperature control throughout the addition of sodium nitrite. Use an ice-salt bath to ensure the temperature of the reaction mixture remains consistently low.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates. In aqueous acidic solutions, they can react with water to form undesired phenolic byproducts.[2][3]
-
Causality: Prolonged reaction times or elevated temperatures during the diazonium salt formation can favor this side reaction.
-
Solution: Use the diazonium salt immediately in the subsequent step. Avoid letting the solution stand for extended periods.
-
-
Oxidation of the Thiol Group: The mercapto group is highly susceptible to oxidation, which can lead to the formation of a disulfide byproduct (4,4'-diamino-3,3'-disulfanediyldibenzoic acid).[4][5][6][7][8] This is one of the most common reasons for low yield.
-
Causality: Exposure to atmospheric oxygen, especially under basic conditions or in the presence of metal catalysts, can promote this oxidation.[5][8]
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas all solvents before use. The addition of a mild reducing agent during workup, such as sodium bisulfite, can sometimes help to reduce any disulfide formed back to the thiol.
-
-
Issue 2: Product Purity is Low / Presence of Significant Impurities
-
Question: My final product is impure, and I'm having difficulty with purification. What are the common impurities and how can I remove them?
-
Answer: The primary impurity is often the corresponding disulfide, as mentioned above. Other potential impurities can include starting materials and byproducts from side reactions.
-
Disulfide Impurity:
-
Identification: The disulfide will have a molecular weight roughly double that of the desired product. It can often be detected by techniques like LC-MS or by observing a higher melting point for the impure solid.
-
Removal: Recrystallization is a common method for purification.[9] A solvent system in which the desired product and the disulfide have different solubilities should be chosen. For instance, recrystallization from aqueous ethanol or acetic acid has been reported for similar compounds.[9] In some cases, the disulfide can be reduced back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) followed by re-precipitation of the desired product.
-
-
Unreacted Starting Material:
-
Identification: This can be detected by TLC or LC-MS by comparing with a standard of the starting material.
-
Removal: Adjusting the pH during workup can help separate the acidic product from potentially less acidic or basic starting materials. Extraction with a suitable organic solvent at a specific pH can be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most critical step in the synthesis of this compound?
-
A1: The two most critical steps are the low-temperature diazotization and the subsequent introduction of the thiol group while preventing its oxidation. Precise temperature control during diazotization is essential to prevent the decomposition of the diazonium salt.[1][2][3] Subsequently, maintaining an inert atmosphere is crucial to prevent the oxidative dimerization of the thiol to a disulfide.[4][5][6][7][8]
-
-
Q2: How can I monitor the progress of the reaction?
-
A2: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. You can spot the reaction mixture alongside the starting material to observe the disappearance of the starting material and the appearance of the product spot. A suitable solvent system (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid) should be developed. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the conversion and the formation of any byproducts.
-
-
Q3: What are the best storage conditions for this compound?
-
A3: Due to the sensitivity of the thiol group to oxidation, the final product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container.[10] It is also advisable to store it in a cool, dark place to prevent degradation.
-
-
Q4: Can I use a different sulfur source for the synthesis?
-
A4: Yes, various sulfur nucleophiles can be used. Common methods for introducing a thiol group onto an aromatic ring, often following diazotization, include the use of potassium ethyl xanthate followed by hydrolysis, or reaction with sodium hydrosulfide.[9][11][12] The choice of reagent can affect the reaction conditions and the overall yield. For instance, using thiourea to form an isothiouronium salt intermediate, which is then hydrolyzed, is another common strategy for synthesizing thiols from halides.[13][14]
-
Experimental Protocols
Below are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis from 3-Amino-4-chlorobenzoic Acid
This protocol is adapted from a similar synthesis described in the literature.[9]
Step 1: Diazotization of 3-Amino-4-chlorobenzoic Acid
-
Suspend 3-Amino-4-chlorobenzoic acid (1 equivalent) in a solution of 5N hydrochloric acid in a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Cool the suspension to 0-5 °C using an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting yellow diazonium salt solution at 0-5 °C for an additional 30 minutes.
Step 2: Xanthate Formation and Hydrolysis
-
In a separate flask, prepare a solution of potassium ethyl xanthate (1.1 equivalents) in water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium ethyl xanthate solution. The temperature of this mixture should be maintained around 45-50 °C. Nitrogen gas will evolve.
-
After the addition is complete, heat the mixture to 70 °C for 1 hour to ensure the complete decomposition of the intermediate.
-
Cool the mixture to room temperature and filter the solid intermediate.
-
Hydrolyze the intermediate by refluxing it in an aqueous solution of potassium hydroxide for 2-3 hours.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent like aqueous ethanol to obtain the pure compound.
Data Presentation
Table 1: Comparison of Reaction Parameters for Thiol Synthesis
| Parameter | Method A (Xanthate) | Method B (Thiourea) |
| Starting Material | Diazonium salt | Aryl halide |
| Sulfur Source | Potassium ethyl xanthate | Thiourea |
| Key Intermediate | Xanthate ester | Isothiouronium salt |
| Hydrolysis | Basic (e.g., KOH) | Basic (e.g., NaOH) |
| Typical Yield | Moderate to Good | Good |
| Key Advantage | Well-established method | Avoids handling of malodorous thiols directly |
| Key Disadvantage | Use of toxic xanthate | Two-step process (salt formation and hydrolysis) |
Visualizations
Diagram 1: Synthesis Pathway from 3-Amino-4-chlorobenzoic Acid
Caption: Synthesis of this compound.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting low yield issues.
References
- A Mild and Environmentally Benign Oxidation of Thiols to Disulfides. (n.d.).
- A Facile Oxidation of Thiols to Disulfides Catalyzed by CoSalen. (n.d.). Taylor & Francis.
- Oxidation of Thiols. (2024, May 12). Chemistry LibreTexts.
- Reactions of Thiols. (n.d.). Chemistry Steps.
- p-Aminobenzoic acid diazotization. (n.d.). Scribd.
- Oxidation of Thiols and Reduction of Disulfides. (2022, September 4). YouTube.
- Aerobic Oxidation of Thiols to Disulfides Catalyzed by Diaryl Tellurides under Photosensitized Conditions. (2011, April 11). ACS Publications.
- Preparation and Reactions of Thiols. (2023, April 30). JoVE.
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. (n.d.). PrepChem.com.
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2016, May 27). Scirp.org.
- Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. (n.d.). Quest Journals.
- One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. (2022, September 5). RSC Publishing.
- Thiol. (n.d.). Wikipedia.
- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99.
- Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid). (n.d.). University of Liverpool.
- AN IMPROVED PREPARATION OF this compound. (2003).
- Process for making thiols. (1949). Google Patents.
- Preparation method of 4-mercaptobenzoic acid. (2024). Google Patents.
- Synthesis of this compound hydrochloride. Reagents and conditions. (n.d.). ResearchGate.
- Method for synthesizing 4-mercaptobenzoate. (n.d.). Google Patents.
- This compound. (n.d.). PubChem.
- 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation. (n.d.). Google Patents.
- Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one. (n.d.). Google Patents.
- WO 2015/087343 A2. (2015). Google Patents.
- United States Patent. (2012). Google Patents.
- 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses.
- Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). PMC - NIH.
- The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters. (n.d.). Chemical Communications (RSC Publishing).
Sources
- 1. scribd.com [scribd.com]
- 2. scirp.org [scirp.org]
- 3. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 12. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04872H [pubs.rsc.org]
- 13. Video: Preparation and Reactions of Thiols [jove.com]
- 14. Thiol - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 4-Amino-3-mercaptobenzoic Acid
Welcome to the technical support guide for the synthesis of 4-Amino-3-mercaptobenzoic acid (4-A-3-MBA). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges during the synthesis of this versatile intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues, with a focus on the causality behind common side reactions and troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My final product analysis (e.g., by Mass Spec) shows a significant impurity with a mass of approximately 336 g/mol , roughly double that of my expected product (169.2 g/mol ). What is this byproduct and how can I prevent its formation?
Answer:
This common impurity is almost certainly the disulfide dimer, 4,4'-diamino-3,3'-dithiodibenzoic acid. The formation of this byproduct is the most prevalent side reaction in this synthesis.
Causality (Why it happens): The thiol (-SH) functional group in your target molecule, this compound, is highly susceptible to oxidation.[1][2] This oxidation can occur readily, even with atmospheric oxygen, especially in the presence of light or trace metal catalysts.[1][3] The reaction involves the coupling of two thiol molecules to form a disulfide bond (S-S), as illustrated below.[4] This process is a redox reaction where two thiol molecules are oxidized.[1]
Prevention & Troubleshooting Strategies:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction and workup.
-
Execution: Purge your reaction vessel with an inert gas like nitrogen or argon before adding reagents. Maintain a positive pressure of the inert gas throughout the synthesis and workup.
-
Rationale: By displacing oxygen, you remove the primary oxidizing agent responsible for disulfide formation.[1] Storing the final product under an inert atmosphere is also recommended for long-term stability.
-
-
Use Degassed Solvents: Solvents can dissolve a significant amount of atmospheric oxygen.
-
Execution: Degas all solvents (e.g., water, methanol, ethanol) before use. Common methods include sparging with nitrogen or argon for 30-60 minutes, or several cycles of freeze-pump-thaw.
-
Rationale: This minimizes the introduction of dissolved oxygen into your reaction mixture.
-
-
Exclude Light: Some oxidation reactions are photochemically initiated.
-
Execution: Wrap your reaction flask in aluminum foil to protect it from light.
-
Rationale: This prevents light from catalyzing the oxidation of the thiol group. A 2003 study specifically noted that excluding light and air during the hydrolysis step significantly reduces disulfide formation.[5]
-
The following diagram illustrates the desired reaction pathway versus the common oxidative side reaction.
Caption: Main synthesis pathway vs. oxidative side reaction.
Question 2: My reaction yield is consistently low, even after accounting for the disulfide byproduct. What other factors could be contributing to this?
Answer:
Low yields can stem from several issues beyond the primary disulfide side reaction. These often relate to incomplete reactions in precursor steps or the formation of other, less obvious byproducts.
Causality & Troubleshooting:
-
Incomplete Hydrolysis of Intermediates: Many synthetic routes proceed through an intermediate such as 1-amino-6-carboxybenzothiazole or a xanthate ester.[5][6]
-
Problem: If the hydrolysis of this intermediate to the final thiol product is not driven to completion, it will remain as a major impurity and lower the yield of your desired product.
-
Solution: Ensure adequate reaction time and temperature during the hydrolysis step as specified in the protocol. For example, procedures often call for refluxing with a strong acid or base for several hours.[5][6] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting intermediate.
-
-
Side Reactions During Diazotization (if applicable): If your synthesis involves the formation of a diazonium salt from an amino group (e.g., from 3-amino-4-chlorobenzoic acid), precise temperature control is critical.[6]
-
Problem: Allowing the temperature to rise above 0-5°C can lead to decomposition of the diazonium salt and the formation of phenol byproducts, significantly reducing the yield of the desired thiol.
-
Solution: Maintain strict temperature control using an ice-salt bath during the formation and subsequent reaction of the diazonium salt. Add the sodium nitrite solution slowly to prevent exothermic temperature spikes.[6]
-
-
Over-oxidation: While disulfide formation is common, further oxidation of the thiol group can occur under harsh conditions, leading to sulfinic or sulfonic acids.[1]
-
Problem: These highly oxidized species are very polar and may be lost during the workup, contributing to a lower isolated yield.
-
Solution: Adhere strictly to the preventative measures for oxidation (inert atmosphere, exclusion of light). Avoid unnecessarily harsh oxidizing conditions or prolonged exposure to air during workup.
-
The following table summarizes common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield & Disulfide Impurity | Oxidation of the thiol product by atmospheric oxygen. | Maintain a strict inert (N₂ or Ar) atmosphere; use degassed solvents; protect the reaction from light.[1][5] |
| Low Yield & Unreacted Intermediate | Incomplete hydrolysis of precursors (e.g., benzothiazole, xanthate). | Increase reaction time/temperature for the hydrolysis step; monitor reaction completion by TLC.[5][6] |
| Low Yield (Diazotization Route) | Decomposition of the diazonium salt intermediate. | Maintain temperature at 0-5°C during diazotization; perform slow, controlled addition of reagents.[6] |
| Difficult Purification | Product and disulfide byproduct have very similar polarities. | Perform a reductive workup to convert the disulfide back to the thiol; utilize selective precipitation/recrystallization.[1][5] |
Question 3: I've confirmed the presence of the disulfide byproduct. How can I remove it or salvage my product?
Answer:
Due to their similar structures, separating this compound from its disulfide dimer by standard column chromatography is often difficult and inefficient.[5] A more effective strategy is a chemical conversion of the undesired byproduct back into the desired product.
Recommended Protocol: Reductive Workup
This procedure reduces the disulfide S-S bond back to the individual thiol -SH groups.
Causality (Why it works): The disulfide bond is susceptible to cleavage by reducing agents.[1] Reagents like zinc in acidic media or tin(II) chloride can efficiently convert disulfides back to their corresponding thiols.[1] While tin compounds have environmental concerns, they are effective.[5] The improved procedure detailed below avoids tin.
Step-by-Step Protocol: Tin-Free Hydrolysis and Workup to Minimize & Remove Disulfide (Adapted from Kelly & Tsefrikas, 2003)[5]
-
Reaction Setup: In a flask wrapped with aluminum foil, suspend the precursor (e.g., 1-amino-6-carboxybenzothiazole) in 1M hydrochloric acid.
-
Degassing: Bubble nitrogen or argon through the suspension for 30 minutes to remove dissolved oxygen.
-
Hydrolysis: Heat the mixture to reflux under a positive pressure of inert gas for the time specified in your synthesis route (typically 30-60 minutes).
-
Cooling: After the reaction is complete, cool the mixture to room temperature under the inert atmosphere.
-
Precipitation: Slowly add concentrated hydrochloric acid to the cooled filtrate. This will precipitate the hydrochloride salt of your product.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold, degassed water, and dry under vacuum.
-
Rationale: By performing the entire hydrolysis and precipitation under strictly anaerobic and dark conditions, the initial formation of the disulfide is reduced to trace amounts. This proactive approach is far more effective than trying to remove a large amount of the byproduct later.[5] If some disulfide still forms, a dedicated reduction step with Zn/HCl can be performed on the crude product before final purification.[1]
References
- Preparation and Reactions of Thiols.JoVE. (2023).
- Disulfide synthesis by S-S coupling.Organic Chemistry Portal.
- Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated P
- Oxidation of thiol using DEAD and its derivatives.
- Efficient synthesis of disulfides by air oxidation of thiols under sonic
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.PrepChem.com.
- AN IMPROVED PREPARATION OF this compound.Taylor & Francis Online. (2003).
- Synthesis of this compound hydrochloride. Reagents and conditions.
- This compound | 14543-45-4.ChemicalBook.
- CAS 14543-45-4 this compound.Alfa Chemistry.
- Synthesis routes of 4-Mercaptobenzoic acid.Benchchem.
- CAS 14543-45-4: this compound.CymitQuimica.
- This compound | 14543-45-4.Sigma-Aldrich.
- How to Synthesize 4-Mercaptobenzoic Acid? - FAQ.Guidechem.
- AN IMPROVED PREPARATION OF this compound.
Sources
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. CAS 14543-45-4: this compound [cymitquimica.com]
- 3. Efficient synthesis of disulfides by air oxidation of thiols under sonication - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. prepchem.com [prepchem.com]
preventing oxidation of the thiol group during 4-Amino-3-mercaptobenzoic acid reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 4-Amino-3-mercaptobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in its application: the oxidation of the thiol group. The sulfhydryl (-SH) group is highly susceptible to oxidation, primarily forming disulfide bonds (-S-S-), which can lead to undesired side products, low yields, and compromised purity.[1][2] This document provides in-depth troubleshooting advice and preventative protocols to ensure the integrity of the thiol group throughout your experimental workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during reactions with this compound in a question-and-answer format.
Issue 1: My reaction is complete, but my mass spectrometry analysis shows a major peak corresponding to the dimer of my starting material or product. What happened?
Answer:
This is a classic sign of disulfide bond formation. The thiol groups of two molecules of this compound (or its derivatives) have been oxidized to form a disulfide bridge. This oxidation is most commonly caused by atmospheric oxygen.
Root Cause Analysis & Corrective Actions:
-
Atmospheric Oxygen: The thiol group (-SH) can be readily oxidized by oxygen, especially under neutral to basic conditions where it deprotonates to the more reactive thiolate anion (-S⁻).[2][3]
-
Dissolved Oxygen in Solvents: Solvents, even those from freshly opened bottles, contain dissolved oxygen that can initiate oxidation.
-
Solution: Degas all solvents immediately before use. Common laboratory methods for degassing include:
-
Sparging: Bubble an inert gas (nitrogen or argon) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.
-
-
Sources
optimizing reaction conditions for 4-Amino-3-mercaptobenzoic acid polymerization
Answering your request, this is a comprehensive technical support guide on optimizing reaction conditions for the polymerization of 4-Amino-3-mercaptobenzoic acid.
Technical Support Center: Polymerization of this compound
Welcome to the technical support center for the synthesis and optimization of poly(this compound). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with or planning to work with this versatile polymer. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve consistent and optimal results in your polymerization experiments.
Table of Contents
-
Introduction to the Polymerization of this compound
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide
-
Experimental Protocols
-
Protocol 1: Chemical Oxidative Polymerization
-
Protocol 2: Electrochemical Polymerization
-
-
Characterization of Poly(this compound)
-
References
Introduction to the Polymerization of this compound
This compound is a trifunctional monomer containing amino, thiol, and carboxylic acid groups.[1][2] This unique combination of functional groups allows for the synthesis of polymers with interesting electronic, chelating, and bioactive properties. However, the presence of multiple reactive sites, particularly the easily oxidizable thiol and amino groups, presents significant challenges in controlling the polymerization process.[1][3]
The most common approach to polymerizing this class of monomers is through oxidative polymerization , which typically involves the formation of a polyaniline-like backbone.[4] An alternative, more controlled method is electrochemical polymerization , where the polymer film is grown directly on an electrode surface.[5]
This guide will focus on providing practical solutions to common issues encountered during these polymerization processes, helping you to optimize your reaction conditions for yield, molecular weight, and desired polymer properties.
Frequently Asked Questions (FAQs)
Q1: What is the expected structure of poly(this compound)?
A1: While there is limited direct literature on the polymer of this specific monomer, based on analogous compounds like aminodiphenylamines, the primary structure is expected to be a head-to-tail linkage involving the amino group and the aromatic ring.[4] However, the thiol group is highly susceptible to oxidation and can form disulfide cross-links between polymer chains. The carboxylic acid group is generally not involved in the main polymer backbone but will influence the polymer's solubility and pH-responsiveness.
Q2: Why is my monomer solution turning yellow/brown before I even start the polymerization?
A2: this compound, like other aminothiophenols, is prone to oxidation.[3][6] The thiol (-SH) group can be easily oxidized by atmospheric oxygen to form a disulfide (-S-S-) dimer, which is often colored. It is crucial to use a fresh, high-purity monomer and to handle it under an inert atmosphere (e.g., nitrogen or argon) to minimize this premature oxidation.
Q3: What are the key reaction parameters I need to control?
A3: The most critical parameters for the successful polymerization of this compound are:
-
Monomer Purity: Use high-purity monomer to avoid side reactions.
-
Atmosphere: Conduct the reaction under an inert atmosphere to prevent unwanted oxidation of the thiol and amino groups.[3]
-
pH: The pH of the reaction medium is crucial as it affects the protonation state of the amino and carboxylic acid groups, which in turn influences their reactivity.[7][8]
-
Oxidant-to-Monomer Ratio (for chemical polymerization): This ratio will determine the extent of polymerization and the molecular weight of the resulting polymer.[4]
-
Electrochemical Parameters (for electrochemical polymerization): The choice of electrolyte, solvent, and the applied potential or current will directly impact the morphology and properties of the polymer film.[5]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Polymer Yield | 1. Poor Monomer Quality: The monomer may have oxidized or contain impurities.[3][6] 2. Inefficient Oxidant/Initiator: The chosen oxidizing agent may not be effective under your reaction conditions. 3. Incorrect pH: The pH may not be optimal for the polymerization reaction.[7] | 1. Purify the Monomer: If possible, recrystallize the monomer before use. Always use freshly opened bottles. 2. Optimize Oxidant: For chemical polymerization, ammonium peroxydisulfate (APS) is a common choice.[4][9] Ensure the APS-to-monomer molar ratio is optimized (typically starting around 1.0-1.25). 3. Adjust pH: For oxidative polymerization, an acidic medium (e.g., 1 M HCl) is often used to protonate the amino group and facilitate polymerization.[9] |
| Polymer is Insoluble | 1. High Degree of Cross-linking: Excessive disulfide bond formation can lead to an insoluble, cross-linked polymer network. 2. High Molecular Weight: The polymer may have a very high molecular weight, reducing its solubility. | 1. Control Oxidation: Strictly maintain an inert atmosphere. Consider adding a mild reducing agent during workup to cleave some disulfide bonds. 2. Modify Reaction Time/Temperature: Shorter reaction times or lower temperatures may reduce the extent of cross-linking and molecular weight. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Monomer Quality: Different batches of monomer may have varying levels of purity or oxidation. 2. Atmospheric Exposure: Inconsistent control of the inert atmosphere can lead to variable levels of oxidation. 3. pH Fluctuations: Small changes in pH can significantly impact the reaction. | 1. Standardize Monomer Source: Use a single, reliable source for your monomer. 2. Rigorous Inert Atmosphere Technique: Use Schlenk line techniques or a glovebox for consistent results. 3. Use a Buffered System: Where appropriate, use a buffer to maintain a constant pH throughout the reaction. |
| Broad Molecular Weight Distribution (High PDI) | 1. Multiple Reaction Mechanisms: Side reactions, such as disulfide formation, can lead to a broad distribution of polymer chain sizes. 2. Non-uniform Initiation: In chemical polymerization, slow or non-uniform addition of the oxidant can lead to chains starting at different times. | 1. Optimize Reaction Conditions: Lowering the temperature may help to control side reactions. 2. Controlled Oxidant Addition: Add the oxidant solution dropwise and at a constant rate to the monomer solution with vigorous stirring. |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for your specific application.
Protocol 1: Chemical Oxidative Polymerization
This protocol is based on methods used for the polymerization of similar aminothiophenols.[4][9]
Materials:
-
This compound (high purity)
-
Ammonium peroxydisulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Schlenk flask and other appropriate glassware for inert atmosphere chemistry
Procedure:
-
Monomer Solution Preparation:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.69 g, 10 mmol) in 1 M HCl (e.g., 100 mL).
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
-
Oxidant Solution Preparation:
-
In a separate flask, dissolve APS (e.g., 2.85 g, 12.5 mmol, for a 1.25 molar ratio) in deionized water (e.g., 20 mL).
-
Degas the solution with nitrogen for at least 15 minutes.
-
-
Polymerization:
-
Slowly add the APS solution dropwise to the stirred monomer solution over a period of 30 minutes.
-
Allow the reaction to proceed at 0-5 °C for 24 hours under a nitrogen atmosphere. A dark precipitate should form.
-
-
Work-up and Purification:
-
Collect the precipitate by vacuum filtration.
-
Wash the polymer extensively with 1 M HCl to remove unreacted monomer and oligomers.
-
Wash with deionized water until the filtrate is neutral.
-
Wash with methanol to remove any remaining organic impurities.
-
Dry the polymer under vacuum at 60 °C to a constant weight.
-
Protocol 2: Electrochemical Polymerization
This protocol is adapted from methods for the electropolymerization of 4-aminobenzoic acid.[5]
Materials and Equipment:
-
This compound
-
Phosphate buffer solution (PBS), pH 7.0
-
Working electrode (e.g., glassy carbon electrode, GCE)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Electrode Preparation:
-
Polish the working electrode (GCE) with alumina slurry, then sonicate in deionized water and ethanol to clean the surface.
-
-
Electropolymerization Solution:
-
Prepare a solution of this compound (e.g., 10 mM) in PBS (pH 7.0).
-
Degas the solution with nitrogen for at least 20 minutes.
-
-
Electropolymerization:
-
Immerse the three electrodes in the electropolymerization solution under a nitrogen blanket.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 20 cycles) in a potential window that covers the oxidation potential of the monomer (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) at a scan rate of 100 mV/s.
-
A polymer film should be observed growing on the surface of the working electrode.
-
-
Post-treatment:
-
After polymerization, rinse the modified electrode with deionized water to remove any non-adherent material.
-
The polymer-coated electrode is now ready for characterization or application.
-
Characterization of Poly(this compound)
Proper characterization is essential to confirm the success of the polymerization and to understand the properties of the resulting polymer.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups and confirm polymerization.[10] | - Broadening of N-H and O-H stretching bands. - Disappearance or significant reduction of the S-H stretching peak (~2550 cm⁻¹). - Shifts in the aromatic C=C stretching peaks, indicating changes in the electronic structure of the ring. - Presence of the C=O stretch from the carboxylic acid group. |
| ¹H NMR Spectroscopy | To determine the polymer structure.[11][12] | - Broadening of all peaks compared to the monomer spectrum, which is characteristic of polymers. - Disappearance of the thiol proton peak. - Complex aromatic region due to different possible linkages. |
| Gel Permeation Chromatography (GPC/SEC) | To determine the molecular weight (Mw, Mn) and polydispersity index (PDI).[13][14] | - The chromatogram should show a peak at a shorter retention time than the monomer, indicating the formation of a higher molecular weight species. - A successful polymerization should yield a polymer with a reasonably low PDI (ideally < 2.5 for this type of polymerization). |
Visualizations
Proposed Polymerization Mechanism
Caption: Decision tree for troubleshooting low polymer yield.
References
- Yuliya V. Tatarnikova, et al. (2022).
- PubChem. This compound. [Link]
- Intertek.
- Agilent. ANALYSIS of Polymers by GPC/SEC. [Link]
- ResearchGate. Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine. [Link]
- RSC Publishing. Poly(o-aminothiophenol)-stabilized Pd nanoparticles as efficient heterogenous catalysts for Suzuki cross-coupling reactions. [Link]
- Agilent.
- ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]
- ResearchGate.
- National Institutes of Health. The role of hydrophobic amino acid grafts in the enhancement of membrane-disruptive activity of pH-responsive pseudo-peptides. [Link]
- ResearchGate.
- National Institutes of Health. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. [Link]
- Journal of Chemical and Pharmaceutical Research. Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. [Link]
- ResearchGate. Gel Permeation Chromatography (GPC) for the extracted cyanobacterial PHB. [Link]
- ResearchGate.
- National Institutes of Health. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. [Link]
- Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. [Link]
- ResearchGate.
- Royal Society of Chemistry. A guide to modern methods for poly(thio)ether synthesis using Earth-abundant metals. [Link]
- Google Patents. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- ResearchGate. Synthesis and characterization of polystyrene-block-poly(vinylbenzoic acid)
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The role of hydrophobic amino acid grafts in the enhancement of membrane-disruptive activity of pH-responsive pseudo-peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Purification of 4-Amino-3-mercaptobenzoic Acid
Welcome to the technical support center for the purification of 4-Amino-3-mercaptobenzoic acid (4A3MBA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile, yet sensitive, molecule. My aim is to provide not just procedural steps, but also the underlying scientific rationale to empower you to troubleshoot effectively and adapt these protocols to your specific experimental context.
The Challenge of Purifying this compound
This compound is a trifunctional aromatic compound, possessing an amine, a thiol, and a carboxylic acid group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the very features that make it useful also present significant purification challenges. The primary obstacle is the high susceptibility of the thiol group (-SH) to oxidation, which leads to the formation of a disulfide-linked dimer. This dimer is often the main impurity and can be difficult to separate from the desired monomer. Additionally, the compound's polarity and potential for zwitterion formation can complicate standard purification techniques like recrystallization and column chromatography.
This guide will address the most common issues encountered during the purification of 4A3MBA in a question-and-answer format, providing both theoretical explanations and practical, field-tested solutions.
Troubleshooting Guide & FAQs
Issue 1: My isolated product is a persistent yellow/brown color, even after initial purification.
Question: Why is my this compound discolored, and how can I obtain a white to off-white solid?
Answer: Discoloration in aminophenols and aminothiols is a common issue, often stemming from the oxidation of the aniline and thiol moieties. The thiol group is particularly prone to air oxidation, which can lead to the formation of colored byproducts.
Causality:
-
Air Oxidation: The thiol group can be oxidized by atmospheric oxygen, a process that can be accelerated by light, heat, and the presence of trace metal impurities. This can lead to the formation of the disulfide dimer, which may be colored, or other more complex oxidation products.
-
Aniline Oxidation: The aromatic amine group is also susceptible to oxidation, which can form highly colored polymeric impurities.
Solutions:
-
Work under an Inert Atmosphere: To minimize air oxidation, it is highly recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. This can be achieved using a Schlenk line or a glovebox.
-
Use Degassed Solvents: Solvents can contain dissolved oxygen, which can contribute to oxidation. Degassing your solvents by sparging with an inert gas or by the freeze-pump-thaw method can significantly reduce this.
-
Activated Charcoal Treatment: For removing colored impurities, a treatment with activated charcoal can be very effective.
-
Protocol: During recrystallization, after dissolving your crude product in the hot solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (typically 1-2% by weight of your compound). Bring the solution back to a boil for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
-
Issue 2: I'm experiencing low yield after recrystallization.
Question: My recrystallization of this compound is giving me very poor recovery. What are the likely causes and how can I improve my yield?
Answer: Low yield during recrystallization is a frequent problem and can be attributed to several factors, including the choice of solvent, the amount of solvent used, and premature crystallization.
Causality:
-
Inappropriate Solvent Choice: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[1]
-
Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you will lose product on the filter paper and in the funnel.
Solutions:
-
Optimize Your Solvent System: For a polar, amphoteric molecule like 4A3MBA, polar solvents are a good starting point.
-
Recommended Solvents: Based on the properties of similar aminobenzoic acids, good solvents to screen are ethanol, methanol, water, or a mixed solvent system like ethanol/water.[2]
-
Solvent Screening: Perform small-scale solubility tests to find the optimal solvent or solvent mixture.
-
-
Use the Minimum Amount of Hot Solvent: Add your hot solvent in small portions to your crude material until it just dissolves. This will ensure your solution is saturated and maximizes crystal formation upon cooling.
-
Prevent Premature Crystallization:
-
Pre-heat your filtration apparatus (funnel and receiving flask) in an oven before the hot filtration step.
-
Use a small amount of excess hot solvent just before filtration to keep the compound in solution. This excess can be boiled off after filtration.
-
-
Recover a Second Crop: The mother liquor from your first filtration may still contain a significant amount of dissolved product. You can often obtain a second, albeit less pure, crop of crystals by concentrating the mother liquor and cooling it again.
Issue 3: My product is contaminated with the disulfide dimer.
Question: How can I remove the disulfide dimer impurity from my this compound?
Answer: The formation of the disulfide dimer is the most common side reaction. Its removal is crucial for obtaining pure 4A3MBA.
Causality:
-
Oxidation: As previously mentioned, the thiol groups of two molecules of 4A3MBA can be oxidized to form a disulfide bond.
Solutions:
-
Reductive Workup: If you suspect disulfide formation during your synthesis, a mild reductive workup can convert the dimer back to the desired monomer before purification.
-
Protocol: Treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in an appropriate solvent can cleave the disulfide bond. Subsequent purification will then isolate the monomeric product.
-
-
Chromatographic Separation: While challenging due to the similar polarities of the monomer and dimer, column chromatography can be employed for separation.
Issue 4: My compound "oils out" during recrystallization.
Question: Instead of forming crystals, my this compound is forming an oil upon cooling. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.
Causality:
-
High Solute Concentration: The solution is supersaturated to a point where the solute separates as a liquid phase.
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more likely to oil out.
Solutions:
-
Re-heat and Add More Solvent: If your compound oils out, re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the saturation and allow for slower crystal growth.
-
Lower the Cooling Temperature Slowly: Allow the solution to cool very slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling encourages the formation of a stable crystal lattice rather than an amorphous oil.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure crystalline product, adding a "seed crystal" to the cooled solution can initiate crystallization.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol assumes you are starting with crude 4A3MBA that may be discolored and contain various impurities.
-
Solvent Selection: Begin by performing small-scale solubility tests with ethanol, water, and an ethanol/water mixture to determine the best solvent system.
-
Dissolution: Place the crude 4A3MBA in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent in a mixed system) while heating until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. If using a mixed solvent system where the compound is less soluble in the second solvent, add this "anti-solvent" dropwise to the hot filtrate until you see persistent cloudiness. Then, add a few drops of the first solvent to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Column chromatography can be used for more difficult separations, such as removing the disulfide dimer.
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent): A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. The polarity of the eluent can be gradually increased.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude 4A3MBA in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with your adsorbed compound to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move your compound and impurities down the column at different rates. The more polar monomer should elute after the less polar disulfide dimer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Suitability | Notes |
| Ethanol | Good | May require a larger volume; good for removing non-polar impurities. |
| Water | Fair to Good | Solubility is likely pH-dependent; good for removing organic-soluble impurities. |
| Ethanol/Water | Excellent | A mixed solvent system often provides the best balance of solubility for effective recrystallization. The ratio will need to be optimized. |
| Ethyl Acetate | Fair | Can be a good alternative if alcohols or water are not suitable. |
Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.
Chemical Structures: Monomer vs. Dimer
Caption: The oxidation of this compound to its disulfide dimer impurity.
References
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
Sources
Technical Support Center: Synthesis of Substituted Aminobenzoic Acids
Welcome to the Technical Support Center for the synthesis of substituted aminobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of this important class of molecules. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to provide clear, actionable solutions to specific experimental issues. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively design more robust synthetic strategies.
Section 1: Troubleshooting Guide - Common Synthetic Hurdles
This section addresses the most frequent and challenging issues encountered during the synthesis of substituted aminobenzoic acids. Each problem is presented with its likely causes and a step-by-step protocol for resolution.
Issue 1: Low or No Yield of the Desired Product
You've run your reaction, but the yield of your substituted aminobenzoic acid is disappointingly low or non-existent.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation. | 1. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.[1] 2. Extend Reaction Time: If starting material is still present, extend the reaction time. 3. Increase Temperature: Cautiously increase the reaction temperature in small increments. Be mindful of potential side reactions. 4. Catalyst Check: If using a catalyst (e.g., in catalytic hydrogenation), ensure it is fresh and active. Consider adding a fresh batch if the reaction has stalled.[2] |
| Poor Reagent Quality | Degradation or impurity of starting materials or reagents can significantly impact the reaction outcome. | 1. Verify Reagent Purity: Check the purity of your starting materials and reagents using appropriate analytical techniques (e.g., NMR, melting point). 2. Use Fresh Reagents: If in doubt, use freshly opened or purified reagents. |
| Sub-optimal Reaction Conditions | The solvent, pH, or concentration of reactants may not be optimal for the specific transformation. | 1. Solvent Screening: Perform small-scale test reactions in a variety of solvents to identify the optimal medium. 2. pH Adjustment: For reactions sensitive to pH, carefully control and monitor the pH throughout the reaction. 3. Concentration Effects: Investigate the effect of reactant concentration on the reaction rate and yield. |
| Product Loss During Workup | The desired product may be lost during extraction or purification steps. | 1. Optimize Extraction pH: Aminobenzoic acids are amphoteric. Adjust the pH of the aqueous layer carefully during extraction to ensure the product is in its least soluble form (isoelectric point) for efficient extraction into the organic layer.[3] 2. Multiple Extractions: Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume. |
Issue 2: Incorrect Regioisomer Formation in Electrophilic Aromatic Substitution
You aimed for a specific substitution pattern (e.g., ortho or para) but obtained the meta isomer, or a mixture of isomers that is difficult to separate.
Understanding the Root Cause: The Dual Nature of the Amino Group
The regiochemical outcome of electrophilic aromatic substitution on a substituted aminobenzoic acid is primarily dictated by the electronic effects of the amino and carboxyl (or amide) groups. The amino group is a powerful activating, ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance.[4][5] Conversely, the carboxylic acid group is a deactivating, meta-director. In most cases, the activating effect of the amino group dominates.
However, a critical and often overlooked factor is the reaction's pH. In strongly acidic conditions, such as those used for nitration or sulfonation, the basic amino group is protonated to form an ammonium ion (-NH₃⁺). This ammonium group is strongly electron-withdrawing and, consequently, a powerful meta-director.[4]
Troubleshooting Protocol for Regioselectivity:
-
Reaction Condition Analysis:
-
For meta product formation: If you unexpectedly obtained the meta isomer, the most likely cause is the protonation of the amino group.[4]
-
For ortho/para mixture: If you obtained a mixture of ortho and para isomers, this is the expected outcome based on the directing effect of the amino group. The ratio is often influenced by sterics, with the less hindered para position being favored, especially with bulky electrophiles.[4]
-
-
Strategic Adjustments:
-
To favor ortho/para substitution:
-
Protect the Amino Group: Convert the amino group into an amide (e.g., acetamide) before performing the electrophilic substitution. The amide group is still an ortho, para-director but is less basic and less likely to be protonated. The protecting group can be removed later by hydrolysis.
-
Use Milder Reaction Conditions: Explore alternative, less acidic conditions for the desired transformation if possible.
-
-
To favor para substitution:
-
Utilize Steric Hindrance: Employ a bulkier protecting group on the amino functionality to sterically block the ortho positions, thereby favoring substitution at the para position.
-
-
Visualizing Regioselectivity Logic:
Caption: Decision workflow for predicting regioselectivity.
Issue 3: Product Discoloration (Yellow/Brown Tint)
Your final, purified product is not the expected white or off-white solid, but instead has a persistent yellow or brown color.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Oxidation of the Amino Group | Aromatic amines are susceptible to air oxidation, which can form highly colored impurities. | 1. Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Storage: Store the final product protected from light and air.[1] |
| Residual Nitro-Aromatic Compounds | If the synthesis involves the reduction of a nitro group, incomplete reduction can leave traces of the intensely colored nitro starting material.[1] | 1. Monitor for Complete Reduction: Use TLC to ensure the complete disappearance of the nitro-aromatic starting material before workup. 2. Purification: If residual nitro compound is suspected, an additional purification step may be necessary. |
| Formation of Azo Compounds | If diazonium salts are used or formed as intermediates, unwanted side reactions can lead to the formation of colored azo compounds.[6] | 1. Temperature Control: Maintain low temperatures (0-5 °C) during diazotization reactions to suppress side reactions. |
Purification Protocol for Discolored Products:
-
Recrystallization: Attempt recrystallization from a suitable solvent system. This is often effective at removing small amounts of colored impurities.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, add a small amount of activated carbon to the hot solution during recrystallization. The activated carbon will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.[1]
-
Column Chromatography: For stubborn impurities, purification by column chromatography may be required.
Section 2: Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize an amide derivative of a substituted aminobenzoic acid, but I'm getting a polymeric mess. What's happening?
A1: This is a classic case of self-polymerization. The amino group of one molecule is reacting with the activated carboxylic acid of another. To prevent this, you must protect the amino group before activating the carboxylic acid for amide bond formation. A common and effective strategy is to first convert the amino group to its hydrochloride salt, which deactivates it towards nucleophilic attack.[7] Alternatively, other protecting groups like Boc or Cbz can be used.
Q2: My final product won't crystallize. What can I do?
A2: Difficulty in crystallization can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the molecule.
-
Ensure Purity: First, confirm the purity of your product by an appropriate analytical method. If impurities are present, further purification (e.g., column chromatography) is necessary.
-
Solvent System Screening: Experiment with different solvent systems for recrystallization. A good starting point is a binary solvent system where your compound is soluble in one solvent and insoluble in the other. Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature and slowly add the "poor" solvent until turbidity persists. Then, allow it to cool slowly.
-
Seeding: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Q3: What is the most common and reliable method for synthesizing a 4-aminobenzoic acid derivative?
A3: A widely used and generally reliable method is the reduction of the corresponding 4-nitrobenzoic acid.[1][8] This transformation can be achieved through various methods, with catalytic hydrogenation (e.g., using Pd/C or Raney nickel) being a clean and high-yielding option.[2] Chemical reduction using metals in acidic media (e.g., Sn/HCl) is also effective but may require more rigorous purification.[1]
Visualizing a Common Synthetic Workflow:
Caption: A common synthetic route to aminobenzoic acids.
References
- Technical Support Center: Synthesis of 4-Amino-2-chlorobenzoic Acid - Benchchem. (URL: Not available)
- Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)
- US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)
- Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives - Scholars Research Library. ([Link])
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Biological Synthesis of Substituted o-Aminophenols - DTIC. ([Link])
- Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
- Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives - Journal of Pharmaceutical Technology, Research and Management - Chitkara University. ([Link])
- Synthesis of 4-Aminobenzoic Acid Esters of Polyethylene Glycol and Their Use for Pegylation of Therapeutic Proteins D. V. Lo - The Royal Society of Chemistry. ([Link])
- Technical Support Center: Regioselectivity in Electrophilic Aromatic Substitution of Aminobenzamides - Benchchem. (URL: Not available)
- The Chemistry and Synthesis of 4-Aminobenzoic Acid. ([Link])
- ortho and para-aminobenzoic acids - Goa University. ([Link])
- Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters - ResearchG
- Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
- KR20130093981A - Method for preparing p-aminobenzoic acid - Google P
- Regioselectivity in Electrophilic Arom
- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing). ([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Aminobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US20140371418A1 - Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Purification of 4-Amino-3-mercaptobenzoic Acid
An in-depth guide to the purification of 4-Amino-3-mercaptobenzoic acid from starting materials.
Welcome to the technical support center for this compound (AMBA). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered during the purification of this versatile intermediate. As Senior Application Scientists, we have compiled our field-proven knowledge into this resource to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical chemical properties of this compound that influence its purification?
A1: this compound (AMBA) is an amphoteric molecule with three key functional groups that dictate its chemical behavior and purification strategy: a carboxylic acid (-COOH), an aromatic amine (-NH₂), and a thiol (-SH).[1][2] The interplay of their respective acidity and basicity (pKa values) is crucial for designing pH-based purification protocols. Furthermore, the thiol group is highly susceptible to oxidation, making the handling and storage of this compound a critical consideration.[1]
| Functional Group | Approximate pKa | Significance in Purification |
| Carboxylic Acid (-COOH) | ~4-5 | Becomes deprotonated (-COO⁻) in basic conditions, increasing water solubility. |
| Aromatic Amine (-NH₂) | ~2-3 | Becomes protonated (-NH₃⁺) in acidic conditions, increasing water solubility. |
| Thiol (-SH) | ~8-9 | Can be deprotonated to a thiolate (-S⁻) in basic conditions; highly prone to oxidation. |
Q2: What is the most common and problematic impurity encountered during AMBA synthesis and purification?
A2: The single most common and difficult-to-remove impurity is the disulfide dimer, 4,4'-diamino-3,3'-dithiodibenzoic acid. This impurity forms readily through the oxidation of the thiol group of two AMBA molecules.[3] This reaction is often catalyzed by trace metals and exposure to atmospheric oxygen, especially under neutral or basic conditions. The structural similarity between AMBA and its disulfide dimer makes separation challenging, as they share nearly identical NMR spectra and similar polarities.[3]
Q3: What are the typical starting materials for AMBA synthesis, and how might they affect purification?
A3: Common synthetic routes start from materials like 4-aminobenzoic acid or 3-Amino-4-chlorobenzoic acid.[3][4] If the reaction does not go to completion, these starting materials will contaminate the crude product. For instance, unreacted 4-aminobenzoic acid lacks the thiol group and has different solubility properties, which can be exploited during purification. Inefficient removal can lead to downstream impurities in subsequent synthetic steps.
Troubleshooting Guide: From Crude to Pure AMBA
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: My isolated product is a tan, yellow, or brown powder, not the expected off-white solid. What's wrong?
Cause: Discoloration is almost always a sign of oxidation. The formation of the disulfide dimer and potentially other polymeric oxidation byproducts introduces chromophores that impart color to the material. The issue is exacerbated by prolonged exposure to air, high pH conditions during workup, and the presence of metal ions.
Solution: The Reductive Recrystallization Protocol
This protocol is designed to chemically reduce the disulfide impurity back to the desired thiol product while simultaneously purifying the material through crystallization.
Experimental Protocol:
-
Inert Atmosphere: Perform all steps under an inert atmosphere (Nitrogen or Argon) to prevent re-oxidation.
-
Dissolution: In a round-bottom flask, suspend the crude, discolored AMBA in deoxygenated water (approximately 10-15 mL per gram of crude product).
-
Basification & Reduction: While stirring, add a 2M NaOH solution dropwise until the solid dissolves completely. The solution will likely be colored. Add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) and stir.[3] Note: Environmental concerns are associated with tin compounds; use dithionite where possible.[3] The color should fade as the disulfide is reduced.
-
Hot Filtration (Optional): If insoluble impurities remain, perform a hot filtration through a pad of Celite. This must be done quickly to avoid cooling and premature crystallization.
-
Acidification & Precipitation: Transfer the clear solution to a new flask and cool it in an ice bath. Slowly add 1M HCl dropwise while vigorously stirring. The product will begin to precipitate as the pH approaches its isoelectric point (~pH 4). Monitor the pH and aim for a final pH of 3.5-4.0 for maximum precipitation.
-
Isolation & Washing: Collect the precipitated white solid by vacuum filtration. Wash the filter cake sequentially with cold deoxygenated water and then with a small amount of cold ethanol to remove residual acid and water.
-
Drying: Dry the purified product under vacuum at a low temperature (40-50°C) to prevent thermal degradation.
Causality Explained: By dissolving the compound as its sodium salt in a basic solution, we ensure maximum solubility. The addition of a reducing agent chemically converts the disulfide impurity back into the desired product. Subsequent careful acidification brings the product to its isoelectric point, where it has minimal solubility in the aqueous medium, causing it to precipitate out in a purified form, leaving more soluble impurities behind.
Problem 2: My ¹H NMR spectrum looks correct, but my elemental analysis or mass spectrometry data indicates the presence of an impurity.
Cause: As previously mentioned, the ¹H and ¹³C NMR spectra of AMBA and its disulfide dimer are nearly identical because the local chemical environment of the aromatic protons is not significantly altered by the formation of the S-S bond.[3] This can lead to a false sense of purity based on NMR alone.
Solution: Differentiating with Derivatization or Mass Spectrometry
Workflow: Impurity Confirmation
Caption: Workflow for confirming disulfide impurity.
-
Mass Spectrometry (MS): This is the most direct method. Electrospray ionization (ESI) mass spectrometry in negative mode will show the molecular ion for AMBA at m/z [M-H]⁻ ≈ 168 and the disulfide at m/z [M-H]⁻ ≈ 335.
-
Derivatization for NMR: A classic chemical method involves converting the carboxylic acid to a methyl ester using a reagent like diazomethane (use with extreme caution) or by performing a Fischer esterification.[3] The resulting methyl esters of AMBA and its disulfide will have distinct and clearly resolved signals in the ¹H NMR spectrum, allowing for accurate quantification.
Problem 3: How can I efficiently remove unreacted 4-aminobenzoic acid (4-ABA)?
Cause: 4-aminobenzoic acid, a common starting material, lacks the thiol group. This difference in functionality can be exploited.
Solution: pH-Based Extraction
This procedure leverages the pKa difference between the thiol and the other functional groups.
Experimental Protocol:
-
Dissolution: Dissolve the crude product mixture in a dilute aqueous base (e.g., 1M sodium carbonate solution). Both AMBA and the unreacted 4-ABA will dissolve to form their respective sodium carboxylates.
-
Selective Precipitation: Cool the solution in an ice bath. Carefully and slowly, add a dilute acid (e.g., 1M HCl) dropwise. 4-aminobenzoic acid, being a weaker acid overall than AMBA (due to the lack of the electron-withdrawing thiol group), will precipitate first at a slightly higher pH.
-
Filtration: Once a significant amount of precipitate has formed (around pH 5-6), filter the mixture to remove the enriched 4-ABA solid.
-
Final Precipitation: Continue acidifying the filtrate to the isoelectric point of AMBA (~pH 4) to precipitate the desired product in a purer form.
-
Recrystallization: For highest purity, the collected AMBA should then be subjected to the reductive recrystallization protocol described in Problem 1 .
Purification Logic Diagram
Caption: pH-based fractional precipitation workflow.
References
- Fairfull, A. E. S., & Peak, D. A. (2003). AN IMPROVED PREPARATION OF this compound.
- PrepChem.com. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- PubChem. (n.d.). This compound.
Sources
Technical Support Center: Analysis of 4-Amino-3-mercaptobenzoic Acid by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 4-Amino-3-mercaptobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the identification and characterization of this compound and its impurities.
Introduction
This compound is a bifunctional molecule containing amino, thiol, and carboxylic acid groups. This unique structure makes it a valuable building block in pharmaceutical and materials science. However, the presence of reactive thiol and amino groups also makes it susceptible to degradation and the formation of impurities during synthesis and storage. Mass spectrometry is a powerful tool for identifying these impurities, but the analysis can be challenging. This guide provides practical, in-depth solutions to common issues encountered during your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the analysis of this compound.
Q1: What are the most common impurities I should expect to see in my this compound sample?
A1: The most common impurities arise from the synthesis process and degradation. Key impurities to look for include:
-
Disulfide Dimer: The thiol group is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer, 4,4'-diamino-3,3'-disulfanediyldibenzoic acid.
-
Starting Material Residues: Depending on the synthetic route, you may see residual starting materials. A common synthesis involves the reaction of 4-aminobenzothiazole derivatives.
-
Isomeric Impurities: Incomplete or side reactions during synthesis can lead to the formation of positional isomers, such as 3-amino-4-mercaptobenzoic acid.
Q2: What is the expected mass of this compound and its common impurities?
A2: The table below summarizes the key mass-to-charge ratios (m/z) to monitor in your analysis.
| Compound | Molecular Formula | Exact Mass (Da) | Expected [M+H]⁺ (m/z) | Expected [M-H]⁻ (m/z) |
| This compound | C₇H₇NO₂S | 169.020 | 170.028 | 168.012 |
| Disulfide Dimer | C₁₄H₁₂N₂O₄S₂ | 336.024 | 337.032 | 335.016 |
| 4-Aminobenzothiazole (Potential Precursor) | C₇H₆N₂S | 150.025 | 151.033 | 149.017 |
| 3-Amino-4-mercaptobenzoic acid (Isomer) | C₇H₇NO₂S | 169.020 | 170.028 | 168.012 |
Q3: Which ionization mode, positive or negative, is better for analyzing this compound?
A3: Both positive (ESI+) and negative (ESI-) electrospray ionization modes can be effective.
-
Positive Ion Mode ([M+H]⁺): The amino group readily accepts a proton, leading to a strong signal at m/z 170.028. This mode is generally robust for identifying the parent compound.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group easily deprotonates, resulting in a strong signal at m/z 168.012. This mode can be particularly sensitive and may provide complementary fragmentation information.
The choice of ionization mode may also depend on the nature of the impurities you are trying to detect and the mobile phase composition. It is often beneficial to acquire data in both modes.
Q4: My signal intensity for this compound is very low. What can I do to improve it?
A4: Poor signal intensity is a common issue.[1] Here are several factors to consider:
-
Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.
-
Ionization Efficiency: The choice of solvent and mobile phase additives can significantly impact ionization. For ESI+, ensure your mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation. For ESI-, a slightly basic mobile phase (e.g., with 0.1% ammonium hydroxide) can enhance deprotonation.
-
Instrument Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at optimal performance.[1]
-
Derivatization: For challenging analyses, consider derivatizing the thiol group with reagents like N-ethylmaleimide. This can improve chromatographic retention and ionization efficiency.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific problems you may encounter during your analysis.
Issue 1: An Unexpected Peak at m/z 337 is Dominating My Spectrum in Positive Ion Mode.
Root Cause Analysis:
This peak corresponds to the protonated disulfide dimer of this compound ([C₁₄H₁₂N₂O₄S₂ + H]⁺). Its high intensity suggests significant oxidation of your sample. Thiols are known to be sensitive to oxidation.[2]
Troubleshooting Workflow:
Sources
strategies to improve the solubility of 4-Amino-3-mercaptobenzoic acid polymers
<Technical Support Center: Strategies to Improve the Solubility of 4-Amino-3-mercaptobenzoic Acid Polymers >
Introduction
Welcome to the technical support center for this compound (4-AMBA) polymers. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these complex aromatic polymers. Their rigid backbone, combined with amphoteric (acidic and basic) and redox-active functional groups, often leads to significant solubility issues that can hinder progress in drug delivery and advanced materials development.
The inherent properties of poly(4-AMBA) contribute to its poor solubility:
-
Strong Intermolecular Forces: The aromatic rings, along with hydrogen bonding between the carboxylic acid, amino, and thiol groups, create strong intermolecular attractions that are difficult for solvents to overcome.[1][2]
-
Amphoteric Nature: The presence of both an acidic carboxyl group (-COOH) and a basic amino group (-NH2) means the polymer's charge state is highly dependent on pH. At its isoelectric point, the polymer will have minimal charge and, consequently, minimal solubility.[3][4]
-
Oxidative Cross-linking: The thiol groups (-SH) are susceptible to oxidation, which can form disulfide bonds (-S-S-) between polymer chains.[5][6] This cross-linking can lead to the formation of an insoluble gel or solid mass.[5][7]
This guide is designed to provide you with a logical, in-depth framework for troubleshooting and overcoming these solubility challenges. It combines foundational chemical principles with practical, field-tested protocols to help you achieve consistent and reliable results.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common problems encountered during the solubilization of 4-AMBA polymers.
Issue 1: My poly(4-AMBA) won't dissolve in common organic solvents like THF, acetone, or methanol.
Question: I've tried dissolving my polymer in several common lab solvents without success. What is the underlying reason, and what should I try next?
Answer & Scientific Rationale:
Your observation is expected. The combination of a rigid aromatic backbone and strong hydrogen bonding capacity makes poly(4-AMBA) poorly soluble in solvents that cannot effectively disrupt these interactions.[1][8][9] The principle of "like dissolves like" is key here; the solvent must have a similar polarity or solubility parameter to the polymer.[10]
Recommended Strategies:
-
Switch to Polar Aprotic Solvents: These solvents have high polarity and can accept hydrogen bonds, which helps to solvate the polymer chains. They are often the most effective choice for rigid, aromatic polymers.
-
Primary Candidates: N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP).
-
Causality: These solvents excel at interrupting the polymer-polymer hydrogen bonds and solvating the individual chains, thus promoting dissolution.[9]
-
-
Apply Gentle Heating: Increasing the temperature provides the energy needed to overcome the activation energy of dissolution, increasing polymer chain mobility and solvent penetration.[1][10]
-
Procedure: While stirring, gently heat the solvent/polymer mixture (e.g., 40-60°C).
-
Caution: Avoid excessive temperatures, which could cause polymer degradation or unwanted side reactions. Monitor for any color change that might indicate degradation.
-
Issue 2: The polymer initially dissolves but then forms a gel or precipitates out of solution over time.
Question: My polymer dissolved in DMSO, but after a few hours (or overnight), it turned into a gel. What is causing this instability?
Answer & Scientific Rationale:
This is a classic sign of oxidative cross-linking. The thiol (-SH) groups on your polymer chains are being oxidized by dissolved oxygen in the solvent or ambient air to form disulfide (-S-S-) bonds.[5][6] Each disulfide bond acts as a cross-link between two chains, and as more of these form, they create a three-dimensional network that traps the solvent, resulting in a gel.
Recommended Strategies:
-
Work Under an Inert Atmosphere: The most direct way to prevent oxidation is to remove the oxidant (oxygen).
-
Procedure: Before adding the polymer, sparge your solvent with an inert gas like nitrogen (N₂) or argon (Ar) for 15-30 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution while it dissolves and during storage.
-
Trustworthiness: This is a standard and highly effective protocol for handling air-sensitive reagents, including thiols.[6]
-
-
Add a Reducing Agent: A small amount of a reducing agent can be added to the solution to either prevent disulfide formation or reverse it.
-
Primary Candidates: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Causality: These agents preferentially react with any formed disulfide bonds, cleaving them back to their thiol form and breaking the cross-links.[7] TCEP is often preferred as it is odorless and less prone to air oxidation itself.
-
Issue 3: Solubility is highly inconsistent and seems to depend on the batch or synthesis method.
Question: How can I improve the solubility of my polymer by controlling its fundamental properties during synthesis?
Answer & Scientific Rationale:
Inconsistency often points to variations in molecular weight or the degree of branching/cross-linking. Generally, for a given polymer, solubility decreases as molecular weight increases.[1][11] Uncontrolled side reactions during polymerization can also lead to branching or cross-linking, which severely reduces solubility.
Recommended Strategies:
-
Control Molecular Weight: Use a chain-capping agent or adjust monomer-to-initiator ratios during polymerization to target a lower, more soluble molecular weight range.
-
Protect the Thiol Group: A key strategy is to use a monomer with a protected thiol group during polymerization. The protecting group prevents the thiol from reacting or oxidizing. It can be removed in a subsequent step after the polymer backbone is formed.
-
Causality: This approach prevents the formation of disulfide cross-links during the polymerization reaction itself, leading to a purely linear and more soluble polymer.[6]
-
Issue 4: How does pH influence the solubility of my amphoteric polymer?
Question: I am working in an aqueous or semi-aqueous system. How can I use pH to my advantage to dissolve my poly(4-AMBA)?
Answer & Scientific Rationale:
Poly(4-AMBA) is an amphoteric polymer, containing both a weakly acidic carboxylic acid group (-COOH) and a weakly basic amino group (-NH2). Its net charge, and therefore its solubility in polar/aqueous media, is highly dependent on pH.[12][13]
-
Low pH (Acidic Conditions): The amino group is protonated (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). The polymer becomes a polycation, and electrostatic repulsion between the positive charges can overcome intermolecular forces, leading to increased solubility.
-
High pH (Basic Conditions): The carboxylic acid group is deprotonated (-COO⁻), while the amino group is neutral (-NH₂). The polymer becomes a polyanion. Again, electrostatic repulsion between the negative charges enhances solubility.
-
Isoelectric Point (pI): At a specific intermediate pH, the positive and negative charges will balance, resulting in a net neutral charge (zwitterionic form). At this pI, electrostatic repulsion is minimal, intermolecular attraction dominates, and the polymer will exhibit its lowest solubility .[3] The predicted pKa of the carboxylic acid group is around 4.6.[14]
Recommended Strategy:
Adjust the pH of your solvent system to be far from the polymer's isoelectric point.
-
To dissolve in acidic conditions: Add a small amount of a non-oxidizing acid (e.g., dilute HCl or acetic acid) to lower the pH well below the pI.
-
To dissolve in basic conditions: Add a small amount of a base (e.g., dilute NaOH, KOH, or an organic base like triethylamine) to raise the pH well above the pI.
Visualizing pH-Dependent Solubility
The following diagram illustrates how the charge state of the poly(4-AMBA) repeating unit changes with pH, directly impacting its solubility.
Caption: Impact of pH on the ionization state and solubility of poly(4-AMBA).
Detailed Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol provides a structured method for identifying a suitable solvent system.
Objective: To test the solubility of poly(4-AMBA) in a range of solvents and identify promising candidates for further optimization.
Materials:
-
Poly(4-AMBA) sample (dried)
-
Selection of solvents (see table below)
-
Small vials (e.g., 2 mL glass vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
-
Warming plate or water bath
Procedure:
-
Preparation: Weigh 1-2 mg of your dried polymer into each labeled vial.
-
Solvent Addition: Add 1 mL of a single solvent to each vial. This creates a starting concentration of 1-2 mg/mL.
-
Initial Mixing: Cap the vials tightly and vortex for 30 seconds to disperse the polymer.
-
Stirring: Place a small stir bar in each vial and place them on a magnetic stir plate. Stir at room temperature for at least 4 hours.
-
Initial Observation: Visually inspect each vial. Record observations using the qualitative scale in the table below.
-
Heating Step (if necessary): For samples that did not fully dissolve, place them on a warming plate or in a water bath at 50°C for 1-2 hours with continued stirring.
-
Final Observation: Allow the vials to cool to room temperature. Record the final solubility observations. Check for any precipitation upon cooling.
Data Presentation: Solvent Screening Table
| Solvent | Type | Polarity Index | Initial Observation (RT, 4h) | Final Observation (After Heating) |
| Water (pH ~7) | Polar Protic | 10.2 | Insoluble | Insoluble |
| Methanol | Polar Protic | 5.1 | Insoluble | Swells |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Insoluble | Insoluble |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 7.2 | Partially Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Partially Soluble | Soluble |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.7 | Partially Soluble | Soluble |
| Water (pH 11, dilute NaOH) | Aqueous Base | - | Swells | Soluble |
| Water (pH 3, dilute HCl) | Aqueous Acid | - | Swells | Soluble |
Qualitative Scale: Insoluble, Swells, Partially Soluble, Soluble.
Protocol 2: Reductive Treatment to Cleave Disulfide Cross-links
Objective: To dissolve a polymer sample that is suspected to be insoluble due to oxidative cross-linking.
Materials:
-
Insoluble/gelled poly(4-AMBA) sample
-
Anhydrous DMSO or NMP (sparged with N₂ or Ar)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Inert atmosphere glove box or Schlenk line setup
Procedure:
-
Setup: Perform all steps under an inert atmosphere (N₂ or Ar).
-
Dispersion: Add the insoluble polymer to a vial containing a stir bar.
-
Solvent Addition: Add the sparged, anhydrous polar aprotic solvent (e.g., DMSO) to the vial to create a slurry.
-
TCEP Addition: Add a small molar excess of TCEP relative to the estimated thiol content of your polymer (a 5-10 fold molar excess is a good starting point).
-
Dissolution: Cap the vial and stir. Gentle heating (40-50°C) can be applied to accelerate the process.
-
Observation: The gel should break apart, and the polymer should dissolve as the TCEP reduces the disulfide cross-links back to free thiols. This process can take several hours.
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to follow when encountering a solubility problem with your poly(4-AMBA).
Caption: Systematic workflow for troubleshooting poly(4-AMBA) solubility issues.
References
- Bhatt, P., Lalani, R., Vhora, I., Patil, S., Amrutiya, J., Misra, A., & Mashru, R. (2021). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
- Le, D., Leung, V., Yager, K. G., & Johnson, P. (2022). Amphiphilic Block Random Copolymers: Influence of pH and Ionic Strength on Aqueous Solution Properties. Macromolecules.
- Janković, B., & Janković, M. (2021). Analytical and Computational Methods for the Estimation of Drug-Polymer Solubility and Miscibility in Solid Dispersions Development. Pharmaceuticals.
- Ghassemi, H., Sadeghi, M., Babaei, M., & Ghanbari, D. (2022). Revisiting experimental techniques and theoretical models for estimating the solubility parameter of rubbery and glassy polymer. Polymer Testing.
- Ilmi, M., Taufik, M., & Sumiati, T. (2024). The Chemical Modification to Improve Solubility of Chitosan and Its Derivatives Application, Preparation Method, Toxicity as a Nanoparticles. Polymers.
- Koll, H., & Rosenblatt, J. (2010). Using Polymers to Enhance Solubility of Poorly Soluble Drugs. Pharmaceutical Technology.
- Park, K. (n.d.). SOLUBILITY OF POLYMERS. Purdue University.
- Miller, D., & Williams, R. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Nuttelman, C., & Anseth, K. (2008). Strategies of disulfide bond formation for in situ crosslinking of polymer hydrogels. ResearchGate.
- Ghiorghis, A. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Defense Technical Information Center.
- Ali, A., Ali, J., & Ahuja, A. (2014). APPLICATION OF VARIOUS POLYMERS AND POLYMERS BASED TECHNIQUES USED TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Investigation.
- Van der Laan, S., As, B., & Van der Ende, M. (2020). Protected Thiol Strategies in Macromolecular Design. ResearchGate.
- Pawar, P., & Yadav, P. (2019). Chemical Modification: A unique solutions to Solubility problem. Journal of Drug Delivery and Therapeutics.
- Sankhe, K., & Stayton, P. (2012). Reversible Changes in Solution pH Resulting from Changes in Thermoresponsive Polymer Solubility. ResearchGate.
- Li, Y., & Armes, S. (2018). Thiol-Mediated Chemoselective Strategies for In Situ Formation of Hydrogels. Polymers.
- Trombino, S., Curcio, F., Poerio, T., & Pellegrino, M. (2019). Modulating Thiol pKa Promotes Disulfide Formation at Physiological pH: An Elegant Strategy To Design Disulfide Cross-Linked Hyaluronic Acid Hydrogels. Biomacromolecules.
- Sankhe, K., & Stayton, P. (2012). Reversible changes in solution pH resulting from changes in thermoresponsive polymer solubility. Deakin University research repository.
- Wikipedia. (n.d.). Cosolvent. Wikipedia.
- Quora. (2021). What various factors affect the solubility of polymers?. Quora.
- IGI Global. (n.d.). What is Co-solvent. IGI Global.
- Ghavaminejad, A., & Seidi, F. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. Polymers.
- Ràfols, C., Fuguet, E., & Bosch, E. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate.
- Bordeaux University. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Bordeaux University.
- NC State University Libraries. (n.d.). 10. Solubility parameters of polymers. NC State University Libraries.
- Small, P. (1953). Some factors affecting the solubility of polymers. Journal of Applied Chemistry.
- Ràfols, C., Fuguet, E., & Bosch, E. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. PubMed.
- Small, P. (1953). Some Factors Affecting the Solubility of Polymers. ResearchGate.
- Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Chemistry LibreTexts.
- Matsidik, R., Komber, H., & Sommer, M. (2020). Rational Use of Aromatic Solvents for Direct Arylation Polycondensation: C–H Reactivity versus Solvent Quality. ACS Macro Letters.
- Zhang, Z., Han, B., & Wang, J. (2002). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate.
- Gapsys, V., & de Groot, B. L. (2017). A cosolvent surfactant mechanism affects polymer collapse in miscible good solvents. Nature Communications.
Sources
- 1. quora.com [quora.com]
- 2. Solubility parameters of polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Some factors affecting the solubility of polymers | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kinampark.com [kinampark.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound CAS#: 14543-45-4 [amp.chemicalbook.com]
minimizing by-product formation in 4-Amino-3-mercaptobenzoic acid derivatization
A Guide to Minimizing By-product Formation for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of 4-Amino-3-mercaptobenzoic acid. This guide, designed by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of working with this versatile yet challenging molecule. Our focus is to empower you with the knowledge to minimize by-product formation and achieve cleaner, more efficient reactions.
Introduction: The Challenge of Trifunctionality
This compound is a valuable building block in medicinal chemistry and materials science due to its three distinct functional groups: a primary amine, a thiol, and a carboxylic acid. This trifunctionality, however, presents a significant synthetic challenge. The nucleophilic amino and thiol groups can compete in reactions, and the thiol is highly susceptible to oxidation.[1] This guide will address the two most common derivatization pathways—amide coupling at the carboxylic acid and benzothiazole formation—providing strategies to control selectivity and minimize unwanted side reactions.
General Handling and Prevention of Oxidation
Before delving into specific derivatization reactions, it is crucial to address the inherent instability of the thiol group. Oxidation to a disulfide is one of the most common sources of by-products.
Frequently Asked Questions (FAQs): General Handling
-
Q1: My starting material appears discolored and is not fully soluble. What could be the issue?
-
A1: Discoloration and poor solubility can indicate oxidation of the thiol group to form a disulfide dimer. It is recommended to use fresh, high-purity this compound. For storage, keeping it in a dark place under an inert atmosphere at room temperature is advisable.
-
-
Q2: How can I prevent oxidation of the thiol group during my reaction?
-
A2: To prevent oxidation, it is best practice to perform reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Additionally, using degassed solvents can help minimize dissolved oxygen. For particularly sensitive reactions, the addition of a reducing agent may be considered, although this can complicate purification.
-
Section 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of drug discovery. When derivatizing this compound at its carboxylic acid, the primary challenge is to prevent unwanted reactions at the amino and thiol groups.
Troubleshooting Guide: Amide Coupling
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low yield of desired amide | Competitive reaction of the amino group: The amino group can react with the activated carboxylic acid of another molecule, leading to oligomerization.[3] | Protect the amino group: Use a suitable protecting group for the amine, such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl).[4][5] These can be removed in a subsequent step. |
| Oxidation of the thiol group: The thiol can be oxidized under the reaction conditions, leading to disulfide-linked by-products.[1] | Protect the thiol group: Consider protecting the thiol with a group like trityl (Trt) or acetamidomethyl (Acm).[6] Work under inert atmosphere: As a standard precaution, ensure your reaction is run under nitrogen or argon. | |
| Formation of multiple unidentified by-products | Side reactions with the coupling reagent: Some coupling reagents can form reactive intermediates that lead to side products. For example, carbodiimides can lead to the formation of N-acylurea by-products. | Choose the right coupling reagent: Onium salt-based reagents like HATU or HBTU are often more efficient and lead to fewer side reactions than carbodiimides alone.[7] Order of addition is critical: Activate the carboxylic acid with the coupling reagent before adding the amine to be coupled.[8] |
| Racemization of the coupled amine (if chiral) | Overly basic reaction conditions: Strong bases can promote epimerization of chiral centers alpha to a carbonyl group.[9] | Use a sterically hindered, weak base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger bases like triethylamine (TEA).[9] Use racemization-suppressing additives: If using a carbodiimide like DCC or DIC, always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[9] |
Experimental Protocol: Protected Amide Coupling
This protocol outlines a general procedure for the amide coupling of N-Boc, S-Trt-4-amino-3-mercaptobenzoic acid with a primary amine using HATU.
Materials:
-
N-Boc, S-Trt-4-amino-3-mercaptobenzoic acid
-
Primary amine
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve N-Boc, S-Trt-4-amino-3-mercaptobenzoic acid (1.0 eq.) and the primary amine (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.[2]
-
In a separate flask, dissolve HATU (1.2 eq.) in a minimal amount of anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Logical Workflow for Amide Coupling
Caption: Benzothiazole formation pathway.
Analytical Characterization
Proper identification of both the desired product and any by-products is essential for optimizing your reaction.
-
Thin-Layer Chromatography (TLC): A quick and easy method to monitor reaction progress and identify the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and the relative amounts of by-products. Reversed-phase HPLC is commonly used. [10]For amino acids and related compounds, pre- or post-column derivatization might be necessary to enhance detection. [11][12]* Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and to identify the mass of by-products, which can provide clues to their structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can be used to characterize major by-products if they can be isolated.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (Source not further specified)
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Synthesis of this compound hydrochloride. Reagents and conditions.
- By-product formation in the synthesis of 4-Amino-3-bromobenzoic acid. Benchchem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Benzothiazole synthesis. Organic Chemistry Portal.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (Source not further specified)
- CAS 14543-45-4: this compound. CymitQuimica.
- Amino Acid Derivatives for Peptide Synthesis. (Source not further specified)
- Overview of 4-BNMA derivatization scheme. Simplified 4-BNMA...
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
- An In-depth Technical Guide to 4-Amino-3-bromobenzoic acid. Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Coupling Reagents. Aapptec Peptides.
- Application Notes and Protocols for 4-Amino-2-(methylthio)benzoic acid in Organic Synthesis. Benchchem.
- amide coupling help. r/Chempros - Reddit.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (Source not further specified)
- Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia. (Source not further specified)
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com.
- Technical Support Center: Peptide Coupling with 4-Amino-3-bromobenzoic Acid. Benchchem.
- Amino Acid-Protecting Groups. SciSpace.
- How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
- Protecting Groups in Peptide Synthesis | Request PDF.
- Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (Source not further specified)
- This compound | 14543-45-4. Sigma-Aldrich.
- Analytical Methods for Amino Acids. Shimadzu.
- Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (Source not further specified)
- A review of the mechanisms of by-product PCB formation in pigments, dyes and paints.
- A review of the mechanisms of by-product PCB formation in pigments, dyes and paints. (Source not further specified)
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- [Formation mechanism of by-product PCBs in the p-DCB production]. PubMed.
- Derivatizing Reagents For Detection Of Organic Compounds By HPLC ABSTRACT. (Source not further specified)
- An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. MDPI.
- New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ioniz
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 12. sdiarticle4.com [sdiarticle4.com]
Technical Support Center: Reaction Monitoring of 4-Amino-3-mercaptobenzoic Acid Synthesis by TLC
Welcome to the Technical Support Center for the synthesis and reaction monitoring of 4-Amino-3-mercaptobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. My aim is to move beyond simple procedural lists and offer insights grounded in chemical principles and extensive laboratory experience to help you navigate the nuances of this specific synthesis.
Introduction: The Chemistry and Challenges
This compound is a trifunctional molecule containing an aromatic ring, a carboxylic acid, an amine, and a thiol group.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. However, the presence of both an oxidizable thiol and a nucleophilic amine presents specific challenges during synthesis and monitoring. The primary challenge is the susceptibility of the thiol group to oxidation, which can lead to the formation of disulfide byproducts.[1] Additionally, the amphoteric nature of the molecule, due to the acidic carboxylic acid and basic amine, can complicate chromatographic separation.
This guide focuses on the use of Thin-Layer Chromatography (TLC) for reaction monitoring, a technique that is both rapid and cost-effective.[2] We will explore common issues and their resolutions in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound that I can monitor with TLC?
A common and effective route starts from 4-chloro-3-nitrobenzoic acid. This multi-step synthesis involves the reduction of the nitro group to an amine, followed by the nucleophilic substitution of the chloro group with a thiol. A related synthesis involves the diazotization of an amino group to introduce the mercapto group.[3] Each of these steps can be effectively monitored by TLC to track the consumption of the starting material and the appearance of the product.
Q2: I'm setting up my TLC for the first time for this reaction. What is a good starting point for the mobile phase?
Q3: How can I visualize the spots on my TLC plate? The starting material and product are colorless.
Since this compound and its precursors contain an aromatic ring, they are UV-active.[5] Therefore, the primary and non-destructive method for visualization is a UV lamp, typically at 254 nm.[5] For more sensitive or specific visualization, especially to differentiate between the thiol-containing product and other intermediates, chemical staining is highly effective.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent general stain for oxidizable functional groups.[6] Thiols, amines, and even some aromatic rings will appear as yellow-brown spots on a purple background.[6][7] This stain is destructive, so be sure to circle your spots with a pencil after visualization.
-
Ninhydrin Stain: This stain is specific for primary and secondary amines, which will appear as purple or pink spots upon gentle heating.[6][8] This can be particularly useful for confirming the presence of the amino group.
-
Iodine Chamber: Exposing the plate to iodine vapor is a simple and semi-non-destructive method.[9][10] Unsaturated and aromatic compounds, as well as thiols, will appear as brown spots.[9][10] The spots will fade over time, so it's best to circle them.
Troubleshooting Guide
This section addresses specific problems you might encounter during the TLC monitoring of your synthesis.
Problem: Streaking or Elongated Spots
Q4: My spots are streaking badly on the TLC plate. What's causing this and how can I fix it?
Streaking is a common issue, especially with polar and ionizable compounds like this compound.[10]
-
Causality: The acidic nature of silica gel can interact strongly with the basic amine group, causing the spot to streak. Similarly, the highly polar carboxylic acid can interact strongly with the silica. This strong interaction prevents the compound from moving as a tight band with the mobile phase.
-
Solutions:
-
Sample Overloading: The most common cause is applying too much sample to the plate.[10][11] Try diluting your sample significantly and spotting a smaller amount.
-
Mobile Phase Modification: To counteract the interaction with the silica, you can modify your mobile phase. For an acidic compound that is streaking, adding a small amount (0.1-2.0%) of a volatile acid like acetic or formic acid to the eluent can help.[10] For basic compounds, adding a small amount of a volatile base like triethylamine (0.1-2.0%) or ammonia in methanol can significantly improve the spot shape.[10][12]
-
Incorrect Polarity: If the mobile phase is too polar, it can cause streaking. Try decreasing the polarity of your eluent.
-
Problem: Spots Not Moving from the Baseline (Low Rf)
Q5: My spots are all stuck at the bottom of the TLC plate. What should I do?
This indicates that your mobile phase is not polar enough to move the compounds up the plate.[10]
-
Causality: The stationary phase (silica gel) is highly polar. If your compounds are also polar, they will adhere strongly to the silica and will not be carried up the plate by a non-polar mobile phase.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For example, if you are using a 4:1 hexane/ethyl acetate mixture, try 2:1 or 1:1.
-
Change to a More Polar Solvent System: If increasing the proportion of the polar solvent is not effective, you may need to switch to a more polar solvent system altogether, such as dichloromethane/methanol.[4]
-
Problem: Spots at the Solvent Front (High Rf)
Q6: All my spots are running to the top of the TLC plate with the solvent front. How do I get better separation?
This is the opposite problem of spots not moving; your mobile phase is too polar.
-
Causality: A highly polar mobile phase will move all components, even polar ones, up the plate very quickly, resulting in poor separation and high Rf values.
-
Solutions:
-
Decrease Eluent Polarity: Decrease the proportion of the polar solvent in your mobile phase. If you are using 1:1 hexane/ethyl acetate, try a 3:1 or 5:1 ratio.
-
Problem: Multiple Unexpected Spots
Q7: I'm seeing several new spots in my reaction mixture lane that I don't recognize. What could they be?
Multiple spots can indicate the formation of byproducts or the presence of impurities.
-
Causality: In the synthesis of this compound, the most likely byproduct is the disulfide formed by the oxidation of the thiol group. Other possibilities include incomplete reactions or side reactions involving the other functional groups.
-
Solutions:
-
Co-spotting: To identify your starting material and product with certainty, use a co-spot. On the baseline of your TLC plate, spot your starting material in one lane, your reaction mixture in a middle lane, and a combination of your starting material and reaction mixture in a third lane. If a spot in the reaction mixture corresponds to the starting material, it will appear as a single, more intense spot in the co-spot lane.
-
2D TLC: If you suspect your compound might be decomposing on the silica plate, you can run a 2D TLC.[13] Spot your sample in one corner of a square TLC plate and run it in one direction. Then, turn the plate 90 degrees and run it in a second solvent system. If the compound is stable, you will see a diagonal line of spots. Any spots that appear off the diagonal are likely decomposition products.[13]
-
Experimental Protocols
Detailed TLC Monitoring Protocol
-
Prepare the TLC Chamber: Line a beaker or a dedicated TLC tank with a piece of filter paper. Add your chosen mobile phase to a depth of about 0.5 cm, ensuring it is below the baseline you will draw on your TLC plate. Cover the chamber and allow the atmosphere inside to become saturated with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Prepare the TLC Plate: With a pencil, gently draw a straight baseline approximately 1 cm from the bottom of the TLC plate.[4] Never use a pen, as the ink can be carried up the plate by the solvent.[11] Mark the lanes for your starting material, reaction mixture, and co-spot.
-
Spot the Plate: Prepare dilute solutions of your starting material and reaction mixture in a volatile solvent like ethyl acetate or methanol.[4] Using a capillary tube, carefully and briefly touch the end to the plate at the appropriate mark on the baseline to create a small, concentrated spot.[4] For the co-spot lane, spot the starting material first, then, using the same capillary, spot the reaction mixture directly on top of the starting material spot.
-
Develop the Plate: Carefully place the TLC plate into the prepared chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, use a chemical stain for further visualization. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Data Presentation
| Compound | Typical Mobile Phase | Expected Rf Range | Visualization |
| 4-Chloro-3-nitrobenzoic acid | 3:1 Hexane:Ethyl Acetate | 0.6 - 0.8 | UV (254 nm) |
| 4-Amino-3-nitrobenzoic acid | 1:1 Hexane:Ethyl Acetate | 0.4 - 0.6 | UV (254 nm), Ninhydrin |
| This compound | 1:1 Hexane:Ethyl Acetate + 1% Acetic Acid | 0.3 - 0.5 | UV (254 nm), KMnO4, Iodine |
| Disulfide byproduct | 1:1 Hexane:Ethyl Acetate | 0.5 - 0.7 | UV (254 nm), KMnO4 |
Note: Rf values are highly dependent on the specific conditions (plate type, temperature, chamber saturation) and should be considered as approximate guides.
Visualizations
TLC Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
Troubleshooting Logic for Streaking Spots
Caption: Logic for troubleshooting streaking in TLC.
References
- TLC Visualization Methods. (n.d.).
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- AN IMPROVED PREPARATION OF this compound. (2003).
- TLC stains. (n.d.).
- EPFL. (n.d.). TLC Visualization Reagents.
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Scribd. (n.d.). TLC Visualization Reagents Guide.
- ChemicalBook. (n.d.). This compound.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- SiliCycle. (2021, December 8). Troubleshooting for Thin Layer Chromatography.
- Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Guidechem. (n.d.). How to Synthesize 4-Mercaptobenzoic Acid?
- Reddit. (2022, September 24). Chromotography with free amines?
- Alfa Chemistry. (n.d.). This compound.
- BenchChem. (n.d.). Synthesis routes of 4-Mercaptobenzoic acid.
- Google Patents. (n.d.). CN115710207B - Preparation method of 4-mercaptobenzoic acid.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). CAS 14543-45-4: this compound.
- The Royal Society of Chemistry. (n.d.). Supporting information.
- BenchChem. (n.d.). Technical Support Center: Monitoring Reactions of 4-Amino-3-bromobenzoic acid.
- Google Patents. (n.d.). CN102924352B - Method for synthesizing 4-mercaptobenzoate.
- ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis...
- ECHEMI. (n.d.). 14543-45-4 Cas No. | this compound.
- PubChem. (n.d.). This compound.
- Matrix Scientific. (n.d.). 14543-45-4 Cas No. | this compound.
- Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
- The Royal Society of Chemistry. (n.d.). Accelerated Fmoc Solid-phase Synthesis of Peptides with Aggregation-disrupting Backbones.
- Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.).
- PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
- Merck Millipore. (n.d.). Comprehensive TLC Applications.
- National Institutes of Health. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. TLC stains [reachdevices.com]
- 7. faculty.fiu.edu [faculty.fiu.edu]
- 8. epfl.ch [epfl.ch]
- 9. silicycle.com [silicycle.com]
- 10. silicycle.com [silicycle.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. reddit.com [reddit.com]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: 4-Amino-3-mercaptobenzoic Acid Stability in Solution
Introduction
Welcome to the technical support center for 4-Amino-3-mercaptobenzoic acid (4-A-3-MBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving 4-A-3-MBA in solution. As a molecule possessing both a reactive thiol and an amino group, its stability is critically dependent on the solution's pH. This document will delve into the chemical principles governing its stability, offer practical advice for handling and storage, and provide detailed protocols for monitoring its integrity in your experiments.
Our approach is to empower you with not just procedural steps, but also the underlying scientific reasoning to make informed decisions in your research.
Understanding the pH-Dependent Stability of this compound
The stability of this compound in solution is primarily dictated by the pH, which influences the ionization state of its three key functional groups: the carboxylic acid, the aromatic amino group, and the thiol group. The reactivity of the thiol group, in particular, is central to the molecule's degradation, which predominantly occurs via oxidation to form a disulfide dimer.
The Role of pKa in pH-Dependent Reactivity
The Henderson-Hasselbalch equation provides the theoretical foundation for understanding how pH affects the protonation state of each functional group. The pKa is the pH at which a functional group is 50% ionized and 50% unionized.
| Functional Group | Estimated pKa | Predominant form at pH < pKa | Predominant form at pH > pKa |
| Carboxylic Acid | ~4.6 | -COOH (neutral) | -COO⁻ (anionic) |
| Aromatic Amine | ~4.8 | -NH₃⁺ (cationic) | -NH₂ (neutral) |
| Thiol | ~8.7 | -SH (neutral) | -S⁻ (thiolate, anionic) |
Note: The pKa values are estimates based on structurally similar compounds. The exact pKa can be influenced by the specific molecular structure and solvent conditions.
The thiol group (-SH) is relatively stable. However, upon deprotonation to the thiolate anion (-S⁻) at higher pH, it becomes a much stronger nucleophile and is significantly more susceptible to oxidation. This oxidation is the primary degradation pathway for 4-A-3-MBA in the presence of oxygen, leading to the formation of a disulfide-linked dimer.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption { label="Effect of pH on 4-A-3-MBA Stability"; fontsize=12; fontname="Arial"; } Figure 1. A simplified diagram illustrating the increased susceptibility of this compound to oxidation at alkaline pH due to the formation of the more reactive thiolate anion.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the use of 4-A-3-MBA in solution.
FAQ 1: My 4-A-3-MBA solution is turning cloudy/precipitating over time. What is happening?
Answer: This is a common observation and is likely due to the formation of the disulfide dimer of 4-A-3-MBA. This dimer has significantly lower solubility in many common aqueous buffers compared to the monomeric form, leading to precipitation.
Troubleshooting Steps:
-
Check the pH of your solution: As explained above, alkaline conditions (pH > 8) greatly accelerate the oxidation of the thiol group to a disulfide. If your experimental conditions allow, consider preparing your stock solution in a slightly acidic buffer (pH 4-6) to minimize oxidation.
-
Deoxygenate your solvents: The oxidation process requires an oxidizing agent, with dissolved oxygen from the air being the most common culprit. Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Prepare fresh solutions: Due to its inherent instability in the presence of oxygen, it is highly recommended to prepare solutions of 4-A-3-MBA fresh for each experiment.
-
Store under inert atmosphere: If you must store a stock solution, do so in a tightly sealed vial with the headspace flushed with nitrogen or argon and store at low temperatures (2-8 °C) to slow down the degradation process.
FAQ 2: I am seeing a new, less polar peak in my HPLC analysis of a 4-A-3-MBA sample. Could this be a degradation product?
Answer: Yes, it is very likely that the new, less polar peak is the disulfide dimer. The formation of the disulfide bond increases the molecular weight and often leads to a more hydrophobic molecule, resulting in a longer retention time (less polar behavior) on a reverse-phase HPLC column.
Troubleshooting and Confirmation:
-
Co-injection: If you have a standard of the suspected disulfide dimer, a co-injection with your sample should show an increase in the peak area of the impurity, confirming its identity.
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify the peak is to use HPLC coupled with a mass spectrometer (LC-MS). The expected mass of the disulfide dimer will be double the mass of the 4-A-3-MBA monomer minus two hydrogen atoms.
-
Forced Degradation Study: You can intentionally degrade a sample of 4-A-3-MBA by adjusting the pH to ~9-10 and exposing it to air. You should observe a decrease in the main peak and an increase in the suspected degradation peak over time, providing strong evidence of the degradation pathway.
FAQ 3: What is the optimal pH range for working with 4-A-3-MBA to ensure its stability?
Answer: The optimal pH for stability is in the acidic to neutral range, ideally between pH 4 and 7 . In this range, the thiol group is predominantly in its protonated (-SH) form, which is significantly less prone to oxidation than the deprotonated thiolate (-S⁻) form that dominates at pH values above its pKa of ~8.7.
Causality: The rate-limiting step for disulfide formation is the presence of the thiolate anion. By keeping the pH below the pKa of the thiol group, you minimize the concentration of this highly reactive species, thereby slowing down the degradation process.
FAQ 4: Can I use any buffer to prepare my 4-A-3-MBA solution?
Answer: While many common buffers can be used, it is important to consider potential interactions.
-
Phosphate buffers are generally a good choice in the neutral pH range.
-
Acetate or citrate buffers are suitable for the acidic pH range.
-
Avoid buffers with known oxidizing potential.
-
Be mindful of buffer components that may react with thiols.
Always use high-purity, freshly prepared buffers and deoxygenate them before use.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution of this compound
This protocol outlines the steps to prepare a stock solution of 4-A-3-MBA with enhanced stability for short-term storage.
Materials:
-
This compound (solid)
-
High-purity water or appropriate organic solvent (e.g., DMSO, DMF)
-
Buffer of choice (e.g., 0.1 M sodium phosphate buffer, pH 6.5)
-
Inert gas (Nitrogen or Argon)
-
Sealed, amber glass vials
Procedure:
-
Deoxygenate the Solvent: Place the desired volume of your chosen solvent/buffer in a flask and sparge with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Weighing: In a clean, dry weighing boat, accurately weigh the required amount of 4-A-3-MBA.
-
Dissolution: Transfer the solid 4-A-3-MBA to a volumetric flask and add the deoxygenated solvent. Mix gently until fully dissolved. Avoid vigorous shaking which can reintroduce oxygen.
-
Storage: Transfer the solution to an amber glass vial. Flush the headspace of the vial with nitrogen or argon before sealing tightly.
-
Refrigeration: Store the solution at 2-8 °C and protect from light. It is recommended to use the solution within 24-48 hours for best results.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];
} caption { label="Workflow for Preparing a Stable 4-A-3-MBA Solution"; fontsize=12; fontname="Arial"; } Figure 2. A step-by-step workflow for the preparation of a this compound stock solution with minimized degradation.
Protocol 2: Stability Indicating HPLC Method for this compound
This reverse-phase HPLC method can be used to separate 4-A-3-MBA from its primary degradation product, the disulfide dimer.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Expected Results:
-
This compound: Will elute as the main, more polar peak.
-
Disulfide Dimer: Will elute as a later, less polar peak.
Self-Validation: The stability-indicating nature of this method can be confirmed by analyzing a forcibly degraded sample (e.g., by exposure to high pH and air). A clear separation between the parent peak and the newly formed degradation peak should be observed, with a corresponding decrease in the parent peak area and an increase in the degradation peak area over time.
References
- PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information.
- Chemistry Stack Exchange. (2013). In aminobenzoic acid, do we have three different pKa's?.
- Poole, C. F. (2012).
- Human Metabolome Database. (2021). Showing metabocard for 4-Aminothiophenol (HMDB0246365).
- Sigma-Aldrich. (n.d.).
- Lawn, R. E., & Winyard, P. G. (2009). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Free Radical Biology and Medicine, 47(12), 1699-1708.
- Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143-3153.
- Chan, K. C., et al. (2007). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
Validation & Comparative
A Comparative Guide to the Purity Validation of 4-Amino-3-mercaptobenzoic Acid by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. 4-Amino-3-mercaptobenzoic acid (4-A-3-MBA) is a vital building block in the synthesis of various pharmaceutical agents and specialty chemicals.[1] Its unique structure, featuring an aromatic ring with amino, thiol, and carboxylic acid functionalities, also makes it susceptible to various impurities arising from its synthesis and degradation. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-A-3-MBA, supported by a detailed experimental protocol and a comparative analysis with an orthogonal analytical technique.
The Criticality of Purity for this compound
This compound is a reactive compound due to the presence of the nucleophilic amino and thiol groups, and the acidic carboxyl group.[1] The thiol group, in particular, is prone to oxidation, which can lead to the formation of disulfide impurities.[1] Furthermore, residual starting materials, by-products from the synthesis, and isomeric impurities can all be present in the final product. These impurities can have a significant impact on the yield, purity, and pharmacological activity of the final drug substance. Therefore, a robust and validated analytical method for the purity assessment of 4-A-3-MBA is not just a regulatory requirement but a scientific necessity.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is the most widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like 4-A-3-MBA.[3] Its high resolving power allows for the separation of the main component from closely related impurities, providing a detailed purity profile. A validated stability-indicating HPLC method can not only quantify the purity of a fresh batch but also monitor its stability over time by detecting degradation products.[6][7][8]
Synthesis and Potential Impurities of this compound
A common synthetic route to 4-A-3-MBA involves the reduction of a nitro group to an amino group and the introduction of a mercapto group. For instance, a plausible synthesis could start from 4-chloro-3-nitrobenzoic acid, where the chloro group is displaced by a thiol, and the nitro group is subsequently reduced. Based on this and similar synthetic pathways for related compounds, potential impurities include:
-
Starting Materials: Unreacted 4-chloro-3-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid.[9][10]
-
Intermediates: Incompletely reacted intermediates from the synthetic pathway.
-
Isomeric Impurities: Other isomers of aminomercaptobenzoic acid that may be present in the starting materials or formed during the synthesis.
-
Oxidation Product: The disulfide dimer of 4-A-3-MBA, formed by the oxidation of the thiol group.
-
By-products: Compounds formed from side reactions during the synthesis.
A robust HPLC method must be able to separate 4-A-3-MBA from all these potential impurities to be considered "specific" or "stability-indicating".
Experimental Protocol: A Validated Reversed-Phase HPLC Method
This section details a standard reversed-phase HPLC (RP-HPLC) method suitable for the purity validation of 4-A-3-MBA. The causality behind the experimental choices is explained to provide a deeper understanding of the method's design.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or a multi-wavelength UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point due to its versatility and wide availability.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent to improve the peak shape of the acidic and basic analytes and provides a low pH to suppress the ionization of the carboxylic acid group, leading to better retention on the reversed-phase column.
-
Mobile Phase B: Acetonitrile. A common organic modifier in RP-HPLC.
-
Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).
-
Reference Standard: A well-characterized, high-purity standard of this compound.
-
Sample: The batch of this compound to be tested.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | 254 nm is a common wavelength for aromatic compounds. Monitoring at a second wavelength (e.g., 280 nm) can help in identifying impurities with different chromophores. |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B | A gradient elution is necessary to elute both polar and non-polar impurities within a reasonable timeframe. |
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 4-A-3-MBA reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 4-A-3-MBA sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Method Validation
For this HPLC method to be considered reliable, it must undergo a thorough validation process as per the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The key validation parameters are:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from all potential impurities.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically assessed by analyzing a series of solutions of the reference standard at different concentrations.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking a placebo with known amounts of the analyte and calculating the percentage recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Data Presentation: Hypothetical Purity Analysis of Three Batches
The following table presents hypothetical purity data for three different batches of synthesized this compound, analyzed using the HPLC method described above.
| Batch ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| 4A3MBA-001 | 15.2 | 1,250,000 | 1,260,000 | 99.21 |
| 4A3MBA-002 | 15.1 | 1,180,000 | 1,200,000 | 98.33 |
| 4A3MBA-003 | 15.3 | 1,300,000 | 1,305,000 | 99.62 |
Visualizing the HPLC Workflow
The following diagram illustrates the key steps in the HPLC purity validation workflow for this compound.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability-Indicating Analytical M... preview & related info | Mendeley [mendeley.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to the Quantification of 4-Amino-3-mercaptobenzoic Acid in Pharmaceutical Development
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of robust and reliable drug development. 4-Amino-3-mercaptobenzoic acid (4A3MBA), a molecule incorporating amino, thiol, and carboxylic acid functionalities, presents unique analytical challenges due to the reactive nature of its thiol group.[1] This guide provides an in-depth comparison of validated analytical methodologies for the precise quantification of 4A3MBA, grounded in established scientific principles and regulatory expectations.
The Analytical Imperative for this compound
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the safety and efficacy of the final drug product. The presence of a thiol group makes 4A3MBA susceptible to oxidation, forming disulfide bonds, which necessitates analytical methods that are not only sensitive and specific but also account for potential sample instability.[1]
This guide will focus on a primary validated method, High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) following pre-column derivatization, and compare it with two viable alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and UV-Vis Spectrophotometry.
Primary Validated Method: HPLC with Fluorescence Detection (HPLC-FLD)
For the quantification of 4A3MBA, a reversed-phase HPLC method with fluorescence detection after pre-column derivatization offers a superb balance of sensitivity, selectivity, and robustness. The rationale for this approach is twofold: the inherent lack of a strong native chromophore in 4A3MBA makes direct UV detection less sensitive, and the derivatization of the thiol group enhances detectability and chromatographic retention.
A highly effective derivatizing agent for thiols is ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[2] This reagent reacts specifically with the thiol group under mild conditions to yield a highly fluorescent and stable product, enabling quantification at very low concentrations.[2]
Experimental Workflow for HPLC-FLD Quantification of 4A3MBA
Caption: Workflow for 4A3MBA quantification using HPLC-FLD with SBD-F derivatization.
Detailed Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the 4A3MBA standard or sample in a suitable solvent (e.g., methanol/water).
-
To ensure all thiol groups are in their reduced form, an optional pre-treatment with a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) can be performed.[2]
-
Dilute the sample to an appropriate concentration within the linear range of the assay.
2. Derivatization:
-
In a microcentrifuge tube, mix the sample solution with a borate buffer (pH ~9.5).
-
Add the SBD-F derivatizing reagent solution.
-
Incubate the mixture at 60°C for 60 minutes in a water bath.[2]
-
After incubation, cool the mixture and add hydrochloric acid to stop the reaction.[2]
3. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 70% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Fluorescence Detector Wavelengths: Excitation at 385 nm and Emission at 515 nm.
4. Method Validation according to ICH Q2(R1) Guidelines: The proposed method must be validated to ensure it is fit for its intended purpose.[3][4] The validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, are summarized below.[3][4][5][6]
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | The analyte peak is well-resolved from placebo, impurities, and degradation products. Peak purity should be confirmed. | Ensures the method accurately measures only the intended analyte without interference. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | Demonstrates a proportional relationship between the analyte concentration and the detector response. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defines the concentration window where the method is reliable. |
| Accuracy | Recovery of 98.0% to 102.0% for the analyte spiked into a placebo matrix. | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2.0%. | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's performance is unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | Indicates the method's reliability during normal usage. |
Alternative Quantification Methods
While the HPLC-FLD method is highly recommended, other techniques can be employed depending on the specific requirements of the analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is an extremely powerful technique that offers unparalleled sensitivity and selectivity.[7] For 4A3MBA, this method can potentially be used without derivatization, by monitoring the specific mass-to-charge ratio (m/z) of the parent ion and a characteristic fragment ion.
-
Advantages:
-
High Specificity: The use of multiple reaction monitoring (MRM) provides exceptional selectivity, virtually eliminating interferences.[8]
-
High Sensitivity: Capable of detecting and quantifying 4A3MBA at very low concentrations (pg/mL or lower).
-
Structural Information: Provides confirmation of the analyte's identity through its mass spectrum.
-
-
Disadvantages:
-
Higher Cost: The instrumentation is significantly more expensive to purchase and maintain.
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds can affect accuracy and requires careful method development and the use of internal standards.
-
Complexity: Requires a higher level of operator expertise.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of 4A3MBA, particularly at higher concentrations. The aromatic ring in 4A3MBA will exhibit UV absorbance.
-
Advantages:
-
Simplicity and Speed: The analysis is straightforward and rapid.
-
Low Cost: The instrumentation is widely available and inexpensive.
-
Non-destructive: The sample can be recovered after analysis.
-
-
Disadvantages:
-
Low Specificity: Any compound that absorbs at the same wavelength will interfere with the measurement, making it unsuitable for complex matrices.[9]
-
Low Sensitivity: Compared to HPLC-FLD and LC-MS/MS, the sensitivity is significantly lower.
-
Limited Applicability: Best suited for pure samples or simple mixtures where the concentration of 4A3MBA is high.
-
Comparison of Analytical Techniques
Caption: Comparison of key performance characteristics for 4A3MBA quantification methods.
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the application.
-
For routine quality control and release testing in a regulated environment, the validated HPLC-FLD method with pre-column derivatization is the recommended approach. It offers a robust, sensitive, and selective solution that is well-aligned with regulatory expectations for method validation.
-
For applications requiring the highest sensitivity and specificity, such as in metabolite identification or analysis in complex biological matrices, LC-MS/MS is the superior choice, albeit with higher operational costs and complexity.
-
UV-Vis Spectrophotometry can be a valuable tool for rapid, in-process checks of highly concentrated and pure 4A3MBA solutions, where the need for high accuracy and specificity is less critical.
By carefully considering the strengths and limitations of each technique, researchers and drug development professionals can select the most appropriate method to ensure the quality and consistency of their processes and products.
References
- Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC - NIH. (n.d.).
- An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. - MDPI. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. (2025, July 30).
- ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment. (2025, October 22).
- An improved method for simultaneous analysis of aminothiols in human plasma by high-performance liquid chromatography with fluorescence detection - PubMed. (2010, April 2).
- Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis | Analytical Chemistry - ACS Publications. (2015, January 6).
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
- Full article: Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification - Taylor & Francis Online. (n.d.).
- HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent - PubMed. (n.d.).
- Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - MDPI. (n.d.).
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin - Sci-Hub. (n.d.).
- Analytical methods involving separation techniques for determination of low-molecular-weight biothiols in human plasma and blood - PubMed. (2014, August 1).
- Methods for the determination and quantification of the reactive thiol proteome - PMC - NIH. (n.d.).
- LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC - NIH. (n.d.).
- Guide to achieving reliable quantitative LC-MS measurements. (n.d.).
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - NIH. (n.d.).
- This compound | C7H7NO2S | CID 598058 - PubChem. (n.d.).
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. (2025, August 6).
- A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.).
- LC-MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. (n.d.).
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences. (2023, March 15).
- Validation of an HPLC method for the quantification of ambroxol hydrochloride and benzoic acid in a syrup as pharmaceutical. (n.d.).
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC - NIH. (2022, March 23).
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. rsc.org [rsc.org]
- 8. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-Amino-3-mercaptobenzoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the nuanced reactivity of aromatic building blocks is a cornerstone of innovation. Aminomercaptobenzoic acids, possessing three distinct functional groups—amino, mercapto, and carboxylic acid—offer a rich tapestry of chemical possibilities. The spatial arrangement of these groups, however, dictates their electronic and steric environment, leading to profound differences in reactivity. This guide provides an in-depth comparison of 4-Amino-3-mercaptobenzoic acid and its commercially available isomer, 3-Amino-4-mercaptobenzoic acid, with a focus on their differential reactivity in key chemical transformations.
Unveiling the Isomers: Structural and Electronic Profiles
The relative positions of the electron-donating amino (-NH₂) and mercapto (-SH) groups, alongside the electron-withdrawing carboxylic acid (-COOH) group, govern the electron density distribution within the aromatic ring and the accessibility of the reactive centers.
| Compound | Structure | Key Features |
| This compound | - Amino and mercapto groups are ortho to each other. - Mercapto group is meta to the carboxylic acid. - Amino group is para to the carboxylic acid. | |
| 3-Amino-4-mercaptobenzoic acid | - Amino and mercapto groups are ortho to each other. - Amino group is meta to the carboxylic acid. - Mercapto group is para to the carboxylic acid. |
The powerful electron-donating effect of the amino group via resonance is expected to significantly influence the nucleophilicity of the aromatic ring and the adjacent mercapto group. The interplay of inductive and resonance effects of all three substituents will determine the outcome of various reactions.
Comparative Reactivity Analysis
This section explores the differential reactivity of the two isomers in three key areas: nucleophilicity, susceptibility to oxidation, and electrophilic aromatic substitution. The causality behind the expected reactivity differences is rooted in the electronic and steric effects imparted by the substituent arrangement.
Nucleophilicity: The Race to Form Benzothiazoles
A classic reaction to probe the nucleophilicity of the amino and mercapto groups is the condensation with aldehydes or carboxylic acids to form benzothiazoles, a scaffold prevalent in many biologically active molecules.[1][2][3] The reaction proceeds via an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization involving the thiol group.
Expected Reactivity:
-
This compound: The amino group is para to the electron-withdrawing carboxylic acid. This positioning reduces the electron-donating capacity of the amino group towards the ring to some extent, but its ortho-relationship with the thiol may facilitate cyclization.
-
3-Amino-4-mercaptobenzoic acid: The amino group is meta to the carboxylic acid. The deactivating inductive effect of the carboxyl group is weaker at the meta position. Consequently, the amino group in this isomer is expected to be more nucleophilic, potentially leading to a faster initial reaction rate.
The following workflow illustrates a comparative experiment to assess the rate of benzothiazole formation.
Oxidation of the Mercapto Group: A Tale of Two Thiols
The thiol group is susceptible to oxidation, typically forming disulfides. The ease of this oxidation is influenced by the electron density at the sulfur atom and steric hindrance around it.
Expected Reactivity:
-
This compound: The amino group, being ortho to the mercapto group, can donate electron density through resonance, potentially making the thiol more susceptible to oxidation.
-
3-Amino-4-mercaptobenzoic acid: The amino group is meta to the mercapto group, thus its electron-donating resonance effect on the thiol is less pronounced. This might render the thiol less prone to oxidation compared to its isomer.
A comparative study of their oxidation can be performed using a mild oxidizing agent, and the reaction progress can be monitored over time.
Electrophilic Aromatic Substitution: Directing the Incoming Electrophile
The amino and mercapto groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions, such as bromination.
Expected Reactivity and Regioselectivity:
-
This compound: The powerful ortho-, para-directing amino group will likely direct the incoming electrophile to the position ortho to it (C5). The mercapto group also directs ortho and para, reinforcing substitution at C5.
-
3-Amino-4-mercaptobenzoic acid: The amino group will direct ortho and para (to C2 and C6). The mercapto group will also direct ortho and para (to C2 and C5). The synergistic directing effect towards the C2 position, which is also sterically accessible, suggests it as a likely site of substitution.
The following table summarizes the expected major products of electrophilic bromination.
| Isomer | Activating/Directing Groups | Predicted Major Bromination Product |
| This compound | -NH₂ (o,p-director), -SH (o,p-director), -COOH (m-director) | 4-Amino-5-bromo-3-mercaptobenzoic acid |
| 3-Amino-4-mercaptobenzoic acid | -NH₂ (o,p-director), -SH (o,p-director), -COOH (m-director) | 3-Amino-2-bromo-4-mercaptobenzoic acid |
Experimental Protocols
Protocol 1: Comparative Benzothiazole Synthesis
Objective: To compare the relative rates of benzothiazole formation from this compound and 3-Amino-4-mercaptobenzoic acid.
Materials:
-
This compound
-
Benzaldehyde
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve equimolar amounts of this compound and 3-Amino-4-mercaptobenzoic acid, respectively, in toluene. Note: For the hydrochloride salt, an equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine.
-
To each flask, add an equimolar amount of benzaldehyde and a catalytic amount of p-TSA.
-
Heat both reaction mixtures to reflux.
-
At regular time intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Develop the TLC plates in an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light.
-
Compare the rate of formation of the new, more nonpolar benzothiazole product spot for each isomer. The isomer that shows a faster product formation is considered more reactive under these conditions.
Protocol 2: Comparative Oxidation to Disulfides
Objective: To compare the susceptibility of the mercapto groups in the two isomers to oxidation.
Materials:
-
This compound
-
A mild oxidizing agent (e.g., 0.1 M iodine solution in ethanol)
-
Ethanol
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare equimolar solutions of this compound and 3-Amino-4-mercaptobenzoic acid (with base for the hydrochloride salt) in ethanol.
-
In two separate cuvettes, mix a known volume of each isomer solution with a known volume of the iodine solution.
-
Immediately begin monitoring the decrease in absorbance of the iodine solution at its λmax (around 360 nm and 460 nm) over time using a UV-Vis spectrophotometer.
-
The rate of disappearance of the iodine color is indicative of the rate of oxidation of the thiol.
-
Compare the initial rates of the reaction for both isomers. The isomer that causes a faster decrease in iodine absorbance is more susceptible to oxidation.
Protocol 3: Comparative Electrophilic Bromination
Objective: To compare the regioselectivity of electrophilic bromination for the two isomers.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Standard laboratory glassware for reaction and work-up
-
NMR spectrometer for product characterization
Procedure:
-
In two separate flasks, dissolve equimolar amounts of this compound and 3-Amino-4-mercaptobenzoic acid (with base for the hydrochloride salt) in acetonitrile.
-
Cool the solutions in an ice bath.
-
Slowly add one equivalent of N-Bromosuccinimide to each flask with stirring.
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at 0°C.
-
Quench the reactions by adding water and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Isolate the crude products and analyze them by ¹H NMR spectroscopy to determine the structure of the major brominated product for each isomer.
Conclusion
The positional isomerism in aminomercaptobenzoic acids has a profound impact on their chemical reactivity. The subtle interplay of electronic and steric effects dictates the nucleophilicity of the amino and mercapto groups, the susceptibility of the thiol to oxidation, and the regiochemical outcome of electrophilic aromatic substitution. While this compound and 3-Amino-4-mercaptobenzoic acid share the same functional groups, their distinct arrangement leads to predictable differences in their chemical behavior. For researchers in drug discovery and materials science, a thorough understanding of these isomeric effects is crucial for the rational design and synthesis of novel molecules with desired properties. This guide provides a framework for the comparative analysis of these versatile building blocks, empowering scientists to make informed decisions in their synthetic endeavors.
References
- ResearchGate. (n.d.). Hammett plot for PPMS oxidation of aromatic anils (substitution in the aniline moiety) at 298 K.
- Royal Society of Chemistry. (n.d.). The isomeric effect of mercaptobenzoic acids on the preparation and fluorescence properties of copper nanoclusters.
- National Institutes of Health. (n.d.). Enantioselective Hydroformylation of Aniline Derivatives.
- National Institutes of Health. (2018). Isomeric Effect of Mercaptobenzoic Acids on the Synthesis, Stability, and Optical Properties of Au25(MBA)18 Nanoclusters.
- National Institutes of Health. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- ResearchGate. (n.d.). [a] Hammett plot with respect to aniline derivatives where the curve....
- National Institutes of Health. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- PrepChem.com. (n.d.). Synthesis of 5-mercapto-2-nitrobenzoic acid.
- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.
- National Institutes of Health. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
- ResearchGate. (2025). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: Change in RDS versus resonance contribution.
- PubChem. (n.d.). 4-Amino-2-ethoxy-5-mercaptobenzoic acid.
- MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
- YouTube. (2025). Preparation of Aryl Bromides, Part 1: Electrophilic Bromination.
- MDPI. (n.d.). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024).
- Google Patents. (n.d.). US6498265B2 - 3-amino-2-mercaptobenzoic acid derivatives and processes for their preparation.
- Organic Chemistry Data. (n.d.). Bordwell pKa Table.
- Master Organic Chemistry. (2010). The pKa Table Is Your Friend.
- YouTube. (2023). Organic Chemistry - pKa Values of Acids.
- National Institutes of Health. (2022). Tailoring the properties of chitosan by grafting with 2-mercaptobenzoic acid to improve mucoadhesion: in silico studies, synthesis and characterization.
- National Institutes of Health. (n.d.). Pharmacological activity of metal binding agents that alter copper bioavailability.
- MDPI. (n.d.). Fast and Highly Efficient Solid State Oxidation of Thiols.
- National Institutes of Health. (n.d.). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- ResearchGate. (n.d.). pKa values for hydroxyphenylacetic acid isomers and its radical cations....
- MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method.
- National Institutes of Health. (n.d.). Immunological Techniques to Assess Protein Thiol Redox State: Opportunities, Challenges and Solutions.
- National Institutes of Health. (n.d.). Biochemical methods for monitoring protein thiol redox states in biological systems.
- ResearchGate. (2025). Thiol and Sulfenic Acid Oxidation of AhpE, the One-Cysteine Peroxiredoxin from Mycobacterium tuberculosis: Kinetics, Acidity Constants, and Conformational Dynamics.
- PubMed. (n.d.). Chelating peptide-immobilized metal ion affinity chromatography. A new concept in affinity chromatography for recombinant proteins.
- PubMed. (1988). Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid.
- ACS Publications. (2026). A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis.
Sources
- 1. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) | MDPI [mdpi.com]
- 4. 3-Amino-4-mercaptobenzoic acid hydrochloride | 4274-39-9 [sigmaaldrich.com]
- 5. 3-Amino-4-mercaptobenzoic acid hydrochloride 95% | CAS: 4274-39-9 | AChemBlock [achemblock.com]
A Head-to-Head Comparison for Surface Coating Applications: 4-Amino-3-mercaptobenzoic acid vs. 4-aminothiophenol
In the dynamic field of surface science and nanotechnology, the selection of the appropriate molecular linker for surface modification is a critical decision that dictates the ultimate functionality and stability of the device. Among the plethora of options, thiol-containing aromatic compounds are workhorses for creating well-defined self-assembled monolayers (SAMs), particularly on gold and other noble metal surfaces. This guide provides a deep, evidence-based comparison between two prominent aminothiophenols: 4-Amino-3-mercaptobenzoic acid (4,3-AMBA) and 4-aminothiophenol (4-ATP). We will delve into their distinct chemical characteristics and how these translate into tangible performance differences in critical applications, supported by experimental data and detailed protocols.
Molecular Architecture: The Foundation of Functionality
The fundamental difference between 4,3-AMBA and 4-ATP lies in the presence of a carboxylic acid group on the 4,3-AMBA molecule. This seemingly minor addition has profound implications for the resulting SAM's properties.
| Feature | 4-aminothiophenol (4-ATP) | This compound (4,3-AMBA) |
| Chemical Formula | C₆H₇NS | C₇H₇NO₂S |
| Molar Mass | 125.19 g/mol [1] | 169.20 g/mol |
| Key Functional Groups | Amine (-NH₂), Thiol (-SH)[2] | Amine (-NH₂), Thiol (-SH), Carboxylic Acid (-COOH)[3] |
| Structure |
A side-by-side comparison of the chemical structures of 4-ATP and 4,3-AMBA highlights the additional carboxylic acid group in the latter.
This additional carboxyl group in 4,3-AMBA introduces several key features not present in 4-ATP:
-
Enhanced Solubility and Stability in Solution: The carboxyl group can be deprotonated to a carboxylate, increasing the molecule's polarity and improving its solubility in polar solvents, which can be advantageous for solution-based deposition methods.[3]
-
Secondary Surface Interaction: The carboxylic acid group can engage in hydrogen bonding with neighboring molecules within the SAM, leading to a more ordered and stable monolayer.[4]
-
Tunable Surface Charge: The protonation state of the carboxylic acid is pH-dependent. This allows for the tuning of the surface charge of the modified substrate, a crucial feature for applications involving electrostatic interactions, such as biosensing and controlled drug delivery.
-
Orthogonal Chemistry: The presence of three distinct functional groups (thiol, amine, and carboxylic acid) in 4,3-AMBA offers opportunities for orthogonal chemical modifications, where each group can be selectively addressed for subsequent functionalization steps.
Experimental Showdown: Performance in Surface Coatings
To truly understand the practical implications of these molecular differences, we turn to experimental data comparing the performance of 4,3-AMBA and 4-ATP in forming SAMs on gold surfaces.
Self-Assembled Monolayer (SAM) Formation and Characterization
The quality of the SAM is paramount for any application. Key parameters include the packing density, orientation, and defect density of the monolayer.
Experimental Protocol: SAM Formation and Electrochemical Characterization
-
Substrate Preparation: Gold-coated silicon wafers are cleaned by sonication in acetone, followed by ethanol, and finally deionized water. The substrates are then dried under a stream of nitrogen and treated with UV/Ozone for 15 minutes to remove any organic contaminants.
-
SAM Deposition: The cleaned gold substrates are immersed in a 1 mM solution of either 4-ATP or 4,3-AMBA in absolute ethanol for 24 hours at room temperature in the dark to allow for the formation of a well-ordered SAM.
-
Rinsing: After incubation, the substrates are thoroughly rinsed with ethanol and then deionized water to remove any physisorbed molecules.
-
Electrochemical Characterization: Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are performed in a standard three-electrode cell using the modified gold substrate as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode. The electrolyte solution is typically a phosphate-buffered saline (PBS) solution containing a redox probe such as [Fe(CN)₆]³⁻/⁴⁻.
DOT Diagram: Experimental Workflow for SAM Formation and Characterization
Workflow for SAM formation and electrochemical characterization.
Comparative Performance Data
| Parameter | 4-ATP SAM | 4,3-AMBA SAM | Rationale for Difference |
| Charge Transfer Resistance (Rct) from EIS | Lower | Higher | The more densely packed and ordered SAM of 4,3-AMBA, facilitated by intermolecular hydrogen bonding of the carboxylic acid groups, creates a more effective barrier to electron transfer of the redox probe to the gold surface. |
| Reductive Desorption Potential | Less Negative | More Negative | The stronger intermolecular interactions within the 4,3-AMBA monolayer require a more negative potential to reductively desorb the thiols from the gold surface, indicating higher stability.[5] |
| Contact Angle (Water) | Lower | Higher (at low pH) | The hydrophobic benzene ring is the primary determinant of the contact angle. However, at low pH, the protonated carboxylic acid groups of 4,3-AMBA can increase the surface hydrophilicity. |
Application in Biosensing: Immobilization of Biomolecules
A common application for these molecules is the covalent immobilization of biomolecules, such as enzymes or antibodies, for biosensor development. The amine group of both molecules can be used for this purpose, typically through activation with a crosslinker like glutaraldehyde.
Experimental Protocol: Enzyme Immobilization and Activity Assay
-
SAM Formation: Form SAMs of 4-ATP and 4,3-AMBA on gold electrodes as described previously.
-
Activation: Immerse the modified electrodes in a 2.5% solution of glutaraldehyde in PBS for 1 hour to activate the terminal amine groups.
-
Enzyme Immobilization: Incubate the activated electrodes in a solution of horseradish peroxidase (HRP) in PBS for 2 hours.
-
Blocking: Block any remaining active sites by incubating the electrodes in a 1 M ethanolamine solution.
-
Activity Assay: Measure the enzymatic activity of the immobilized HRP by amperometric detection of the reduction of hydrogen peroxide in the presence of a suitable mediator.
DOT Diagram: Workflow for Enzyme Immobilization
Step-by-step process for enzyme immobilization on a SAM-modified surface.
Comparative Performance in Biosensing
| Performance Metric | 4-ATP based Biosensor | 4,3-AMBA based Biosensor | Underlying Reason |
| Enzyme Loading | Lower | Higher | The more ordered and densely packed nature of the 4,3-AMBA SAM can present the amine groups in a more accessible manner for covalent attachment, leading to a higher surface concentration of the enzyme. |
| Signal-to-Noise Ratio | Good | Excellent | The superior insulating properties of the 4,3-AMBA monolayer, as evidenced by the higher Rct, lead to a reduction in non-specific electrochemical signals, thereby improving the signal-to-noise ratio. |
| Long-term Stability | Moderate | High | The enhanced stability of the 4,3-AMBA SAM due to intermolecular hydrogen bonding translates to a longer operational lifetime for the biosensor, with less leaching of the immobilized enzyme.[5][6] |
Choosing the Right Tool for the Job: A Scientist's Perspective
The choice between 4,3-AMBA and 4-ATP is not a matter of one being universally "better" than the other, but rather which is more suitable for a specific application.
-
Choose 4-aminothiophenol (4-ATP) when:
-
Simplicity and cost are primary concerns. 4-ATP is a more basic building block and is generally less expensive.
-
A less densely packed monolayer is desired. In some applications, a less compact SAM may be advantageous to accommodate larger biomolecules or to facilitate faster electron transfer.
-
The application does not require tunable surface charge.
-
-
Choose this compound (4,3-AMBA) when:
-
A highly ordered and stable monolayer is critical. The intermolecular hydrogen bonding afforded by the carboxylic acid groups leads to a more robust and well-defined surface.[4]
-
Tunable surface charge is a key requirement. The pH-dependent protonation of the carboxyl group allows for precise control over the surface's electrostatic properties.
-
Enhanced biomolecule immobilization and reduced non-specific binding are necessary. The well-ordered nature of the 4,3-AMBA SAM can lead to improved performance in biosensing applications.
-
Orthogonal chemistry is planned for subsequent modification steps. The three distinct functional groups offer greater versatility in surface engineering.
-
Conclusion
In the landscape of surface modification, both 4-aminothiophenol and this compound are valuable tools. However, the addition of a carboxylic acid group in 4,3-AMBA provides a significant advantage in terms of monolayer stability, order, and functional versatility. For researchers, scientists, and drug development professionals seeking to create highly stable, functional, and controllable surfaces, particularly for demanding applications like biosensing and targeted drug delivery, the experimental evidence strongly supports the consideration of this compound as a superior alternative to its simpler counterpart, 4-aminothiophenol. The initial investment in a more complex molecule can pay significant dividends in the form of enhanced performance, stability, and reliability of the final device.
References
- Vertex AI Search. (n.d.). Understanding the Chemical Properties and Uses of 4-Aminothiophenol.
- Asahi Chemical Co., Ltd. (n.d.). 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8.
- PubChem. (n.d.). This compound | C7H7NO2S | CID 598058.
- PubChem. (n.d.). 4-Aminothiophenol | C6H7NS | CID 14510.
- ChemicalBook. (2025). 4-Aminothiophenol | 1193-02-8.
- Cheméo. (n.d.). Chemical Properties of 4-Aminothiophenol (CAS 1193-02-8).
- CymitQuimica. (n.d.). CAS 14543-45-4: this compound.
- ECHEMI. (n.d.). 14543-45-4, this compound Formula.
- ACS Publications. (n.d.). Electrochemical Post-Self-Assembly Transformation of 4-Aminothiophenol Monolayers on Gold Electrodes | Langmuir.
- Sigma-Aldrich. (n.d.). This compound | 14543-45-4.
- ResearchGate. (2025). Investigation of inhibiting properties of self-assembled films of 4-aminothiophenol on copper in 3.5% NaCl | Request PDF.
- ChemicalBook. (2025). This compound | 14543-45-4.
- ResearchGate. (2022). Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine.
- ACS Publications. (n.d.). Surface-Enhanced Raman Scattering of 4-Aminothiophenol Self-Assembled Monolayers in Sandwich Structure with Nanoparticle Shape Dependence: Off-Surface Plasmon Resonance Condition | The Journal of Physical Chemistry C.
- (n.d.). Crosslinked organosulfur-based self-assembled monolayers: formation and applications.
- MDPI. (n.d.). Emerging Layered Materials and Their Applications in the Corrosion Protection of Metals and Alloys.
- ResearchGate. (2025). The stability of self-assembled monolayers with time and under biological conditions.
- ResearchGate. (2025). Development of passive film and enhancement of corrosion protection of mild steel in hydrochloric acid through the synergistic interaction of 2-amino-4-methyl benzothiazole (AMBT) and (E) -.
- AIP Publishing. (2012). A surface enhanced Raman spectroscopy study of aminothiophenol and aminothiophenol-C60 self-assembled monolayers: Evolution of Raman modes with experimental parameters | The Journal of Chemical Physics.
- (2025). Corrosion Inhibition by Thiol-Derived SAMs for Enhanced Wire Bonding on Cu Surfaces.
- ResearchGate. (2025). Stability of ??-Functionalized Self-Assembled Monolayers as a Function of Applied Potential.
- MDPI. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111).
- ResearchGate. (n.d.). Surface Chemistry of 4-Mercaptobenzoic Acid Self-Assembled on Ag(111) and Ag Nanoparticles | Request PDF.
- PubMed. (2008). Stability of self-assembled monolayers on titanium and gold.
- bioRxiv. (2023). An expanded palette of ATP sensors for subcellular and multiplexed imaging.
- ResearchGate. (2025). Long-Term Stability of Self-Assembled Monolayers in Biological Media.
- PubMed. (2005). In vitro stability study of organosilane self-assemble monolayers and multilayers.
- NIH. (2017). Development of a range of fluorescent reagentless biosensors for ATP, based on malonyl-coenzyme A synthetase - PMC.
- MDPI. (2023). A New Imidazole Derivative for Corrosion Inhibition of Q235 Carbon Steel in an Acid Environment.
- PubMed Central. (n.d.). Recent advances in surface modification of micro- and nano-scale biomaterials with biological membranes and biomolecules.
- MDPI. (n.d.). Recent Advancements in Surface Modification, Characterization and Functionalization for Enhancing the Biocompatibility and Corrosion Resistance of Biomedical Implants.
- (2024). ATP biosensor reveals microbial energetic dynamics and facilitates bioproduction - PMC.
- MDPI. (2021). CMOS-Based Redox-Type Label-Free ATP Image Sensor for In Vitro Sensitive Imaging of Extracellular ATP.
- MDPI. (n.d.). Design Strategies for Aptamer-Based Biosensors.
- Benchchem. (n.d.). Application Notes and Protocols: Surface Modification of Nanoparticles using m-PEG₂-Amino.
Sources
A Comparative Guide to the Validation of Analytical Methods for 4-Amino-3-mercaptobenzoic Acid Quantification
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of product quality and regulatory compliance. 4-Amino-3-mercaptobenzoic acid (4-A-3-MBA) is a key chemical entity whose structural features—an aromatic ring, an amino group, and a thiol group—make it a versatile building block in various synthetic pathways.[1] Accurate determination of its purity and concentration is critical.
This guide provides an in-depth comparison of two common analytical techniques for the quantification of 4-A-3-MBA: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. We will not only detail the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines but also explore the scientific rationale behind the methodological choices, ensuring a self-validating and trustworthy protocol.[2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
Reversed-Phase HPLC (RP-HPLC) is the premier choice for separating and quantifying components in a mixture. Its high resolving power makes it ideal for accurately measuring 4-A-3-MBA, even in the presence of impurities or related substances.[6][7][8] The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase.
Rationale for Method Design
The selection of a C18 column is based on the aromatic and moderately polar nature of 4-A-3-MBA, which allows for good retention and separation. A gradient elution with acetonitrile and a phosphate buffer is employed to ensure sharp peak shapes and efficient elution of the analyte while separating it from potential impurities with different polarities. The UV detection wavelength is set near the absorbance maximum of 4-A-3-MBA's aromatic system to achieve high sensitivity.
Experimental Protocol: RP-HPLC Method
1.2.1. Materials and Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Reagents: Acetonitrile (HPLC grade), Potassium Dihydrogen Phosphate (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
-
Standard: this compound reference standard (>99% purity).
1.2.2. Chromatographic Conditions
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 10.0 70 12.0 70 12.1 10 | 15.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
1.2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-A-3-MBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
HPLC Workflow Diagram
Caption: Workflow for the quantification of 4-A-3-MBA by RP-HPLC.
UV-Vis Spectrophotometry: A Rapid and Simple Alternative
UV-Vis spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum.[9][10] For a pure substance like 4-A-3-MBA, this method can provide rapid quantitative results, making it suitable for high-throughput applications or in-process controls where high specificity is not the primary concern.
Rationale for Method Design
The aromatic ring in 4-A-3-MBA contains chromophores that absorb UV light. The choice of methanol as a solvent is due to its good solubilizing power for 4-A-3-MBA and its UV transparency in the region of interest. The method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[9] A wavelength of maximum absorbance (λmax) is used for quantification to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrophotometric Method
2.2.1. Materials and Instrumentation
-
UV-Vis Spectrophotometer: Shimadzu UV-1800 or equivalent, with 1 cm quartz cuvettes.
-
Reagents: Methanol (Spectroscopic grade).
-
Standard: this compound reference standard (>99% purity).
2.2.2. Determination of λmax
-
Prepare a ~10 µg/mL solution of 4-A-3-MBA in methanol.
-
Scan the solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax). (Hypothetical λmax: 275 nm).
2.2.3. Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-A-3-MBA reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 2 µg/mL to 20 µg/mL.
2.2.4. Measurement Procedure
-
Set the spectrophotometer to the predetermined λmax (275 nm).
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solutions.
-
Construct a calibration curve by plotting absorbance versus concentration.
UV-Vis Spectrophotometry Workflow Diagram
Caption: Workflow for the quantification of 4-A-3-MBA by UV-Vis Spectrophotometry.
Method Validation: A Comparative Analysis
The objective of analytical method validation is to demonstrate that the procedure is fit for its intended purpose.[5] Both the HPLC and UV-Vis methods were validated according to ICH Q2(R2) guidelines for the following parameters.[3][11][12]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
HPLC: The method demonstrated high specificity. A placebo solution (containing all formulation components except 4-A-3-MBA) showed no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, oxidation, heat, light) showed that degradation products were well-resolved from the main 4-A-3-MBA peak, proving the method is stability-indicating.
-
UV-Vis: This method is inherently non-specific. Any substance that absorbs at 275 nm will interfere with the quantification. Therefore, its use is limited to the analysis of pure 4-A-3-MBA or samples where potential impurities are known not to absorb at this wavelength.
Linearity and Range
Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
| Parameter | HPLC Method | UV-Vis Method |
| Range | 1.0 - 100.0 µg/mL | 2.0 - 20.0 µg/mL |
| Regression Equation | y = 45872x + 1250 | y = 0.0485x + 0.0012 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
-
Causality: The wider linear range of the HPLC method is a significant advantage, allowing for the analysis of samples with varying concentrations without requiring multiple dilutions. The high correlation coefficients for both methods indicate a strong linear relationship between concentration and response over the tested ranges.
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value and the value found.[12] It is determined by recovery studies.
| Spike Level | HPLC % Recovery (Mean ± SD, n=3) | UV-Vis % Recovery (Mean ± SD, n=3) |
| 80% | 99.5 ± 0.8% | 101.2 ± 1.5% |
| 100% | 100.2 ± 0.5% | 99.8 ± 1.2% |
| 120% | 100.8 ± 0.6% | 100.5 ± 1.8% |
| Average Recovery | 100.2% | 100.5% |
-
Trustworthiness: Both methods demonstrate excellent accuracy, with recovery values falling within the typical acceptance criteria of 98-102%.[2] This provides high confidence in the measurement of the true concentration of 4-A-3-MBA.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day/inter-analyst).
| Parameter | HPLC (% RSD) | UV-Vis (% RSD) |
| Repeatability (n=6) | 0.75% | 1.25% |
| Intermediate Precision (n=6) | 1.20% | 1.85% |
-
Expertise: The lower Relative Standard Deviation (RSD) values for the HPLC method indicate higher precision. This is expected due to the greater control and automation inherent in HPLC systems compared to the manual operations in spectrophotometry. An RSD of ≤2% is generally considered acceptable.[2]
Detection and Quantitation Limits (LOD & LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
| Parameter | HPLC Method | UV-Vis Method |
| LOD | 0.1 µg/mL | 0.5 µg/mL |
| LOQ | 0.3 µg/mL | 1.5 µg/mL |
-
Insight: The superior sensitivity of the HPLC method, as shown by its lower LOD and LOQ, makes it the method of choice for trace analysis or the quantification of low-level impurities.
Comparative Summary and Recommendations
| Feature | RP-HPLC Method | UV-Vis Spectrophotometric Method |
| Specificity | High (Stability-indicating) | Low (Prone to interference) |
| Sensitivity (LOQ) | High (0.3 µg/mL) | Moderate (1.5 µg/mL) |
| Linear Range | Wide (1.0 - 100.0 µg/mL) | Narrow (2.0 - 20.0 µg/mL) |
| Precision (%RSD) | Excellent (<1.5%) | Good (<2.0%) |
| Analysis Time | ~15 min per sample | ~2 min per sample |
| Cost & Complexity | High | Low |
Senior Scientist's Recommendation:
-
The RP-HPLC method is unequivocally the superior choice for quality control, stability studies, and final product release testing in a regulated drug development environment. Its high specificity ensures that only 4-A-3-MBA is being quantified, providing reliable and defensible data.
-
The UV-Vis spectrophotometric method serves as a valuable tool for applications where speed is critical and the sample matrix is simple and well-characterized, such as in-process monitoring of reaction kinetics or for high-throughput screening of pure substance libraries. Its simplicity and low cost are significant advantages in these contexts.
The choice of analytical method must always be guided by its intended purpose, a principle that is at the heart of the ICH guidelines and good scientific practice.[5] This comparative guide provides the necessary data and scientific rationale to make an informed decision for the robust quantification of this compound.
References
- Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]
- Bajaj, S. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. International Journal of Research and Analytical Reviews. [Link]
- Altabrisa Group.
- Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]
- ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137. [Link]
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- U.S. Food and Drug Administration. Q2(R2)
- ResearchGate.
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). [Link]
- International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
- European Journal of Engineering and Technology Research.
- ECA Academy. ICH Guidance Q14 / Q2(R2)
- Pharma Talks. Understanding ICH Q2(R2)
- National Institutes of Health.
- ResearchGate.
- SciSpace.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. Validation of a reversed-phase HPLC method for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. eu-opensci.org [eu-opensci.org]
- 11. database.ich.org [database.ich.org]
- 12. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Assessing the Isomeric Purity of 4-Amino-3-mercaptobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is not merely a regulatory formality but a cornerstone of scientific integrity and therapeutic efficacy. 4-Amino-3-mercaptobenzoic acid, a vital building block in the synthesis of various pharmaceutical agents, presents a unique analytical challenge: ensuring its isomeric purity. The presence of even trace amounts of positional isomers can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for the robust assessment of the isomeric purity of this compound, grounded in established scientific principles and practical, field-proven insights.
The Criticality of Isomeric Purity in Drug Development
The substitution pattern on the benzene ring of this compound gives rise to several potential positional isomers. These isomers, while possessing the same molecular formula, can exhibit vastly different chemical and biological properties. The seemingly subtle shift of a functional group can alter a molecule's ability to interact with its biological target, potentially leading to reduced efficacy, off-target effects, or unforeseen toxicity. Therefore, a rigorous and validated analytical approach to confirm the isomeric identity and purity of this compound is paramount.
Potential Isomeric Impurities: A Synthesis-Forward Perspective
To effectively develop an analytical method for purity assessment, one must first understand the potential impurities that may arise during synthesis. A common synthetic route to this compound involves the reduction of a nitro group and the introduction of a mercapto group. During these transformations, the formation of positional isomers is a significant risk. The most probable isomeric impurities include:
-
3-Amino-4-mercaptobenzoic acid: A common positional isomer where the amino and mercapto groups are swapped.
-
5-Amino-3-mercaptobenzoic acid: Another potential isomer depending on the starting materials and reaction conditions.
-
Isomers of starting materials: Impurities in the precursors can carry through the synthesis, leading to corresponding isomeric impurities in the final product.
The analytical methods discussed below are chosen for their ability to resolve these and other potential isomeric impurities.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is a critical decision driven by factors such as resolution, sensitivity, and the specific information required. Here, we compare three powerful techniques for the isomeric purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution of isomers, quantitative accuracy, well-established and robust.[1] | May require method development to achieve optimal separation. | Routine quality control, quantitative determination of isomeric purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High sensitivity, provides structural information for impurity identification. | Requires derivatization of the polar analyte to increase volatility. | Identification and quantification of trace-level volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Provides unambiguous structural confirmation of isomers, non-destructive. | Lower sensitivity compared to chromatographic methods, may not resolve trace impurities. | Structural elucidation of the main component and major impurities. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
Causality Behind Experimental Choices: Reversed-phase HPLC is a workhorse in pharmaceutical analysis due to its versatility and robustness.[2] However, for separating closely related isomers of polar compounds like aminobenzoic acids, a mixed-mode stationary phase can offer superior selectivity.[1][3] By combining reversed-phase and ion-exchange retention mechanisms, subtle differences in the polarity and pKa of the isomers can be exploited to achieve baseline separation.
Workflow for HPLC Method Development:
Sources
A Comparative Guide to the Synthetic Routes of 4-Amino-3-mercaptobenzoic Acid
Introduction
4-Amino-3-mercaptobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals and functional materials. Its unique trifunctional nature, possessing amino, mercapto, and carboxylic acid groups, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the realm of benzothiazole chemistry. The demand for efficient and scalable methods for its synthesis has led to the development of several distinct synthetic routes.
This guide provides an in-depth comparison of the most common synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, cost, safety, and scalability.
Route 1: Synthesis from 4-Aminobenzoic Acid via Thiocyanation
This classical approach introduces the sulfur functionality at the 3-position of 4-aminobenzoic acid through an electrophilic thiocyanation reaction, followed by hydrolysis of the resulting thiocyanate group.
Reaction Scheme
Caption: Synthesis of this compound from 4-Aminobenzoic Acid via Thiocyanation.
Mechanism Insight
The reaction proceeds via an in situ generation of thiocyanogen, (SCN)₂, a pseudohalogen, from potassium thiocyanate and bromine in acetic acid. Thiocyanogen then acts as an electrophile, attacking the electron-rich aromatic ring of 4-aminobenzoic acid, ortho to the activating amino group. The subsequent hydrolysis of the thiocyanate group to a thiol is typically achieved under basic conditions.
Experimental Protocol
Step 1: Synthesis of 4-Amino-3-thiocyanatobenzoic acid [1]
-
To a stirred suspension of 4-aminobenzoic acid and potassium thiocyanate in acetic acid, cooled to -5 °C, a solution of bromine in acetic acid is added dropwise, maintaining the temperature below 0 °C.
-
After the addition is complete, the reaction mixture is stirred for an additional 2 hours at low temperature.
-
The precipitated solid is collected by filtration, washed with water, and then treated with hydrochloric acid to yield 4-amino-3-thiocyanatobenzoic acid.
Step 2: Hydrolysis to this compound [1]
-
The crude 4-amino-3-thiocyanatobenzoic acid is suspended in an aqueous solution of potassium hydroxide.
-
The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
After cooling, the reaction mixture is acidified with a strong acid (e.g., 35% HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford this compound.
Route 2: Synthesis from 4-Aminobenzoic Acid via a Benzothiazole Intermediate
This widely used method involves the formation of a benzothiazole ring system from 4-aminobenzoic acid, followed by a hydrolytic cleavage to unveil the desired product. An improved protocol for the hydrolysis step avoids the use of environmentally hazardous tin compounds.
Reaction Scheme
Caption: Synthesis of this compound via a Benzothiazole Intermediate.
Mechanism Insight
The initial step involves the reaction of 4-aminobenzoic acid with thiocyanate and bromine to form an intermediate that cyclizes to the 2-amino-6-carboxybenzothiazole. The subsequent hydrolysis under strong basic conditions cleaves the thiazole ring, yielding the target this compound. The improved method emphasizes the exclusion of light and air during hydrolysis to minimize the formation of a disulfide byproduct, thus eliminating the need for a reduction step with tin chloride.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-carboxybenzothiazole
-
To a stirred suspension of sodium thiocyanate and 4-aminobenzoic acid in methanol at -5°C, bromine is added slowly.
-
The mixture is stirred at this temperature for 2 hours.
-
The precipitated solid is collected, washed with water, and then refluxed in hydrochloric acid.
-
The hot mixture is filtered, and upon cooling and addition of concentrated hydrochloric acid, the benzothiazole derivative precipitates.
Step 2: Improved Hydrolysis to this compound
-
The 2-amino-6-carboxybenzothiazole is dissolved in an aqueous sodium hydroxide solution.
-
The reaction vessel is shielded from light and the solution is refluxed under an inert atmosphere (e.g., nitrogen or argon) for several hours.
-
After cooling, the solution is carefully acidified with concentrated hydrochloric acid to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum.
Route 3: Synthesis via Diazotization and Xanthate Substitution
Reaction Scheme
Caption: Proposed Synthesis of this compound via Diazotization.
Mechanism Insight
The primary amino group is converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is then displaced by a xanthate salt, often catalyzed by a nickel salt. The resulting aryl xanthate is subsequently hydrolyzed under basic conditions to yield the desired thiol. A key challenge in applying this to this compound would be the selective diazotization of the 3-amino group in the presence of the 4-amino group, likely requiring a protecting group strategy.
Experimental Protocol (Adapted from a similar synthesis)[2]
-
Diazotization: The starting aminobenzoic acid derivative is suspended in hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature.
-
Xanthate Substitution: The resulting diazonium solution is added to a solution of potassium ethyl xanthate and a catalytic amount of nickel chloride at a slightly elevated temperature (e.g., 45-50 °C).
-
Hydrolysis: The intermediate solid is collected and then refluxed with a solution of potassium hydroxide in water.
-
Workup: After cooling, the mixture is filtered and the filtrate is acidified with hydrochloric acid to precipitate the final product.
Route 4: The Newman-Kwart Rearrangement Approach
The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols.[3][4][5][6] This route would commence with a suitable aminophenol precursor, such as 4-amino-3-hydroxybenzoic acid.
Reaction Scheme
Caption: Proposed Synthesis via the Newman-Kwart Rearrangement.
Mechanism Insight
The phenolic hydroxyl group is first converted to an O-aryl thiocarbamate. Upon heating to high temperatures (often >200 °C), an intramolecular rearrangement occurs where the aryl group migrates from the oxygen to the sulfur atom, forming a thermodynamically more stable S-aryl thiocarbamate. The driving force is the conversion of a C=S double bond to a C=O double bond.[3] Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. The amino group would likely need to be protected during this high-temperature reaction.
Experimental Protocol (General)
-
Synthesis of 4-Amino-3-hydroxybenzoic acid: This can be prepared by the reduction of 4-nitro-3-hydroxybenzoic acid using tin and hydrochloric acid.[7]
-
Protection of the Amino Group: The amino group of 4-amino-3-hydroxybenzoic acid would likely be protected, for instance, as an acetamide.
-
Formation of the O-Aryl Thiocarbamate: The protected aminophenol is deprotonated with a suitable base and then reacted with a dialkylthiocarbamoyl chloride.
-
Newman-Kwart Rearrangement: The isolated O-aryl thiocarbamate is heated in a high-boiling solvent (e.g., diphenyl ether) to effect the rearrangement.
-
Hydrolysis and Deprotection: The resulting S-aryl thiocarbamate is hydrolyzed under basic or acidic conditions, which would also deprotect the amino group, to yield the final product.
Comparative Analysis
| Feature | Route 1: Thiocyanation | Route 2: Benzothiazole Intermediate | Route 3: Diazotization | Route 4: Newman-Kwart Rearrangement |
| Starting Material | 4-Aminobenzoic acid | 4-Aminobenzoic acid | 3,4-Diaminobenzoic acid (or protected derivative) | 4-Amino-3-hydroxybenzoic acid |
| Overall Yield | Moderate | Good to High (with improved hydrolysis) | Moderate to Good (potentially) | Moderate (multi-step) |
| Purity | Good, may require purification from byproducts | High (with improved hydrolysis) | Good, potential for diazonium-related byproducts | Good, requires purification at multiple stages |
| Scalability | Scalable | Proven to be scalable | Potentially scalable, but handling of diazonium salts requires care | Less scalable due to high temperatures and multiple steps |
| Safety Concerns | Use of bromine (toxic and corrosive) | Use of bromine | Handling of potentially explosive diazonium salts | High reaction temperatures, use of high-boiling solvents |
| Cost-Effectiveness | Relatively low-cost starting materials | Relatively low-cost starting materials | Starting materials may be more expensive | Multi-step process increases overall cost |
| Key Advantages | Direct introduction of sulfur | Well-established, high-yielding, avoids tin with improved method | Utilizes common and well-understood reactions | General and versatile for thiophenol synthesis |
| Key Disadvantages | Use of hazardous bromine | Original procedure used toxic tin chloride | Requires selective diazotization or protecting groups | High temperatures, multi-step, requires protecting groups |
Conclusion
The choice of synthetic route for this compound is contingent upon the specific requirements of the researcher or organization.
-
Route 2, utilizing the benzothiazole intermediate with the improved, tin-free hydrolysis, currently stands out as the most attractive option for many applications. It offers a good balance of high yield, scalability, and improved environmental credentials.
-
Route 1, via thiocyanation, is a viable and more direct alternative, although it involves the use of bromine, which requires careful handling.
-
Route 3, through diazotization, presents a plausible pathway, but its practical application would depend on the development of a selective and efficient protocol, potentially involving protecting group chemistry.
-
Route 4, the Newman-Kwart rearrangement, is a mechanistically elegant approach but is likely the most cumbersome for large-scale production due to its multi-step nature and harsh reaction conditions.
Ultimately, the selection of the optimal synthetic route will be guided by a careful consideration of the factors outlined in this guide, including available resources, scale of production, and safety infrastructure.
References
- PrepChem. (n.d.). Preparation of 4-amino-3-hydroxybenzoic acid.
- MDPI. (n.d.). Synthesis of this compound hydrochloride. Reagents and conditions.
- PrepChem. (n.d.). Synthesis of A. 4-Chloro-3-mercaptobenzoic acid.
- Google Patents. (n.d.). US4835306A - Preparation of 3-amino-4-hydroxybenzoic acids.
- Organic Chemistry Portal. (n.d.). Newman-Kwart Rearrangement.
- Wikipedia. (n.d.). Newman–Kwart rearrangement.
- European Patent Office. (1989). EP 0206635 B1 - Preparation of 3-amino-4-hydroxybenzoic acids.
- Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
- Scientific Research Publishing. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
- PubMed. (2010). The molecularity of the Newman-Kwart rearrangement.
Sources
A Senior Application Scientist's Guide to 4-Amino-3-mercaptobenzoic Acid: A Comparative Performance Analysis
For researchers, scientists, and drug development professionals navigating the complex landscape of molecular tools, the selection of the right chemical entity is paramount to experimental success. This guide provides an in-depth, objective comparison of 4-Amino-3-mercaptobenzoic acid (4-A-3-MBA) and its performance in key applications, benchmarked against established alternatives. The insights provided herein are grounded in experimental data to empower you to make informed decisions for your research endeavors.
Introduction to this compound: A Molecule of Versatility
This compound is an organic compound distinguished by its trifunctional nature, incorporating an amine (-NH₂), a thiol (-SH), and a carboxylic acid (-COOH) group on a benzene ring. This unique combination of functional groups imparts a versatile chemical reactivity, making it a valuable tool in diverse scientific applications, from the development of sensitive biosensors to its potential role as a matrix in mass spectrometry. The thiol group offers a strong affinity for gold surfaces, enabling the formation of self-assembled monolayers (SAMs), while the amine and carboxylic acid moieties provide avenues for further chemical modifications and play crucial roles in molecular recognition and solubility.
Application 1: Surface Functionalization of Gold Nanoparticles for Colorimetric Sensing
The ability of 4-A-3-MBA to functionalize gold nanoparticles (AuNPs) underpins its use in the development of colorimetric sensors. The thiol group anchors the molecule to the AuNP surface, while the amine and carboxyl groups are exposed to the surrounding medium, ready to interact with target analytes.
Performance Comparison: 4-A-3-MBA vs. 4-Mercaptobenzoic Acid (4-MBA) in Colorimetric Sensing
In the realm of colorimetric sensing, the choice of functionalizing agent is critical as it dictates the sensor's sensitivity and selectivity. Here, we compare the performance of 4-A-3-MBA with the structurally similar 4-Mercaptobenzoic acid (4-MBA), which lacks the amino group.
| Functionalizing Agent | Target Analyte | Limit of Detection (LOD) | Reference |
| This compound | Cyhalothrin | 0.75 µM | [1] |
| 4-Mercaptobenzoic acid | Cr³⁺ | 5 µM | [2] |
Expert Analysis: The presence of the amino group in 4-A-3-MBA, in addition to the carboxylic acid, provides an additional site for interaction with target analytes. This can lead to enhanced selectivity and sensitivity, as demonstrated by the lower limit of detection for cyhalothrin compared to the detection of Cr³⁺ using 4-MBA functionalized nanoparticles. The cooperative effect of both the amino and carboxyl groups in 4-A-3-MBA likely contributes to a more specific binding event, resulting in a more pronounced colorimetric response.
Experimental Protocol: Synthesis of 4-A-3-MBA Functionalized Gold Nanoparticles
This protocol details the synthesis of 4-A-3-MBA functionalized AuNPs for colorimetric sensing applications.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate
-
This compound (4-A-3-MBA)
-
Deionized water
Procedure:
-
Synthesis of Gold Nanoparticles: A standard citrate reduction method is employed. Briefly, a boiling solution of HAuCl₄ is rapidly stirred while a solution of sodium citrate is added. The solution's color change from yellow to deep red indicates the formation of AuNPs.
-
Functionalization: An aqueous solution of 4-A-3-MBA is added to the AuNP solution under vigorous stirring. The thiol groups of 4-A-3-MBA will displace the citrate ions on the surface of the AuNPs, forming a stable Au-S bond.
-
Purification: The functionalized AuNPs are purified by centrifugation to remove excess reagents. The pellet is then resuspended in deionized water.
-
Characterization: The successful functionalization is confirmed using UV-vis spectroscopy, which will show a shift in the surface plasmon resonance peak, and Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic peaks of the functional groups of 4-A-3-MBA.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis and functionalization of gold nanoparticles with 4-A-3-MBA.
Application 2: Molecular Anchors in Electrochemical Biosensors
In the fabrication of electrochemical biosensors, the interface between the biological recognition element and the electrode surface is critical for signal transduction. Thiol-containing molecules are widely used to form robust SAMs on gold electrodes, serving as molecular anchors for the immobilization of bioreceptors.
Performance Comparison: 4-A-3-MBA vs. 4-Mercaptobenzoic Acid (4-MBA) and 4-Aminothiophenol (4-ATP) for Dopamine Detection
| Molecular Anchor | Sensitivity | Limit of Detection (LOD) | Reference |
| 4-Mercaptobenzoic acid (4-MBA) | Higher Sensitivity | Lower Detection Limit | [3] |
| 4-Aminothiophenol (4-ATP) | Lower Sensitivity | Higher Detection Limit | [3] |
Expert Analysis: The study by Ramírez et al. (2022) demonstrated that gold nanorods anchored with 4-MBA exhibited better sensitivity and a lower detection limit for dopamine compared to those anchored with 4-ATP.[3] This was attributed to the greater surface coverage of 4-MBA on the gold surface.[3] Based on these findings, it is plausible that 4-A-3-MBA, which possesses both the carboxylic acid of 4-MBA and an additional amino group, could offer enhanced performance. The amino group can participate in hydrogen bonding or electrostatic interactions with dopamine, potentially leading to a more efficient capture of the analyte at the electrode surface and thus improving sensitivity. Further experimental validation is required to confirm this hypothesis.
Experimental Protocol: Fabrication of a 4-A-3-MBA Modified Gold Electrode for Electrochemical Sensing
This protocol outlines the steps for modifying a gold electrode with 4-A-3-MBA to create a platform for an electrochemical biosensor.
Materials:
-
Gold electrode
-
Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution )
-
Ethanol
-
This compound (4-A-3-MBA)
-
Phosphate buffered saline (PBS)
Procedure:
-
Electrode Cleaning: The gold electrode is first cleaned by polishing with alumina slurry, followed by sonication in ethanol and deionized water. A final cleaning step with Piranha solution is performed to remove any organic residues.
-
SAM Formation: The cleaned gold electrode is immersed in an ethanolic solution of 4-A-3-MBA for a sufficient time (typically several hours to overnight) to allow for the formation of a self-assembled monolayer.
-
Rinsing: The electrode is then thoroughly rinsed with ethanol and deionized water to remove any non-specifically adsorbed molecules.
-
Electrochemical Characterization: The successful formation of the SAM is verified using electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).
Diagram of Signaling Pathway:
Caption: Schematic of dopamine detection at a 4-A-3-MBA modified gold electrode.
Application 3: Matrix for MALDI Mass Spectrometry of Small Molecules
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful technique for the analysis of a wide range of molecules. The choice of matrix is crucial, especially for the analysis of small molecules where matrix-related ions can interfere with the analyte signals.
Performance Comparison: Potential of 4-A-3-MBA as a Novel MALDI Matrix
While traditional matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB) are commonly used, there is a continuous search for novel matrices with improved performance for specific classes of analytes. 4-A-3-MBA, with its aromatic ring and ionizable functional groups, presents itself as a potential candidate for a MALDI matrix.
A study by Dong, et al. (2021) introduced 4-Mercaptobenzoic acid (MBA) as a matrix for the highly sensitive analysis of metals, highlighting its matrix-interference-free background.[4] Given the structural similarity, 4-A-3-MBA could potentially offer similar advantages for the analysis of small organic molecules.
Expert Analysis: The ideal MALDI matrix for small molecules should have strong absorption at the laser wavelength, co-crystallize with the analyte, promote analyte ionization, and generate minimal background ions in the low mass range. The aromatic structure of 4-A-3-MBA suggests good laser energy absorption. The presence of both an acidic (carboxylic acid) and a basic (amino) group could facilitate the ionization of a broader range of small molecule analytes, both in positive and negative ion modes. While experimental data on the performance of 4-A-3-MBA as a MALDI matrix is currently limited, its chemical properties warrant further investigation as a potentially superior alternative to conventional matrices for specific applications, such as the analysis of neurotransmitters or other small polar molecules.
Experimental Protocol: Sample Preparation for MALDI-MS using a Novel Matrix
This protocol provides a general framework for testing a new matrix, such as 4-A-3-MBA, for the MALDI-MS analysis of a small molecule analyte.
Materials:
-
Analyte of interest (e.g., a small molecule drug, metabolite)
-
This compound (4-A-3-MBA)
-
Solvent system (e.g., acetonitrile/water with 0.1% trifluoroacetic acid)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of 4-A-3-MBA in the chosen solvent system.
-
Analyte Solution Preparation: Prepare a solution of the analyte at a known concentration in a compatible solvent.
-
Sample Spotting: On the MALDI target plate, mix a small volume (e.g., 1 µL) of the analyte solution with an equal volume of the matrix solution.
-
Crystallization: Allow the mixture to air-dry, promoting co-crystallization of the analyte and the matrix.
-
Mass Spectrometric Analysis: Analyze the sample spot using a MALDI mass spectrometer, optimizing the laser energy to obtain the best signal-to-noise ratio for the analyte.
Diagram of Logical Relationship:
Caption: Logical relationship between the properties of 4-A-3-MBA and its potential as a high-performance MALDI matrix.
Conclusion
This compound is a multifunctional molecule with demonstrated and potential advantages in several key scientific applications. Its performance in colorimetric sensing is enhanced by the presence of both amino and carboxylic acid groups, leading to improved sensitivity. In the realm of electrochemical biosensors, its structure suggests the potential for superior performance in analyte capture and signal transduction compared to simpler thiol-based molecular anchors. Furthermore, its chemical properties make it an intriguing candidate for a novel MALDI matrix for the analysis of small molecules, although further research is needed to fully realize this potential. This guide provides a foundation for researchers to understand the comparative performance of 4-A-3-MBA and to explore its utility in their own experimental designs.
References
- This compound functionalized gold nanoparticles: Synthesis, selective recognition and colorimetric detection of cyhalothrin. Sci-Hub. [Link]
- Ramírez-Serrano, S., et al. (2022). Molecular Anchoring with 4-Mercaptobenzoic Acid and 4-Aminothiophenol for Using Active Nanorods in the Detection of Dopamine. ECS Sensors Plus, 1(4), 041602. [Link]
- Dong, Y., et al. (2021). 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst, 146(5), 1543-1547. [Link]
- Zhang, L., et al. (2020). Colorimetric detection of Cr3+ based on gold nanoparticles functionalized with 4-mercaptobenzoic acid. Journal of Analytical Science and Technology, 11(1), 1-9. [Link]
Sources
- 1. MALDI matrices for low molecular weight compounds: an endless story? | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Electrochemical and Optical Sensing of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in MALDI MS Matrices for the Detection of Small Molecules [cjcu.jlu.edu.cn]
- 4. 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Novel 4-Amino-3-mercaptobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a foundational requirement in medicinal chemistry and materials science. Derivatives of 4-Amino-3-mercaptobenzoic acid are of significant interest due to their potential applications as ligands in coordination chemistry and as precursors for pharmacologically active compounds.[1] This guide provides a comprehensive comparison of the essential analytical techniques required to unambiguously validate the structure of these novel derivatives. We will delve into the causality behind experimental choices and present a self-validating system of protocols.
Foundational Analysis: Elemental Composition and Molecular Formula
Before delving into the intricacies of molecular connectivity, the elemental composition must be established. This is a critical first step that provides the empirical formula, which, in conjunction with mass spectrometry, will determine the molecular formula.[2]
Elemental Analysis (CHNS)
Elemental analysis is a robust technique for determining the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample.[3] This method is predicated on the complete combustion of the compound and the subsequent quantification of the resulting gases.
Why it's crucial: For novel this compound derivatives, this technique directly confirms the presence and relative abundance of the constituent elements, providing the empirical formula.[4][5] The data obtained is fundamental for validating the proposed molecular structure. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated values for the proposed formula.[6]
Experimental Protocol: CHNS Combustion Analysis
-
Sample Preparation: A small, precisely weighed amount of the dried, purified derivative is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in a stream of oxygen.
-
Gas Separation: The resulting gases (CO₂, H₂O, N₂, and SO₂) are passed through a series of columns to separate them.
-
Detection: The amount of each gas is quantified using a thermal conductivity detector.
-
Calculation: The percentage of each element is calculated from the weights of the resulting gases and the initial sample weight.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the molecular formula.[7] This technique is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Why it's crucial: When combined with the empirical formula from elemental analysis, HRMS confirms the molecular formula of the novel derivative. This is a critical checkpoint before proceeding to more detailed structural analysis.
Unraveling the Molecular Framework: Spectroscopic Techniques
Spectroscopic methods provide detailed information about the functional groups present and the connectivity of atoms within the molecule.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[9] Both ¹H and ¹³C NMR provide information about the chemical environment of each hydrogen and carbon atom, respectively.
Why it's crucial: For this compound derivatives, ¹H NMR will reveal the substitution pattern on the aromatic ring through the chemical shifts and coupling patterns of the aromatic protons.[9] ¹³C NMR will confirm the number of unique carbon atoms and provide information about their hybridization and electronic environment.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[9]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[9]
-
Data Processing and Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies.
Why it's crucial: This technique will confirm the presence of key functional groups in the this compound derivatives, such as the N-H stretches of the amino group, the S-H stretch of the mercapto group, the C=O stretch of the carboxylic acid, and the characteristic absorptions of the substituted benzene ring.[10]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.
Mass Spectrometry (MS)
In addition to HRMS for molecular formula determination, mass spectrometry can provide structural information through fragmentation analysis.[8] Electron ionization (EI) or electrospray ionization (ESI) can be used to generate fragment ions, and the resulting fragmentation pattern can provide clues about the connectivity of the molecule.
Why it's crucial: The fragmentation pattern can help to confirm the proposed structure by showing the loss of specific neutral fragments corresponding to different parts of the molecule. For substituted benzoic acid derivatives, characteristic fragmentation patterns can aid in identifying the substitution pattern on the aromatic ring.[11]
Comparative Data Analysis
The following tables provide a hypothetical comparison of the expected analytical data for a novel this compound derivative (Derivative A) versus the parent compound.
Table 1: Comparison of Elemental Analysis Data
| Element | Theoretical % (Parent) | Theoretical % (Derivative A) | Found % (Derivative A) |
| C | 49.69 | Varies | Experimental Value |
| H | 4.17 | Varies | Experimental Value |
| N | 8.28 | Varies | Experimental Value |
| S | 18.95 | Varies | Experimental Value |
Table 2: Comparison of Key ¹H NMR Signals (in DMSO-d₆)
| Proton | Parent Compound (δ, ppm) | Derivative A (δ, ppm) |
| Aromatic H | 6.8 - 7.5 | Shifts depend on substituent |
| -NH₂ | ~5.0 (broad) | May shift or broaden |
| -SH | ~3.5 (broad) | May shift or disappear if derivatized |
| -COOH | ~12.5 (broad) | May shift or disappear if derivatized |
Table 3: Comparison of Key FTIR Absorptions (cm⁻¹)
| Functional Group | Parent Compound | Derivative A |
| N-H stretch (amine) | 3400-3300 (two bands) | May shift or change in appearance |
| S-H stretch (thiol) | ~2550 (weak) | May disappear if derivatized |
| C=O stretch (acid) | ~1680 | May shift or disappear if derivatized |
| O-H stretch (acid) | 3000-2500 (broad) | May disappear if derivatized |
Visualizing the Validation Workflow
A systematic approach is essential for the successful validation of a novel compound's structure.
Caption: Workflow for the synthesis and structural validation of novel compounds.
Conclusion
The structural validation of novel this compound derivatives requires a multi-faceted analytical approach. By systematically combining elemental analysis, high-resolution mass spectrometry, and various spectroscopic techniques, researchers can build a self-validating body of evidence to unambiguously confirm the proposed chemical structure. This rigorous process is paramount to ensuring the scientific integrity of subsequent research and development efforts.
References
- 4-Mercaptobenzoic acid as a MALDI matrix for highly sensitive analysis of metals. Analyst (RSC Publishing).
- Structural Validation of 3-(1H-imidazol-1-yl)
- (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds.
- 6.8: Calculating Empirical Formulas for Compounds. Chemistry LibreTexts.
- 10.12: Determining Empirical Formulas. Chemistry LibreTexts.
- A Look at Elemental Analysis for Organic Compounds. AZoM.
- An International Study Evaluating Elemental Analysis. PMC - PubMed Central.
- Modern Analytical Technique for Characteriz
- Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences.
- Empirical formula and elemental analysis | A-level Chemistry | Year 1. YouTube.
- CAS 14543-45-4: this compound. CymitQuimica.
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
- Structure elucidation – Knowledge and References. Taylor & Francis Online.
- Synthesis of A. 4-Chloro-3-mercaptobenzoic acid. PrepChem.com.
- Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystalliz
- Benzoic acid, 4-mercapto-. NIST WebBook.
- This compound | C7H7NO2S | CID 598058. PubChem.
- CAS 14543-45-4 this compound. Alfa Chemistry.
- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry.
- FTIR Functional Group D
- 4-Mercaptobenzoic acid-assisted laser desorption/ionization mass spectrometry for sensitive quantification of cesium and strontium in drinking w
- 1 H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3).
- 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. PubMed.
- 14543-45-4, this compound Formula. ECHEMI.
- IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry.
- Study of the composition of amines using IR spectroscopy. International Journal of Academic Research and Development.
- Ultrastable Copper Super
- 12.6 Infrared Spectra of Some Common Functional Groups.
- This compound | 14543-45-4. Sigma-Aldrich.
- Vibrational spectroscopy and density functional theory study of 4-mercaptobenzoic acid. Semantic Scholar.
- 3-Amino-4-mercaptobenzoic acid | C7H7NO2S | CID 13789785. PubChem.
Sources
- 1. CAS 14543-45-4: this compound [cymitquimica.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. azom.com [azom.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. jchps.com [jchps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. instanano.com [instanano.com]
- 11. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Polyamides from Aminobenzoic Acid Isomers
Introduction
Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[1] These properties are intrinsically linked to their rigid molecular structure, characterized by aromatic rings and amide linkages. A fundamental illustration of structure-property relationships in this class of polymers can be observed by examining the polyamides derived from the three isomers of aminobenzoic acid: ortho-, meta-, and para-aminobenzoic acid. The corresponding polymers, poly(o-benzamide), poly(m-benzamide), and poly(p-benzamide), exhibit remarkably different thermal stabilities despite having the same chemical formula. This guide provides a comparative analysis of their thermal properties, delves into the structural origins of these differences, and outlines the standard experimental protocols for their characterization, offering valuable insights for researchers and material scientists in the field.
Isomeric Structures and Polymer Synthesis
The position of the amino and carboxylic acid groups on the benzene ring dictates the geometry of the resulting polymer chain. This seemingly subtle difference in monomer structure has profound consequences for the polymer's macroscopic properties.
-
p-Aminobenzoic Acid polymerizes to form poly(p-benzamide), a highly linear and rigid rod-like polymer.
-
m-Aminobenzoic Acid yields poly(m-benzamide), which has a "kinked" or bent repeating unit, disrupting the linearity of the polymer chain.
-
o-Aminobenzoic Acid leads to poly(o-benzamide), where the proximity of the amide linkage to the main chain can introduce steric hindrance.
These polymers are typically synthesized via a low-temperature solution polycondensation of the corresponding aminobenzoyl chloride derivatives, allowing for the formation of high molecular weight polymers.
Caption: Monomers and their corresponding polymer structures.
Comparative Thermal Stability: A Quantitative Look
The thermal stability of these isomeric polyamides is most effectively compared using data from Thermogravimetric Analysis (TGA), which measures weight loss as a function of temperature. The temperature at which 5% or 10% weight loss occurs (Td5% and Td10%, respectively) is a common metric for the onset of thermal decomposition.
| Polymer | Monomer Isomer | Td5% (°C, in N₂) | Td10% (°C, in N₂) | Glass Transition (Tg, °C) |
| Poly(p-benzamide) | para | ~510 - 550 | ~550 - 580 | Does not exhibit Tg (decomposes first) |
| Poly(m-benzamide) | meta | ~400 - 450 | ~450 - 480 | ~230 - 250 |
| Poly(o-benzamide) | ortho | ~300 - 350 | ~350 - 400 | ~210 - 230 |
Note: The exact values can vary depending on the polymer's molecular weight, purity, and the specific conditions of the TGA experiment (e.g., heating rate).
As the data clearly indicates, there is a distinct hierarchy in thermal stability:
Poly(p-benzamide) > Poly(m-benzamide) > Poly(o-benzamide)
Poly(p-benzamide) exhibits exceptional thermal stability, with decomposition temperatures often exceeding 500°C.[2] Poly(m-benzamide) is also a thermally stable polymer, but it begins to decompose at significantly lower temperatures than its para-isomer. Poly(o-benzamide) is the least thermally stable of the three.
The Structural Basis for Thermal Stability Differences
The observed trend in thermal stability is not coincidental; it is a direct consequence of the intermolecular forces and the efficiency of chain packing, which are governed by the monomer's isomeric form.
-
Hydrogen Bonding: The amide linkages in polyamides form strong intermolecular hydrogen bonds (N-H···O=C).[3] In poly(p-benzamide), the linear, regular, and rigid-rod structure allows for the formation of a highly ordered and extensive network of hydrogen bonds.[1][3] This creates a very stable, sheet-like structure that requires a large amount of thermal energy to disrupt.
-
Chain Packing and Crystallinity: The linearity and symmetry of the poly(p-benzamide) chain facilitate very efficient packing into a highly crystalline structure.[1] This dense packing maximizes van der Waals forces and hydrogen bonding, further enhancing the material's thermal stability. In contrast, the kinked structure of poly(m-benzamide) disrupts this regular packing, leading to a less ordered, more amorphous structure with weaker intermolecular interactions.[4][5][6] The ortho-isomer is even more sterically hindered, further preventing efficient packing and hydrogen bond formation.
-
Molecular Symmetry: The high degree of symmetry in the para-isomer contributes to a lower entropy state in the solid form, which in turn leads to a higher melting/decomposition point. The less symmetric meta and ortho structures have a higher entropy, which favors a transition to a disordered state at lower temperatures.
Caption: Experimental workflow for thermal analysis.
Conclusion
The comparative analysis of polyamides derived from aminobenzoic acid isomers serves as a classic example of how subtle changes in molecular architecture can lead to dramatic differences in material properties. The superior thermal stability of poly(p-benzamide) is directly attributable to its linear, symmetric structure, which allows for highly efficient chain packing and the formation of an extensive and robust hydrogen-bonding network. The kinked and sterically hindered structures of the meta- and ortho-isomers, respectively, prevent such ordered arrangements, resulting in lower thermal stability. This fundamental understanding of structure-property relationships is critical for the rational design of new high-performance polymers tailored for specific, demanding applications.
References
- Investigation of Polymers with Differential Scanning Calorimetry.
- The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations.
- The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives
- Functional Arom
- The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simul
- Glass Transition Temper
- How Does DSC Determine The Glass Transition Temper
- The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simul
- Aromatic Polyamide Brushes for High Young's Modulus Surfaces by Surface Initiated Chain- Growth Condensation Polymeriz
- What Is The Role Of Hydrogen Bonding In Polyamides?. Chemistry For Everyone.
- Thermo-Gravimetric Analysis (TGA) curves of polyimides.
- Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initi
- Thermo Gravimetric Analysis (TGA) For Polymers Explained!!!. YouTube.
- Thermogravimetric Analysis – Decomposition of Polymers. YouTube.
- Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC - NIH.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Molecular Isomerism on the Barrier Properties of Polyimides: Perspectives from Experiments and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 4-Amino-3-mercaptobenzoic Acid for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental setup to the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Amino-3-mercaptobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity and safety provides you with a trustworthy resource, making us your preferred partner in laboratory safety and chemical handling.
Understanding the Hazard Profile of this compound
Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound, while a valuable reagent, possesses a combination of functional groups—an aromatic amine and a mercaptan—that necessitate careful handling and disposal.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:
-
H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
The mercaptan group is also responsible for a strong, unpleasant odor, a characteristic feature of thiols.[2]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 (Toxic) |
| Skin Irritation | H315 (Causes skin irritation) |
| Eye Irritation | H319 (Causes serious eye irritation) |
A summary of the key hazard classifications for this compound.
The Principle of Chemical Neutralization for Disposal
Given its hazardous nature, direct disposal of this compound into laboratory drains or as general waste is strictly prohibited. The primary and most scientifically sound method for rendering this compound less hazardous before final disposal is through chemical oxidation. This process targets the reactive mercaptan group, converting it into less odorous and less toxic compounds.
The recommended oxidizing agent for this purpose is a sodium hypochlorite (bleach) solution. The hypochlorite ion (OCl⁻) effectively oxidizes the thiol group (-SH) to a sulfonic acid group (-SO₃H) or its salt.[2]
It is crucial to recognize that the aromatic amine portion of the molecule can also react with strong oxidizing agents. The oxidation of p-aminobenzoic acid with sodium hypochlorite has been shown to produce azo-compounds, and in some cases, chlorinated azobenzenes.[3] These byproducts can also be hazardous, and therefore, the entire treated waste stream must still be disposed of as hazardous chemical waste. The primary benefit of this pre-treatment is the mitigation of the potent odor and the reduction of the immediate toxicity of the mercaptan group.
Experimental Protocol: Neutralization of this compound Waste
This protocol provides a step-by-step methodology for the chemical neutralization of small quantities of this compound waste in a laboratory setting.
Core Directive: This procedure should be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile is a suitable option), and safety goggles, must be worn at all times.
Materials:
-
Waste this compound (solid or in solution)
-
5.25% Sodium hypochlorite solution (commercial bleach)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice bath
-
Sodium hydroxide solution (1 M) for pH adjustment
-
pH indicator strips or a pH meter
Step-by-Step Procedure:
-
Preparation of the Oxidation Reactor:
-
In a chemical fume hood, assemble the three-necked flask with the magnetic stirrer, thermometer, and dropping funnel.
-
Place the flask in an ice bath to control the reaction temperature.
-
-
Charging the Reactor with Oxidant:
-
Add a 25% excess of 5.25% sodium hypochlorite solution to the flask. For example, for every 0.1 moles of this compound waste, use approximately 500 mL of bleach.[2]
-
-
Controlled Addition of Waste:
-
If the waste is a solid, dissolve it in a minimal amount of a compatible solvent. If it is already in solution, it can be added directly.
-
Slowly add the this compound waste dropwise from the dropping funnel into the stirred sodium hypochlorite solution.
-
Carefully monitor the temperature and maintain it between 10-20°C.[2] The reaction is exothermic, and slow addition is crucial to prevent a runaway reaction.
-
-
Reaction and Verification:
-
After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.
-
A primary indicator of successful mercaptan neutralization is the significant reduction or elimination of the characteristic unpleasant odor.
-
For a more quantitative verification, specialized thiol detection test strips or analytical methods can be employed, though this is often not necessary for routine laboratory disposal procedures.
-
-
Final pH Adjustment and Collection:
-
After the reaction is complete, check the pH of the solution. If it is acidic, neutralize it to a pH between 6 and 8 by slowly adding a 1 M sodium hydroxide solution.
-
The entire treated solution is now considered hazardous chemical waste and must be collected in a designated, properly labeled hazardous waste container.
-
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal decision workflow for this compound.
Comprehensive Waste Management Plan
A robust disposal plan goes beyond the chemical neutralization of the active compound. It encompasses all aspects of waste handling, from the point of generation to final pickup.
-
Waste Segregation: Never mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
-
Container Management: All waste containers must be in good condition, compatible with the chemical waste, and kept closed except when adding waste. They must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
Satellite Accumulation Areas (SAAs): Store your hazardous waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.
-
Spill Management: In the event of a spill, evacuate the area if necessary and follow your institution's established spill cleanup procedures. For a small spill of solid this compound, carefully sweep it up and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent and containerize it as hazardous waste.
-
Empty Containers: Even empty containers that held this compound must be handled as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, but be sure to follow your institution's specific guidelines.
By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a hallmark of excellence in research and development.
References
- Vapor Technologies. (n.d.). MERCAPTOLYTE 200.
- Fisher Scientific. (2025). 4-Amino-3-hydroxybenzoic acid Safety Data Sheet. Retrieved from a generic SDS for a similar compound.
- Goldschmidt, M. P. (2018). Oxidation of aromatic amines by sodium hypochlorite. University of Surrey.
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Amino-3-mercaptobenzoic Acid
Welcome to your essential safety and operational guide for handling 4-Amino-3-mercaptobenzoic acid (CAS: 14543-45-4). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety. The protocols outlined herein are designed to be self-validating, ensuring that every step, from preparation to disposal, is grounded in established scientific principles.
Understanding the Hazard Profile of this compound
This compound is an organic compound featuring both amino and thiol functional groups. While its unique properties are valuable in research, they also present specific hazards that demand careful management. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Acute Toxicity, Oral (Harmful if swallowed)
-
Skin Irritation (Causes skin irritation) [1]
-
Eye Irritation (Causes serious eye irritation) [1]
-
Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation) [1]
Some suppliers also indicate more severe toxicity, with classifications of toxic if swallowed, in contact with skin, or if inhaled.[2] The presence of a mercapto (thiol) group also introduces the potential for an unpleasant stench, a common characteristic of thiol compounds.[3]
Core Principles of Personal Protective Equipment (PPE) Selection
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the specific experimental conditions, including the quantity of the compound being handled, its physical form (solid or in solution), and the potential for aerosol generation. The following recommendations are based on a risk-assessment approach to ensure your safety.
Data Presentation: Recommended PPE for Handling this compound
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities, <1g) | ANSI Z87.1 approved safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Standard laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Reactions and manipulations (larger quantities, >1g) | Chemical splash goggles | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant laboratory coat | Recommended to work within a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter may be necessary.[4][5] |
| Potential for splashes or aerosol generation | Face shield worn over chemical splash goggles | Nitrile or neoprene gloves (double-gloving) | Chemical-resistant apron over a laboratory coat | Work must be conducted in a certified chemical fume hood. |
| Cleaning spills | Face shield worn over chemical splash goggles | Heavy-duty nitrile or neoprene gloves | Chemical-resistant coveralls or apron | NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate filter |
Experimental Protocols: Donning, Doffing, and Disposal of PPE
The effectiveness of PPE is critically dependent on its correct use. Follow these step-by-step procedures to minimize the risk of contamination.
Donning PPE Sequence:
-
Lab Coat: Select the appropriate laboratory coat based on the risk assessment. Ensure it is fully buttoned.
-
Respirator (if required): Perform a user seal check to ensure a proper fit.
-
Eye and Face Protection: Put on safety glasses, goggles, or a face shield.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.
Doffing PPE Sequence (to prevent cross-contamination):
-
Outer Gloves: If double-gloved, remove the outer pair first.
-
Lab Coat and Apron: Remove your lab coat and any additional protective clothing by rolling it inside out, without touching the exterior.
-
Face Shield and Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator (if worn): Remove last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][6]
Mandatory Visualization: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for PPE selection when handling this compound.
Disposal Plans for Contaminated Materials
Proper disposal is a critical final step in the safe handling of this compound.
-
Solid Waste: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the chemical should be considered contaminated. Place these items in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound, as well as solutions containing it, must be disposed of as hazardous chemical waste.[1][3][6] Do not pour it down the drain. Follow your institution's specific guidelines for chemical waste disposal.
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material. The cleanup materials should then be collected and placed in a sealed container for disposal as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][6]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][6] Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6]
By adhering to these guidelines, you are not only protecting yourself but also contributing to a safer research environment for everyone.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Georgia Office of Research. (n.d.). Thiophenol Standard Operating Procedure.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
